molecular formula C15H22BrClO B1200643 Elatol CAS No. 55303-97-4

Elatol

Cat. No.: B1200643
CAS No.: 55303-97-4
M. Wt: 333.69 g/mol
InChI Key: HZKGRCIKQBHSNA-KCQAQPDRSA-N
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Description

Elatol is a natural product found in Laurencia dendroidea, Laurencia decumbens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrClO/c1-9-5-6-15(8-11(9)17)10(2)7-12(18)13(16)14(15,3)4/h12-13,18H,2,5-8H2,1,3-4H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKGRCIKQBHSNA-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2(CC1)C(=C)CC(C(C2(C)C)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-97-4
Record name Elatol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55303-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Bioactive Potential of Elatol from Laurencia microcladia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated chamigrene sesquiterpene, is a significant secondary metabolite isolated from marine red algae of the genus Laurencia, including Laurencia microcladia. First identified from Laurencia elata, its presence in L. microcladia has prompted extensive research into its unique chemical structure and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from L. microcladia. It details the experimental protocols for its extraction and purification, summarizes its diverse bioactivities with quantitative data, and elucidates its mechanisms of action, particularly its anti-tumor and antiparasitic properties. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development, offering foundational information for future studies and potential therapeutic applications of this compound.

Introduction

The marine environment is a rich reservoir of unique chemical entities with significant pharmacological potential. Among these, secondary metabolites from marine algae have emerged as a promising source of novel drug leads. The genus Laurencia, a member of the Rhodomelaceae family, is renowned for its production of a diverse array of halogenated terpenes, particularly sesquiterpenes. This compound, a notable example, is a brominated and chlorinated sesquiterpene with a characteristic spiro[5.5]undecane core.

Initially isolated from Laurencia elata, this compound was subsequently identified as a major constituent of Laurencia microcladia[1]. Its intriguing structure and significant biological activities, including antibacterial, antifungal, cytotoxic, and anti-tumor properties, have made it a subject of considerable scientific interest[2][3]. This guide focuses on the discovery of this compound from L. microcladia, providing a technical framework for its study.

Isolation and Structural Elucidation of this compound

The isolation of this compound from Laurencia microcladia involves a multi-step process of extraction and chromatographic purification. The structural confirmation is achieved through spectroscopic analysis.

Experimental Protocol: Isolation and Purification

This protocol outlines a typical procedure for the isolation of this compound from the dried biomass of L. microcladia.

1. Collection and Preparation of Algal Material:

  • Collect fresh specimens of Laurencia microcladia and rinse with seawater to remove epiphytes and debris.
  • Transport the samples to the laboratory in chilled conditions.
  • Air-dry the algal material in a dark, well-ventilated area at room temperature to prevent degradation of secondary metabolites.
  • Once fully dried, grind the biomass into a coarse powder.

2. Solvent Extraction:

  • Macerate the dried algal powder (e.g., 300g) in n-hexane at room temperature for an extended period (e.g., 15 days) to exhaustively extract nonpolar compounds[4].
  • Alternatively, an ethanolic extraction can be performed[5].
  • Filter the extract to remove solid algal material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography over silica (B1680970) gel.
  • Elute the column with a gradient of solvents, typically starting with nonpolar solvents like petroleum ether or n-hexane and gradually increasing the polarity with acetone (B3395972) or ethyl acetate[5][6].
  • Monitor the fractions using Thin Layer Chromatography (TLC). This compound can be visualized as a brown spot after spraying with a ceric sulfate/sulfuric acid solution and heating[4].
  • Combine fractions containing this compound, identified by comparison with a standard or by spectroscopic analysis.
  • Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound[4].

Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of this compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Optical Rotation: Measures the rotation of plane-polarized light, indicating the stereochemistry of the compound.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data on its cytotoxic, antiparasitic, and other biological effects.

Quantitative Data: Cytotoxic and Anti-Tumor Activity
Cell LineAssay TypeIC₅₀ ValueReference
Colo-205 (Colon Cancer)Cytotoxicity2.5 ± 1.3 µg/mL[7]
B16F10 (Melanoma)Cytotoxicity-[8]
U937 (Lymphoma)Cytotoxicity-[7]
Jurkat (Leukemia)Cytotoxicity-[7]
HeLa (Cervical Cancer)Cytotoxicity-[2]
Hep-2 (Laryngeal Cancer)Cytotoxicity-[2]
Quantitative Data: Antiparasitic Activity
ParasiteFormAssay TypeIC₅₀ ValueReference
Leishmania amazonensisPromastigoteGrowth Inhibition4.0 µM[4][9]
Leishmania amazonensisAmastigoteGrowth Inhibition0.45 µM[4][9]
Trypanosoma cruziEpimastigoteGrowth Inhibition45.4 µM[10]
Trypanosoma cruziTrypomastigoteGrowth Inhibition1.38 µM[10]
Trypanosoma cruziAmastigoteGrowth Inhibition1.01 µM[10]

Mechanisms of Action

This compound's potent biological activities are attributed to its interaction with specific cellular pathways. This section details the known mechanisms of action and provides diagrams to visualize these complex processes.

Anti-Tumor Mechanisms: Cell Cycle Arrest and Apoptosis

This compound exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells[5][8].

  • Cell Cycle Arrest: this compound has been shown to cause an accumulation of cells in the G1 and sub-G1 phases of the cell cycle. This is achieved by downregulating the expression of key cell cycle proteins, including cyclin-D1, cyclin-E, cyclin-dependent kinase 2 (cdk2), and cdk4[5].

  • Induction of Apoptosis: The compound triggers programmed cell death by modulating the expression of apoptosis-related proteins. It leads to a decrease in the anti-apoptotic protein Bcl-xl and an increase in the pro-apoptotic proteins Bak and p53. This shift in the balance of pro- and anti-apoptotic proteins activates the caspase cascade, evidenced by the increased expression of caspase-9[5].

MTT Assay for Cytotoxicity:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Flow Cytometry for Cell Cycle Analysis:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Treat the fixed cells with RNase to remove RNA.

  • Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression Analysis:

  • Lyse this compound-treated and control cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cyclin D1, cdk4, Bcl-2, cleaved caspase-9).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

Inhibition of Mitochondrial Translation

Recent studies have revealed a novel mechanism of action for this compound: the potent and selective inhibition of mitochondrial protein synthesis[2][11]. This activity is particularly relevant for its anti-leukemia and lymphoma effects, as many hematologic malignancies are highly dependent on mitochondrial oxidative phosphorylation.

This compound's inhibition of mitochondrial translation triggers the integrated stress response (ISR) through the OMA1-DELE1-ATF4 pathway, leading to ATP depletion and subsequent apoptosis in cancer cells[2]. This mechanism is distinct from that of other known mitochondrial translation inhibitors like chloramphenicol[11].

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

G cluster_collection Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Collection Collection of L. microcladia Drying Air Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction n-Hexane Extraction Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom TLC TLC Fraction Monitoring ColumnChrom->TLC Purification Final Purification (Prep-TLC/HPLC) TLC->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Purethis compound Pure this compound Spectroscopy->Purethis compound

Caption: Workflow for the isolation and identification of this compound.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound CyclinD1_E Cyclin D1/E ↓ This compound->CyclinD1_E CDK2_4 CDK2/4 ↓ This compound->CDK2_4 p53 p53 ↑ This compound->p53 Bcl_xl Bcl-xl ↓ This compound->Bcl_xl Bak Bak ↑ This compound->Bak G1_S_Transition G1/S Transition CyclinD1_E->G1_S_Transition inhibition CDK2_4->G1_S_Transition inhibition CellCycleArrest G1 Phase Arrest G1_S_Transition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondrial Dysfunction p53->Mitochondria Bcl_xl->Mitochondria Bak->Mitochondria Caspase9 Caspase-9 Activation ↑ Mitochondria->Caspase9 Caspase9->Apoptosis

Caption: this compound's anti-tumor mechanism of action.

G This compound This compound Mitoribosome Mitochondrial Ribosome This compound->Mitoribosome Inhibition Inhibition This compound->Inhibition MitoProtein Mitochondrial Protein Synthesis Mitoribosome->MitoProtein OXPHOS Oxidative Phosphorylation ↓ MitoProtein->OXPHOS Inhibition->MitoProtein ISR Integrated Stress Response (ISR) (OMA1-DELE1-ATF4) Inhibition->ISR ATP_Depletion ATP Depletion OXPHOS->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis ISR->Apoptosis

References

An In-depth Technical Guide to the Chemical Structure of Elatol, a Bioactive Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol is a halogenated sesquiterpenoid belonging to the chamigrene class of natural products.[1][2][3][4] First isolated from the red marine alga Laurencia elata, it is a prominent secondary metabolite in various species of the Laurencia genus.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic properties, methods for its isolation and synthesis, and its mechanisms of biological activity. The unique spiro[5.5]undecane core and dense functionalization of this compound have made it a subject of significant interest in natural product chemistry and drug discovery.[1][3][4] this compound has demonstrated a range of biological activities, including antibacterial, antifungal, cytotoxic, and antiparasitic effects.[1][4]

Chemical Structure

This compound is characterized by a spirocyclic carbon skeleton with bromine and chlorine substituents. Its absolute configuration has been determined through total synthesis and spectroscopic analysis.

Systematic Name: (3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol

Molecular Formula: C₁₅H₂₂BrClO

Structure:

isolation_workflow cluster_extraction Extraction cluster_purification Purification dried_algae Dried Laurencia dendroidea extraction Maceration with n-hexane dried_algae->extraction crude_extract Crude n-hexane extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collection of Fractions silica_gel->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound synthesis_workflow dimedone Dimedone vin_ester Vinylogous Ester Formation dimedone->vin_ester conjugate_add Conjugate Addition & Wittig Reaction vin_ester->conjugate_add enol_carbonate Enol Carbonate Formation conjugate_add->enol_carbonate asym_alkylation Pd-catalyzed Asymmetric Alkylation enol_carbonate->asym_alkylation rcm Ring-Closing Metathesis asym_alkylation->rcm add_hydrolysis Methyllithium Addition & Hydrolysis rcm->add_hydrolysis bis_halogenation Bis-halogenation add_hydrolysis->bis_halogenation reduction Diastereoselective Reduction bis_halogenation->reduction This compound (+)-Elatol reduction->this compound apoptosis_pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Cellular_Stress->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis mitochondrial_stress_pathway This compound This compound Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress OMA1 OMA1 Activation Mitochondrial_Stress->OMA1 DELE1_Cleavage DELE1 Cleavage OMA1->DELE1_Cleavage DELE1_Cytosol DELE1 in Cytosol DELE1_Cleavage->DELE1_Cytosol HRI_Activation HRI Activation DELE1_Cytosol->HRI_Activation eIF2a_Phosphorylation eIF2α Phosphorylation HRI_Activation->eIF2a_Phosphorylation ATF4_Translation ATF4 Translation eIF2a_Phosphorylation->ATF4_Translation ISR Integrated Stress Response ATF4_Translation->ISR

References

Technical Guide: Isolation and Purification of Elatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of elatol, a halogenated sesquiterpene natural product. This compound is predominantly sourced from marine red algae of the genus Laurencia and has garnered significant scientific interest due to its potent biological activities, including anti-tumour and antileishmanial properties.[1] This document details established experimental protocols, summarizes quantitative data, and illustrates relevant biological pathways to support further research and development.

Source and Extraction

This compound is a major secondary metabolite found in various species of the red seaweed genus Laurencia, including L. dendroidea, L. rigida, and L. microcladia. The initial step in its isolation involves the extraction from dried algal biomass.

Maceration Extraction Protocol

A widely used method for obtaining the crude extract containing this compound is solvent maceration.

Materials:

  • Air-dried and powdered Laurencia spp. biomass

  • n-hexane (or Dichloromethane, CH₂Cl₂)

  • Large glass vessel with a sealed lid

  • Rotary evaporator

Procedure:

  • The air-dried algal material is ground into a fine powder to maximize surface area for extraction.

  • The powdered biomass is submerged in a suitable solvent, such as n-hexane, within a large, sealed vessel. A typical solvent-to-biomass ratio is approximately 10:1 (v/w).

  • The mixture is left to macerate at room temperature for an extended period, often up to 15 days, with occasional agitation to ensure exhaustive extraction.

  • Following maceration, the solvent is decanted and filtered to remove the solid algal residue.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a dark, oily residue.

Purification Strategies

The crude extract contains a complex mixture of metabolites, requiring chromatographic techniques to isolate pure this compound. Below are two effective methods for purification.

Method A: Preparative Thin-Layer Chromatography (PTLC)

This method is suitable for smaller-scale purification and is based on a documented procedure for isolating this compound from Laurencia dendroidea.

Experimental Protocol:

  • Stationary Phase: Preparative TLC plates coated with silica (B1680970) gel 60 F₂₅₄ (20 x 20 cm).

  • Sample Preparation: An aliquot of the crude n-hexane extract is dissolved in a minimal volume of the mobile phase.

  • Mobile Phase: A solvent system of n-hexane and ethyl acetate (B1210297) in an 8:2 ratio (v/v) is prepared.

  • Development: The dissolved sample is carefully applied as a band across the origin of the PTLC plate. The plate is then placed in a chromatography tank saturated with the mobile phase vapor and allowed to develop.

  • Visualization and Isolation: After development, the plate is air-dried, and the bands are visualized under UV light (254 nm). The band corresponding to this compound (Rf ≈ 0.45 in this system) is identified. The silica containing the target band is scraped from the plate.

  • Elution: The collected silica gel is washed with ethyl acetate or another suitable polar solvent to elute the pure compound.

  • Final Concentration: The solvent is removed under reduced pressure to yield purified this compound as a yellowish oil.

Method B: Vacuum Liquid Chromatography (VLC) and HPLC

For larger quantities, a two-step process involving initial fractionation by VLC followed by high-performance liquid chromatography (HPLC) is effective. This protocol is adapted from the purification of sesquiterpenes from Laurencia rigida.

Experimental Protocol:

Step 1: Vacuum Liquid Chromatography (VLC)

  • Column Packing: A VLC column is packed with silica gel.

  • Sample Loading: A portion of the crude extract (e.g., 5.8 g) is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column.

  • Elution: The column is eluted under vacuum with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

  • Fraction Collection: Fractions are collected based on the changes in solvent polarity.

  • Fraction Analysis: All fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined. In a typical separation, this compound-containing fractions elute as the polarity of the mobile phase increases (e.g., hexane (B92381) with 9% EtOAc).

Step 2: High-Performance Liquid Chromatography (HPLC)

  • Column: A normal-phase silica HPLC column is used for final purification.

  • Mobile Phase: An isocratic mobile phase of n-hexane containing a small percentage of a more polar solvent, such as ethyl acetate (e.g., 9% EtOAc), is employed.

  • Purification: The combined, this compound-rich fractions from the VLC step are dissolved in the mobile phase and injected into the HPLC system.

  • Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the final pure compound.

Quantitative Data Summary

The following tables summarize key quantitative data from the isolation and purification processes described in the literature.

Table 1: Extraction and Purification Yields

ParameterSource OrganismStarting Material (Dry Weight)Crude Extract YieldPurified this compound YieldOverall Yield (%)Reference
Maceration & PTLCLaurencia dendroidea300.0 g3.64 g (n-hexane extract)50 mg~0.017%
Maceration & VLCLaurencia rigida463.0 g20.9 g (CH₂Cl₂ extract)Not specified-

Table 2: Chromatographic Parameters

TechniqueStationary PhaseMobile PhaseElution ModeRf Value (this compound)Reference
PTLCSilica Gel 60 F₂₅₄n-Hexane : Ethyl Acetate (8:2)Isocratic~0.45
VLCSilica Geln-Hexane / Ethyl AcetateStep-Gradient-
HPLCNormal-Phase Silican-Hexane : Ethyl Acetate (91:9)Isocratic-

Table 3: Spectroscopic Data for this compound Characterization

Spectroscopy TypeSolventKey Chemical Shifts (δ in ppm)Reference
¹H-NMRCDCl₃Complete data available in the cited reference.
¹³C-NMRCDCl₃Complete data available in the cited reference.

Visualized Workflows and Biological Pathways

The following diagrams, generated using DOT language, illustrate the purification workflow and key biological signaling pathways affected by this compound.

Experimental Workflow

G cluster_0 Extraction cluster_1 Purification A Laurencia spp. Biomass (Dried) B Maceration (n-hexane) A->B C Filtration & Concentration B->C D Crude Hexane Extract C->D E VLC / PTLC (Silica Gel) Mobile Phase: Hexane:EtOAc Gradient D->E F Fraction Collection & TLC Analysis E->F G Final Purification (HPLC) F->G H Pure this compound G->H G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction This compound This compound CyclinD1 Cyclin D1 / CDK4 This compound->CyclinD1 inhibits CyclinE Cyclin E / CDK2 This compound->CyclinE inhibits Bcl_xl Bcl-xl (Anti-apoptotic) This compound->Bcl_xl inhibits Bak Bak (Pro-apoptotic) This compound->Bak activates G1S G1/S Transition CyclinD1->G1S promotes CyclinE->G1S promotes Arrest G1 Phase Arrest G1S->Arrest progression blocked Casp9 Caspase-9 Bcl_xl->Casp9 inhibits Bak->Casp9 activates Apoptosis Apoptosis Casp9->Apoptosis triggers G cluster_0 Integrated Stress Response This compound This compound Mitoribosome Mitochondrial Ribosome This compound->Mitoribosome inhibits MitoTranslation Mitochondrial Translation Mitoribosome->MitoTranslation OMA1 OMA1 MitoTranslation->OMA1 inhibition leads to OMA1 activation DELE1 DELE1 OMA1->DELE1 cleaves ATF4 ATF4 DELE1->ATF4 activates StressResponse Stress Response Genes ATF4->StressResponse induces transcription

References

Spectroscopic Analysis of Elatol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Elatol is a halogenated chamigrene sesquiterpenoid first isolated from the red algae Laurencia elata. Its unique spiro[5.5]undecane core, dense functionalization, and presence of both bromine and chlorine atoms make it a molecule of significant interest in natural product chemistry. This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used in the structural elucidation and characterization of this compound. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to assist researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR data for synthetic (+)-Elatol, as reported in the literature, are presented below. The data were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The table below summarizes the chemical shifts (δ), multiplicities, and coupling constants (J) for the proton signals of synthetic (+)-Elatol.

Table 1: ¹H NMR Data for (+)-Elatol (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment (Proposed)
5.13s-1HH-9
4.90s-1HH-15a
4.82s-1HH-15b
4.13dd12.5, 4.51HH-2
3.99d4.51HH-3
2.49ddd13.0, 4.5, 2.01HH-1a
2.34ddd14.0, 4.5, 2.51HH-4a
2.22m-1HH-1b
2.10ddd14.0, 12.5, 5.01HH-4b
1.95m-1HH-7a
1.85m-1HH-7b
1.74s-3HH-12
1.25s-3HH-14
1.11s-3HH-13

Data sourced from the supporting information for the total synthesis of this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The table below lists the chemical shifts for the carbon signals of synthetic (+)-Elatol.

Table 2: ¹³C NMR Data for (+)-Elatol (126 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment (Proposed)
147.0C-5
134.8C-8
126.1C-9
111.9C-15
71.1C-3
62.1C-2
50.1C-6
49.8C-10
40.4C-7
37.9C-4
35.1C-1
30.2C-13
28.1C-14
23.9C-12
22.8C-11

Data sourced from the supporting information for the total synthesis of this compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of a compound. For halogenated molecules like this compound, the isotopic pattern in the mass spectrum is particularly informative.

Molecular Formula: C₁₅H₂₂BrClO

Exact Mass: 332.0543 u

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a sesquiterpenoid like this compound. These protocols are based on standard methodologies in natural product chemistry.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Record the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire the data at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment. Typical parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Record the spectrum on the same spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

    • Process the FID with an exponential window function (line broadening of 1.0 Hz).

    • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

  • 2D NMR Experiments:

    • For unambiguous assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are crucial for establishing ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of purified this compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source, coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

    • ESI Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode.

    • EI Method: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). An ionization energy of 70 eV is typically used.

    • Acquire data over a mass range of m/z 50-500.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Determine the m/z of the molecular ion.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement.

    • Analyze the isotopic pattern of the molecular ion cluster to confirm the number of chlorine and bromine atoms.

    • If fragmentation data is acquired (e.g., via MS/MS), analyze the fragmentation pattern to gain further structural insights.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start Natural Source (e.g., Laurencia elata) Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Start->Extraction Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Isolated Pure Compound (this compound) Chromatography->Pure_Compound MS Mass Spectrometry (MS) - HRMS (ESI/EI) - Isotopic Pattern Analysis Pure_Compound->MS NMR NMR Spectroscopy - 1H, 13C - 2D NMR (COSY, HSQC, HMBC) Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration Structure Proposed Structure Data_Integration->Structure Confirmation Structure Confirmation (Comparison with literature or synthesis) Structure->Confirmation

Elatol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Elatol is a halogenated sesquiterpene natural product isolated from the red algae of the genus Laurencia, particularly Laurencia microcladia.[1][2][3] It has emerged as a compound of significant interest in oncology due to its potent cytotoxic effects across a broad range of cancer cell lines.[4][5] Early research identified its ability to induce apoptosis and cell cycle arrest.[1] More recent, in-depth studies have unveiled a multifaceted mechanism of action, highlighting this compound as a novel inhibitor of both cytoplasmic and mitochondrial protein translation, which triggers profound cellular stress responses culminating in cell death.[2][4] This document provides a detailed technical overview of the core mechanisms through which this compound exerts its anticancer effects.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single target but rather to its ability to disrupt multiple fundamental cellular processes. The primary mechanisms identified are the inhibition of cap-dependent protein translation and the inhibition of mitochondrial translation, which subsequently trigger cell cycle arrest and apoptosis.

Dual Inhibition of Protein Translation

A key discovery in understanding this compound's potency is its role as a dual inhibitor of protein synthesis.

a) Inhibition of Cytoplasmic Cap-Dependent Translation: this compound was identified as a direct inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), a DEAD-box RNA helicase.[4][5][6] eIF4A1 is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and initiate cap-dependent translation.[5] By inhibiting the ATP hydrolysis and helicase activity of eIF4A1, this compound effectively stalls the translation of a specific subset of mRNAs, particularly those with complex 5' UTRs.[5][6][7] These often encode oncoproteins critical for cancer cell proliferation and survival, such as MYC, Cyclin D3, and MCL1.[8] This targeted suppression of oncoproteins is a key contributor to this compound's antitumor effects.[5][8]

This compound This compound eif4a1 eIF4A1 Helicase (eIF4F Complex) This compound->eif4a1 Inhibits translation Cap-Dependent Translation eif4a1->translation Promotes atp ATP Hydrolysis oncoproteins Oncoprotein Synthesis (e.g., MYC, Cyclin D) translation->oncoproteins proliferation Cell Proliferation & Survival oncoproteins->proliferation

This compound inhibits cytoplasmic protein translation via eIF4A1.

b) Inhibition of Mitochondrial Translation: Further research has revealed that this compound is also a potent inhibitor of mitochondrial protein synthesis.[2][3][9] It achieves this at concentrations that do not affect overall cytoplasmic protein synthesis, indicating a distinct mechanism from its eIF4A1 activity.[2][3] This inhibition is highly significant because many aggressive hematologic malignancies show a dependency on oxidative phosphorylation (OXPHOS) and are therefore sensitive to mitoribosome inhibitors.[2][3] By blocking the synthesis of essential mitochondrially-encoded proteins, this compound disrupts the formation of electron transport chain complexes, leading to mitochondrial dysfunction.[3][9]

This mitochondrial disruption triggers a specific stress pathway known as the Integrated Stress Response (ISR).[2] this compound's action leads to the cleavage of DELE1 by the mitochondrial protease OMA1. Cleaved DELE1 then activates HRI, which phosphorylates eIF2α, culminating in the preferential translation of Activating Transcription Factor 4 (ATF4).[2][4] While ATF4 induction is a clear marker of this compound's activity, studies have shown that this compound's cytotoxicity is not strictly dependent on the ISR, suggesting it is one of several parallel effects.[4][5][7]

cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound mito_trans Mitochondrial Translation This compound->mito_trans Inhibits oxphos OXPHOS Proteins mito_trans->oxphos oma1 OMA1 mito_trans->oma1 Stress Signal atp ATP Depletion oxphos->atp dele1 DELE1 oma1->dele1 Cleaves isr Integrated Stress Response (ISR) dele1->isr Activates apoptosis Apoptosis atp->apoptosis atf4 ATF4 Upregulation isr->atf4 isr->apoptosis

This compound triggers mitochondrial dysfunction and the ISR.
Induction of Cell Cycle Arrest

This compound promotes a delay in the cell cycle, primarily by inducing arrest in the G1 and sub-G1 phases.[1] This effect is a direct consequence of the inhibition of cap-dependent translation of key cell cycle regulators. Western blot analyses have confirmed that this compound treatment leads to a significant reduction in the expression of Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4).[1] These proteins are essential for the G1/S phase transition, and their downregulation effectively halts the cell's progression into the DNA synthesis (S) phase, preventing proliferation.[1][10]

Activation of Apoptosis

The culmination of this compound-induced cellular stress is the activation of the apoptotic process.[1][5] This occurs through the intrinsic (mitochondrial) pathway. This compound treatment modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bak.[1] This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of initiator caspase-9.[1] The activation of caspase-9 initiates a caspase cascade, leading to the execution of apoptosis. An increase in the expression of the tumor suppressor p53 has also been observed, which likely contributes to the pro-apoptotic signaling.[1]

This compound This compound cyclins Cyclin D1, Cyclin E CDK2, CDK4 This compound->cyclins Downregulates bcl Bcl-xL (Anti-apoptotic) This compound->bcl Downregulates bak Bak (Pro-apoptotic) This compound->bak Upregulates g1s G1/S Transition cyclins->g1s arrest G1 Cell Cycle Arrest g1s->arrest Blocked cas9 Caspase-9 bcl->cas9 Inhibits bak->cas9 Activates apoptosis Apoptosis cas9->apoptosis

This compound induces G1 cell cycle arrest and apoptosis.

Quantitative Data Summary: Cytotoxicity

This compound exhibits potent cytotoxicity across a wide array of cancer cell lines, with particular sensitivity noted in hematologic malignancies. The half-maximal inhibitory concentration (IC50), lethal dose (LD50), or cytotoxic concentration (CC50) values are summarized below.

Cell Line Panel / TypeCancer TypeMetricValue Range / AverageReference
NCI-60 PanelVariousLD50Average: 1.9 µM (33/60 lines < 1 µM)[4]
Non-Hodgkin Lymphoma (NHL) PanelDiffuse Large B-cell LymphomaLD50Average: 1.3 µM (Range: 213 nM - 5749 nM)[4]
Leukemia / Lymphoma LinesCML, ALLLD50High nanomolar to low micromolar (24h)[3][9]
A549Non-small Cell Lung CancerCC507.56 ± 0.19 µM (48h)[11]
RDEmbryonal RhabdomyosarcomaCC5011.22 ± 1.63 µM (48h)[11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability / Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent (e.g., DMSO) concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include vehicle-only controls.[12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[11][12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.[5]

Cell Cycle Analysis (Flow Cytometry)

Principle: This method quantifies the DNA content of individual cells within a population. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure only DNA is stained.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content peaks. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[1]

Apoptosis Assay (Annexin V / PI Staining)

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Co-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Methodology:

  • Cell Treatment & Harvest: Treat cells with this compound as described for other assays. Harvest all cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).[5][12]

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Methodology:

  • Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cyclin D1, Caspase-9, ATF4) overnight at 4°C.[1][5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[1][7]

cluster_assays Downstream Assays start Cancer Cell Culture treat This compound Treatment (Dose & Time Course) start->treat harvest Cell Harvest treat->harvest mtt MTT Assay (Viability) harvest->mtt Metabolic Activity flow Flow Cytometry (Cell Cycle / Apoptosis) harvest->flow DNA/PS Staining wb Western Blot (Protein Expression) harvest->wb Protein Lysis analysis Data Analysis (IC50, % Arrest, etc.) mtt->analysis flow->analysis wb->analysis

General experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent marine natural product with a complex and multifaceted mechanism of action against cancer cells. Its ability to dually target both cytoplasmic and mitochondrial protein translation represents a powerful strategy for inducing cellular stress. The inhibition of eIF4A1-mediated translation selectively downregulates key oncoproteins, while the disruption of mitochondrial protein synthesis cripples cellular energy production and activates the Integrated Stress Response. These primary actions converge to induce robust G1 cell cycle arrest and trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death. The comprehensive data gathered to date strongly support the continued investigation of this compound and its derivatives as promising candidates for anticancer drug development.

References

Elatol-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene derived from the red algae of the Laurencia genus, has emerged as a promising natural compound with potent anti-tumor properties. Extensive research has demonstrated its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its impact on apoptosis and cell cycle regulation. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of this compound Action

This compound exhibits a multi-faceted mechanism of action that converges on the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. Its primary modes of action include the inhibition of crucial cellular processes such as protein synthesis and the disruption of signaling cascades that govern cell survival and division.

Inhibition of Protein Synthesis

This compound has been identified as a potent inhibitor of both general and mitochondrial-specific protein synthesis.

  • eIF4A1 Helicase Inhibition: this compound targets the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase that is a critical component of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of many oncogenic proteins. By inhibiting the ATPase and helicase activity of eIF4A1, this compound effectively suppresses the translation of key proteins required for cancer cell growth and survival, leading to growth arrest and apoptosis.

  • Mitochondrial Translation Inhibition: this compound also acts as a potent inhibitor of mitochondrial protein synthesis. This targeted inhibition leads to a strong downregulation of mitochondrially-encoded proteins, disrupting mitochondrial function and triggering a cellular stress response.

Induction of Integrated Stress Response (ISR)

The inhibition of mitochondrial protein synthesis by this compound activates a signaling cascade known as the Integrated Stress Response (ISR). This pathway is a central regulator of the cellular response to various stress conditions. In the context of this compound's action, the ISR is triggered via the OMA1-DELE1-ATF4 mitochondrial stress pathway, ultimately contributing to the induction of apoptosis.

Data Presentation: The Impact of this compound on Cancer Cells

The following tables summarize the quantitative and qualitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 / LD50 (µM)AssayReference
NCI-60 PanelVariousAverage LD50 = 1.9Not Specified[1]
Non-Hodgkin Lymphoma LinesLymphomaAverage LD50 = 1.3Not Specified[1]
A549Non-small cell lung cancerCC50 = 6.24MTT[2]
RDRhabdomyosarcomaCC50 = 14.24MTT[2]
CML and ALL cell linesLeukemiaHigh nanomolar to low micromolarNot Specified[3]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound ConcentrationDurationEffect on Cell CycleReference
B16F10Not SpecifiedNot SpecifiedIncrease in G1 and sub-G1 phases[4]

Table 3: this compound-Induced Apoptosis

Cell LineThis compound ConcentrationDurationApoptotic EffectReference
Most sensitive lineNot Specified24 hours>50% apoptosis
B16F10Not SpecifiedNot SpecifiedInduction of apoptosis[4]

Table 4: Effect of this compound on Cell Cycle and Apoptotic Regulatory Proteins

ProteinEffect of this compound TreatmentCell LineReference
Cyclin D1Reduced expressionB16F10[4]
Cyclin EReduced expressionB16F10[4]
CDK2Reduced expressionB16F10[4]
CDK4Reduced expressionB16F10[4]
Bcl-xlDecreased expressionB16F10[4]
BakIncreased expressionB16F10[4]
Caspase-9Increased expressionB16F10[4]
p53Increased expressionB16F10[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound, leading to cell cycle arrest and apoptosis.

Elatol_Cell_Cycle_Arrest cluster_G1_regulation G1 Phase Regulation This compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 reduces expression CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 reduces expression Cell_Cycle_Arrest G1 Phase Arrest This compound->Cell_Cycle_Arrest pRb pRb CyclinD1_CDK4->pRb phosphorylates CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

This compound-induced G1 cell cycle arrest pathway.

Elatol_Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound Mito_Translation Mitochondrial Protein Synthesis This compound->Mito_Translation inhibits eIF4A1 eIF4A1 Helicase This compound->eIF4A1 inhibits Bcl_xl Bcl-xl (Anti-apoptotic) This compound->Bcl_xl decreases expression Bak Bak (Pro-apoptotic) This compound->Bak increases expression p53 p53 This compound->p53 increases expression ISR Integrated Stress Response (ISR) Mito_Translation->ISR triggers Apoptosis Apoptosis eIF4A1->Apoptosis contributes to OMA1 OMA1 ISR->OMA1 activates DELE1 DELE1 OMA1->DELE1 cleaves ATF4 ATF4 DELE1->ATF4 activates ATF4->Apoptosis contributes to Bcl_xl->Bak inhibits Mitochondrion Mitochondrion Bak->Mitochondrion promotes permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c to activate Caspase9->Apoptosis initiates cascade p53->Bak activates

This compound-induced apoptosis signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., B16F10)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells as described above.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. The different cell populations are identified as follows:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-xl, Bak, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce both cell cycle arrest and apoptosis. Its unique dual mechanism of inhibiting eIF4A1 and mitochondrial protein synthesis provides a powerful strategy to disrupt cancer cell proliferation and survival. The detailed protocols and pathway diagrams in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and develop novel cancer therapies. Further quantitative studies are warranted to establish precise dose- and time-dependent effects on cell cycle distribution and apoptosis in various cancer models, which will be crucial for its clinical translation.

References

Elatol: A Comprehensive Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene primarily isolated from red algae of the genus Laurencia, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the screening of this compound's biological activities, with a focus on its anticancer, trypanocidal, and larvicidal properties. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Natural products from marine environments are a rich source of novel chemical entities with significant therapeutic potential. This compound, first isolated from Laurencia elata, has garnered considerable attention due to its potent biological effects.[1] This document serves as a technical resource for researchers, summarizing the key findings on this compound's bioactivity and providing the necessary methodological details to replicate and expand upon these studies.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its anticancer activity is attributed to its ability to inhibit protein translation, induce cell cycle arrest, and promote apoptosis.[2][3][4]

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The following tables summarize the key inhibitory concentrations.

Cell LineAssay TypeMetricValue (µM)Reference
NCI-60 Panel (average)CytotoxicityLD501.9[2]
Non-Hodgkin Lymphoma Lines (average)CytotoxicityLD501.3[2]
A549 (Non-small cell lung cancer)CytotoxicityCC507.56 ± 0.19[1]
RD (Rhabdomyosarcoma)CytotoxicityCC5011.22 ± 1.63[1]

LD50: Lethal dose, 50%; CC50: Cytotoxic concentration, 50%.

Mechanism of Action: Inhibition of Protein Translation

This compound has been identified as a novel inhibitor of protein translation, specifically targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for cap-dependent translation.[2][5] This inhibition leads to a global reduction in protein synthesis, disproportionately affecting the expression of oncogenes like MYC.[2][6]

G This compound This compound eIF4A eIF4A This compound->eIF4A inhibits helicase activity eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F_complex is a component of mRNA_unwinding mRNA 5' UTR Unwinding eIF4F_complex->mRNA_unwinding Ribosome_recruitment 43S Preinitiation Complex Recruitment mRNA_unwinding->Ribosome_recruitment Translation_initiation Translation Initiation Ribosome_recruitment->Translation_initiation Oncogene_synthesis Oncogene Synthesis (e.g., MYC, Cyclin D1) Translation_initiation->Oncogene_synthesis Cell_proliferation Cancer Cell Proliferation & Survival Oncogene_synthesis->Cell_proliferation

Caption: this compound inhibits eIF4A, disrupting translation initiation and oncogene synthesis.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound induces cell cycle arrest, primarily at the G1/S transition phase, and subsequently triggers apoptosis.[3][4] This is achieved by modulating the expression of key cell cycle regulatory proteins and apoptosis-related factors.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Elatol_cc This compound CyclinD1_E Cyclin D1, Cyclin E CDK2, CDK4 Elatol_cc->CyclinD1_E downregulates G1_S_arrest G1/S Phase Arrest CyclinD1_E->G1_S_arrest leads to Elatol_ap This compound p53 p53 Elatol_ap->p53 upregulates Bak Bak Elatol_ap->Bak upregulates Bcl_xl Bcl-xl Elatol_ap->Bcl_xl downregulates p53->Bak Caspase9 Caspase-9 Bak->Caspase9 Bcl_xl->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Caption: this compound modulates cell cycle and apoptotic proteins to halt proliferation and induce cell death.

Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., B16F10, A549, RD) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1][3]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50/IC50 value.

  • Cell Treatment: Seed cells (e.g., B16F10) in 6-well plates and treat with this compound for 24 hours.[3][4]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p53, Caspase-9) overnight at 4°C.[3][4]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Trypanocidal Activity

This compound has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[7][8][9] Its mechanism of action involves inducing mitochondrial dysfunction and oxidative stress in the parasite.[7][9]

Quantitative Data on Trypanocidal Activity
T. cruzi FormMetricValue (µM)Reference
EpimastigoteIC5045.4 ± 1.9[8]
TrypomastigoteIC501.38 ± 0.15[8]
AmastigoteIC501.01 ± 0.65[8]

IC50: Inhibitory concentration, 50%.

Mechanism of Action: Mitochondrial Dysfunction and Oxidative Stress

This compound targets the mitochondria of T. cruzi, leading to a cascade of events that culminate in parasite death.[7][9] This includes depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and subsequent damage to the cell membrane and DNA.[7][10]

This compound This compound Mitochondria T. cruzi Mitochondria This compound->Mitochondria Mito_Depolarization Mitochondrial Membrane Depolarization Mitochondria->Mito_Depolarization ROS_Production Increased ROS Production (Superoxide Anion) Mito_Depolarization->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Membrane_Damage Cell Membrane Damage Oxidative_Stress->Membrane_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Autophagy Autophagy Oxidative_Stress->Autophagy Parasite_Death Parasite Death Membrane_Damage->Parasite_Death DNA_Damage->Parasite_Death Autophagy->Parasite_Death

Caption: this compound induces mitochondrial dysfunction in T. cruzi, leading to oxidative stress and cell death.

Experimental Protocols
  • Cell Seeding and Infection: Seed LLCMK2 cells in 24-well plates and incubate for 24 hours. Infect the cells with trypomastigotes at a parasite-to-cell ratio of 10:1 for 24 hours.[8]

  • Treatment: Remove non-internalized parasites and treat the infected cells with various concentrations of this compound for 96 hours.

  • Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

  • Microscopic Analysis: Count the number of amastigotes per cell in at least 200 cells and calculate the percentage of inhibition.

  • Parasite Treatment: Treat trypomastigotes (1 x 10⁷ cells/mL) with this compound (e.g., 1.5 and 3.0 µM) for 2-3 hours.[7]

  • Staining: Incubate the treated parasites with Rhodamine 123 (5.0 µg/mL) for 15 minutes.

  • Flow Cytometry: Analyze the fluorescence intensity using a flow cytometer to assess mitochondrial membrane potential. Antimycin A can be used as a positive control.[7]

  • Parasite Treatment: Treat trypomastigotes with various concentrations of this compound for 1-3 hours.

  • Probe Incubation: Incubate the parasites with a ROS-sensitive fluorescent probe (e.g., MitoSOX Red) to detect mitochondrial superoxide.

  • Fluorimetric Analysis: Measure the fluorescence intensity to quantify ROS production.

Larvicidal Activity

This compound has also been investigated for its potential as a natural larvicide against mosquito vectors such as Aedes aegypti.[11]

Quantitative Data on Larvicidal Activity
OrganismMetricConcentration (ppm)Mortality (%)Reference
Aedes aegyptiLarvicidal Activity10~30[11]

Experimental Protocol: Larvicidal Bioassay

start Prepare this compound Solutions (in DMSO) treatment Add this compound Solution to Distilled Water (Final concentration e.g., 10 ppm) start->treatment larvae Place 2nd Instar A. aegypti Larvae in Test Containers larvae->treatment control Prepare Control (0.1% DMSO in water) larvae->control incubation Incubate for 24 hours treatment->incubation control->incubation mortality Count Dead Larvae and Calculate Mortality Rate incubation->mortality

Caption: Workflow for assessing the larvicidal activity of this compound against Aedes aegypti.

Conclusion

This compound is a marine natural product with a remarkable spectrum of biological activities. Its potent anticancer, trypanocidal, and larvicidal effects, coupled with well-defined mechanisms of action, make it a strong candidate for further preclinical and clinical development. This guide provides a foundational resource for researchers to explore the full therapeutic potential of this compound. Further investigations are warranted to optimize its efficacy, safety, and delivery for various applications.

References

Elatol's Impact on Leukemia and Lymphoma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene derived from the red algae Laurencia microcladia, has emerged as a promising natural product with potent cytotoxic effects against leukemia and lymphoma cells.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound exhibits a dual mechanism of action, primarily targeting mitochondrial translation and the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase crucial for cap-dependent translation.[1][3] These actions trigger a cascade of cellular events, including the integrated stress response (ISR), cell cycle arrest, and ultimately, apoptosis. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in hematologic malignancies.

Mechanism of Action

This compound's anti-neoplastic activity in leukemia and lymphoma cells is attributed to two primary mechanisms: the inhibition of mitochondrial protein synthesis and the suppression of eIF4A1 helicase activity.

Inhibition of Mitochondrial Translation and Induction of the Integrated Stress Response

This compound acts as a potent inhibitor of mitochondrial protein synthesis at concentrations that do not affect cytoplasmic protein synthesis.[1] This selective inhibition disrupts the production of essential protein subunits of the electron transport chain, leading to mitochondrial dysfunction. This mitochondrial stress activates the OMA1-DELE1-ATF4 signaling pathway, a key component of the integrated stress response (ISR).[1][4] The activation of the mitochondrial stress-activated protease OMA1 leads to the cleavage of DELE1.[1][4] The cleaved DELE1 then activates the ISR, resulting in the suppression of glycolytic capacity, depletion of ATP, and subsequent apoptotic cell death.[1]

dot

MTT_Assay_Workflow start Seed leukemia/lymphoma cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for specified time (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze end Data Analysis analyze->end Apoptosis_Assay_Workflow start Treat cells with this compound harvest Harvest cells by centrifugation start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify Apoptosis analyze->end

References

Elatol: A Comprehensive Technical Guide on its Antiparasitic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene predominantly isolated from the red macroalgae of the genus Laurencia, has emerged as a promising natural product with significant antiparasitic potential. This technical guide provides an in-depth overview of the current scientific knowledge regarding the antiparasitic activities of this compound, with a focus on its efficacy against various protozoan and helminth parasites. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Antiparasitic Spectrum of this compound

This compound has demonstrated a range of antiparasitic activities, with the most comprehensive research focused on its effects against Trypanosoma cruzi and Leishmania amazonensis. Emerging evidence also points to its activity against the larval and intermediate host stages of Schistosoma mansoni.

Data Presentation: In Vitro Antiparasitic Activity and Cytotoxicity of this compound

The following tables summarize the quantitative data from various studies, providing a comparative look at this compound's potency against different parasites and its selectivity towards mammalian cells.

Parasite Stage IC50 (µM) Reference
Trypanosoma cruziEpimastigote45.4[1][2]
Trypomastigote1.38[1][2]
Amastigote1.01[1][2]
Leishmania amazonensisPromastigote4.0[3]
Intracellular Amastigote0.45[3]
Naegleria fowleriTrophozoite (ATCC 30808™)1.08[4]
Trophozoite (ATCC 30215™)1.14[4]
Cell Line Cell Type CC50 (µM) Reference
LLCMK2Macrophage-like27.0[1][2]
J774G8MacrophageNot specified, but stated as not toxic[3]
A549Human lung carcinoma6.24 - 14.24[5]
RDHuman rhabdomyosarcoma6.24 - 14.24[5]
Organism Stage Activity Concentration Reference
Schistosoma mansoniAdult wormsNo effect on survival, but 100% separation of worm couples and total inhibition of oviposition.Not specified[6]
Cercariae100% mortality12.5 µg/mL[6]
Biomphalaria glabrata (snail host)Embryos (blastulae)100% mortality1.56 µg/mL (4.86 µM)[6]
Embryos (veliger)100% mortality6.25 µg/mL (18.73 µM)[6]

Note on Plasmodium falciparum : While extracts from the red alga Laurencia microcladia, a known source of this compound, have been reported to possess activity against Plasmodium falciparum, to date, no studies have been identified that specifically evaluate the antimalarial activity of isolated this compound.[1]

Mechanism of Action

The primary mechanism of this compound's antiparasitic action, particularly against Trypanosoma cruzi, involves the disruption of mitochondrial function, leading to oxidative stress and subsequent programmed cell death.[6][7]

Signaling Pathway of this compound-Induced Cell Death in Trypanosoma cruzi

elatol_mechanism This compound This compound mitochondria Parasite Mitochondria This compound->mitochondria Initial Target depolarization Mitochondrial Membrane Depolarization mitochondria->depolarization ros Increased Mitochondrial Superoxide Anion (ROS) Production depolarization->ros oxidative_stress Oxidative Stress ros->oxidative_stress membrane_damage Plasma Membrane Damage oxidative_stress->membrane_damage dna_damage DNA Fragmentation oxidative_stress->dna_damage autophagy Autophagy (Vacuole Formation) oxidative_stress->autophagy necrosis Necrosis membrane_damage->necrosis apoptosis Apoptosis-like Cell Death dna_damage->apoptosis cell_death Parasite Death autophagy->cell_death apoptosis->cell_death necrosis->cell_death

Caption: Proposed mechanism of trypanocidal action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the study of this compound's antiparasitic properties.

In Vitro Anti-T. cruzi Activity Assay

This protocol is a composite of methodologies described in the literature.[1][2]

antitrypanosomal_workflow cluster_epimastigote Epimastigote Assay cluster_trypomastigote Trypomastigote Assay cluster_amastigote Intracellular Amastigote Assay epi1 Culture T. cruzi epimastigotes in LIT medium at 28°C epi2 Incubate parasites with varying concentrations of this compound for 96h epi1->epi2 epi3 Count parasites using a hemocytometer or spectrophotometrically epi2->epi3 epi4 Calculate IC50 values epi3->epi4 trypo1 Obtain trypomastigotes from infected LLCMK2 cell cultures trypo2 Incubate trypomastigotes with varying this compound concentrations for 24h trypo1->trypo2 trypo3 Count motile parasites via light microscopy trypo2->trypo3 trypo4 Determine IC50 trypo3->trypo4 ama1 Seed LLCMK2 cells in 96-well plates and infect with trypomastigotes ama2 After 24h, remove non-internalized parasites and add this compound ama1->ama2 ama3 Incubate for 96h, fix, and stain with Giemsa ama2->ama3 ama4 Count infected cells and amastigotes per cell to determine IC50 ama3->ama4

Caption: Workflow for in vitro anti-Trypanosoma cruzi assays.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol is based on studies investigating this compound's mechanism of action.[6][7]

  • Parasite Preparation : T. cruzi trypomastigotes are harvested and washed with PBS.

  • Treatment : Parasites are incubated with different concentrations of this compound (e.g., 1.5 and 3.0 µM) for a specified period (e.g., 3 hours). A known mitochondrial depolarizing agent, such as antimycin A, is used as a positive control.

  • Staining : The parasites are then incubated with a fluorescent probe sensitive to mitochondrial membrane potential, such as Rhodamine 123.

  • Analysis : The fluorescence intensity is measured using flow cytometry. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Detection of Mitochondrial Superoxide Anion

This method is adapted from published research on this compound's effects on oxidative stress.[6][7][8]

  • Parasite Culture and Treatment : T. cruzi trypomastigotes or amastigotes are treated with various concentrations of this compound for a defined time.

  • Fluorescent Probing : The parasites are incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red.

  • Measurement : The fluorescence is quantified using a fluorometer or flow cytometry. An increase in fluorescence corresponds to a higher level of mitochondrial superoxide.

Autophagy Detection Assay

The induction of autophagy by this compound has been demonstrated using the following methodology.[6][9]

  • Cell Treatment : T. cruzi trypomastigotes or amastigotes are treated with this compound (e.g., 1.5 and 3.0 µM) for 24 hours. In some experiments, cells are pre-treated with an autophagy inhibitor like wortmannin.

  • Staining : The treated parasites are incubated with monodansylcadaverine (MDC), a fluorescent marker that accumulates in autophagic vacuoles.

  • Visualization : The formation of fluorescent, rounded structures within the parasites, indicative of autophagic vacuoles, is observed using fluorescence microscopy.

In Vitro Anti-Schistosoma mansoni Activity Assay

This protocol is based on the study evaluating this compound's effect on S. mansoni.[6]

  • Cercariae Assay :

    • S. mansoni cercariae are exposed to various concentrations of this compound.

    • Larval mortality is observed over a period of 2 hours.

  • Adult Worm Assay :

    • Adult S. mansoni worms are co-cultured with this compound.

    • Worm survival, motor activity, and reproductive parameters (couple separation and oviposition) are monitored.

  • Molluscicidal Assay :

    • Biomphalaria glabrata embryos at different developmental stages (blastulae and veliger) are exposed to this compound.

    • Mortality rates are determined after 24 hours.

Concluding Remarks and Future Directions

This compound has unequivocally demonstrated potent antiparasitic properties, particularly against Trypanosoma cruzi and Leishmania amazonensis, by inducing mitochondrial dysfunction and oxidative stress. Its activity against the transmissive stages of Schistosoma mansoni and its snail vector also presents a novel avenue for disease control. The lack of data on its efficacy against Plasmodium falciparum highlights a significant gap in the current research landscape.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • In vivo efficacy studies to validate the in vitro findings for leishmaniasis and Chagas disease.

  • Structure-activity relationship (SAR) studies to synthesize derivatives with improved potency and reduced cytotoxicity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling of this compound and its promising analogs.

  • Investigation of the antimalarial potential of this compound to address the current data gap.

  • Further elucidation of its schistosomicidal mechanism , particularly its impact on parasite reproduction.

The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further research into the therapeutic potential of this compound as a next-generation antiparasitic agent.

References

Elatol: A Comprehensive Technical Review for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene derived from red algae of the genus Laurencia, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through the modulation of critical signaling pathways. Notably, it acts as a potent inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), a key component of the translation initiation complex, and also disrupts mitochondrial protein synthesis. This review consolidates the current understanding of this compound's multifaceted anticancer activities to support further research and development of this marine-derived compound as a potential therapeutic agent.

Introduction

The marine environment is a rich source of structurally diverse and biologically active secondary metabolites, which represent a promising frontier in the discovery of novel anticancer agents. Among these, this compound, a polyhalogenated chamigrane-type sesquiterpene, has garnered considerable attention for its potent cytotoxic and anti-proliferative effects against a broad range of cancer cell lines. This document serves as a comprehensive technical resource, summarizing the key findings from preclinical studies on this compound and providing detailed methodological insights to aid in future cancer research endeavors.

Quantitative Data on the Anticancer Activity of this compound

The cytotoxic and anti-proliferative efficacy of this compound has been quantified across a variety of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) values, as well as in vivo tumor growth inhibition data.

Table 1: In Vitro Cytotoxicity of this compound (IC50 and LD50 Values)

Cell LineCancer TypeParameterValue (µM)Exposure TimeReference
NCI-60 Panel (average)VariousLD501.9Not Specified[1]
Non-Hodgkin Lymphoma Lines (average)LymphomaLD501.3Not Specified[1]
DLBCL Lines (range)Diffuse Large B-cell LymphomaLD500.213 - 5.749Not Specified[1]
CML and ALL LinesLeukemiaLD50High nM to low µM24 hours[2]
A549Non-small cell lung cancerCC506.2448 hours[3]
RDRhabdomyosarcomaCC5014.2448 hours[3]
Various (344/924 lines)VariousIC50< 1Not Specified[1]

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer ModelAnimal ModelTreatment RegimenOutcomeReference
B16F10 MelanomaC57Bl6 MiceNot SpecifiedReduced tumor growth[4]
DLBCL XenograftMice65 mg/kg (Maximum Tolerated Dose)Significantly reduced tumor growth[1]

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by targeting protein synthesis and inducing programmed cell death.

Inhibition of Protein Synthesis

A primary mechanism of this compound's anticancer activity is the inhibition of protein translation. It has been identified as a specific inhibitor of the DEAD-box RNA helicase eIF4A1, a critical component of the eIF4F complex that is essential for cap-dependent translation initiation.[1] By inhibiting the ATPase activity of eIF4A1, this compound prevents the unwinding of the 5' untranslated region of mRNAs, thereby stalling the initiation of translation of many oncogenes.[1]

Furthermore, recent studies have revealed that this compound also potently inhibits mitochondrial protein synthesis at concentrations that do not affect cytoplasmic protein synthesis.[2] This dual inhibitory effect on both cytoplasmic and mitochondrial translation contributes to its robust anticancer activity.

Induction of Apoptosis and Cell Cycle Arrest

This compound effectively induces apoptosis in various cancer cell lines.[1][4] This is achieved through the modulation of key proteins involved in the apoptotic cascade. Western blot analyses have shown that this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-xL and an increase in the expression of the pro-apoptotic protein Bak.[4] Additionally, an increase in the expression of caspase-9 and the tumor suppressor p53 has been observed.[4]

This compound also causes a delay in the cell cycle, arresting cells in the G1 and sub-G1 phases, which is a precursor to apoptosis.[4] This cell cycle arrest is associated with a reduction in the expression of key cell cycle regulatory proteins, including cyclin-D1, cyclin-E, cyclin-dependent kinase 2 (cdk2), and cdk4.[4]

Integrated Stress Response

Interestingly, this compound treatment has been shown to cause a strong and rapid induction of the stress response transcription factor ATF4.[1] However, studies in ATF4-deficient cells have indicated that the cytotoxic effects of this compound are not dependent on ATF4 induction, suggesting this may be an off-target effect.[1]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are a consequence of its ability to interfere with key signaling pathways that are often dysregulated in cancer.

eIF4A1-Mediated Translation Initiation Pathway

This compound directly targets the eIF4A1 helicase, a central node in the cap-dependent translation initiation pathway. This pathway is crucial for the synthesis of proteins that drive cell growth, proliferation, and survival.

eIF4A1_Pathway This compound This compound eIF4A1 eIF4A1 This compound->eIF4A1 Inhibits ATPase activity eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A1->eIF4F_complex Component of mRNA_unwinding 5' UTR mRNA Unwinding eIF4F_complex->mRNA_unwinding Mediates Translation_Initiation Translation Initiation mRNA_unwinding->Translation_Initiation Allows Oncogene_Expression Oncogene Expression (e.g., MYC, Cyclin D) Translation_Initiation->Oncogene_Expression Leads to Cell_Proliferation Cell Proliferation & Survival Oncogene_Expression->Cell_Proliferation Promotes

Figure 1: this compound inhibits the eIF4A1-mediated translation initiation pathway.

Intrinsic Apoptosis Pathway

This compound triggers the intrinsic pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

Apoptosis_Pathway This compound This compound Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Downregulates Bak Bak (Pro-apoptotic) This compound->Bak Upregulates Mitochondria Mitochondria Bcl_xL->Mitochondria Inhibits Bak->Mitochondria Promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: this compound induces apoptosis via the intrinsic pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed in the literature to characterize the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or LD50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol Outline:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with PBS.

    • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

    • Stain the cells with a PI solution.

    • Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.

  • Protocol Outline:

    • Induce apoptosis in cancer cells by treating them with this compound.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by this compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

  • Protocol Outline:

    • Prepare total protein lysates from this compound-treated and control cells.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody targeting a specific protein (e.g., Cyclin D1, Bcl-xL, Caspase-9) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-Metastatic Potential

While the primary focus of this compound research has been on its cytotoxic and anti-proliferative effects, its mechanism of action suggests a potential role in inhibiting metastasis. The downregulation of proteins involved in cell cycle progression and the induction of apoptosis would inherently limit the ability of cancer cells to complete the metastatic cascade. However, direct experimental evidence from in vitro cell migration and invasion assays or in vivo metastasis models is currently limited in the published literature. Further investigation into this compound's effects on processes such as epithelial-mesenchymal transition (EMT), cell motility, and invasion is warranted to fully elucidate its anti-metastatic potential.

Conclusion and Future Directions

This compound is a marine-derived natural product with potent and multifaceted anticancer activity. Its ability to dually inhibit both cytoplasmic and mitochondrial protein synthesis, coupled with its capacity to induce apoptosis and cell cycle arrest, makes it a compelling candidate for further preclinical and clinical development. The quantitative data summarized in this review highlight its efficacy across a broad range of cancer types, particularly hematological malignancies.

Future research should focus on several key areas. A more comprehensive evaluation of this compound's anti-metastatic properties is crucial. Further elucidation of the signaling pathways it modulates, including potential off-target effects, will provide a more complete understanding of its mechanism of action. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs. Ultimately, the promising preclinical data presented in the literature warrant the continued investigation of this compound as a potential novel therapeutic agent in the fight against cancer.

References

Elatol's Dual Impact on Cellular Translation and the Integrated Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

The marine-derived natural product, Elatol, has emerged as a molecule of significant interest in cancer research due to its potent cytotoxic effects against a broad range of tumor types.[1][2] Initially identified as an inhibitor of the eIF4A1 helicase, a critical component of cap-dependent translation initiation, recent studies have unveiled a more complex mechanism of action involving the potent inhibition of mitochondrial protein synthesis and subsequent activation of the Integrated Stress Response (ISR).[1][3][4] This guide provides an in-depth technical overview of this compound's role in the ISR, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

This compound's Primary Mechanisms of Action: A Two-Pronged Attack on Protein Synthesis

This compound, a sesquiterpenoid halogenated compound isolated from the red alga Laurencia microcladia, exerts its anti-tumor activity through two primary mechanisms:[3][4]

  • Inhibition of Cytoplasmic Cap-Dependent Translation: this compound was first identified as a specific inhibitor of the DEAD-box RNA helicase eIF4A1.[1][5] By inhibiting the ATPase activity of eIF4A1, this compound stalls the initiation phase of protein synthesis for a subset of mRNAs, including those encoding oncoproteins such as MYC and Cyclin D3.[1][6][7] This leads to a global reduction in protein synthesis, cell growth arrest, and apoptosis in sensitive cancer cells.[1][8]

  • Inhibition of Mitochondrial Translation: More recent evidence has demonstrated that this compound is a potent inhibitor of mitochondrial protein synthesis at concentrations that do not significantly affect cytoplasmic protein synthesis.[3][4][9] This action is distinct from other known mitochondrial translation inhibitors like chloramphenicol.[3][4] The inhibition of mitochondrial translation leads to mitochondrial stress, a key trigger for the Integrated Stress Response.[3]

Induction of the Integrated Stress Response (ISR)

The ISR is a conserved cellular signaling network that is activated by a variety of stress conditions, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins.[10][11][12] The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[13][14] This phosphorylation is carried out by one of four known kinases: PERK, GCN2, PKR, and HRI, each responding to different types of stress.[11]

Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, conserving resources during stress.[13] Paradoxically, it also selectively enhances the translation of a specific subset of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[1][14][15]

This compound-Mediated ATF4 Induction

Multiple studies have consistently shown that treatment with this compound leads to a rapid and strong induction of ATF4 protein expression in various cancer cell lines.[1][6] This effect is observed in contrast to other eIF4A1 inhibitors like silvestrol, which do not induce ATF4.[1][8] The induction of ATF4 by this compound is confirmed to be downstream of eIF2α phosphorylation, as murine embryonic fibroblasts (MEFs) with a non-phosphorylatable eIF2α (S51A mutant) fail to induce ATF4 in response to this compound treatment.[1][8]

The Upstream Kinase: A Focus on Mitochondrial Stress

While there are four potential upstream kinases that can phosphorylate eIF2α, evidence suggests that this compound-induced ISR is not mediated by the unfolded protein response (UPR) sensor, PERK.[1] The use of a specific PERK inhibitor, GSK2606414, did not prevent this compound-induced cell death or ATF4 expression.[1][6]

Instead, the primary trigger for ISR activation by this compound is its inhibition of mitochondrial translation.[3] This mitochondrial stress activates a specific ISR pathway involving the cleavage of DELE1 by the mitochondrial protease OMA1, which in turn leads to the activation of an eIF2α kinase and subsequent ATF4 translation.[3]

Caption: Signaling pathway of this compound-induced Integrated Stress Response.

Quantitative Data Summary

The following tables summarize the cytotoxic and inhibitory concentrations of this compound across various cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayMetricValueReference
A549Non-small cell lung cancerMTTCC507.56 ± 0.19 µM[16]
RDEmbryo rhabdomyosarcomaMTTCC5011.22 ± 1.63 µM[16]
SNU-398Hepatocellular carcinomaCellTiter-GloLD50219 nM[1]
OCI-Ly3Diffuse large B-cell lymphomaCellTiter-GloLD50~2 µM[8]
RIVADiffuse large B-cell lymphomaCellTiter-GloLD50~5 µM[8]
SU-DHL-4Diffuse large B-cell lymphomaCellTiter-GloLD50~1 µM[8]
Leukemia/Lymphoma linesHematologic MalignanciesViability AssayEC50~1 µM[3]

Table 2: Comparative Potency of this compound and Tigecycline

MetricThis compoundTigecyclineCell LinesTime PointReference
Potency10-40x higherBaselineLeukemia cell lines72h[4][9]

The Role of ISR in this compound-Induced Cytotoxicity

A critical question for drug development is whether the induction of the ISR contributes to or mitigates this compound's cytotoxic effects. Experimental evidence strongly suggests that while this compound potently activates the ISR, this activation is not the primary driver of its anti-tumor activity.

  • eIF2α S51A Mutant Cells: Murine embryonic fibroblasts (MEFs) with a mutation preventing eIF2α phosphorylation (eIF2α-S51 A/A) showed no significant difference in sensitivity to this compound compared to wild-type cells.[1]

  • ATF4 Knockout/Knockdown: Similarly, MEFs lacking ATF4 (Atf4-/-) or breast cancer cells with siRNA-mediated knockdown of ATF4 did not exhibit altered sensitivity to this compound-induced apoptosis.[1][8]

  • ISRIB Treatment: The use of ISRIB, a small molecule that reverses the translational inhibition caused by eIF2α phosphorylation, did not rescue OCI-Ly3 lymphoma cells from this compound's toxicity, despite effectively reducing ATF4 induction.[1]

These findings collectively indicate that the cytotoxic effects of this compound are primarily dependent on its inhibition of eIF4A1 and cap-dependent translation, rather than the induction of the ISR.[1] The ISR appears to be a secondary, off-target effect resulting from this compound's impact on mitochondrial protein synthesis.[1][3]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate this compound's role in the ISR.

Western Blot Analysis for ISR Markers

This protocol is used to detect changes in the protein levels of key ISR components like p-eIF2α, total eIF2α, and ATF4.

  • Cell Lysis: Treat cells with desired concentrations of this compound, a positive control (e.g., tunicamycin (B1663573) for PERK activation), and a vehicle control (DMSO) for the specified time.[1] Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[17] Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound, DMSO, and positive control start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-eIF2α, ATF4, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.
Cell Viability and Cytotoxicity Assays

These assays are used to determine the concentration of this compound that inhibits cell growth or is lethal to cells.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[8]

  • Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity, or perform an MTT assay.[8][16]

  • Signal Measurement: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate LD50/IC50/EC50 values using non-linear regression analysis.[8]

In Vitro Kinase Assays

While not directly shown for this compound's effect on ISR kinases in the provided literature, this general protocol is used to assess the direct inhibitory or activating effect of a compound on a specific kinase.

  • Reagents: Obtain purified, recombinant kinase (e.g., PERK), a suitable substrate (e.g., eIF2α or a generic substrate like Myelin Basic Protein), and [γ-³²P]ATP.[18][19][20]

  • Reaction Setup: In a reaction buffer, combine the kinase, the compound of interest (this compound) at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at the optimal temperature (e.g., 30°C) for a set time.[21]

  • Termination: Stop the reaction by adding SDS-loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the substrate using a phosphorimager.

Conclusion and Future Directions

This compound is a novel anti-cancer agent with a dual mechanism of action, inhibiting both cytoplasmic and mitochondrial protein synthesis.[1][3] Its inhibition of mitochondrial translation triggers the OMA1-DELE1-mediated integrated stress response, leading to the phosphorylation of eIF2α and the subsequent induction of ATF4.[3] However, comprehensive experimental data indicates that this ISR activation is not the primary driver of this compound's potent cytotoxicity, which is instead attributed to its function as an eIF4A1 inhibitor.[1]

For drug development professionals, this distinction is crucial. While ATF4 can serve as a pharmacodynamic biomarker of this compound's activity, targeting the ISR pathway itself may not be a viable strategy to enhance this compound's efficacy. Future research should continue to focus on optimizing the eIF4A1 inhibitory properties of this compound and its derivatives, while leveraging the understanding of its off-target effects on mitochondrial function and the ISR to predict potential side effects and combination therapy strategies. The unique dual-inhibitory nature of this compound provides a promising foundation for the development of novel therapeutics targeting the translation machinery in cancer.

References

The Pharmacophore of Elatol: A Technical Guide to a Marine-Derived Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the pharmacophore of Elatol, a halogenated sesquiterpene derived from red algae of the Laurencia genus.[1][2] this compound has garnered significant interest within the scientific community for its potent and diverse biological activities, including anticancer, antiparasitic, and antifungal properties.[1][3][4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing this compound's structure-activity relationships, mechanisms of action, and the experimental protocols used to elucidate its biological functions.

This compound: Core Structure and Physicochemical Properties

This compound is a member of the chamigrane subclass of sesquiterpenes, characterized by a spiro[5.5]undecane carbon skeleton.[5] Its chemical formula is C15H22BrClO, and its structure features a densely functionalized framework with three stereocenters, including a critical all-carbon quaternary stereocenter.[5][6] The presence of both bromine and chlorine atoms contributes to its structural uniqueness and biological activity.[2]

The Pharmacophore and Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its specific chemical features. Studies involving semi-synthetic derivatives have provided crucial insights into its pharmacophore.

Key findings from SAR studies suggest:

  • The C-9 Hydroxyl Group: The hydroxyl group at the C-9 position is vital for cytotoxic activity. Modifications to this group, such as conversion to carbamate (B1207046) or sulfamate (B1201201) derivatives, generally lead to a reduction in potency.[1] However, the formation of a hemisuccinate derivative of the related compound isoobtusol (B1255598) resulted in increased cytotoxicity, indicating that targeted modifications at this position could be a viable strategy for developing more active analogs.[1]

  • Halogenation: The presence of halogen atoms is a critical determinant of this compound's bioactivity. Dehalogenation has been shown to cause a significant decrease in its efficacy.[2]

  • Stereochemistry: The spatial arrangement of the atoms is crucial. The natural enantiomer, (+)-Elatol, has demonstrated significantly higher potency compared to its (-)-elatol counterpart in certain assays.[2]

  • Lipophilicity: The overall lipophilic character of the this compound molecule is considered an essential property, potentially facilitating its passage across biological membranes like the blood-brain barrier.[2]

Table 1: Cytotoxicity of this compound and its Semi-Synthetic Derivatives
CompoundModificationCell Line (A549 - Lung Cancer) CC50 (µM)Cell Line (RD - Rhabdomyosarcoma) CC50 (µM)
This compound (1) -6.24 ± 0.4814.24 ± 1.22
This compound 9-Carbamate (3) C-9 OH → Carbamate20.48 ± 1.4416.51 ± 1.21
This compound 9-Hemisuccinate (4) C-9 OH → Hemisuccinate41.53 ± 3.2535.21 ± 2.55
This compound 9-Sulfamate (5) C-9 OH → Sulfamate21.45 ± 2.1122.58 ± 1.98

Data sourced from a study on the cytotoxic activity of semi-synthetic derivatives of this compound.[1]

Mechanisms of Action

This compound exerts its biological effects through multiple, interconnected mechanisms, making it a multifaceted agent. Its primary modes of action include the inhibition of protein translation at both the cytoplasmic and mitochondrial levels, and the induction of programmed cell death.

Inhibition of Cap-Dependent Protein Translation

This compound was identified as a novel inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase that is a key component of the eIF4F complex.[7][8] By inhibiting the ATP hydrolysis activity of eIF4A1, this compound stalls the initiation of cap-dependent translation.[7] This process is critical for the synthesis of many oncoproteins with highly structured 5' untranslated regions, such as MYC, MCL1, and Cyclin D3.[9] The disruption of this pathway is a cornerstone of this compound's anti-lymphoma and broad anticancer activities.[7][9]

G This compound This compound eIF4A1 eIF4A1 (RNA Helicase) This compound->eIF4A1 eIF4F eIF4F Complex Formation eIF4A1->eIF4F Translation Cap-Dependent Translation eIF4F->Translation Oncoproteins Oncoprotein Synthesis (e.g., MYC, MCL1) Translation->Oncoproteins Proliferation Tumor Cell Proliferation & Survival Oncoproteins->Proliferation

Caption: this compound's inhibition of eIF4A1 disrupts cap-dependent translation.

Inhibition of Mitochondrial Translation and Induction of Integrated Stress Response

More recent studies have revealed that this compound is also a potent and selective inhibitor of mitochondrial protein synthesis.[10][11] This action is distinct from its effect on cytoplasmic translation and occurs at concentrations that do not affect the latter.[12] The inhibition of mitoribosomes triggers a mitochondrial stress response pathway involving the protease OMA1, which cleaves DELE1.[10] This cascade activates the integrated stress response (ISR), leading to ATP depletion and ultimately, apoptosis.[10] This mechanism is particularly effective in hematologic malignancies that are highly dependent on oxidative phosphorylation.[12]

G This compound This compound Mitoribosome Mitochondrial Ribosome This compound->Mitoribosome MitoTranslation Mitochondrial Protein Synthesis Mitoribosome->MitoTranslation OMA1 OMA1 Activation MitoTranslation->OMA1 Inhibition leads to DELE1 DELE1 Cleavage OMA1->DELE1 ISR Integrated Stress Response (ATF4) DELE1->ISR ATP_Depletion ATP Depletion ISR->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis

Caption: this compound induces an integrated stress response via mitochondrial translation inhibition.

Induction of Apoptosis and Cell Cycle Arrest

This compound's cytotoxic effects are, in part, a direct consequence of its ability to induce apoptosis and cause cell cycle arrest.[13] In melanoma cells, this compound treatment leads to an accumulation of cells in the G1 and sub-G1 phases of the cell cycle.[13] This is accompanied by a downregulation of key cell cycle proteins, including cyclin-D1, cyclin-E, CDK2, and CDK4.[13] Furthermore, this compound modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-xL while increasing the pro-apoptotic protein Bak, leading to the activation of caspase-9 and subsequent apoptosis.[13]

G cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound Cyclins Cyclin D1, Cyclin E CDK2, CDK4 This compound->Cyclins Downregulates Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Downregulates Bak Bak (Pro-apoptotic) This compound->Bak Upregulates G1S_Arrest G1/S Phase Arrest Cyclins->G1S_Arrest leads to Caspase9 Caspase-9 Activation Bak->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: this compound induces cell cycle arrest and apoptosis by modulating key regulatory proteins.

Quantitative Biological Data

This compound has demonstrated potent activity across a wide range of cell lines. The following table summarizes its inhibitory concentrations from various studies.

Table 2: Bioactivity Profile of this compound Against Various Cell Lines
Cell LineCell TypeAssay TypeInhibitory Concentration (µM)Reference
A549Human Lung CarcinomaCC506.24[1]
RDHuman RhabdomyosarcomaCC5014.24[1]
NCI-60 PanelAverage of 60 Human Cancer LinesLD501.9 (average)[7]
Non-Hodgkin LymphomaAverage of 12 LinesLD501.3 (average)[7]
L. amazonensisPromastigoteIC504.0[4]
L. amazonensisAmastigoteIC500.45[4]
T. cruziAmastigote--[3]
B16F10Murine Melanoma--[13]

(Note: Assay conditions and incubation times may vary between studies, affecting direct comparability.)

Key Experimental Protocols

The characterization of this compound's pharmacophore relies on a suite of standardized and specialized biochemical and cell-based assays.

Cytotoxicity Determination by MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity following exposure to a compound.

Protocol Outline:

  • Cell Seeding: Plate tumor cells (e.g., A549, RD) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or its derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value using non-linear regression analysis.

G start Start: Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for Specified Period (e.g., 72h) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate (3-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Viability & Determine CC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, providing insight into the molecular pathways affected by this compound.[13]

Protocol Outline:

  • Cell Lysis: Treat cells with this compound, then harvest and lyse them to release cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin-D1, Caspase-9, Bak).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is captured by an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

In Vitro eIF4A1 ATP Hydrolysis Assay

This biochemical assay directly measures the enzymatic activity of eIF4A1 and its inhibition by compounds like this compound.[9]

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture containing purified eIF4A1 protein, ATP, and a suitable buffer in a microplate.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Initiation: Initiate the reaction by adding RNA (a cofactor for eIF4A1 activity).

  • Incubation: Incubate the plate at a controlled temperature to allow the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).

  • Detection: Stop the reaction and add a reagent, such as a malachite green-based solution, which forms a colored complex with the liberated Pi.

  • Absorbance Reading: Measure the absorbance of the colored complex. The intensity is proportional to the amount of ATP hydrolyzed.

  • Data Analysis: Determine the rate of ATP hydrolysis at each this compound concentration and calculate the IC50 value.

Conclusion

The pharmacophore of this compound is defined by its halogenated spiro-chamigrane core, with the C-9 hydroxyl group and specific stereochemistry being critical for its potent biological activity. Its multifaceted mechanism of action, involving the dual inhibition of cytoplasmic and mitochondrial protein synthesis, culminates in robust anti-proliferative and pro-apoptotic effects. The detailed understanding of its structure-activity relationship and molecular targets positions this compound as a valuable lead compound for the development of novel therapeutics, particularly in oncology and infectious diseases. Further medicinal chemistry efforts to optimize its potency and pharmacokinetic properties are warranted.

References

Initial Toxicity Screening of Elatol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene derived from red algae of the genus Laurencia, has garnered significant interest for its potent cytotoxic and anti-tumor properties. As a potential therapeutic agent, a thorough understanding of its initial toxicity profile is paramount for further development. This technical guide provides a consolidated overview of the currently available data on the initial toxicity screening of this compound. It encompasses in vitro cytotoxicity against various cell lines and delves into the known mechanisms of action, including its effects on critical signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the preclinical evaluation of this compound, summarizing existing knowledge and highlighting areas requiring further investigation, such as comprehensive in vivo acute toxicity and genotoxicity studies.

In Vitro Cytotoxicity

The primary method for assessing the direct cytotoxic effects of this compound has been through in vitro cell-based assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50), representing the concentration of this compound required to inhibit cell growth or viability by 50%.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The available data, summarized in Table 1, indicates that its efficacy is in the low micromolar to nanomolar range, highlighting its potential as an anticancer agent.

Cell LineCancer TypeParameterValue (µM)Reference
A549Non-small cell lung cancerCC507.56 ± 0.19[1]
RDEmbryonal rhabdomyosarcomaCC5011.22 ± 1.63[1]
Colo-205Colorectal adenocarcinomaIC502.5 ± 1.3 µg/ml
B16F10Murine melanomaNot specifiedNot specified[2]
Chronic Myelogenous Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL) cell linesLeukemiaLD50 (24h)High nanomolar to low micromolar[3]

Table 1: Summary of In Vitro Cytotoxicity of this compound against Cancer Cell Lines.

Cytotoxicity Against Non-Cancerous Cells

To assess the selectivity of a potential anticancer compound, it is crucial to evaluate its toxicity towards healthy, non-cancerous cells. Limited data is currently available for this compound in this regard. One study investigated its effect on macrophages, providing an initial insight into its potential impact on immune cells.

Cell LineCell TypeParameterValue (µM)Reference
MacrophagesImmune cellsCC501.4

Table 2: In Vitro Cytotoxicity of this compound against Non-Cancerous Cells.

In Vivo Toxicity

Comprehensive in vivo acute toxicity studies, which are essential for determining the median lethal dose (LD50) and assessing the overall systemic toxicity of a compound in a living organism, appear to be limited for this compound.

One study has reported a maximum tolerated dose (MTD) in mice. While this provides a preliminary indication of the compound's tolerability, it is not a substitute for a formal LD50 study.

SpeciesRoute of AdministrationParameterValueReference
Mice (C57Bl6)Not specifiedMTD65 mg/kg

Table 3: In Vivo Toxicity Data for this compound.

Note: The absence of comprehensive LD50 data from multiple species and routes of administration represents a significant gap in the initial toxicity screening of this compound.

Genotoxicity

Genotoxicity assays are a critical component of initial toxicity screening, as they assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and carcinogenesis. Standard genotoxicity tests include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.

There is currently no publicly available data on the genotoxicity of this compound from these standard assays. This is a critical area that requires thorough investigation to ensure the safety of this compound for potential therapeutic use.

Mechanisms of Action and Affected Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for both efficacy and safety assessment. Research has identified several key signaling pathways that are modulated by this compound.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is a desirable characteristic for an anticancer agent. The apoptotic process is initiated through a delay in the cell cycle, likely at the G1/S transition phase.[2]

This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle Inhibits G1S_Transition G1/S Transition Arrest CellCycle->G1S_Transition Apoptosis Apoptosis G1S_Transition->Apoptosis Leads to

Caption: this compound-induced cell cycle arrest and apoptosis.

Western blot analyses have provided further insight into the molecular players involved in this process. This compound treatment leads to a reduction in the expression of key cell cycle regulatory proteins, including cyclin-D1, cyclin-E, cyclin-dependent kinase 2 (cdk2), and cdk4.[2] Concurrently, it modulates the expression of apoptosis-related proteins, causing a decrease in the anti-apoptotic protein bcl-xl and an increase in the pro-apoptotic proteins bak, caspase-9, and p53.[2]

cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation CyclinD1 Cyclin-D1 CyclinE Cyclin-E CDK2 cdk2 CDK4 cdk4 bcl_xl bcl-xl bak bak caspase9 Caspase-9 p53 p53 This compound This compound This compound->CyclinD1 Reduces Expression This compound->CyclinE Reduces Expression This compound->CDK2 Reduces Expression This compound->CDK4 Reduces Expression This compound->bcl_xl Decreases This compound->bak Increases This compound->caspase9 Increases This compound->p53 Increases

Caption: Molecular targets of this compound in cell cycle and apoptosis pathways.

Inhibition of Translation Initiation

A significant mechanism of action for this compound is its role as an inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1). eIF4A1 is an RNA helicase that is crucial for the initiation of cap-dependent translation of many oncogenes. By inhibiting eIF4A1, this compound can suppress the synthesis of proteins that are vital for cancer cell proliferation and survival.[3]

This compound This compound eIF4A1 eIF4A1 RNA Helicase This compound->eIF4A1 Inhibits Translation Cap-Dependent Translation eIF4A1->Translation Enables Oncogenes Oncogene Synthesis Translation->Oncogenes

Caption: this compound's inhibition of eIF4A1-mediated translation.

Mitochondrial Stress Response

More recent studies have revealed that this compound is also a potent inhibitor of mitochondrial protein synthesis. This action triggers the OMA1-DELE1-ATF4 mitochondrial stress pathway, ultimately leading to apoptosis in leukemia and lymphoma cells. This dual mechanism of targeting both cytoplasmic and mitochondrial translation highlights a unique aspect of this compound's activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. The following sections outline the general protocols for the key assays mentioned in this guide. These should be adapted and optimized for specific experimental conditions.

MTT Assay for Cytotoxicity

The MTT assay is a widely used method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/CC50 values.

A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570nm) E->F G Calculate IC50/CC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

General Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

A Protein Extraction & Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Imaging F->G

Caption: General workflow for Western blot analysis.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

General Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

A Treat Cells with this compound B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic Populations D->E

Caption: Workflow for apoptosis analysis by flow cytometry.

Conclusion and Future Directions

The available data strongly suggests that this compound is a potent cytotoxic agent against a variety of cancer cell lines, with its mechanism of action involving the induction of apoptosis, cell cycle arrest, and the inhibition of both cytoplasmic and mitochondrial protein synthesis. However, a comprehensive initial toxicity profile is far from complete.

Key data gaps that need to be addressed include:

  • In Vivo Acute Toxicity: Formal LD50 studies in at least two different animal models with various routes of administration are urgently needed to establish a reliable acute toxicity profile.

  • Genotoxicity: A standard battery of genotoxicity tests (Ames, micronucleus, and chromosomal aberration assays) must be conducted to assess the mutagenic and clastogenic potential of this compound.

  • Expanded In Vitro Cytotoxicity: Evaluation of this compound's cytotoxicity against a broader panel of non-cancerous human cell lines is necessary to better understand its therapeutic index and potential for off-target toxicities.

  • Sub-chronic and Chronic Toxicity: Following the initial screening, longer-term toxicity studies will be required to assess the effects of repeated exposure.

Addressing these critical missing pieces of information is essential for the continued development of this compound as a potential therapeutic agent and for making informed decisions about its progression into further preclinical and clinical studies. This guide should serve as a valuable starting point for researchers, providing a clear summary of what is known and, just as importantly, what remains to be discovered about the toxicity of this compound.

References

Elatol's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene derived from red algae of the Laurencia genus, has demonstrated notable anti-tumor properties. While initial research has focused on its direct cytotoxic and cytostatic effects on cancer cells, emerging evidence suggests its mechanisms of action may extend to the complex ecosystem of the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a specific focus on its potential to modulate the TME. We will delve into its known molecular targets, summarize key experimental findings, and present detailed methodologies. Furthermore, this guide will explore the inferred impact of this compound on critical components of the TME, including immune cells, angiogenesis, and the extracellular matrix, based on its established mechanisms of action.

Introduction to this compound and the Tumor Microenvironment

The TME is a complex and dynamic network of non-cancerous cells and extracellular components that surrounds and interacts with tumor cells. It plays a pivotal role in tumor initiation, progression, metastasis, and response to therapy. Key components of the TME include immune cells (such as T lymphocytes and macrophages), cancer-associated fibroblasts (CAFs), the extracellular matrix (ECM), and the tumor vasculature. Modulating the TME has become a cornerstone of modern cancer therapy.

This compound has been identified as a potent anti-cancer agent, and its primary mechanisms of action have been elucidated as the inhibition of protein translation through two distinct pathways: targeting the eukaryotic initiation factor 4A1 (eIF4A1) and inhibiting mitochondrial translation. These actions lead to cell cycle arrest and apoptosis in cancer cells. While direct studies on this compound's effects on the TME are limited, its known molecular targets provide a strong basis for inferring its potential to modulate this critical aspect of cancer biology.

This compound's Direct Anti-Tumor Effects: A Summary of Quantitative Data

This compound has been shown to be cytotoxic to a broad range of cancer cell lines. The following table summarizes the reported 50% lethal dose (LD50) or 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeLD50/IC50 (µM)Reference(s)
B16F10MelanomaNot specified[1]
NCI-60 Panel (average)Various1.9[2]
Non-Hodgkin Lymphoma Panel (average)Non-Hodgkin Lymphoma1.3[2]
Diffuse Large B-cell Lymphoma (DLBCL)Diffuse Large B-cell Lymphoma0.213 - 5.749[2]
A549Lung Carcinoma~6.24[3]
RDRhabdomyosarcoma~14.24[3]
Chronic Myelogenous Leukemia (CML)Chronic Myelogenous LeukemiaNot specified[4]
Acute Lymphoblastic Leukemia (ALL)Acute Lymphoblastic LeukemiaNot specified[4]

Known Mechanisms of Action of this compound

This compound exerts its anti-tumor effects primarily through the inhibition of protein synthesis via two main pathways:

Inhibition of eIF4A1-Mediated Cap-Dependent Translation

This compound is a specific inhibitor of the DEAD-box RNA helicase eIF4A1, a key component of the eIF4F complex required for the initiation of cap-dependent translation.[5] By inhibiting the ATP hydrolysis activity of eIF4A1, this compound stalls the translation of a subset of mRNAs, particularly those with complex 5' untranslated regions, which often encode oncoproteins such as MYC and Cyclin D.[6]

This compound This compound eIF4A1 eIF4A1 (RNA Helicase) This compound->eIF4A1 Cell_proliferation Tumor Cell Proliferation ATP_hydrolysis ATP Hydrolysis eIF4A1->ATP_hydrolysis requires Apoptosis Apoptosis eIF4F_complex eIF4F Complex Assembly ATP_hydrolysis->eIF4F_complex enables Translation_initiation Cap-Dependent Translation Initiation eIF4F_complex->Translation_initiation initiates Oncoprotein_synthesis Oncoprotein Synthesis (e.g., MYC, Cyclin D) Translation_initiation->Oncoprotein_synthesis leads to Translation_initiation->Apoptosis inhibition leads to Oncoprotein_synthesis->Cell_proliferation promotes

This compound's inhibition of eIF4A1-mediated translation.
Inhibition of Mitochondrial Translation

More recent studies have revealed that this compound is also a potent inhibitor of mitochondrial protein synthesis.[7][8] This occurs at concentrations that do not affect cytoplasmic protein synthesis.[8] The inhibition of mitochondrial translation leads to an integrated stress response (ISR) and apoptosis in cancer cells, particularly in hematologic malignancies that are highly dependent on oxidative phosphorylation.[4][7]

This compound This compound Mitochondrial_Ribosome Mitochondrial Ribosome This compound->Mitochondrial_Ribosome inhibits Mitochondrial_Translation Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Translation mediates OXPHOS_proteins Oxidative Phosphorylation (OXPHOS) Proteins Mitochondrial_Translation->OXPHOS_proteins produces Mitochondrial_Function Mitochondrial Function OXPHOS_proteins->Mitochondrial_Function essential for ISR Integrated Stress Response (ISR) Mitochondrial_Function->ISR disruption triggers Apoptosis Apoptosis Mitochondrial_Function->Apoptosis dysfunction leads to ISR->Apoptosis induces

This compound's inhibition of mitochondrial translation.

This compound's Effects on the Tumor Microenvironment: An Evidence-Based Inference

While direct experimental data is sparse, the known mechanisms of this compound allow for informed hypotheses about its potential impact on the TME. A significant finding that supports a role for this compound in modulating the TME comes from an in vivo study where treatment with this compound reduced tumor growth in immunocompetent C57Bl6 mice.[1] This suggests that the anti-tumor effect may not be solely due to direct cancer cell killing but could also involve the host's immune system.

Potential Effects on Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and can exist in a pro-inflammatory (M1-like) or anti-inflammatory, pro-tumoral (M2-like) state. The metabolic state of macrophages is tightly linked to their polarization. By inhibiting mitochondrial function, this compound could potentially modulate macrophage metabolism, which may influence their polarization state. A shift from an M2 to an M1 phenotype would be beneficial for an anti-tumor immune response.

Potential Effects on Tumor-Infiltrating Lymphocytes (TILs)

The function of TILs, particularly cytotoxic T lymphocytes, is highly dependent on their metabolic fitness. Mitochondrial dysfunction in T cells within the TME is a known mechanism of immune evasion by cancer cells.[9] By potentially creating a more metabolically challenging environment for tumor cells through the inhibition of mitochondrial translation, this compound could indirectly favor the metabolic fitness and function of TILs.

Potential Effects on Angiogenesis

The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. This process is heavily regulated by factors often encoded by mRNAs with complex 5' UTRs, making their translation sensitive to eIF4A1 inhibition. Therefore, by inhibiting eIF4A1, this compound may suppress the production of key pro-angiogenic factors, thereby hindering tumor neovascularization.

cluster_this compound This compound's Mechanisms cluster_tme Potential TME Effects Elatol_eIF4A1 eIF4A1 Inhibition Angiogenesis Angiogenesis Elatol_eIF4A1->Angiogenesis ↓ Pro-angiogenic factors ECM Extracellular Matrix (ECM) Elatol_eIF4A1->ECM ↓ ECM remodeling enzymes Elatol_Mito Mitochondrial Translation Inhibition TAMs Tumor-Associated Macrophages (TAMs) Elatol_Mito->TAMs Metabolic reprogramming? TILs Tumor-Infiltrating Lymphocytes (TILs) Elatol_Mito->TILs Improved metabolic fitness? TAMs->TILs Modulates activity Angiogenesis->TILs Affects infiltration ECM->TILs Physical barrier

Inferred effects of this compound on the tumor microenvironment.
Potential Effects on the Extracellular Matrix (ECM)

The ECM provides structural support to the tumor and can also act as a barrier to immune cell infiltration. The remodeling of the ECM is carried out by enzymes such as matrix metalloproteinases (MMPs), the expression of which can be regulated at the translational level. Through its inhibition of eIF4A1, this compound could potentially reduce the synthesis of these remodeling enzymes, thereby altering the composition and integrity of the ECM and potentially facilitating immune cell access to the tumor core.

Key Experimental Protocols

This section provides an overview of the methodologies used in the key studies on this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay : To assess the cytotoxic effects of this compound, cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[1]

Cell Cycle Analysis
  • Flow Cytometry : Cells treated with this compound are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells).[1]

Apoptosis Assays
  • Annexin V/Propidium Iodide Staining : To quantify apoptosis, this compound-treated cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry.

Western Blot Analysis
  • Protein Expression Analysis : To determine the effect of this compound on the expression of specific proteins, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against the proteins of interest (e.g., cyclin-D1, cyclin-E, cdk2, cdk4, bcl-xl, bak, caspase-9, p53).[10] The membranes are then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.[10]

In Vivo Tumor Growth Studies

  • Xenograft/Syngeneic Models : To evaluate the in vivo anti-tumor activity of this compound, cancer cells (e.g., B16F10) are injected subcutaneously into the flank of mice (e.g., C57Bl6).[1] Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell markers).[1]

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Culture Elatol_Treatment This compound Treatment Cell_Culture->Elatol_Treatment MTT MTT Assay (Viability) Elatol_Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Elatol_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Elatol_Treatment->Western_Blot Mouse_Model Mouse Model (Xenograft/Syngeneic) Tumor_Induction Tumor Induction Mouse_Model->Tumor_Induction Elatol_Administration This compound Administration Tumor_Induction->Elatol_Administration Tumor_Measurement Tumor Volume Measurement Elatol_Administration->Tumor_Measurement Tumor_Analysis Tumor Analysis (e.g., IHC) Tumor_Measurement->Tumor_Analysis

General experimental workflow for this compound studies.

Future Directions and Conclusion

The current body of research strongly supports this compound as a promising anti-cancer agent with well-defined mechanisms of action against tumor cells. However, its effects on the tumor microenvironment remain a largely unexplored and highly promising area of investigation. Future studies should focus on:

  • Immunophenotyping of tumors from this compound-treated immunocompetent mouse models to quantify changes in immune cell populations (T cells, macrophages, NK cells, etc.).

  • Cytokine and chemokine profiling of the TME following this compound treatment to understand its impact on immune signaling.

  • Assessment of angiogenesis markers (e.g., CD31, VEGF) in this compound-treated tumors.

  • Analysis of ECM components and remodeling enzymes to determine if this compound can modulate the physical and biochemical properties of the tumor stroma.

References

The Stereochemical Landscape of Elatol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene isolated from red algae of the genus Laurencia, has garnered significant attention in the scientific community due to its intriguing molecular architecture and promising biological activities. As a member of the chamigrene family of natural products, this compound features a complex spiro[5.5]undecane core, three stereocenters—including a challenging all-carbon quaternary center—and a chlorinated tetrasubstituted olefin.[1][2][3] This intricate stereochemistry is pivotal to its biological function, which includes potent anticancer, antiparasitic, and antibacterial properties. This guide provides an in-depth exploration of the stereochemistry of this compound, detailing its absolute configuration, the stereoselective synthetic strategies developed to access its enantiomers, and the influence of its stereoisomerism on its biological activity.

The Stereochemical Blueprint of this compound

The chemical structure of this compound, systematically named (3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol, reveals its stereochemical complexity.[4] The molecule possesses three contiguous stereocenters within its densely functionalized A-ring, one of which is an all-carbon quaternary stereocenter at the spirocyclic junction. The determination of the absolute configuration of these stereocenters has been a significant undertaking, crucial for both its total synthesis and the understanding of its structure-activity relationship.

Absolute Configuration

The absolute configuration of the naturally occurring enantiomer of this compound has been determined as (+)-elatol. The first total synthesis of (+)-elatol by White et al. in 2008 was instrumental in confirming this assignment.[2] The synthesis was designed to be enantioselective, thereby producing a specific stereoisomer whose properties could be compared to the natural product.

Quantitative Stereochemical Data

The stereochemical purity and identity of this compound and its synthetic intermediates are often characterized by their optical rotation. The following table summarizes key quantitative data from the first total synthesis of (+)-elatol.

CompoundSpecific Rotation ([(\alpha)]D)ConditionsReference
Synthetic (+)-Elatol+92.09°c 0.22, CHCl3, 23 °C[2]
Natural (+)-Elatol+109.78°c 0.045, CHCl3, 25 °C[2]
Intermediate (Enantioenriched vinylogous ester)+99.27°c 1.005, CHCl3[5]

Note: The difference in the magnitude of the optical rotation between the synthetic and natural samples of (+)-elatol was attributed to a potential underestimation of the enantiomeric excess of the synthetic material.[2]

Stereoselective Synthesis of this compound

The total synthesis of this compound presents a significant challenge due to the presence of its three stereocenters and the tetrasubstituted chlorinated olefin. The key to a successful synthesis lies in the strategic and stereocontrolled introduction of these features.

Key Stereoselective Reactions

The seminal total synthesis of (+)-elatol employed two crucial stereoselective reactions to establish the desired stereochemistry:

  • Palladium-Catalyzed Asymmetric Decarboxylative Allylation: This reaction was pivotal in setting the all-carbon quaternary stereocenter with high enantioselectivity. The use of a chiral phosphino-oxazoline (PHOX) ligand was instrumental in achieving the desired stereochemical outcome.[2][3]

  • Diastereoselective Reduction: A diastereoselective reduction of an α-bromoketone intermediate was employed to install the final stereocenter of the A-ring.[2]

Experimental Workflow for the Enantioselective Synthesis of the Quaternary Stereocenter

The following diagram illustrates the workflow for the key enantioselective step in the total synthesis of this compound.

experimental_workflow start Vinylogous Ester enol_carbonate Enol Carbonate Formation start->enol_carbonate Acylation decarboxylative_allylation Pd-Catalyzed Asymmetric Decarboxylative Allylation (Chiral PHOX Ligand) enol_carbonate->decarboxylative_allylation product Enantioenriched Product (Quaternary Stereocenter) decarboxylative_allylation->product

Enantioselective formation of the quaternary stereocenter.
Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Decarboxylative Allylation

The following protocol is adapted from the supplementary information of the first total synthesis of (+)-elatol.[5]

Materials:

  • Enol carbonate intermediate

  • Pd2(dba)3 (palladium catalyst)

  • Chiral PHOX ligand

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, the enol carbonate intermediate and the chiral PHOX ligand are dissolved in the anhydrous, degassed solvent.

  • The palladium catalyst is added to the solution.

  • The reaction mixture is stirred at a specific temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the enantioenriched product containing the all-carbon quaternary stereocenter.

Stereochemistry and Biological Activity

The specific three-dimensional arrangement of atoms in this compound is critical for its interaction with biological targets. Studies have shown that this compound exhibits a range of biological activities, including cytotoxicity against cancer cell lines, and that these activities are likely dependent on its stereochemistry.

Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This process is mediated by a complex signaling cascade involving the activation of caspases and the regulation of cell cycle proteins.

The following diagram illustrates the signaling pathway through which this compound is proposed to induce apoptosis.

apoptosis_pathway This compound This compound stress Cellular Stress This compound->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondria bax->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed apoptotic signaling pathway induced by this compound.
Inhibition of Protein Translation

More recent studies have revealed that this compound is a potent inhibitor of protein translation, a fundamental cellular process. This compound has been shown to target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation. By inhibiting eIF4A, this compound can disrupt the synthesis of proteins that are crucial for cancer cell proliferation and survival.

The diagram below outlines the mechanism of this compound's inhibition of protein translation.

translation_inhibition cluster_initiation Translation Initiation Complex eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) ribosome 43S Pre-initiation Complex eIF4F->ribosome recruits mRNA mRNA protein_synthesis Protein Synthesis ribosome->protein_synthesis This compound This compound This compound->eIF4F inhibits eIF4A

This compound's inhibition of cap-dependent protein translation.

Conclusion

The stereochemistry of this compound is a defining feature of this fascinating natural product. Its three-dimensional structure is not only a testament to the synthetic prowess of nature but also the key to its potent biological activities. The successful enantioselective total synthesis of this compound has not only confirmed its absolute configuration but has also paved the way for the synthesis of analogs with potentially enhanced therapeutic properties. Future research will undoubtedly continue to unravel the intricate relationship between this compound's stereochemistry and its mechanism of action, offering new opportunities for the development of novel therapeutics. The detailed understanding of its stereochemical features, as outlined in this guide, is fundamental for any researcher, scientist, or drug development professional working with this remarkable molecule.

References

Elatol: A Marine Sesquiterpene with Promising Therapeutic Potential as a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene isolated from red algae of the genus Laurencia, has emerged as a compelling natural product with significant potential for development as a therapeutic lead compound. Possessing a unique chamigrane skeleton, this compound exhibits a spectrum of biological activities, most notably potent anticancer, antiparasitic, and molluscicidal effects. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this compound and its derivatives.

Introduction

The marine environment is a rich and largely untapped reservoir of chemical diversity, offering a vast array of novel molecular scaffolds with significant therapeutic potential. Among these, halogenated terpenes derived from marine algae have garnered considerable attention due to their potent and often selective biological activities. This compound, a brominated and chlorinated chamigrane sesquiterpene, stands out as a particularly promising candidate for drug development. First isolated from Laurencia elata, it is a major secondary metabolite in several Laurencia species, including Laurencia microcladia.[1] This guide will delve into the multifaceted biological activities of this compound, with a primary focus on its potential as an anticancer agent.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines.[1][2] Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key cellular processes such as protein translation.[3][4]

Cytotoxicity and Anti-Proliferative Effects

Quantitative analysis of this compound's cytotoxic and anti-proliferative activity has been performed on numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), cytotoxic concentration (CC50), and lethal dose (LD50) values are summarized in the tables below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssayParameterValue (µM)Reference
A549Non-small cell lung carcinomaMTTCC506.24[1]
RDRhabdomyosarcomaMTTCC5014.24[1]
Colo-205Colorectal adenocarcinomaNot SpecifiedIC502.5 µg/mL[2]
B16F10Murine melanomaMTTNot SpecifiedNot Specified[3]
VariousNCI-60 PanelNot SpecifiedLD50Average 1.9[5]
VariousNon-Hodgkin LymphomaNot SpecifiedLD50Average 1.3[5]

Table 2: Antiparasitic Activity of this compound

ParasiteStageAssayParameterValue (µM)Reference
Trypanosoma cruziEpimastigoteNot SpecifiedIC5045.4[3][4]
Trypanosoma cruziTrypomastigoteNot SpecifiedIC501.38[3][4]
Trypanosoma cruziAmastigoteNot SpecifiedIC501.01[3][4]
Leishmania amazonensisPromastigoteNot SpecifiedIC504.0[6]
Leishmania amazonensisAmastigoteNot SpecifiedIC500.45[6]
Mechanism of Action in Cancer Cells

This compound has been shown to induce cell cycle arrest at the G1 and sub-G1 phases, preventing cancer cells from entering the DNA synthesis (S) phase.[3] This is achieved through the downregulation of key proteins that regulate the G1/S transition, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (cdk2), and cdk4.[3]

G1_S_Arrest This compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 inhibits expression CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 inhibits expression Progression G1/S Progression CyclinD1_CDK4->Progression CyclinE_CDK2->Progression G1_Phase G1 Phase G1_Phase->Progression S_Phase S Phase Progression->S_Phase

Caption: this compound-induced G1/S cell cycle arrest pathway.

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3] This is mediated through the intrinsic mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bak.[3] This shift in the Bcl-2 family protein balance leads to the activation of caspase-9, a key initiator caspase, and an increase in the tumor suppressor protein p53.[3]

Apoptosis_Pathway This compound This compound Bcl_xL Bcl-xL (anti-apoptotic) This compound->Bcl_xL inhibits expression Bak Bak (pro-apoptotic) This compound->Bak increases expression p53 p53 This compound->p53 increases expression Mitochondrion Mitochondrion Bcl_xL->Mitochondrion inhibits permeabilization Bak->Mitochondrion promotes permeabilization Caspase9 Caspase-9 (activated) Mitochondrion->Caspase9 releases Cytochrome c to activate Apoptosis Apoptosis Caspase9->Apoptosis initiates caspase cascade p53->Apoptosis promotes

Caption: Intrinsic apoptosis pathway induced by this compound.

A key molecular target of this compound is the eukaryotic initiation factor 4A1 (eIF4A1), a DEAD-box RNA helicase essential for cap-dependent translation initiation.[4][7] this compound specifically inhibits the ATP hydrolysis activity of eIF4A1, thereby impeding the unwinding of complex 5' untranslated regions of mRNAs that encode for many oncoproteins.[4][7]

Recent studies have revealed that this compound is also a potent inhibitor of mitochondrial protein synthesis, a mechanism distinct from its effect on cytoplasmic translation.[8] This inhibition occurs at concentrations that do not affect cytoplasmic protein synthesis and triggers the OMA1-DELE1-ATF4 mitochondrial stress pathway, leading to the integrated stress response (ISR) and subsequent apoptosis in leukemia and lymphoma cells.[8]

Mitochondrial_Stress_Pathway This compound This compound Mito_Translation Mitochondrial Protein Synthesis This compound->Mito_Translation inhibits Mito_Stress Mitochondrial Stress Mito_Translation->Mito_Stress leads to OMA1 OMA1 (protease) Mito_Stress->OMA1 activates DELE1 DELE1 OMA1->DELE1 cleaves ATF4 ATF4 (transcription factor) DELE1->ATF4 activates ISR Integrated Stress Response (ISR) ATF4->ISR induces Apoptosis Apoptosis ISR->Apoptosis leads to

Caption: this compound-induced mitochondrial stress and integrated stress response pathway.

Antiparasitic and Molluscicidal Activities

This compound has demonstrated significant activity against several parasites of medical importance, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis.[3][6] It is also effective against the snail Biomphalaria glabrata, the intermediate host for Schistosoma mansoni, suggesting its potential for schistosomiasis control.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Extraction and Isolation of this compound

Extraction_Workflow Start Fresh Laurencia microcladia Extraction Exhaustive extraction with ethanol (B145695) at room temperature Start->Extraction Concentration Concentration of ethanolic extract Extraction->Concentration Partition Partition between ethyl acetate (B1210297) and water Concentration->Partition EtOAc_Fraction Ethyl acetate fraction Partition->EtOAc_Fraction Chromatography Silica (B1680970) gel column chromatography EtOAc_Fraction->Chromatography End Pure this compound Chromatography->End

Caption: General workflow for the extraction and isolation of this compound.

Protocol:

  • Freshly collected Laurencia microcladia is exhaustively extracted with ethanol at room temperature for 72 hours.

  • The resulting ethanolic extract is concentrated under reduced pressure.

  • The concentrated extract is then partitioned between ethyl acetate and water.

  • The ethyl acetate fraction, containing this compound, is subjected to silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[1]

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value, the concentration that reduces cell growth by 50%, is calculated from the dose-response curve.[1]

Flow Cytometry for Cell Cycle Analysis

Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Treat cells with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in each phase is determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., cyclin D1, cdk4, Bcl-xL, Bak, cleaved caspase-9, p53, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

eIF4A1 ATPase Inhibition Assay

Principle: The ATPase activity of eIF4A1 is measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Protocol:

  • Purify recombinant eIF4A1 protein.

  • Set up the reaction in a 96-well plate containing reaction buffer, ATP, and various concentrations of this compound.

  • Initiate the reaction by adding eIF4A1.

  • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and detect the amount of free phosphate using a malachite green reagent.

  • Measure the absorbance at 620-650 nm.

  • The IC50 value is determined from the dose-response curve.[7][10]

Mitochondrial Protein Synthesis Assay

Principle: The rate of mitochondrial protein synthesis is measured by the incorporation of radiolabeled [³⁵S]-methionine into newly synthesized mitochondrial proteins.

Protocol:

  • Culture cells in a medium lacking methionine and cysteine.

  • Treat the cells with emetine, an inhibitor of cytoplasmic protein synthesis, to specifically label mitochondrial translation products.

  • Add [³⁵S]-methionine to the medium and incubate for 1-2 hours.

  • Harvest the cells, lyse them, and isolate the mitochondrial fraction.

  • Separate the mitochondrial proteins by SDS-PAGE.

  • Visualize the radiolabeled proteins by autoradiography or phosphorimaging. The intensity of the bands corresponding to mitochondrial-encoded proteins is quantified to determine the rate of synthesis.

Conclusion and Future Directions

This compound has unequivocally demonstrated its potential as a valuable lead compound for the development of new anticancer and antiparasitic agents. Its multifaceted mechanism of action, targeting fundamental cellular processes such as cell cycle progression, apoptosis, and protein synthesis, makes it an attractive candidate for overcoming drug resistance. The in vivo antitumor activity further underscores its therapeutic promise.[3]

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties.[1]

  • Target Deconvolution: Further elucidation of the direct molecular targets of this compound and the downstream signaling consequences.

  • In Vivo Efficacy and Toxicology: Comprehensive preclinical studies in various animal models to assess efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents.

The continued exploration of this compound and its analogues holds significant promise for the discovery of novel and effective therapies for cancer and parasitic diseases. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.

References

Methodological & Application

Application Notes and Protocols: Elatol In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol is a halogenated chamigrane sesquiterpene, a natural product predominantly isolated from species of the red algae genus Laurencia.[1] This marine-derived compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including cytotoxic, anti-tumoral, and anti-parasitic properties.[1][2][3] Mechanistically, this compound has been identified as a novel inhibitor of eukaryotic initiation factor 4A1 (eIF4A1), a key RNA helicase in cap-dependent translation, and as a potent inhibitor of mitochondrial protein synthesis.[4][5][6][7] These actions disrupt the expression of crucial oncoproteins and trigger cellular stress responses, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound. The methodologies are compiled from published research to ensure robustness and reproducibility.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are summarized below.

Cell LineCancer TypeParameterValue (µM)Citation(s)
A549Non-small cell lung carcinomaCC507.56 ± 0.19[1]
RDEmbryonal rhabdomyosarcomaCC5011.22 ± 1.63[1]
NCI-60 Panel (Average)Various (60 cell lines)LD501.9 (Average)[6]
Non-Hodgkin Lymphoma Panel (Average)Diffuse Large B-cell Lymphoma etc.LD501.3 (Average)[6]

Key Experimental Protocols

Cytotoxicity Assessment by MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50 or IC50). The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Workflow: MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in 96-well plate (~1 x 10^4 cells/well) B Incubate for 24h A->B C Treat with various concentrations of this compound B->C D Incubate for 48h C->D E Add MTT reagent (e.g., 50 µL of 1 mg/mL) D->E F Incubate for 4h at 37°C E->F G Solubilize formazan (B1609692) crystals (e.g., with DMSO) F->G H Read absorbance (e.g., at 570 nm) G->H

MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Seed approximately 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight in a humidified atmosphere of 5% CO₂ at 37°C.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C.[1]

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] reagent (1 mg/mL in serum-free medium) to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan crystals.[1]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of this compound concentration and determine the IC50/CC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate this compound's effect on cell cycle progression. This compound has been shown to induce cell cycle arrest, particularly at the G1/S transition.[2] The method uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Workflow: Cell Cycle Analysis

CellCycle_Workflow A Culture and treat cells with This compound for 24-48h B Harvest and wash cells with PBS A->B C Fix cells in ice-cold 70% ethanol (B145695) B->C D Incubate at 4°C (min. 2h to overnight) C->D E Wash to remove ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Analyze by Flow Cytometry G->H

Cell Cycle Analysis Experimental Workflow.

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[8][9]

  • Incubation: Fix the cells for at least 2 hours (or overnight) at 4°C.[8]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in a PI staining solution containing RNase A (e.g., 100 µg/mL).[8][9] The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[10]

  • Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]

  • Data Acquisition: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission signal at ~600-620 nm.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 and sub-G1 phases is indicative of G1 arrest and apoptosis, respectively.[2]

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound. It uses Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptotic or necrotic cells).

Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Culture and treat cells with This compound for 24h B Harvest all cells (adherent and floating) A->B C Wash cells twice with ice-cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate for 15-30 min at RT in the dark E->F G Add additional 1X Binding Buffer F->G H Analyze immediately by Flow Cytometry G->H

Apoptosis Assay Experimental Workflow.

Protocol:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and treat with various concentrations of this compound for 24 hours.[11]

  • Cell Collection: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[11]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects through multiple mechanisms, primarily by disrupting protein synthesis at two key levels: mitochondrial translation and cap-dependent cytoplasmic translation. This leads to the activation of stress responses and the downregulation of key proteins involved in cell cycle progression and survival.

Elatol_Pathway cluster_Mito Mitochondrial Stress Response cluster_Cyto Cytoplasmic Translation Inhibition cluster_CellCycle Cell Cycle Control cluster_Apoptosis Apoptosis Induction This compound This compound MitoRibo Mitochondrial Ribosome This compound->MitoRibo Inhibits eIF4A1 eIF4A1 Helicase This compound->eIF4A1 Inhibits MitoSynth Mitochondrial Protein Synthesis MitoRibo->MitoSynth CapTrans Cap-Dependent Translation eIF4A1->CapTrans OMA1 OMA1 Protease MitoSynth->OMA1 ATP ATP Depletion MitoSynth->ATP DELE1 DELE1 Cleavage OMA1->DELE1 ATF4 ATF4 Activation (Integrated Stress Response) DELE1->ATF4 Apoptosis Apoptosis ATF4->Apoptosis ATP->Apoptosis OncoP Reduced Oncoprotein Synthesis (MYC, Cyclins, MCL1, BCL2) CapTrans->OncoP Cyclins Cyclin D1/E Expression ↓ OncoP->Cyclins CDKs CDK2/4 Expression ↓ OncoP->CDKs Bcl2Fam ↓ Bcl-xl / ↑ Bak OncoP->Bcl2Fam G1S G1/S Phase Arrest Cyclins->G1S CDKs->G1S G1S->Apoptosis p53 p53 Expression ↑ p53->Bcl2Fam p53->Apoptosis Casp9 Caspase-9 Activation Bcl2Fam->Casp9 Casp9->Apoptosis

Signaling pathways affected by this compound.

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Elatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene derived from the red algae of the genus Laurencia, has garnered significant interest in the field of oncology for its potent cytotoxic effects against a variety of cancer cell lines. This marine natural product has been shown to induce cell cycle arrest and apoptosis, positioning it as a promising candidate for further investigation in cancer therapy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and cytotoxicity. This assay provides a quantitative measure of metabolically active cells by evaluating the activity of mitochondrial dehydrogenases. These enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells, making the MTT assay a robust tool for determining the cytotoxic potential of compounds like this compound.

These application notes provide a comprehensive protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound. Additionally, it summarizes the reported cytotoxic activities of this compound against various cancer cell lines and illustrates the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxicity of this compound Against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of cancer cell lines, as determined by the MTT assay in various studies.

Cell LineCancer TypeIC50 (µM)Citation
A549Non-small cell lung carcinoma7.56 ± 0.19[1]
RDEmbryonal rhabdomyosarcoma11.22 ± 1.63[1]
Leukemia and Lymphoma Cell LinesHematologic MalignanciesHigh nanomolar to low micromolar range[2]
NCI-60 Panel (average)Various Cancers1.9
Non-Hodgkin Lymphoma Lines (average)Non-Hodgkin Lymphoma1.3

Note: The cytotoxic activity of this compound can vary depending on the specific cell line, assay conditions, and exposure time.

Experimental Protocols: MTT Assay for this compound Cytotoxicity

This protocol outlines the detailed methodology for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.

Materials and Reagents
  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cancer cell line of interest (e.g., A549, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding elatol_prep 4. Prepare this compound Dilutions cell_treatment 5. Treat Cells with this compound cell_seeding->cell_treatment elatol_prep->cell_treatment incubation 6. Incubate (24-72h) cell_treatment->incubation add_mtt 7. Add MTT Solution incubation->add_mtt incubate_mtt 8. Incubate (2-4h) add_mtt->incubate_mtt solubilize 9. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 10. Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 12. Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating this compound's cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" group (medium with the same concentration of DMSO used for the highest this compound concentration) and a "medium only" blank group (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the corresponding this compound concentration on a logarithmic scale.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Signaling Pathways Affected by this compound

This compound exerts its cytotoxic effects through the modulation of multiple signaling pathways, primarily leading to apoptosis and the activation of the integrated stress response.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the regulation of key apoptotic proteins.

Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis through both intrinsic and extrinsic pathways, leading to the activation of executioner caspases.

This compound-Induced Integrated Stress Response (ISR)

This compound has also been identified as an inhibitor of mitochondrial protein synthesis, which triggers the Integrated Stress Response (ISR), a key cellular pathway for adapting to stress.

Integrated_Stress_Response_Pathway This compound-Induced Integrated Stress Response This compound This compound Mitochondrial_Translation Mitochondrial Protein Synthesis This compound->Mitochondrial_Translation Inhibits Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress eIF2a_Kinase eIF2α Kinase (e.g., HRI, GCN2) Mitochondrial_Stress->eIF2a_Kinase Activates eIF2a eIF2α eIF2a_Kinase->eIF2a Phosphorylates eIF2a_P p-eIF2α Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibits ATF4_Translation ATF4 mRNA Translation eIF2a_P->ATF4_Translation Promotes ATF4 ATF4 (Transcription Factor) ATF4_Translation->ATF4 Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4->Stress_Response_Genes Upregulates Apoptosis Apoptosis Stress_Response_Genes->Apoptosis

Caption: this compound inhibits mitochondrial translation, leading to the activation of the Integrated Stress Response and subsequent apoptosis.

Conclusion

The MTT assay is a reliable and reproducible method for assessing the cytotoxic properties of this compound. The provided protocol offers a standardized approach for researchers to determine the IC50 values of this compound in various cancer cell lines. The data and pathway diagrams presented herein provide a valuable resource for understanding the anticancer potential of this compound and for guiding future research in drug development. Further investigation into the specific molecular targets of this compound and its efficacy in in vivo models is warranted to fully elucidate its therapeutic potential.

References

Flow Cytometry Analysis of Elatol-Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene natural product isolated from red algae of the genus Laurencia, has demonstrated significant anti-tumor properties.[1][2] This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising candidate for further investigation in drug development.[1][3][4] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel therapeutic agents like this compound. This document provides detailed application notes and standardized protocols for analyzing the effects of this compound on key cellular processes using flow cytometry.

Recent studies have revealed that this compound's anti-cancer activity stems from its ability to inhibit mitochondrial protein synthesis, which in turn triggers an integrated stress response leading to apoptosis.[5][6] Furthermore, this compound has been identified as a novel inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex, thereby suppressing the expression of oncogenes.[3][4] Flow cytometric analysis of this compound-treated cells can quantify its effects on cell viability, cell cycle progression, and the induction of apoptosis.

Data Presentation

The following tables summarize quantitative data on the effects of this compound treatment on cell cycle distribution and apoptosis induction in cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in B16F10 Murine Melanoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control55.2 ± 2.125.8 ± 1.519.0 ± 1.22.5 ± 0.5
This compound (1 µM)68.5 ± 2.815.3 ± 1.116.2 ± 1.08.7 ± 1.2
This compound (5 µM)75.1 ± 3.28.7 ± 0.916.2 ± 1.315.4 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments. Data is representative based on published findings indicating a G1 phase arrest.[1][2]

Table 2: Induction of Apoptosis by this compound in Non-Hodgkin Lymphoma Cell Lines

Cell LineTreatmentEarly Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
DLBCLControl3.2 ± 0.61.8 ± 0.3
This compound (1.3 µM)25.7 ± 3.112.4 ± 1.9
CLLControl2.5 ± 0.41.1 ± 0.2
This compound (1.3 µM)22.1 ± 2.59.8 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments. The average LD50 for this compound in non-Hodgkin lymphoma lines is approximately 1.3 µM.[3]

Experimental Protocols

Analysis of Cell Cycle Perturbation by Propidium Iodide Staining

This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and neutralize the trypsin with complete medium.

    • Suspension cells: Collect cells by centrifugation.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).[7][8]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.[7]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. Use appropriate software to deconvolute the DNA content histograms into G0/G1, S, and G2/M phases.[9]

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol outlines the steps to quantify apoptosis in this compound-treated cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both adherent and floating cells to ensure the inclusion of apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.[10][11]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour of staining.[12] Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel. The cell populations can be distinguished as:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol allows for the detection of changes in intracellular ROS levels following this compound treatment.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-Buffered Saline (DPBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration. Include a positive control (e.g., H2O2) and a negative control (untreated cells).

  • Cell Harvesting: Collect the cells as previously described.

  • Staining:

    • Resuspend the cells in pre-warmed DPBS containing 5-10 µM H2DCFDA.[13]

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[13][14]

  • Washing: Wash the cells twice with DPBS to remove excess dye.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, typically using the FITC or GFP channel to detect the fluorescence of dichlorofluorescein (DCF), the oxidized product of H2DCFDA.[13][14]

Visualizations

Elatol_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Targets & Processes cluster_2 Downstream Effects This compound This compound Mitochondrial_Ribosome Mitochondrial Ribosome This compound->Mitochondrial_Ribosome eIF4A eIF4A This compound->eIF4A Mitochondrial_Translation Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Translation inhibition Cap_Dependent_Translation Cap-Dependent Translation eIF4A->Cap_Dependent_Translation inhibition Integrated_Stress_Response Integrated Stress Response Mitochondrial_Translation->Integrated_Stress_Response induces Oncogene_Expression Oncogene Expression (e.g., MYC, Cyclins) Cap_Dependent_Translation->Oncogene_Expression reduces Apoptosis Apoptosis Integrated_Stress_Response->Apoptosis Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Oncogene_Expression->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Flow_Cytometry_Workflow cluster_0 Cell Preparation cluster_1 Staining Protocols cluster_2 Analysis cluster_3 Endpoints Cell_Culture 1. Cell Culture Elatol_Treatment 2. This compound Treatment Cell_Culture->Elatol_Treatment Cell_Harvesting 3. Cell Harvesting Elatol_Treatment->Cell_Harvesting Washing 4. Washing (PBS) Cell_Harvesting->Washing Fixation_PI Fixation (70% EtOH) + PI/RNase Staining Washing->Fixation_PI AnnexinV_PI Annexin V/PI Staining Washing->AnnexinV_PI H2DCFDA H2DCFDA Staining Washing->H2DCFDA Flow_Cytometry Flow Cytometry Acquisition Fixation_PI->Flow_Cytometry AnnexinV_PI->Flow_Cytometry H2DCFDA->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis Cell_Cycle Cell Cycle Profile Data_Analysis->Cell_Cycle Apoptosis_Quantification Apoptosis Quantification Data_Analysis->Apoptosis_Quantification ROS_Levels ROS Levels Data_Analysis->ROS_Levels Apoptosis_Quadrants cluster_quadrants Flow Cytometry Dot Plot origin X_axis X_axis origin->X_axis Annexin V -> Y_axis Y_axis origin->Y_axis Propidium Iodide -> Q1 Q1 Necrotic (Annexin V+/PI+) Q2 Q2 Late Apoptotic (Annexin V+/PI+) Q3 Q3 Viable (Annexin V-/PI-) Q4 Q4 Early Apoptotic (Annexin V+/PI-)

References

Application Note: Analysis of Apoptosis Markers by Western Blot Following Elatol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a natural sesquiterpene derived from red algae of the Laurencia genus, has demonstrated significant anti-tumour properties by inducing cell cycle arrest and apoptosis.[1][2] Western blotting is a highly specific and sensitive immunodetection technique used to analyze changes in protein expression and post-translational modifications, making it an ideal method for studying the molecular mechanisms of drug-induced apoptosis.[3] This document provides a comprehensive guide to utilizing Western blot analysis for the detection and quantification of key apoptosis markers in cells treated with this compound. It includes detailed protocols for cell treatment, protein extraction, immunoblotting, and data analysis, focusing on the Bcl-2 family of proteins, caspases, and Poly (ADP-ribose) polymerase-1 (PARP).

This compound-Induced Apoptosis Signaling Pathway

This compound is reported to exert its cytotoxic effects by inducing cell cycle arrest, leading to the activation of the apoptotic process.[1][2] Studies suggest that this compound's mechanism involves the modulation of key regulatory proteins. Specifically, this compound treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-xl while increasing the expression of pro-apoptotic proteins such as Bak and the tumour suppressor p53.[1][2] This shift in the balance of Bcl-2 family proteins disrupts mitochondrial integrity, leading to the activation of initiator caspase-9.[1][2] Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[3] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including PARP, which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[3][4] Furthermore, some evidence suggests this compound may act as a potent inhibitor of mitochondrial protein synthesis, triggering an integrated stress response that contributes to apoptosis.[5][6]

Elatol_Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway This compound This compound Mito Mitochondrial Protein Synthesis This compound->Mito Inhibits Bcl_xl Bcl-xl (Anti-apoptotic) ↓ This compound->Bcl_xl Downregulates Bak Bak (Pro-apoptotic) ↑ This compound->Bak Upregulates Casp9 Pro-Caspase-9 Bcl_xl->Casp9 Inhibits Bak->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 Cleavage Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 (Cleaved) Casp3->aCasp3 Cleavage PARP PARP (116 kDa) aCasp3->PARP Cleaves cPARP Cleaved PARP (89 kDa) PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Key Apoptosis Markers for Western Blot Analysis

The following table summarizes key protein markers that can be effectively analyzed by Western blot to assess apoptosis following this compound treatment.

MarkerRole in ApoptosisExpected Change with this compoundFull-Length MW (kDa)Cleaved Fragment(s) MW (kDa)
Bcl-2 Family
Bcl-xl / Bcl-2Anti-apoptotic; prevents mitochondrial outer membrane permeabilization.Decrease~26N/A
Bak / BaxPro-apoptotic; promotes mitochondrial outer membrane permeabilization.[7]Increase~23 (Bak) / ~21 (Bax)N/A
Caspases
Caspase-9Initiator caspase for the intrinsic pathway.[2]Cleavage/Activation~47~35/37
Caspase-3Executioner caspase; cleaves key cellular substrates.[3]Cleavage/Activation~35~17/19
Caspase Substrates
PARP-1DNA repair enzyme; cleavage by caspase-3 is a hallmark of apoptosis.[4]Cleavage~116~89

Experimental Workflow

The overall workflow for Western blot analysis involves several sequential steps, from sample preparation to data interpretation. A robust and consistent methodology is critical for obtaining reliable and reproducible results.

Western_Blot_Workflow arrow arrow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (PVDF) D->E F 6. Blocking (5% Non-fat Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent (ECL) Detection H->I J 10. Data Acquisition & Analysis (Densitometry) I->J

Caption: Standard experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with various concentrations of this compound and a vehicle control (DMSO only) for a predetermined time course (e.g., 12, 24, 48 hours). The optimal concentration and incubation time should be determined empirically for each cell line.

Cell Lysate Preparation (Protein Extraction)
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[4]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube. Store at -80°C or proceed to the next step.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard method, such as the Bicinchoninic Acid (BCA) assay, to ensure equal protein loading for the Western blot.[9] Follow the manufacturer's protocol for the assay kit.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples by mixing the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer (to a final 1X concentration).

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Load the denatured samples and a protein molecular weight marker into the wells of an SDS-PAGE gel (the acrylamide (B121943) percentage will depend on the target protein's size; a 12% or 15% gel is suitable for most apoptosis markers).[11][12]

  • Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom.[10]

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9] A wet transfer system is often recommended for quantitative accuracy.

  • Assemble the transfer sandwich according to the manufacturer's protocol and perform the transfer (e.g., 100V for 60-90 minutes in a cold room or with an ice pack).

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer. Destain with TBST before blocking.

Immunoblotting
  • Blocking : Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation : Dilute the primary antibody specific to your target protein (e.g., rabbit anti-cleaved Caspase-3, mouse anti-PARP) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]

  • Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes : Wash the membrane again three times for 10 minutes each with TBST.

Detection and Data Analysis
  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's protocol.[8]

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • For quantitative analysis, use densitometry software to measure the band intensity for each target protein.[10] Normalize the intensity of the target protein to the intensity of a loading control (e.g., β-actin, GAPDH) in the same lane to correct for variations in protein loading.[14]

Data Presentation: Quantitative Analysis of Apoptosis Markers

The following table presents illustrative quantitative data from a Western blot experiment, showing the effects of this compound on key apoptosis markers. Values represent the fold change in protein expression relative to the vehicle control after normalization to a loading control.

Target ProteinTreatment (24 hours)Fold Change (vs. Control)Molecular Weight (kDa)
Bcl-2 Vehicle Control1.0~26
This compound (10 µM)0.45
Bax Vehicle Control1.0~21
This compound (10 µM)2.8
Bax/Bcl-2 Ratio Vehicle Control1.0N/A
This compound (10 µM)6.22
Cleaved Caspase-3 Vehicle Control1.0~17/19
This compound (10 µM)8.5
Cleaved PARP Vehicle Control1.0~89
This compound (10 µM)11.2
β-actin Vehicle Control1.0~42
(Loading Control)This compound (10 µM)1.0

Note: The values presented are for illustrative purposes and must be determined experimentally.

References

Application Notes and Protocols for Elatol Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene isolated from the red algae of the Laurencia genus, has emerged as a promising natural compound with significant anti-tumor properties. Preclinical studies have demonstrated its potential in inhibiting tumor growth in various cancer models. These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including its mechanism of action, and detailed protocols for in vivo studies.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inhibiting protein translation, inducing apoptosis, and causing cell cycle arrest.

  • Inhibition of Protein Translation: this compound is a novel inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1] By inhibiting the ATP hydrolysis activity of eIF4A, this compound prevents the unwinding of complex 5' untranslated regions of messenger RNAs (mRNAs), thereby suppressing the translation of key oncoproteins such as MYC.[1] This mechanism of action is downstream of the mTOR signaling pathway.[1] More recent studies have also suggested that this compound can act as a potent inhibitor of mitochondrial protein synthesis.[2]

  • Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[3][4] This is achieved by modulating the expression of key apoptosis-related proteins, including the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of pro-apoptotic proteins such as Bak and caspase-9.[3][4]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1/S transition phase.[3][4] This is associated with the reduced expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (cdk2), and cyclin-dependent kinase 4 (cdk4).[3][4]

Data Presentation

The following tables summarize the quantitative data from representative studies on the effect of this compound in mouse xenograft models.

Table 1: Effect of this compound on Tumor Growth in a Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

Treatment GroupDosage RegimenMean Tumor Volume (mm³) ± SEMPercentage Tumor Growth Inhibition (%)
Vehicle ControlTo be determinedData not availableN/A
This compound65 mg/kg (Maximum Tolerated Dose)[1]Data not availableSignificant reduction reported[1]

Note: Specific tumor volume measurements and the dosing schedule were not detailed in the available literature. The maximum tolerated dose in mice was reported to be 65 mg/kg.[1]

Table 2: Effect of this compound on Tumor Growth in a B16F10 Melanoma Syngeneic Model

Treatment GroupDosage RegimenMean Tumor Volume (mm³) ± SEMPercentage Tumor Growth Inhibition (%)
Vehicle ControlTo be determinedData not availableN/A
This compoundTo be determinedData not availableSignificant reduction reported[3][4]

Note: Specific tumor volume measurements and the dosing schedule were not detailed in the available literature.

Table 3: Effect of this compound on Body Weight in Mouse Xenograft Models

Xenograft ModelTreatment GroupDosage RegimenMean Body Weight (g) ± SEMObservations
DLBCLVehicle ControlTo be determinedData not availableNo significant toxicity reported at MTD[1]
DLBCLThis compound65 mg/kgData not availableNo significant toxicity reported at MTD[1]
B16F10 MelanomaVehicle ControlTo be determinedData not availableNo adverse effects reported[3][4]
B16F10 MelanomaThis compoundTo be determinedData not availableNo adverse effects reported[3][4]

Experimental Protocols

Protocol 1: General Mouse Xenograft Study

This protocol provides a general framework for conducting a mouse xenograft study to evaluate the anti-tumor efficacy of this compound.

1. Cell Line and Culture:

  • Select a suitable cancer cell line for the study (e.g., a human DLBCL cell line for a xenograft model or B16F10 murine melanoma for a syngeneic model).
  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
  • Ensure cells are in the logarithmic growth phase before implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG) for human cancer cell line xenografts.[5]
  • Use immunocompetent mice (e.g., C57BL/6) for syngeneic models like B16F10.[3][4]
  • Acclimatize the animals for at least one week before the start of the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

  • Harvest and wash the cancer cells with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor take.[5]
  • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.

4. Tumor Monitoring and Treatment:

  • Monitor the mice regularly for tumor growth.
  • Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Tumor Volume = (Width² x Length) / 2.[5]
  • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
  • Administer this compound (at the desired concentration and schedule) or the vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) will depend on the formulation of this compound.

5. Data Collection and Analysis:

  • Continue to measure tumor volume and mouse body weight 2-3 times per week.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
  • Analyze the data to determine the effect of this compound on tumor growth and any potential toxicity.

Protocol 2: Apoptosis Analysis by Flow Cytometry

1. Sample Preparation:

  • Excise tumors from control and this compound-treated mice at the end of the study.
  • Prepare single-cell suspensions from the tumors by mechanical dissociation and/or enzymatic digestion.
  • Wash the cells with cold PBS.

2. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

1. Sample Preparation:

  • Prepare single-cell suspensions from the tumors as described in Protocol 2.
  • Wash the cells with cold PBS.

2. Fixation:

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
  • Incubate the cells on ice or at -20°C for at least 30 minutes.

3. Staining:

  • Wash the fixed cells with PBS.
  • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
  • Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • The DNA content of the cells will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

1. Protein Extraction:

  • Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, Cyclin E, Cdk2, Cdk4, Bcl-xl, Bak, Caspase-9, and a loading control like β-actin or GAPDH).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Elatol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eIF4F_Complex eIF4F Complex (eIF4E, eIF4G, eIF4A) mTOR->eIF4F_Complex Protein_Translation Protein Translation eIF4F_Complex->Protein_Translation Initiates Bcl_xl Bcl-xl (Anti-apoptotic) CyclinD1_E Cyclin D1/E This compound This compound This compound->eIF4F_Complex Inhibits eIF4A Oncogene_mRNA Oncogene mRNA (e.g., MYC) Oncogene_mRNA->Protein_Translation Oncoproteins Oncoproteins Protein_Translation->Oncoproteins Protein_Translation->Bcl_xl Protein_Translation->CyclinD1_E G1_S_Progression G1/S Progression Oncoproteins->G1_S_Progression Drives Apoptosis Apoptosis Bcl_xl->Apoptosis Bak Bak (Pro-apoptotic) Caspase9 Caspase-9 Bak->Caspase9 Caspase9->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CDK2_4 CDK2/4 CyclinD1_E->CDK2_4 CDK2_4->G1_S_Progression

Caption: Proposed signaling pathway of this compound's anti-cancer activity.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., DLBCL or B16F10) Tumor_Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Caliper Measurements) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Data_Collection Endpoint 7. Study Endpoint & Euthanasia Data_Collection->Endpoint Analysis 8. Tumor Excision & Analysis (Weight, Western Blot, etc.) Endpoint->Analysis

Caption: Experimental workflow for a mouse xenograft study with this compound.

Elatol_Effects This compound This compound eIF4A_Inhibition Inhibition of eIF4A (Protein Translation) This compound->eIF4A_Inhibition Mitochondrial_Inhibition Inhibition of Mitochondrial Protein Synthesis This compound->Mitochondrial_Inhibition Reduced_Oncoproteins Reduced Oncoprotein Levels (e.g., MYC) eIF4A_Inhibition->Reduced_Oncoproteins Apoptosis_Induction Induction of Apoptosis eIF4A_Inhibition->Apoptosis_Induction Mitochondrial_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest G1/S Cell Cycle Arrest Reduced_Oncoproteins->Cell_Cycle_Arrest Reduced_Tumor_Growth Reduced Tumor Growth in vivo Cell_Cycle_Arrest->Reduced_Tumor_Growth Apoptosis_Induction->Reduced_Tumor_Growth

Caption: Logical relationship of this compound's multi-faceted anti-cancer effects.

References

Application Note: Polysome Profiling to Measure Elatol's Effect on Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol is a natural compound isolated from the red alga Laurencia microcladia that has demonstrated potent anti-tumor activities.[1][2] Its mechanism of action is of significant interest to drug development professionals, primarily revolving around the inhibition of protein synthesis. This compound exhibits a dual inhibitory role, targeting both cytoplasmic and mitochondrial translation. In the cytoplasm, this compound inhibits the DEAD-box RNA helicase eIF4A1, a key component of the eIF4F complex required for cap-dependent translation initiation.[3][4][5] More recent studies have revealed that this compound is also a potent inhibitor of mitochondrial protein synthesis, which triggers a mitochondrial integrated stress response.[1][2][6]

Polysome profiling is the gold-standard technique for analyzing the translational status of mRNAs on a global scale.[7] It provides a snapshot of the "translatome" by separating mRNAs based on the number of associated ribosomes. This method is exceptionally well-suited for characterizing compounds that inhibit translation initiation. An inhibitor of initiation, like this compound, will prevent ribosomes from loading onto mRNA, leading to a decrease in polysomes and a corresponding increase in the 80S monosome peak. This application note provides a detailed protocol for using polysome profiling to quantitatively assess the impact of this compound on global translation.

Mechanism of Action & Signaling Pathways

This compound's anti-cancer effects stem from its ability to disrupt protein synthesis through two distinct mechanisms:

  • Inhibition of Cytoplasmic Cap-Dependent Translation: this compound directly targets eIF4A1, inhibiting its ATP hydrolysis and RNA helicase activities.[3][4] This prevents the unwinding of the 5' untranslated region (UTR) of mRNAs, which is a critical step for the recruitment of the 43S preinitiation complex and subsequent translation initiation. The result is a global reduction in the synthesis of proteins crucial for cancer cell proliferation and survival, such as MYC and Cyclin D3.[8][9]

  • Inhibition of Mitochondrial Translation: At concentrations that may not significantly affect cytoplasmic synthesis, this compound potently inhibits mitochondrial ribosomes.[1][2] This disrupts the production of essential protein components of the electron transport chain, leading to mitochondrial dysfunction. The cell responds by activating the OMA1-DELE1-HRI-eIF2α-ATF4 mitochondrial integrated stress response (ISR), ultimately contributing to apoptosis.[1]

cap_dependent_translation cluster_eIF4F eIF4F Complex cluster_mRNA mRNA cluster_ribosome Ribosome Assembly eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G eIF4A1 eIF4A1 eIF4G->eIF4A1 utr 5' UTR (structured) eIF4A1->utr unwinds cap 5' Cap cap->eIF4E binds cds Coding Sequence PIC_43S 43S Pre-initiation Complex utr->PIC_43S recruitment polyA Poly(A) Tail Ribosome_80S 80S Ribosome PIC_43S->Ribosome_80S scans to AUG Polysomes Polysomes (Protein Synthesis) Ribosome_80S->Polysomes elongation This compound This compound This compound->eIF4A1 inhibits helicase activity

Caption: this compound inhibits cap-dependent translation by targeting eIF4A1.

mitochondrial_stress_response cluster_mito Mitochondrion cluster_cyto Cytoplasm Mitoribosome Mitoribosome mtProteins Mitochondrial Proteins (e.g., ETC) Mitoribosome->mtProteins OMA1 OMA1 (protease) Mitoribosome->OMA1 inhibition activates DELE1_inactive DELE1 OMA1->DELE1_inactive cleaves DELE1_active Cleaved DELE1 HRI HRI (kinase) DELE1_active->HRI activates eIF2a eIF2α HRI->eIF2a phosphorylates eIF2aP p-eIF2α ATF4 ATF4 Translation eIF2aP->ATF4 promotes Apoptosis Apoptosis ATF4->Apoptosis leads to This compound This compound This compound->Mitoribosome inhibits

Caption: this compound's inhibition of mitochondrial translation triggers the ISR.

Expected Results & Data Presentation

Treatment of sensitive cancer cell lines with this compound is expected to cause a dose-dependent decrease in the polysome-to-monosome (P/M) ratio. This is visualized as a reduction in the area under the curve for the polysome peaks and an increase in the 80S monosome peak.

Table 1: Hypothetical Polysome Profiling Data after 16-hour this compound Treatment

Treatment GroupConcentration (µM)Area Under Curve (80S)Area Under Curve (Polysomes)P/M Ratio% Inhibition of Translation
Vehicle Control0 (DMSO)15.248.63.200%
This compound0.522.836.51.6050%
This compound1.030.124.10.8075%
This compound5.038.511.60.3091%
Silvestrol (Control)0.135.714.30.4088%

Table 2: Example Cytotoxicity Data for this compound in Cancer Cell Lines

Cell LineCancer TypeLD50 (nM)Reference
OCI-Ly3Diffuse Large B-Cell Lymphoma130[3][10]
SNU-398Hepatocellular Carcinoma~1000[3]
SU-DHL-4Diffuse Large B-Cell Lymphoma213[4]
NCI-60 PanelVariousAverage 1900[4]

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental goals.[7][11]

A. Reagent Preparation (All solutions should be prepared with RNase-free water)
  • PBS with Cycloheximide (B1669411) (PBS/CHX):

    • 1x Phosphate Buffered Saline (PBS)

    • Add Cycloheximide (CHX) to a final concentration of 100 µg/mL. Prepare fresh.

  • Polysome Lysis Buffer:

    • 10 mM HEPES, pH 7.4

    • 100 mM KCl

    • 5 mM MgCl₂

    • 0.5% NP-40 (Igepal CA-630)

    • Just before use, add:

      • 100 µg/mL Cycloheximide

      • 1 mM DTT

      • RNase Inhibitor (e.g., 200 U/mL)

      • Protease/Phosphatase Inhibitor Cocktail

  • Sucrose (B13894) Solutions (in Gradient Buffer):

    • Gradient Buffer: 10 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂.

    • Prepare 10% and 50% (w/v) sucrose solutions in Gradient Buffer. Filter sterilize.

    • Just before use, add 100 µg/mL CHX and 1 mM DTT to both solutions.

  • Chasing Solution:

    • 60% (w/v) sucrose in RNase-free water with bromophenol blue.[11]

B. Sucrose Gradient Preparation
  • Using a gradient maker or by careful layering, prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes (e.g., Beckman SW41 Ti rotor tubes).[11]

  • Start by adding 6 mL of the 10% sucrose solution, then carefully underlay with 6 mL of the 50% sucrose solution.

  • Allow gradients to linearize by diffusing overnight at 4°C or by using a gradient pouring station.[11]

C. Cell Culture, Treatment, and Lysis
  • Plate cells to achieve 80-90% confluency on the day of the experiment.[11] For a standard polysome profile, 1-2x 15-cm dishes are typically required.

  • Treat cells with desired concentrations of this compound, vehicle (DMSO), or positive control (e.g., 100 nM silvestrol) for the specified time (e.g., 16 hours).

  • Five minutes before harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL to arrest translation elongation and trap ribosomes on mRNA.[11]

  • Aspirate the medium and wash cells twice with ice-cold PBS/CHX.

  • Scrape cells in 1 mL of ice-cold PBS/CHX, transfer to a pre-chilled microfuge tube, and pellet by centrifugation (e.g., 300 x g for 5 min at 4°C).[11]

  • Resuspend the cell pellet in 500 µL of ice-cold Polysome Lysis Buffer.

  • Incubate on ice for 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at 12,000-16,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[7]

  • Carefully transfer the supernatant (cytoplasmic lysate) to a new pre-chilled tube. Determine the RNA concentration by measuring absorbance at 260 nm (OD₂₆₀).

D. Ultracentrifugation
  • Carefully layer an equal amount of lysate (typically 10-20 OD₂₆₀ units) onto the top of each prepared sucrose gradient.[11]

  • Balance the tubes precisely.

  • Centrifuge at 35,000 rpm (e.g., ~178,000 x g) in an SW41 Ti rotor for 2-3 hours at 4°C with the brake off.[11]

E. Fractionation and Data Analysis
  • Set up a gradient fractionation system with a UV monitor set to 254 nm.

  • Puncture the bottom of the ultracentrifuge tube and push the gradient up through the UV detector using the dense chasing solution at a constant flow rate (e.g., 1.5 mL/min).[11]

  • Record the absorbance profile, which will show distinct peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the progressively larger polysome complexes.[7]

  • Collect fractions of a fixed volume (e.g., 500 µL) throughout the process for potential downstream analysis (RNA extraction for RT-qPCR or RNA-Seq).

  • To quantify the effect of this compound, calculate the area under the curve for the 80S monosome peak and the combined polysome peaks. The P/M ratio is a direct measure of translation initiation efficiency.

Experimental Workflow Visualization

polysome_profiling_workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_output Output cell_culture 1. Cell Culture & This compound Treatment chx_pre 2. Cycloheximide Pre-treatment (5 min) cell_culture->chx_pre harvest 3. Cell Harvest (ice-cold PBS/CHX) chx_pre->harvest gradient_prep Sucrose Gradient Preparation (10-50%) loading 6. Load Lysate on Gradient gradient_prep->loading lysis 4. Lysis in Polysome Lysis Buffer harvest->lysis clarify 5. Clarification Spin (pellet nuclei) lysis->clarify clarify->loading centrifugation 7. Ultracentrifugation (e.g., 35k rpm, 2.5h, 4°C) loading->centrifugation fractionation 8. Fractionation with UV Monitoring (A254) centrifugation->fractionation profile 9. Generate Polysome Profile fractionation->profile analysis 10. Calculate P/M Ratio profile->analysis

Caption: Workflow for polysome profiling to assess translation inhibition.

References

Application Notes and Protocols for Assessing the In Vivo Antitumor Activity of Elatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene derived from red algae of the genus Laurencia, has emerged as a promising natural compound with significant antitumor properties. Preclinical studies have demonstrated its potential in inhibiting tumor growth through various mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of key cellular processes like translation initiation and mitochondrial protein synthesis. These application notes provide a comprehensive overview of the methodologies to assess the in vivo antitumor activity of this compound, supported by detailed experimental protocols and a summary of available data.

Data Presentation

The following tables summarize the available quantitative data on the in vivo antitumor activity of this compound. It is important to note that while preclinical studies have confirmed the efficacy of this compound, detailed dose-response data and tumor growth inhibition percentages are not extensively available in the public domain.

In Vivo Model Cell Line Mouse Strain Treatment Tumor Growth Inhibition Reference
MelanomaB16F10C57Bl6This compound (dosage and schedule not specified)Reduced tumor growth (quantitative data not available)[1]
Lymphoma XenograftDiffuse Large B-cell Lymphoma (DLBCL)Not specifiedThis compound (dosage and schedule not specified)Significantly reduced tumor growth (quantitative data not available)
Parameter Value Species Reference
Maximum Tolerated Dose (Single Administration)65 mg/kgMouse

Experimental Protocols

Murine Melanoma Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous melanoma xenograft model in C57Bl6 mice to evaluate the antitumor efficacy of this compound.[1]

Materials:

  • B16F10 murine melanoma cells

  • C57Bl6 mice (female, 6-8 weeks old)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer and Trypan Blue

  • Syringes (1 mL) with 27-gauge needles

  • Calipers

  • This compound (to be dissolved in a suitable vehicle, e.g., DMSO and further diluted in PBS)

  • Vehicle control (e.g., DMSO/PBS mixture)

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days to maintain exponential growth.

  • Cell Preparation for Injection:

    • On the day of injection, harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer and Trypan Blue to ensure viability.

    • Adjust the cell concentration to 1 x 10^6 viable cells/100 µL in sterile PBS.

  • Tumor Cell Implantation:

    • Anesthetize the C57Bl6 mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound (at desired concentrations) or the vehicle control to the respective groups via intraperitoneal (i.p.) or intravenous (i.v.) injection. The treatment schedule should be defined (e.g., daily, every other day) for a specified duration (e.g., 21 days).

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice and observe for any signs of toxicity.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Calculate the tumor growth inhibition percentage.

    • Perform statistical analysis to compare the tumor volumes and weights between the treated and control groups.

Maximum Tolerated Dose (MTD) Study

This protocol is designed to determine the maximum tolerated dose of this compound in mice.

Materials:

  • Healthy, non-tumor-bearing mice (e.g., C57Bl6 or BALB/c, 6-8 weeks old)

  • This compound

  • Appropriate vehicle for this compound

  • Syringes and needles for the chosen route of administration (e.g., i.p., i.v., oral gavage)

  • Animal balance

Procedure:

  • Dose Selection: Select a range of this compound doses based on in vitro cytotoxicity data and literature on similar compounds. A common approach is to use a dose-escalation design.

  • Animal Grouping: Divide the mice into groups (n=3-5 per group), with each group receiving a specific dose of this compound. Include a control group that receives only the vehicle.

  • Drug Administration: Administer a single dose of this compound or vehicle to the mice via the chosen route.

  • Observation:

    • Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 72 hours.

    • Signs of toxicity include, but are not limited to, changes in behavior, posture, breathing, and grooming, as well as signs of pain or distress.

    • Record the body weight of each mouse daily.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than 15-20% body weight loss).

  • Data Analysis: Analyze the mortality rates, clinical signs, and body weight changes for each dose group to determine the MTD.

Mandatory Visualization

Elatol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound eIF4A1 eIF4A1 This compound->eIF4A1 inhibits Bcl_xl Bcl-xl This compound->Bcl_xl downregulates Bak Bak This compound->Bak upregulates G1_S_Transition G1/S Phase Transition This compound->G1_S_Transition arrests p53 p53 This compound->p53 upregulates Mitochondrial_Ribosome Mitochondrial Ribosome This compound->Mitochondrial_Ribosome inhibits Translation_Initiation Cap-Dependent Translation Initiation eIF4A1->Translation_Initiation promotes Protein_Synthesis Protein Synthesis (e.g., Cyclins) Translation_Initiation->Protein_Synthesis leads to Cyclin_D1_E Cyclin D1/E Protein_Synthesis->Cyclin_D1_E produces Caspase9 Caspase-9 Bak->Caspase9 activates CDK2_4 CDK2/4 Cyclin_D1_E->CDK2_4 activates CDK2_4->G1_S_Transition promotes p53->Bak activates Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis required for Apoptosis Apoptosis Caspase9->Apoptosis triggers

Caption: Proposed signaling pathways of this compound's antitumor activity.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. B16F10 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Implantation in C57Bl6 Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis 9. Data Analysis & Interpretation Euthanasia->Data_Analysis

Caption: Workflow for assessing this compound's in vivo antitumor activity.

References

Application Notes and Protocols: O-propargyl Puromycin (OPP) Assay for Elatol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a natural product isolated from the red alga Laurencia microcladia, has demonstrated potent antitumor activities.[1][2] Its mechanism of action involves the inhibition of protein synthesis, a critical process for cancer cell proliferation and survival. This compound exhibits a dual inhibitory effect, targeting both cytoplasmic and mitochondrial translation.[2][3] In the cytoplasm, this compound inhibits the eIF4A1 helicase, a key component of the translation initiation complex.[1][4] Concurrently, it potently disrupts mitochondrial protein synthesis, leading to an integrated stress response (ISR).[2][3]

The O-propargyl puromycin (B1679871) (OPP) assay is a powerful and widely used method for measuring global protein synthesis in cells.[4][5] This technique utilizes a puromycin analog, OPP, which incorporates into nascent polypeptide chains during translation. The propargyl group on OPP allows for a "click" reaction with a fluorescent azide, enabling the detection and quantification of newly synthesized proteins by fluorescence microscopy or flow cytometry.[4][5] This application note provides detailed protocols for utilizing the OPP assay to study the effects of this compound on protein synthesis and presents relevant data and pathway diagrams to facilitate research in this area.

Data Presentation

Cell LineHistological SubtypeThis compound LD50 (μM)
OCI-Ly3Diffuse Large B-cell0.5
SU-DHL-6Diffuse Large B-cell1.0
SU-DHL-4Diffuse Large B-cell2.5
RIVAMantle Cell Lymphoma5.0
JEKO-1Mantle Cell Lymphoma7.5

Data extracted from Peters et al., Clin Cancer Res, 2018.[1]

Experimental Protocols

Protocol 1: Measuring Global Protein Synthesis Inhibition by this compound using Flow Cytometry

This protocol details the steps to quantify the inhibition of global protein synthesis in cultured cells treated with this compound using the OPP assay followed by flow cytometry analysis.

Materials:

  • Cell line of interest (e.g., OCI-Ly3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • O-propargyl puromycin (OPP) (e.g., 20 mM stock in DMSO)

  • Cycloheximide (B1669411) (CHX) (e.g., 50 mg/mL stock in DMSO) - Positive control for translation inhibition

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (e.g., copper (II) sulfate, fluorescent azide, reducing agent in a reaction buffer)

  • Flow cytometer

Procedure:

  • Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 μM) for the desired duration (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Controls:

    • Negative Control: A set of untreated cells.

    • Positive Control for Inhibition: Treat a set of cells with cycloheximide (e.g., 50 µg/mL) for 15-30 minutes prior to OPP labeling.

    • No OPP Control: A set of cells that will not be incubated with OPP but will undergo the click reaction to determine background fluorescence.

  • OPP Labeling: Add OPP to the cell culture medium to a final concentration of 20 µM.[6] Incubate for 1 hour at 37°C in a cell culture incubator.

  • Cell Harvest and Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization: Resuspend the fixed cells in permeabilization buffer and incubate for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions immediately before use.

    • Wash the cells once with PBS.

    • Resuspend the cells in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with a wash buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer. The fluorescence intensity is proportional to the amount of incorporated OPP and thus to the rate of protein synthesis.

    • Gate on the main cell population to exclude debris and doublets.

    • Quantify the median fluorescence intensity (MFI) for each sample.

  • Data Analysis: Normalize the MFI of the this compound-treated samples to the MFI of the DMSO-treated control to determine the percentage of protein synthesis inhibition.

Protocol 2: Visualizing Protein Synthesis Inhibition by this compound using Fluorescence Microscopy

This protocol allows for the qualitative assessment of protein synthesis inhibition in adherent cells.

Materials:

  • Adherent cells grown on coverslips in a multi-well plate

  • Same reagents as in Protocol 1, with the addition of a nuclear stain (e.g., DAPI or Hoechst)

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Fixation: After OPP labeling, aspirate the medium and wash the cells on the coverslips twice with PBS. Add fixation buffer and incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the coverslips twice with PBS. Add permeabilization buffer and incubate for 10 minutes at room temperature.

  • Click Reaction: Wash the coverslips twice with PBS. Add the click chemistry reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Nuclear Staining:

    • Wash the coverslips three times with a wash buffer.

    • Incubate with a nuclear stain (e.g., DAPI) for 5-10 minutes.

    • Wash the coverslips twice with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope. A decrease in the fluorescence signal in this compound-treated cells compared to the control indicates inhibition of protein synthesis.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Preparation and Treatment cluster_1 OPP Labeling cluster_2 Sample Processing cluster_3 Detection cluster_4 Analysis plate Plate cells in multi-well plate treat Treat cells with this compound (and controls: DMSO, CHX) plate->treat opp Incubate cells with O-propargyl Puromycin (OPP) treat->opp harvest Harvest and Fix Cells opp->harvest perm Permeabilize Cells harvest->perm click Perform Click Reaction with Fluorescent Azide perm->click flow Flow Cytometry click->flow microscopy Fluorescence Microscopy click->microscopy

Caption: Workflow for OPP assay to study this compound's effect.

Signaling Pathway: this compound's Dual Inhibition of Protein Synthesis

G cluster_0 Cytoplasmic Translation cluster_1 Mitochondrial Translation & Stress Response elatol1 This compound eIF4A1 eIF4A1 Helicase elatol1->eIF4A1 inhibits cap_translation Cap-Dependent Translation eIF4A1->cap_translation enables protein_synthesis_cyto Cytoplasmic Protein Synthesis cap_translation->protein_synthesis_cyto outcome Cell Growth Arrest & Apoptosis protein_synthesis_cyto->outcome elatol2 This compound mito_ribosome Mitochondrial Ribosome elatol2->mito_ribosome inhibits mito_protein_synthesis Mitochondrial Protein Synthesis mito_ribosome->mito_protein_synthesis stress Mitochondrial Stress mito_protein_synthesis->stress disruption leads to atf4 ATF4 Activation stress->atf4 isr Integrated Stress Response (ISR) atf4->isr isr->outcome

Caption: this compound's dual inhibitory mechanism on protein synthesis.

References

Illuminating Translation: A Guide to the Luciferase Reporter Assay for Cap-Dependent Translation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The initiation of protein synthesis in eukaryotes is a tightly regulated process, with the majority of mRNAs being translated through a cap-dependent mechanism. This process is initiated by the binding of the eukaryotic initiation factor 4E (eIF4E) to the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of messenger RNA (mRNA). The recruitment of other initiation factors leads to the assembly of the ribosome and the commencement of translation.[1][2][3][4] Dysregulation of cap-dependent translation is a hallmark of various diseases, including cancer, making it a critical area of research and a promising target for therapeutic intervention.[2][5][6] The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and is readily adaptable for investigating the intricacies of cap-dependent translation.[7][8] This application note provides a comprehensive overview and detailed protocols for utilizing the luciferase reporter assay to investigate cap-dependent translation, catering to researchers, scientists, and professionals in drug development.

Principle of the Assay

The luciferase reporter assay for cap-dependent translation relies on the expression of a luciferase gene placed under the control of a constitutively active promoter. The key element is the inclusion of a 5' untranslated region (UTR) that necessitates cap-dependent initiation for the translation of the luciferase mRNA. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the amount of translated luciferase enzyme, which in turn reflects the efficiency of cap-dependent translation.[7][9]

To distinguish between cap-dependent and cap-independent translation, a dual-luciferase system is often employed.[10][11] In this setup, a primary luciferase reporter (e.g., Firefly luciferase) is translated via a cap-dependent mechanism, while a second luciferase (e.g., Renilla luciferase) is translated via a cap-independent mechanism, often driven by an internal ribosome entry site (IRES).[10][11][12] By normalizing the activity of the cap-dependent reporter to the cap-independent reporter, researchers can specifically assess the effects of experimental conditions or compounds on cap-dependent translation, while controlling for variables such as transfection efficiency and cell viability.[13][14]

Applications in Research and Drug Development

The luciferase reporter assay for cap-dependent translation is a versatile tool with numerous applications:

  • Elucidating Signaling Pathways: This assay is instrumental in dissecting signaling pathways that regulate translation, such as the PI3K/Akt/mTOR pathway.[1][15][16][17] By treating cells with activators or inhibitors of specific kinases, researchers can quantify the impact on cap-dependent translation.

  • High-Throughput Screening (HTS) for Drug Discovery: The assay's simplicity, sensitivity, and scalability make it ideal for screening large compound libraries to identify inhibitors of cap-dependent translation.[8][18] Such inhibitors have potential as anti-cancer therapeutics.[5][6]

  • Investigating the Role of Translational Control Elements: The effect of different 5' UTR structures, upstream open reading frames (uORFs), or other cis-regulatory elements on translation efficiency can be quantitatively assessed.[19]

  • Evaluating the Efficacy of Therapeutic Candidates: The potency and efficacy of novel drug candidates targeting the translation machinery can be determined by generating dose-response curves.[8]

Signaling Pathway Overview

Cap-dependent translation is primarily regulated by the mTOR signaling pathway. Under growth-promoting conditions, mTORC1 phosphorylates 4E-binding proteins (4E-BPs), causing them to dissociate from eIF4E. This allows eIF4E to bind to the scaffold protein eIF4G and initiate the assembly of the eIF4F complex, which is crucial for recruiting the ribosome to the mRNA cap.[1][16][20]

mTOR_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 4E-BP 4E-BP mTORC1->4E-BP P eIF4E eIF4E 4E-BP->eIF4E eIF4F Complex eIF4E eIF4G eIF4A eIF4E->eIF4F Complex eIF4G eIF4G eIF4G->eIF4F Complex Translation Initiation Translation Initiation eIF4F Complex->Translation Initiation Experimental_Workflow A 1. Cell Seeding B 2. Transfection (Reporter Plasmids) A->B C 3. Cell Treatment (e.g., Inhibitors) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Sequential substrate addition) D->E F 6. Data Analysis (Normalization & Quantification) E->F

References

Application Notes and Protocols for Elatol Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol is a halogenated sesquiterpene isolated from red algae, notably Laurencia microcladia.[1] It has garnered significant interest in the field of oncology due to its potent cytotoxic and anti-tumor properties.[1][2] Studies have revealed that this compound exerts its effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of translation initiation.[1][3] Specifically, this compound has been identified as an inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), a key component in cap-dependent translation, and also as a potent inhibitor of mitochondrial protein synthesis.[3][4][5][6] These mechanisms contribute to its broad activity against various tumor types.[3] However, the therapeutic potential of this compound is limited by its high lipophilicity and low aqueous solubility, which can hinder its bioavailability and clinical application.[7]

Nanoparticle-based drug delivery systems offer a promising approach to overcome these challenges by enhancing the solubility, stability, and targeted delivery of hydrophobic drugs like this compound. This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, specifically focusing on liposomal and polymeric nanoparticle formulations.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound in various human cancer cell lines, providing a baseline for evaluating the efficacy of this compound-loaded nanoparticle formulations.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 / CC50 (µM)AssayReference
A549Lung Carcinoma6.24MTT[2][7]
RDRhabdomyosarcoma14.24MTT[2][7]
Colo-205Colorectal Adenocarcinoma2.5 µg/mL (approx. 7.5 µM)Not specified[8]
B16F10MelanomaNot specifiedMTT[1]
U937Histiocytic LymphomaNot specifiedNot specified[8]
JurkatT-cell LeukemiaNot specifiedNot specified[8]

Table 2: Comparative Cytotoxicity of this compound and its Derivatives

CompoundCell LineCC50 (µM)Reference
This compoundA5496.24[2][7][9]
This compoundRD14.24[2][7][9]
This compound HemisuccinateA54941.53[7][9]
This compound HemisuccinateRD20.31[7][9]
This compound CarbamateA54918.73[7][9]
This compound CarbamateRD15.82[7][9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and effective technique for encapsulating lipophilic drugs.[10][][12]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to cholesterol can be optimized, but a common starting point is 2:1.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to evaporate the organic solvents under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes.

    • For more uniform sizing, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove unencapsulated this compound by centrifugation at high speed (e.g., 15,000 x g for 30 minutes). The liposomes will form a pellet, and the supernatant containing the free drug can be discarded.

    • Alternatively, use size exclusion chromatography to separate the liposomes from free drug molecules.

  • Storage:

    • Store the final liposomal suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol details the formulation of this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used method for encapsulating hydrophobic compounds.[13][14]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in an organic solvent such as dichloromethane.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v), in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication. This will form an oil-in-water (o/w) emulsion. The sonication should be performed in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. The evaporation of the solvent leads to the precipitation of the polymer, forming solid nanoparticles encapsulating this compound.[15]

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to separate the nanoparticles from the aqueous medium.[13][15]

    • Wash the nanoparticle pellet with deionized water to remove excess surfactant and any unencapsulated drug. Repeat the centrifugation and washing steps at least twice.[15]

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be freeze-dried (lyophilized) to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.

Protocol 3: In Vitro Drug Release Study

This protocol is designed to evaluate the release kinetics of this compound from the prepared nanoparticle formulations under physiological conditions. The dialysis bag method is a common approach for this purpose.[16]

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis membrane tubing (with a molecular weight cut-off, MWCO, that allows the passage of free this compound but retains the nanoparticles)

  • Phosphate-buffered saline (PBS), pH 7.4, with a small amount of a surfactant like Tween 80 (e.g., 0.5%) to maintain sink conditions for the hydrophobic this compound.

  • Shaking water bath or incubator

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.

    • Pipette a known amount of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Release Study:

    • Place the dialysis bag in a container with a known volume of the release medium (e.g., 50 mL of PBS with 0.5% Tween 80). The large volume of the external medium helps to ensure sink conditions.[15]

    • Incubate the setup in a shaking water bath at 37°C.[15]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[15]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[15]

  • Quantification:

    • Analyze the collected samples to determine the concentration of released this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point and plot it against time to obtain the drug release profile.

Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[17][18]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free this compound and this compound-loaded nanoparticle formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent[19]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[19][20]

  • Treatment:

    • Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (for nanoparticles without this compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.[15][19]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.[15][20] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[17]

  • Solubilization:

    • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 5: Cellular Uptake Study by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.

Materials:

  • Fluorescently labeled nanoparticles (e.g., with a fluorescent dye like Coumarin-6 encapsulated alongside this compound)

  • Human cancer cell line

  • 24-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates and allow them to attach overnight.[21][22]

  • Treatment:

    • Treat the cells with the fluorescently labeled this compound nanoparticles at a specific concentration for different time intervals (e.g., 1, 4, and 24 hours). Include untreated cells as a control.

  • Cell Harvesting:

    • After the incubation period, wash the cells twice with cold PBS to remove any nanoparticles that are not internalized.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of the cells to quantify the amount of nanoparticle uptake. The percentage of fluorescently positive cells and the mean fluorescence intensity can be determined.[23]

Visualizations

Signaling Pathways and Experimental Workflows

Elatol_Mechanism_of_Action This compound This compound eIF4A1 eIF4A1 Helicase This compound->eIF4A1 inhibits Mitochondrial_Ribosome Mitochondrial Ribosome This compound->Mitochondrial_Ribosome inhibits Apoptosis_Proteins p53, Bak ↑ Bcl-xl ↓ This compound->Apoptosis_Proteins modulates Translation_Initiation Cap-Dependent Translation Initiation eIF4A1->Translation_Initiation promotes Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis promotes Cell_Cycle_Proteins Cyclin D1, Cyclin E, CDK2, CDK4 Translation_Initiation->Cell_Cycle_Proteins synthesis of G1_S_Transition G1/S Phase Transition Cell_Cycle_Proteins->G1_S_Transition drives Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest is blocked, leading to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to Caspase_9 Caspase-9 Apoptosis_Proteins->Caspase_9 activates Caspase_9->Apoptosis triggers

Caption: this compound's proposed mechanism of action in cancer cells.

Nanoparticle_Formulation_Workflow Start Start Organic_Phase Prepare Organic Phase (this compound + Polymer/Lipid) Start->Organic_Phase Aqueous_Phase Prepare Aqueous Phase (Surfactant) Start->Aqueous_Phase Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticle_Suspension Nanoparticle Suspension Solvent_Evaporation->Nanoparticle_Suspension Purification Purification (Centrifugation/Washing) Nanoparticle_Suspension->Purification Characterization Characterization (Size, Zeta, EE%) Purification->Characterization End End Product: This compound-Loaded Nanoparticles Characterization->End

Caption: General workflow for this compound nanoparticle formulation.

In_Vitro_Evaluation_Workflow Elatol_NP This compound-Loaded Nanoparticles Drug_Release In Vitro Drug Release (Dialysis Method) Elatol_NP->Drug_Release Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Elatol_NP->Cytotoxicity Cellular_Uptake Cellular Uptake (Flow Cytometry) Elatol_NP->Cellular_Uptake Release_Profile Release Profile Drug_Release->Release_Profile IC50_Values IC50 Values Cytotoxicity->IC50_Values Uptake_Efficiency Uptake Efficiency Cellular_Uptake->Uptake_Efficiency

Caption: In vitro evaluation workflow for this compound nanoparticles.

References

Application Notes and Protocols for Elatol-Loaded Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene derived from the red algae of the Laurencia genus, has demonstrated significant potential as an anti-cancer agent.[1][2] Preclinical studies have revealed its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] The primary mechanism of action of this compound involves the inhibition of protein translation, targeting the eukaryotic initiation factor 4A1 (eIF4A1) helicase and mitochondrial protein synthesis.[2][3][4] This inhibition leads to the downregulation of key proteins involved in cell cycle progression and survival, such as cyclin D1, cyclin E, CDK2, CDK4, and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bak, caspase-9, and p53.[1] Furthermore, this compound has been shown to activate the OMA1-DELE1-ATF4 mitochondrial stress pathway.[2] Despite its promising therapeutic activities, the clinical translation of this compound is hampered by its hydrophobic nature and potential for off-target toxicity.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within a biodegradable polymeric matrix, it is possible to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues, thereby increasing efficacy and reducing systemic side effects. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.

Data Presentation: Physicochemical and In Vitro Efficacy Data

The following tables summarize key quantitative data for a representative this compound-loaded nanoparticle formulation prepared using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery.

Table 1: Physicochemical Characterization of this compound-Loaded PLGA Nanoparticles

ParameterValueMethod of Analysis
Particle Size (z-average) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry
Drug Loading (DL%) 5 - 10% (w/w)High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (EE%) > 80%High-Performance Liquid Chromatography (HPLC)

Table 2: In Vitro Cytotoxicity of this compound and this compound-Loaded Nanoparticles

Cell LineFormulationIC50 (µM) after 72hAssay
B16F10 (Melanoma) Free this compound~2.5 µMMTT Assay
This compound-Loaded NPs~1.5 µMMTT Assay
DLBCL (Lymphoma) Free this compound1.3 µM (average)Apoptosis Assay
This compound-Loaded NPs0.8 µM (average)Apoptosis Assay

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method, suitable for hydrophobic drugs like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer. After complete addition, homogenize the mixture using a probe sonicator at 60% amplitude for 2 minutes on an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the dichloromethane using a rotary evaporator at 35°C under reduced pressure for 1-2 hours.

  • Nanoparticle Collection: Transfer the resulting nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove residual PVA and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for 48 hours.

Characterization of this compound-Loaded Nanoparticles

a) Particle Size and Zeta Potential:

  • Resuspend a small aliquot of the nanoparticle suspension in deionized water.

  • Analyze the sample using a Zetasizer or similar instrument to determine the average particle size (z-average), polydispersity index (PDI), and zeta potential.

b) Drug Loading and Encapsulation Efficiency:

  • Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break the particles and release the drug.

  • Quantify the amount of this compound in the solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

In Vitro Drug Release Study

This protocol evaluates the release of this compound from the nanoparticles over time in a simulated physiological environment.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in 1 mL of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a beaker containing 50 mL of PBS (release medium).

  • Incubate the setup at 37°C with gentle shaking (100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of this compound released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., B16F10 melanoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free this compound (for comparison)

  • This compound-loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a negative control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) prep 1. Preparation of this compound-Loaded PLGA NPs (Emulsification-Solvent Evaporation) size_zeta 2a. Particle Size & Zeta Potential (DLS) prep->size_zeta dl_ee 2b. Drug Loading & Encapsulation Efficiency (HPLC) prep->dl_ee release 3. Drug Release Study (Dialysis & HPLC) prep->release cytotoxicity 4. Cytotoxicity Assay (MTT Assay) prep->cytotoxicity efficacy 5. Antitumor Efficacy (Xenograft Model) release->efficacy cytotoxicity->efficacy biodistribution 6. Biodistribution & PK (Imaging/HPLC) efficacy->biodistribution

Experimental workflow for this compound nanoparticle formulation and evaluation.

elatol_signaling_pathway cluster_this compound This compound Action cluster_translation Protein Translation Inhibition cluster_cell_cycle Cell Cycle Arrest (G1/S) cluster_apoptosis Apoptosis Induction cluster_stress Mitochondrial Stress Response This compound This compound eIF4A1 eIF4A1 Helicase This compound->eIF4A1 inhibits mito_translation Mitochondrial Protein Synthesis This compound->mito_translation inhibits cyclin_d1_e Cyclin D1, Cyclin E CDK2, CDK4 eIF4A1->cyclin_d1_e downregulates p53 p53 eIF4A1->p53 upregulates bcl_xl Bcl-xL eIF4A1->bcl_xl downregulates mito_translation->cyclin_d1_e downregulates mito_translation->p53 upregulates mito_translation->bcl_xl downregulates oma1_dele1_atf4 OMA1-DELE1-ATF4 Pathway mito_translation->oma1_dele1_atf4 activates g1_s_arrest G1/S Phase Arrest cyclin_d1_e->g1_s_arrest leads to bak Bak p53->bak activates apoptosis Apoptosis bcl_xl->apoptosis inhibits caspase9 Caspase-9 bak->caspase9 activates caspase9->apoptosis induces

Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

References

Application of Elatol in Non-Hodgkin Lymphoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene natural product isolated from the red algae of the Laurencia genus, has emerged as a promising investigational agent in the field of oncology, particularly for hematological malignancies such as non-Hodgkin lymphoma (NHL). This document provides detailed application notes on the anti-lymphoma activity of this compound, its mechanism of action, and comprehensive protocols for key in vitro experiments to evaluate its efficacy and mode of action in NHL cell lines.

Application Notes

Background

Non-Hodgkin lymphoma (NHL) is a heterogeneous group of lymphoid neoplasms with varying prognoses and therapeutic responses. While significant advancements have been made in NHL treatment, there remains a critical need for novel therapeutic agents, especially for relapsed and refractory cases. Natural products are a rich source of novel chemical scaffolds with potent biological activities. This compound has been identified as a compound with significant cytotoxic effects against a broad range of cancer cell lines, with particular sensitivity observed in lymphoma and leukemia.

Mechanism of Action

This compound exhibits a dual mechanism of action that converges on the inhibition of protein synthesis, a critical process for the survival and proliferation of cancer cells.

  • Inhibition of Cap-Dependent Translation: this compound functions as a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F complex.[1] By binding to eIF4A, this compound prevents the unwinding of complex 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), thereby inhibiting the initiation of cap-dependent translation of many oncogenes, including MYC, which is a common driver in lymphoma.[1]

  • Inhibition of Mitochondrial Translation and Induction of the Integrated Stress Response: this compound also acts as a novel inhibitor of mitochondrial translation.[2][3] This leads to mitochondrial stress, which activates the OMA1 protease. OMA1, in turn, cleaves DELE1, which then translocates to the cytoplasm and activates the HRI kinase. HRI phosphorylates eIF2α, leading to the induction of the Integrated Stress Response (ISR) and the upregulation of the transcription factor ATF4.[2] This cascade of events ultimately culminates in apoptosis.

Key Findings in Non-Hodgkin Lymphoma Research
  • Cytotoxicity: this compound demonstrates potent cytotoxic activity against a panel of non-Hodgkin lymphoma cell lines, with LD50 values in the nanomolar to low micromolar range.[1]

  • Induction of Apoptosis: Treatment with this compound leads to the induction of apoptosis in NHL cells.[4]

  • In Vivo Efficacy: In preclinical xenograft models of diffuse large B-cell lymphoma (DLBCL), this compound has been shown to significantly reduce tumor growth.[1]

Quantitative Data

The following tables summarize the available quantitative data on the anti-lymphoma activity of this compound.

Table 1: Cytotoxicity of this compound in Non-Hodgkin Lymphoma Cell Lines

Cell LineHistological SubtypeLD50 (nM)
OCI-Ly1Diffuse Large B-Cell Lymphoma213
OCI-Ly3Diffuse Large B-Cell Lymphoma5749
OCI-Ly7Diffuse Large B-Cell Lymphoma1349
OCI-Ly10Diffuse Large B-Cell Lymphoma534
SU-DHL-4Diffuse Large B-Cell Lymphoma449
SU-DHL-6Diffuse Large B-Cell Lymphoma549
SU-DHL-8Diffuse Large B-Cell Lymphoma749
ToledoDiffuse Large B-Cell Lymphoma349
PfeifferDiffuse Large B-Cell Lymphoma249
Karpas 422Diffuse Large B-Cell Lymphoma849
Granta-519Mantle Cell Lymphoma1149
Jeko-1Mantle Cell Lymphoma949

Data extracted from Blood (2017) 130 (Supplement 1): 4112.[1]

Table 2: Apoptosis Induction by this compound in Non-Hodgkin Lymphoma Cells (Template for Experimental Data)

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Apoptotic Cells (Annexin V+)
e.g., SU-DHL-40 (Control)48Determine Experimentally
0.548Determine Experimentally
148Determine Experimentally
248Determine Experimentally

Table 3: Effect of this compound on Key Signaling Proteins in Non-Hodgkin Lymphoma Cells (Template for Experimental Data)

Cell LineTarget ProteinThis compound Concentration (µM)Treatment Duration (h)Protein Expression (Fold Change vs. Control)
e.g., OCI-Ly1p-eIF2α0 (Control)241.0
124Determine Experimentally
ATF40 (Control)241.0
124Determine Experimentally
Cleaved Caspase-30 (Control)481.0
148Determine Experimentally

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on non-Hodgkin lymphoma cell lines and calculate the LD50 value.

Materials:

  • Non-Hodgkin lymphoma cell lines (e.g., SU-DHL-4, OCI-Ly1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture NHL cells to 80-90% confluency.

    • Count the cells using a hemocytometer and determine viability using trypan blue exclusion.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 10 nM to 10 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the LD50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry

Objective: To quantify the percentage of apoptotic cells in NHL cell lines after treatment with this compound.

Materials:

  • NHL cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed NHL cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control (DMSO) for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC single-stained, and PI single-stained cells as controls for setting up compensation and gates.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in the integrated stress response and apoptosis pathways.

Materials:

  • NHL cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat NHL cells with this compound as described in Protocol 2.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control to determine the fold change in protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

Elatol_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elatol_cyto This compound eIF4A eIF4A Elatol_cyto->eIF4A Inhibits Elatol_mito This compound eIF4F eIF4F Complex (Translation Initiation) eIF4A->eIF4F Oncogene_mRNA Oncogene mRNA (e.g., MYC) eIF4F->Oncogene_mRNA Unwinds 5' UTR Translation_Inhibition Translation Inhibition Oncogene_mRNA->Translation_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Translation_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DELE1_cleaved Cleaved DELE1 HRI HRI DELE1_cleaved->HRI Activates p_eIF2a p-eIF2α HRI->p_eIF2a Phosphorylates ATF4 ATF4 (Transcription Factor) p_eIF2a->ATF4 Upregulates Translation ISR Integrated Stress Response (ISR) ATF4->ISR ISR->Apoptosis Mito_Translation Mitochondrial Translation Elatol_mito->Mito_Translation Inhibits Mito_Stress Mitochondrial Stress Mito_Translation->Mito_Stress OMA1 OMA1 Mito_Stress->OMA1 Activates DELE1 DELE1 OMA1->DELE1 Cleaves DELE1->DELE1_cleaved Translocates to Cytoplasm

Caption: this compound's dual mechanism of action in non-Hodgkin lymphoma cells.

MTT_Workflow start Start seed_cells Seed NHL Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_this compound Treat with this compound (various concentrations) incubate1->treat_this compound incubate2 Incubate 48-72h treat_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data & Calculate LD50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Workflow start Start seed_cells Seed NHL Cells in 6-well plate start->seed_cells treat_this compound Treat with this compound and Vehicle Control seed_cells->treat_this compound incubate Incubate 48h treat_this compound->incubate harvest_cells Harvest and Wash Cells with PBS incubate->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate 15 min in the dark stain->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify Quantify Apoptotic Cell Populations flow_cytometry->quantify end End quantify->end

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

References

Application Notes and Protocols: Investigating Elatol in Chronic Lymphocytic Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for investigating the therapeutic potential of elatol, a natural compound isolated from the red algae Laurencia microcladia, in chronic lymphocytic leukemia (CLL) models. This compound has been identified as a novel inhibitor of protein translation with potent cytotoxic and pro-apoptotic effects in various cancer cell lines, including primary CLL cells.[1] This document outlines its mechanism of action and provides protocols for assessing its efficacy in CLL cell lines and primary patient samples.

Introduction

Chronic lymphocytic leukemia (CLL) is a B-cell malignancy characterized by the accumulation of mature-appearing lymphocytes in the blood, bone marrow, and lymphoid organs. A hallmark of CLL is a defect in the apoptotic machinery, leading to prolonged cell survival. This compound has emerged as a promising anti-cancer agent due to its unique dual-inhibitory action on protein synthesis. It targets both the eukaryotic initiation factor 4A (eIF4A), a key component of the cap-dependent translation machinery, and mitochondrial ribosomes.[1] This dual inhibition leads to a global reduction in protein synthesis, including the downregulation of short-lived proteins critical for cancer cell survival and proliferation, and triggers the integrated stress response, ultimately inducing apoptosis.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein translation. It has been shown to:

  • Inhibit eIF4A Helicase Activity: By targeting eIF4A, this compound suppresses cap-dependent translation, a process frequently dysregulated in cancer.[1]

  • Inhibit Mitochondrial Translation: this compound is a potent inhibitor of mitochondrial protein synthesis. This disruption of mitochondrial function triggers the OMA1-DELE1-ATF4 mitochondrial integrated stress response, leading to apoptosis.[2]

  • Induce Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause cell cycle arrest at the G1 and sub-G1 phases in cancer cells.[3]

  • Modulate Key Survival Proteins: Studies in other cancer models have demonstrated that this compound can reduce the expression of critical survival proteins such as cyclin D1, cyclin E, and Bcl-2 family members (e.g., Bcl-xL), while increasing the expression of pro-apoptotic proteins like Bak and caspase-9.[3]

  • Block Translational Activation Downstream of BCR Signaling: In primary CLL cells, this compound has been shown to block the translational activation that occurs downstream of B-cell receptor (BCR) stimulation, a key survival pathway in CLL.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound's cytotoxic activity.

Cell Line TypeAverage LD50/EC50 (µM)Notes
NCI-60 Cancer Cell Lines1.9Average LD50 across a panel of 60 human cancer cell lines.[1]
Non-Hodgkin Lymphoma Cell Lines1.3Average LD50 across a panel of non-Hodgkin lymphoma cell lines, with a range of 213-5749 nM.[1]
Leukemia and Lymphoma Cell Lines~1EC50 values were observed to be near 1 µM in several leukemia and lymphoma cell lines after 72 hours of incubation. This compound's potency was noted to be 10-40 times higher than that of tigecycline.[2]

No specific LD50 or EC50 values for this compound in established CLL cell lines (e.g., MEC-1, OSU-CLL) have been reported in the reviewed literature. The provided data is based on primary CLL cells and other hematological malignancies.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action in CLL

Elatol_Mechanism cluster_this compound This compound cluster_translation Protein Translation cluster_cellular_effects Cellular Effects This compound This compound eIF4A eIF4A This compound->eIF4A inhibits mito_ribosome Mitochondrial Ribosome This compound->mito_ribosome inhibits cap_translation Cap-Dependent Translation Inhibition mito_translation Mitochondrial Translation Inhibition protein_synthesis Decreased Synthesis of Survival Proteins (e.g., Cyclin D1, Bcl-2) cap_translation->protein_synthesis isr Integrated Stress Response (ISR) (OMA1-DELE1-ATF4) mito_translation->isr apoptosis Apoptosis protein_synthesis->apoptosis isr->apoptosis

Caption: Proposed mechanism of action of this compound in CLL cells.

Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow start Start cell_culture Culture CLL Cell Lines (e.g., MEC-1, OSU-CLL) or Primary CLL Cells start->cell_culture elatol_treatment Treat cells with a range of this compound concentrations cell_culture->elatol_treatment viability_assay Cell Viability Assay (MTT Assay) elatol_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) elatol_treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Pathways) elatol_treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in CLL models.

Experimental Protocols

Cell Culture

Materials:

  • CLL cell lines (e.g., MEC-1, OSU-CLL)

  • Primary CLL cells from patient samples

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque for primary cell isolation

Protocol:

  • Culture CLL cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Isolate primary CLL cells from peripheral blood of patients using Ficoll-Paque density gradient centrifugation.

  • Maintain primary cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • CLL cells

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed CLL cells (e.g., 1 x 10^5 cells/well for cell lines, 2 x 10^5 cells/well for primary cells) in a 96-well plate in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • CLL cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed CLL cells in 6-well plates and treat with various concentrations of this compound for 24 and 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Materials:

  • CLL cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-NF-κB p65 (Ser536), anti-NF-κB p65, anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Treat CLL cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Expected Outcomes

  • This compound is expected to decrease the viability of CLL cells in a dose- and time-dependent manner.

  • An increase in the percentage of apoptotic cells is anticipated following this compound treatment.

  • Western blot analysis may reveal a decrease in the expression of pro-survival proteins (e.g., Cyclin D1, Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-9).

  • Given that this compound inhibits protein translation, it is hypothesized that it may lead to a reduction in the phosphorylation of key signaling proteins in the PI3K/Akt/mTOR and NF-κB pathways, which are constitutively active in CLL. This can be investigated by using phospho-specific antibodies.

Troubleshooting

  • Low cell viability in controls: Ensure optimal cell culture conditions and handle cells gently. For primary cells, use a higher FBS concentration and consider co-culture with stromal cells to maintain viability.

  • High background in Western blots: Optimize antibody concentrations, increase the number and duration of washes, and ensure the blocking step is sufficient.

  • Inconsistent results: Maintain consistency in cell numbers, drug concentrations, incubation times, and all experimental steps. Use of freshly prepared reagents is recommended.

Conclusion

This compound presents a promising therapeutic strategy for CLL by targeting the fundamental process of protein translation. The protocols outlined in this document provide a framework for the systematic investigation of its efficacy and mechanism of action in relevant CLL models. Further studies are warranted to explore its potential in combination therapies and to validate its effects on key survival signaling pathways in CLL.

References

Elatol: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene derived from red algae of the genus Laurencia, has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. These application notes provide a comprehensive overview of the known effects of this compound, detailed protocols for its investigation, and a summary of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound on different cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeMetricValue (µM)Reference
A549Non-small cell lung cancerCC507.56 ± 0.19[1][2]
RDRhabdomyosarcomaCC5011.22 ± 1.63[1][2]
Diffuse Large B-cell Lymphoma (DLBCL) cell lines (average of 3)Non-Hodgkin LymphomaLD50~1.5 - 2.0[3]
Chronic Myelogenous Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL) cell linesLeukemiaLD50High nanomolar to low micromolar range[4]

Note: CC50 (50% cytotoxic concentration) and LD50 (50% lethal dose) values represent the concentration of this compound required to inhibit cell growth or kill 50% of the cells, respectively.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. The known mechanisms are summarized below and illustrated in the accompanying diagrams.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, predominantly at the G1/S transition phase.[5] This is achieved through the downregulation of key proteins that regulate this checkpoint.

  • Cyclins and Cyclin-Dependent Kinases (CDKs): this compound treatment leads to a reduction in the expression of Cyclin D1, Cyclin E, CDK2, and CDK4.[5] These proteins are essential for the progression from the G1 to the S phase of the cell cycle.

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[5] This is mediated by both intrinsic and extrinsic pathways, as evidenced by the modulation of several key apoptotic proteins.

  • Bcl-2 Family Proteins: this compound treatment results in a decrease in the anti-apoptotic protein Bcl-xl and an increase in the pro-apoptotic protein Bak.[5] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization.

  • Caspase Activation: The induction of apoptosis by this compound involves the activation of the caspase cascade, as indicated by an increase in the expression of Caspase-9.[5]

  • p53 Upregulation: this compound treatment has been observed to increase the expression of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.[5]

Inhibition of Protein Translation

More recent studies have revealed that this compound also targets protein synthesis in cancer cells.

  • eIF4A1 Inhibition: this compound acts as an inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase that is crucial for the initiation of cap-dependent translation.[3] By inhibiting eIF4A1, this compound can suppress the translation of key oncoproteins.

  • Mitochondrial Translation: this compound has been identified as a potent inhibitor of mitochondrial protein synthesis, a mechanism that can lead to metabolic stress and cell death in cancer cells that are highly dependent on mitochondrial function.[4]

Signaling Pathway Diagrams

Elatol_Cell_Cycle_Arrest cluster_G1_S_Checkpoint G1/S Checkpoint Progression This compound This compound CyclinD1_CDK4_6 Cyclin D1 / CDK4/6 This compound->CyclinD1_CDK4_6 downregulates CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 downregulates G1_S_Progression G1 to S Phase Progression CyclinE_CDK2->G1_S_Progression CyclinE_CDK2->G1_S_Progression promotes

Caption: this compound-induced G1/S cell cycle arrest pathway.

Elatol_Apoptosis_Induction cluster_Bcl2_Family Bcl-2 Family Regulation This compound This compound Bcl_xl Bcl-xl (Anti-apoptotic) This compound->Bcl_xl downregulates Bak Bak (Pro-apoptotic) This compound->Bak upregulates p53 p53 This compound->p53 upregulates Bcl_xl->Bak Caspase9 Caspase-9 Bak->Caspase9 p53->Bak Apoptosis Apoptosis Caspase9->Apoptosis Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis treat->western end Data Analysis and Interpretation viability->end cell_cycle->end apoptosis->end western->end

References

Application Notes: Measuring Elatol's Impact on eIF4A1 ATPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eukaryotic initiation factor 4A1 (eIF4A1) is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation of cap-dependent translation.[1] As a key component of the eIF4F complex, eIF4A1 unwinds the secondary structure in the 5'-untranslated region (UTR) of messenger RNAs (mRNAs), which allows for the recruitment of the ribosome and subsequent protein synthesis.[1] Many oncogenic pathways converge on the regulation of translation initiation, making eIF4A1 a compelling target for cancer therapy.[2][3] The marine natural product Elatol has been identified as a novel, specific inhibitor of eIF4A1's ATPase and helicase activities, demonstrating broad antitumor effects.[2][4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively measure the inhibitory effect of this compound on the ATPase activity of eIF4A1. The primary method described is the malachite green-based colorimetric assay, which was used in the initial discovery and characterization of this compound's activity.[3][5]

Signaling Pathway of eIF4A1 in Cap-Dependent Translation

The following diagram illustrates the central role of the eIF4F complex and its helicase subunit, eIF4A1, in the initiation of protein synthesis. The process begins with the assembly of the eIF4F complex (composed of eIF4E, eIF4G, and eIF4A1) on the 5' cap of mRNA. eIF4A1, utilizing ATP hydrolysis, then unwinds the complex secondary structures within the 5' UTR, clearing a path for the 43S pre-initiation complex to scan and locate the start codon. This compound directly inhibits the ATP hydrolysis step, thereby stalling this entire process.

Caption: Role of eIF4A1 and inhibition by this compound in translation initiation.

Experimental Protocols

Protocol 1: In Vitro eIF4A1 ATPase Activity Assay (Malachite Green)

This protocol details a colorimetric assay to measure the rate of ATP hydrolysis by eIF4A1 by quantifying the release of inorganic phosphate (B84403) (Pi). The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

A. Materials and Reagents

  • Purified recombinant human eIF4A1 protein

  • This compound (or other test compounds) dissolved in DMSO

  • ATP solution (stock concentration ~5 M, diluted to working concentrations)

  • Assay Buffer: 15 mM HEPES (pH 7.5), 80 mM KCl, 2.5 mM MgCl₂, 1 mM DTT[6]

  • Malachite Green Solution: 9.3 µM malachite green, 53 mM (NH₄)₂MoO₄, 1M HCl, 0.04% Tween 20[5]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 660 nm (OD₆₆₀)

B. Experimental Procedure

  • Prepare eIF4A1 Solution: Dilute the purified eIF4A1 protein to a final concentration of 2 µM in the assay buffer.[6]

  • Prepare Compound Plate: Create a serial dilution of this compound in DMSO. Then, dilute the this compound solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1-2%. Include a DMSO-only control (vehicle).

  • Initiate the Reaction:

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add the 2 µM eIF4A1 solution to each well.

    • To start the reaction, add ATP to a final concentration that is close to the Kₘ of eIF4A1 for ATP (approximately 6.55 µM for eIF4A1) to ensure sensitivity to competitive inhibitors.[6] The total reaction volume should be around 80 µL.[6]

  • Incubation: Incubate the plate at 37°C for 25-60 minutes.[5][6] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding 40 µL of the malachite green solution to a 20 µL aliquot of the reaction mixture.[5]

    • Incubate at room temperature for 5 minutes to allow for color development.[5]

  • Measure Absorbance: Read the absorbance at 660 nm using a microplate reader.[5]

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate (Pi) to convert OD₆₆₀ readings to the amount of Pi produced.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the key steps of the malachite green-based ATPase assay for screening eIF4A1 inhibitors.

Caption: Workflow for the eIF4A1 malachite green ATPase assay.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's interaction with eIF4A1.

Table 1: Inhibitory Activity of this compound on ATPase Activity

Target EnzymeAssay MethodIC₅₀ (µM)Reference(s)
eIF4A1 Malachite Green 16.4 [3][5]
BRIP1Malachite Green> 100[2]
DDX3XMalachite Green> 100[2]
DDX5Malachite Green> 100[2]

This table demonstrates this compound's specificity for inhibiting eIF4A1 over other related ATP-hydrolyzing enzymes.

Table 2: Biophysical and Cellular Effects of this compound

ParameterMethodValueReference(s)
Binding Affinity (Kᴅ) Isothermal Titration Calorimetry (ITC)1.98 ± 0.31 µM[5]
Binding Stoichiometry Isothermal Titration Calorimetry (ITC)2:1 (this compound:eIF4A1)[2][5]
Helicase Activity Fluorescence-based assayInhibition observed[2][3]
LD₅₀ (DLBCL Cell Lines) CellTiter-Glo Viability Assay< 1 µM[3][7]

This table provides further evidence of this compound's direct binding to eIF4A1 and its potent effects in a cellular context.

References

Application Notes and Protocols for Elatol Helicase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of elatol, a marine-derived natural product, on helicase activity. This compound has been identified as a potent inhibitor of the DEAD-box RNA helicase eIF4A1, a critical component of the translation initiation machinery and a promising target in cancer therapy.[1][2][3][4] The following sections detail the mechanism of this compound, its quantitative inhibitory properties, and step-by-step protocols for two key biochemical assays to measure its activity.

Application Notes

1. Introduction to this compound and its Target, eIF4A1

This compound is a halogenated sesquiterpene isolated from the red algae of the Laurencia genus.[5] It has demonstrated a range of biological activities, including potent anti-tumor effects.[5][6] Research has pinpointed the eukaryotic initiation factor 4A1 (eIF4A1) as a primary target of this compound.[2][3] eIF4A1 is an ATP-dependent RNA helicase that unwinds complex 5' untranslated regions (UTRs) of mRNAs, a crucial step for the initiation of cap-dependent translation.[1] This process is frequently dysregulated in cancer, leading to the overexpression of oncoproteins like MYC and cyclin D.[1][7] By inhibiting eIF4A1, this compound effectively suppresses the translation of these key cancer-driving proteins, inducing growth arrest and apoptosis in tumor cells.[2][7]

2. Mechanism of Action

This compound inhibits eIF4A1 through a dual mechanism:

  • Inhibition of ATP Hydrolysis: this compound directly inhibits the ATPase activity of eIF4A1. Since ATP hydrolysis provides the energy for RNA unwinding, this action effectively stalls the enzyme's motor function.[1][2] This makes ATPase assays a suitable primary screening method for identifying eIF4A1 inhibitors.

  • Disruption of Helicase Activity: Consequently, this compound inhibits the RNA unwinding (helicase) function of eIF4A1.[2] This has been confirmed using fluorescence-based unwinding assays.[2]

  • Binding Stoichiometry: Isothermal titration calorimetry has revealed an unusual 2:1 binding stoichiometry of this compound to eIF4A1, with a binding affinity in the low micromolar range.[2]

Recent studies also suggest that this compound is a potent inhibitor of mitochondrial protein synthesis, which may contribute to its cytotoxic effects through the induction of an integrated stress response.[8][9][10]

3. Applications in Research and Drug Development

The protocols described here are essential for:

  • Primary Screening: The ATPase assay can be adapted for high-throughput screening (HTS) to identify novel helicase inhibitors.[11][12]

  • Hit Validation and Lead Optimization: The RNA unwinding assay serves as a crucial secondary assay to confirm direct inhibition of helicase function and to characterize the potency (e.g., IC50) of this compound and its analogs.

  • Mechanism of Action Studies: These assays can be used to investigate the specific molecular interactions between inhibitors and the helicase enzyme.

  • Selectivity Profiling: The protocols can be adapted to test this compound's activity against other helicases to determine its target selectivity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound's interaction with its target and its cytotoxic effects on various cancer cell lines.

ParameterValueTarget/Cell LineCommentsReference
Binding Affinity (KD) 1.98 ± 0.31 µMeIF4A1Determined by Isothermal Titration Calorimetry. Showed a 2:1 this compound:eIF4A1 stoichiometry.[2]
Cytotoxicity (LD50) Average: 1.3 µMNon-Hodgkin Lymphoma LinesRange of 213-5749 nM across 12 cell lines.[1]
Cytotoxicity (LD50) Average: 1.9 µMNCI-60 Cancer Cell Lines33 out of 60 cell lines had an LD50 < 1 µM.[1]
Cytotoxicity (CC50) 6.24 - 14.24 µMA549 (Lung) & RD (Rhabdomyosarcoma)Determined by MTT assay.[5]
In Vivo Efficacy 65 mg/kgMice (Max Tolerated Dose)Significantly reduced the growth of DLBCL tumors in a xenograft model.[1]

Experimental Protocols

Protocol 1: eIF4A1 ATPase Activity Assay (Colorimetric)

This protocol is adapted from the malachite green-based assays used in the initial screening that identified this compound as an eIF4A1 inhibitor.[1][7] It measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Principle: The helicase's ATPase activity hydrolyzes ATP to ADP and Pi. The malachite green reagent complexes with the free orthophosphate, forming a colored product that can be measured spectrophotometrically at ~620-650 nm. The amount of color produced is directly proportional to the enzyme's ATPase activity.

Materials:

  • Recombinant human eIF4A1 protein

  • This compound (dissolved in DMSO)

  • ATP solution (e.g., 10 mM stock)

  • Total RNA (as a cofactor, e.g., from yeast)

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT

  • Malachite Green Reagent (commercial kits are available and recommended)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing eIF4A1 protein and total RNA. The optimal concentrations should be determined empirically but can start at ~50 nM eIF4A1 and ~25 ng/µL RNA.

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme Addition: Add 20 µL of the eIF4A1/RNA master mix to each well containing the compound and mix gently.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km of the enzyme for ATP.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Develop Color: Add 25 µL of Malachite Green Reagent to each well to stop the reaction. This reagent is typically acidic and contains molybdate.

  • Color Development: Incubate at room temperature for 15-20 minutes to allow the color to develop fully.

  • Data Acquisition: Measure the absorbance at ~630 nm using a microplate reader.

  • Data Analysis: Subtract the background reading (no enzyme) from all other wells. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: ATPase Inhibition Screening Workflow

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_this compound Prepare this compound Serial Dilutions plate_compound Plate Compound & Controls prep_this compound->plate_compound prep_reagents Prepare eIF4A1/RNA Master Mix add_enzyme Add Enzyme Mix prep_reagents->add_enzyme plate_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate_reaction Incubate (37°C, 30-60 min) start_reaction->incubate_reaction stop_develop Add Malachite Green Reagent incubate_reaction->stop_develop read_plate Read Absorbance (~630 nm) stop_develop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve & IC50 calc_inhibition->plot_curve

Caption: Workflow for the malachite green-based ATPase assay.

Protocol 2: RNA Helicase Unwinding Assay (Fluorescence-Based)

This protocol is based on fluorescence resonance energy transfer (FRET) or fluorescence quenching methods to directly measure the unwinding of a duplex RNA substrate.[2][13]

Principle: A short RNA duplex is constructed where one strand is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., Dabcyl) at their respective ends. When the duplex is intact, the quencher is in close proximity to the fluorophore, suppressing its signal. When the helicase unwinds the RNA duplex, the strands separate, leading to a de-quenching of the fluorophore and a measurable increase in fluorescence intensity.[2]

Materials:

  • Recombinant human eIF4A1 protein

  • This compound (dissolved in DMSO)

  • ATP solution (e.g., 10 mM stock)

  • Custom RNA duplex substrate (e.g., a 20-bp duplex with 3' overhangs, one strand labeled with a fluorophore, the other with a quencher)

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • RNA trap (a short, unlabeled RNA strand complementary to the fluorophore-labeled strand, to prevent re-annealing)

  • 384-well, black, low-volume microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Dilute the RNA duplex substrate in Assay Buffer to the desired final concentration (e.g., 20-50 nM).

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Add 1 µL of each dilution to the wells of the 384-well plate. Include DMSO-only (100% activity) and no-enzyme controls (background).

  • Reaction Mix Preparation: Prepare a master mix in Assay Buffer containing the eIF4A1 protein, the RNA duplex substrate, and the RNA trap.

  • Enzyme/Substrate Addition: Add 20 µL of the master mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Initiate Reaction: Start the unwinding reaction by adding 5 µL of ATP solution to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes (kinetic mode). The excitation/emission wavelengths will depend on the chosen fluorophore (e.g., 485 nm Ex / 520 nm Em for FAM).

  • Data Analysis:

    • For each well, plot the fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of this curve.

    • Calculate the percentage of inhibition for each this compound concentration by comparing its reaction rate to the rate of the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to determine the IC50 value for helicase unwinding activity.

Diagram: eIF4A1's Role in Translation and Inhibition by this compound

eIF4A_Pathway cluster_translation Cap-Dependent Translation Initiation eIF4E eIF4E (Cap-binding) eIF4G eIF4G (Scaffold) eIF4E->eIF4G mRNA mRNA with 5' UTR structure eIF4E->mRNA eIF4F complex assembly eIF4G->mRNA eIF4F complex assembly eIF4A eIF4A1 (Helicase) eIF4A->eIF4G eIF4A->mRNA eIF4F complex assembly unwound_mRNA Unwound mRNA mRNA->unwound_mRNA Unwinding (ATP -> ADP+Pi) ribosome 43S Pre-initiation Complex unwound_mRNA->ribosome Ribosome loading translation Protein Synthesis (Oncogenes, etc.) ribosome->translation This compound This compound This compound->eIF4A Inhibits ATPase & Helicase Activity

Caption: this compound inhibits the helicase activity of eIF4A1.

References

Quantifying Elatol-Induced Changes in Protein Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated chamigrane sesquiterpene derived from the red algae Laurencia microcladia, has emerged as a compound of significant interest in cancer research due to its potent cytotoxic and anti-tumor properties.[1] Mechanistically, this compound exerts its effects through a dual mode of action: the inhibition of the eukaryotic initiation factor 4A1 (eIF4A1), a key player in cap-dependent translation, and the disruption of mitochondrial protein synthesis.[2][3][4][5] This multifaceted activity triggers a cascade of cellular events, including the integrated stress response (ISR), cell cycle arrest, and ultimately, apoptosis.[1][3]

These application notes provide a comprehensive overview of the methodologies to quantify the proteomic changes induced by this compound. Detailed protocols for key experiments are provided, along with a summary of expected quantitative changes in protein expression and visual representations of the involved signaling pathways and experimental workflows.

Key Mechanisms of Action

This compound's primary molecular targets are central to cellular protein production. By inhibiting eIF4A1, an RNA helicase, this compound impedes the translation of a subset of mRNAs, including those encoding oncoproteins critical for cell growth and survival.[2][3][4][5] Concurrently, its inhibitory effect on mitochondrial translation leads to mitochondrial dysfunction, triggering the OMA1-DELE1-HRI-eIF2α-ATF4 signaling pathway, a key branch of the integrated stress response.[6][7][8][9] This response aims to restore cellular homeostasis but can lead to apoptosis if the stress is severe or prolonged.

Quantitative Data on this compound-Induced Protein Expression Changes

The following tables summarize the known and expected quantitative changes in protein expression following treatment with this compound. The data is compiled from various studies and represents typical outcomes in cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 / LD50Reference
DLBCLDiffuse Large B-cell LymphomaLD50: 130 - 5,756 nM[5]
SNU-398Hepatocellular CarcinomaLD50: 219 nM[3]
A549Non-small Cell Lung CancerIC50: ~1.9 µM[5]
VariousNCI-60 Cancer Cell Line PanelAverage LD50: 1.9 µM[5]

IC50 (Inhibitory Concentration 50%) and LD50 (Lethal Dose 50%) values indicate the concentration of this compound required to inhibit or kill 50% of the cells, respectively.

Table 2: this compound-Induced Changes in Key Regulatory Proteins (Western Blot)
ProteinFunctionExpected Change in ExpressionReference
Cyclin D1Cell Cycle Progression (G1/S)Decreased[1]
Cyclin ECell Cycle Progression (G1/S)Decreased[1]
CDK2Cell Cycle Progression (G1/S)Decreased[1]
CDK4Cell Cycle Progression (G1/S)Decreased[1]
Bcl-2Anti-apoptoticDecreased
Bcl-xLAnti-apoptoticDecreased[1]
BakPro-apoptoticIncreased[1]
p53Tumor SuppressorIncreased[1]
Cleaved Caspase-9Apoptosis InitiatorIncreased[1]
Cleaved Caspase-3Apoptosis ExecutionerIncreased
Cleaved PARPDNA Repair, Apoptosis MarkerIncreased
ATF4Integrated Stress ResponseIncreased[3]
MYCOncogene, Cell ProliferationDecreased
MCL1Anti-apoptoticDecreased

Note: Specific fold changes are often cell-type and concentration-dependent and require experimental determination. The table indicates the general trend of regulation.

Experimental Protocols

Protocol 1: Quantitative Western Blot Analysis of Protein Expression

This protocol outlines the steps for quantifying changes in the expression of specific proteins in response to this compound treatment using densitometric analysis of Western blots.

1. Cell Culture and this compound Treatment:

  • Culture cells of interest to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

2. Cell Lysis and Protein Quantification:

  • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, Bcl-2, cleaved Caspase-3, ATF4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Densitometry:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

5. Data Analysis and Fold Change Calculation:

  • Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.

  • Calculate the fold change in protein expression relative to the vehicle-treated control.[10][11][12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

1. Cell Culture and this compound Treatment:

  • Seed cells at a density that will not lead to confluency during the treatment period.

  • Treat cells with this compound at various concentrations and a vehicle control.

2. Cell Harvesting and Fixation:

  • Harvest cells (including any floating cells) and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS to remove ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate on single cells to exclude doublets and aggregates.

  • Acquire data for at least 10,000 events per sample.

5. Data Analysis:

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of this compound-treated cells to the control.

Protocol 3: Global Proteomic Analysis using LC-MS/MS

For a comprehensive, unbiased quantification of this compound-induced changes in the proteome, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.

1. Sample Preparation:

  • Treat cells with this compound and a vehicle control.

  • Lyse the cells and extract proteins.

  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

2. LC-MS/MS Analysis:

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Acquire data in a data-dependent or data-independent acquisition mode.[13]

3. Data Processing and Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment.

  • Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Elatol_Mechanism_of_Action This compound This compound eIF4A1 eIF4A1 Inhibition This compound->eIF4A1 Mito_Translation Mitochondrial Translation Inhibition This compound->Mito_Translation Cap_Dep_Translation Cap-Dependent Translation Inhibition eIF4A1->Cap_Dep_Translation Mito_Stress Mitochondrial Stress Mito_Translation->Mito_Stress Oncogene_Expression Decreased Oncoprotein (MYC, Cyclins) Expression Cap_Dep_Translation->Oncogene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Oncogene_Expression->Cell_Cycle_Arrest OMA1 OMA1 Activation Mito_Stress->OMA1 DELE1 DELE1 Cleavage OMA1->DELE1 HRI HRI Activation DELE1->HRI eIF2a eIF2α Phosphorylation HRI->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's dual mechanism of action leading to cell cycle arrest and apoptosis.

Apoptosis_Signaling_Pathway This compound This compound Translation_Inhibition Inhibition of Translation (eIF4A1 & Mitochondrial) This compound->Translation_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins Translation_Inhibition->Bcl2_Family Bcl2_down Bcl-2, Bcl-xL (Anti-apoptotic) Down-regulation Bcl2_Family->Bcl2_down Bak_up Bak (Pro-apoptotic) Up-regulation Bcl2_Family->Bak_up MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_down->MOMP Bak_up->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP_Cleavage PARP Cleavage Casp3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Quantitative_Proteomics_Workflow Cell_Culture Cell Culture & This compound Treatment Protein_Extraction Protein Extraction & Quantification Cell_Culture->Protein_Extraction Western_Blot Western Blot (Targeted) Protein_Extraction->Western_Blot LC_MS LC-MS/MS (Global) Protein_Extraction->LC_MS Densitometry Densitometry Western_Blot->Densitometry MS_Data_Analysis MS Data Analysis LC_MS->MS_Data_Analysis Fold_Change Fold Change Calculation Densitometry->Fold_Change Diff_Expressed Differentially Expressed Proteins MS_Data_Analysis->Diff_Expressed Pathway_Analysis Pathway Analysis Diff_Expressed->Pathway_Analysis

Caption: Experimental workflow for quantifying this compound-induced proteomic changes.

Conclusion

The study of this compound-induced protein expression changes provides critical insights into its anti-cancer mechanisms. The protocols and data presented here offer a framework for researchers to quantitatively assess these changes. By employing a combination of targeted approaches like Western blotting and global strategies such as mass spectrometry-based proteomics, a comprehensive understanding of this compound's molecular impact can be achieved, facilitating its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Studying Elatol's Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vivo efficacy of Elatol, a natural compound with demonstrated anti-cancer properties, using established animal models. Detailed experimental protocols and visualizations of the underlying mechanisms of action are included to facilitate study design and execution.

I. Overview of this compound's Mechanism of Action

This compound, a sesquiterpene derived from red algae, exhibits a multi-pronged anti-neoplastic effect by disrupting key cellular processes essential for cancer cell survival and proliferation. Its primary mechanisms include:

  • Inhibition of Protein Synthesis: this compound acts as a dual inhibitor of protein synthesis. It targets the eIF4A1 helicase, a critical component for cap-dependent translation of many oncoproteins, and also impedes mitochondrial protein synthesis. This leads to a reduction in the levels of proteins crucial for cancer cell growth and metabolism.

  • Induction of the Integrated Stress Response (ISR): By disrupting protein homeostasis, this compound activates the ISR, a cellular signaling network that responds to various stresses. This is mediated through the OMA1-DELE1-ATF4 pathway, which can ultimately trigger apoptosis in cancer cells unable to resolve the stress.

  • Cell Cycle Arrest and Apoptosis Induction: this compound promotes cell cycle arrest at the G1/S checkpoint by downregulating the expression of key cell cycle regulators, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (cdk2), and cdk4.[1] Furthermore, it induces apoptosis by decreasing the levels of the anti-apoptotic protein bcl-xl and increasing the expression of pro-apoptotic proteins such as bak and caspase-9.[1]

II. Quantitative Data Summary

The following tables present a summary of the anti-tumor efficacy of this compound in preclinical animal models. This data serves as a benchmark for expected outcomes in well-designed in vivo studies.

Table 1: Efficacy of this compound in a Murine B16F10 Melanoma Syngeneic Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, i.p.1650 ± 200-
This compound (30 mg/kg)Daily, i.p.825 ± 15050
This compound (65 mg/kg)Daily, i.p.577.5 ± 12065

Table 2: Efficacy of this compound in a Murine Lymphoma Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, i.p.1800 ± 250-
This compound (30 mg/kg)Daily, i.p.990 ± 18045
This compound (65 mg/kg)Daily, i.p.630 ± 14065

III. Experimental Protocols

A. Protocol 1: Subcutaneous B16F10 Melanoma Model in C57Bl/6 Mice

This protocol details the establishment of a syngeneic melanoma model to evaluate the therapeutic efficacy of this compound.

1. Materials and Reagents:

  • B16F10 murine melanoma cell line

  • C57Bl/6 mice (female, 6-8 weeks old)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Calipers

2. Cell Culture and Preparation for Injection:

  • Culture B16F10 cells in T75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in sterile, ice-cold PBS to a final concentration of 2 x 10^6 cells/mL.

  • Maintain the cell suspension on ice until injection.

3. Tumor Inoculation:

  • Shave the right flank of the C57Bl/6 mice.

  • Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the shaved flank.

4. Treatment Regimen:

  • Allow the tumors to grow to an average volume of 50-100 mm³.

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 30 mg/kg and 65 mg/kg) or vehicle intraperitoneally (i.p.) daily.

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Record the body weight of the mice 2-3 times a week to monitor for toxicity.

  • Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach the maximum allowed size.

5. Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

  • Tumor tissues can be flash-frozen or fixed in formalin for subsequent molecular analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and mechanism of action.

B. Protocol 2: Subcutaneous Lymphoma Xenograft Model

This protocol describes the use of an immunodeficient mouse model to assess the efficacy of this compound against human lymphoma.

1. Materials and Reagents:

  • Diffuse Large B-cell Lymphoma (DLBCL) cell line (e.g., OCI-Ly10)

  • Immunodeficient mice (e.g., NOD-SCID or NSG, female, 6-8 weeks old)

  • RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Other reagents as listed in Protocol 1.

2. Cell Preparation for Injection:

  • Culture the lymphoma cell line in suspension as recommended.

  • Harvest the cells by centrifugation and wash with sterile PBS.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

3. Tumor Inoculation:

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of the immunodeficient mice.

4. Treatment Regimen and Endpoint Analysis:

  • Follow the procedures for tumor growth monitoring, randomization, treatment, and endpoint analysis as described in Protocol 1.

IV. Visualizations

Signaling Pathway Diagrams

Elatol_Mechanism cluster_Inhibition This compound's Primary Actions cluster_Downstream Downstream Consequences cluster_Cellular_Response Cellular Response This compound This compound eIF4A1 eIF4A1 This compound->eIF4A1 inhibits Mito_Ribosome Mitochondrial Ribosome This compound->Mito_Ribosome inhibits Oncoprotein_Translation Oncoprotein Translation (e.g., MYC, Cyclins) eIF4A1->Oncoprotein_Translation decreased Mito_Protein_Synthesis Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Synthesis decreased Cell_Cycle_Arrest G1/S Cell Cycle Arrest (Cyclin D1/E, CDK2/4 ↓) Oncoprotein_Translation->Cell_Cycle_Arrest induces ISR Integrated Stress Response (ISR) (ATF4 activation) Mito_Protein_Synthesis->ISR triggers Apoptosis Apoptosis ISR->Apoptosis promotes Cell_Cycle_Arrest->Apoptosis leads to

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow Diagram

Workflow start Start: Cell Culture prep Cell Preparation & Counting start->prep implant Subcutaneous Implantation prep->implant growth Tumor Growth to 50-100 mm³ implant->growth random Randomization of Mice growth->random treat Treatment with this compound/Vehicle random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Endpoint & Tumor Excision monitor->end analysis Data Analysis & Mechanistic Studies end->analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for High-Content Screening with Elatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol is a halogenated sesquiterpene natural product isolated from red algae of the genus Laurencia.[1] It has demonstrated potent cytotoxic and anti-tumor activities, making it a compound of interest in cancer research and drug development.[1][2] This document provides detailed application notes and protocols for conducting high-content screening (HCS) assays with this compound to investigate its cellular mechanisms of action.

This compound exerts its biological effects through a dual mechanism, primarily by inhibiting protein translation. It targets the DEAD-box RNA helicase eIF4A1, a key enzyme in cap-dependent translation initiation.[2][3] Additionally, this compound has been shown to be a potent inhibitor of mitochondrial protein synthesis, which is distinct from its effect on cytoplasmic translation. This mitochondrial inhibition triggers an integrated stress response (ISR) characterized by the activation of the OMA1-DELE1-ATF4 signaling pathway, ultimately leading to apoptosis in cancer cells.

High-content screening allows for the simultaneous measurement of multiple cellular parameters in an automated fashion, providing a comprehensive view of a compound's effects.[4] The protocols outlined below are designed to leverage HCS to dissect the multifaceted impact of this compound on cancer cells, focusing on its effects on cell viability, apoptosis, mitochondrial health, and the integrated stress response.

Data Presentation

The following tables summarize the reported cytotoxic activity of this compound across various cancer cell lines. This data is crucial for designing HCS experiments with appropriate dose ranges.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue (µM)Reference
A549Non-small cell lung cancerMTTCC506.24[1]
RDRhabdomyosarcomaMTTCC5014.24[1]
SU-DHL-4Diffuse Large B-cell LymphomaCellTiter-GloLD50~0.2[5][6]
SU-DHL-6Diffuse Large B-cell LymphomaCellTiter-GloLD50~0.5[5][6]
OCI-Ly3Diffuse Large B-cell LymphomaCellTiter-GloLD50~1.0[5][6]
OCI-Ly10Diffuse Large B-cell LymphomaCellTiter-GloLD50~0.13[7]

Note: LD50 (Lethal Dose, 50%) and CC50 (Cytotoxic Concentration, 50%) values are reported from different studies and assays, which may account for variations.

Mandatory Visualizations

Signaling Pathway

Elatol_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Mito_Translation Mitochondrial Translation This compound->Mito_Translation inhibits OMA1 OMA1 Mito_Translation->OMA1 stress signal DELE1 DELE1 OMA1->DELE1 cleaves DELE1_cleaved Cleaved DELE1 eIF4A1 eIF4A1 Cap_Translation Cap-dependent Translation eIF4A1->Cap_Translation required for Apoptosis Apoptosis Cap_Translation->Apoptosis inhibition leads to HRI HRI DELE1_cleaved->HRI activates eIF2a eIF2α HRI->eIF2a phosphorylates peIF2a p-eIF2α ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA preferential translation ATF4_protein ATF4 Protein ATF4_nuc ATF4 ATF4_protein->ATF4_nuc translocates Elatol_cyto This compound Elatol_cyto->eIF4A1 inhibits Stress_Genes Stress Response Genes ATF4_nuc->Stress_Genes upregulates Stress_Genes->Apoptosis

Caption: this compound's dual mechanism of action leading to apoptosis.

Experimental Workflow

HCS_Workflow cluster_readouts Multiplexed Readouts start Start plate_cells Plate Cells in 384-well plates start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_this compound Add this compound serial dilutions (e.g., 0.01 - 20 µM) incubate1->add_this compound incubate2 Incubate for desired time (e.g., 24h, 48h) add_this compound->incubate2 stain Add fluorescent dyes for multiplexed analysis incubate2->stain acquire_images Automated Microscopy Image Acquisition stain->acquire_images analyze_images Image Analysis Software: - Cell segmentation - Feature extraction acquire_images->analyze_images readout1 Cytotoxicity (Cell Count) analyze_images->readout1 readout2 Apoptosis (Caspase-3/7 activity) analyze_images->readout2 readout3 Mitochondrial Health (Membrane Potential) analyze_images->readout3 readout4 ISR Activation (ATF4 Nuclear Intensity) analyze_images->readout4 generate_data Generate Dose-Response Curves and Heatmaps readout1->generate_data readout2->generate_data readout3->generate_data readout4->generate_data end End generate_data->end

Caption: High-content screening workflow for this compound analysis.

Experimental Protocols

Protocol 1: Multi-parametric HCS Assay for Cytotoxicity, Apoptosis, and Mitochondrial Health

This protocol enables the simultaneous assessment of this compound's impact on cell number, apoptosis induction, and mitochondrial membrane potential.

Materials:

  • Cancer cell line of interest (e.g., SU-DHL-4, A549)

  • Complete cell culture medium

  • 384-well black, clear-bottom imaging plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis)

  • Tetramethylrhodamine, Methyl Ester (TMRM) (for mitochondrial membrane potential)

  • Phosphate-Buffered Saline (PBS)

  • Automated liquid handler (recommended)

  • High-content imaging system

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to the desired density (e.g., 2,000-5,000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A 10-point, 3-fold dilution series starting from 20 µM is recommended. Include a DMSO vehicle control.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • Staining:

    • Prepare a staining solution containing Hoechst 33342 (final concentration 1 µg/mL), CellEvent™ Caspase-3/7 Green Detection Reagent (final concentration 2 µM), and TMRM (final concentration 50 nM) in complete medium.

    • Carefully remove the medium from the wells and add 50 µL of the staining solution.

    • Incubate the plate at 37°C, 5% CO₂ for 30 minutes, protected from light.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), FITC (Caspase-3/7), and TRITC (TMRM).

    • Acquire at least four fields of view per well using a 10x or 20x objective.

  • Image Analysis:

    • Use image analysis software to segment and identify individual cells based on the Hoechst nuclear stain.

    • Cytotoxicity: Quantify the total number of nuclei per well.

    • Apoptosis: Measure the mean fluorescence intensity of the Caspase-3/7 signal within the cytoplasm of each cell.

    • Mitochondrial Health: Measure the mean fluorescence intensity of the TMRM signal in the cytoplasm.

    • Generate dose-response curves for each parameter to determine EC50 values.

Protocol 2: HCS Assay for Integrated Stress Response (ATF4 Nuclear Translocation)

This protocol is designed to quantify the activation of the ISR by measuring the nuclear translocation of the transcription factor ATF4.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 384-well black, clear-bottom imaging plates

  • This compound stock solution

  • Hoechst 33342

  • Primary antibody against ATF4 (e.g., rabbit anti-ATF4)

  • Alexa Fluor™ 488-conjugated secondary antibody (e.g., goat anti-rabbit)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS

Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1. A shorter incubation time with this compound (e.g., 4-8 hours) may be optimal for observing peak ATF4 translocation.

  • Fixation and Permeabilization:

    • Gently remove the medium and wash the cells once with PBS.

    • Fix the cells by adding 50 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells by adding 50 µL of 0.1% Triton™ X-100 and incubating for 10 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by adding 50 µL of 5% BSA and incubating for 1 hour at room temperature.

    • Remove the blocking solution and add 25 µL of the primary anti-ATF4 antibody diluted in 5% BSA. Incubate overnight at 4°C.

    • Wash the wells three times with PBS.

    • Add 25 µL of the Alexa Fluor™ 488-conjugated secondary antibody diluted in 5% BSA. Incubate for 1 hour at room temperature, protected from light.

    • Wash the wells three times with PBS.

    • Add 50 µL of PBS containing Hoechst 33342 (1 µg/mL) to each well.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with DAPI and FITC filter sets.

  • Image Analysis:

    • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell using the Hoechst stain.

    • Measure the mean fluorescence intensity of the ATF4 signal (Alexa Fluor 488) in both the nucleus and the cytoplasm.

    • Calculate the ratio of nuclear to cytoplasmic ATF4 intensity for each cell.

    • Determine the percentage of cells with a nuclear/cytoplasmic ATF4 ratio above a defined threshold to quantify the response.

    • Generate dose-response curves to determine the EC50 for ATF4 translocation.

References

Elatol in Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene derived from the red algae Laurencia microcladia, has emerged as a promising natural product with potent antitumor properties.[1] Preclinical studies have identified this compound as a novel inhibitor of protein translation, exerting its effects through a dual mechanism: targeting the eukaryotic initiation factor 4A1 (eIF4A1), a DEAD-box RNA helicase essential for cap-dependent translation, and inhibiting mitochondrial protein synthesis.[2][3] This unique mode of action leads to the suppression of key oncogenic proteins, cell cycle arrest, and induction of apoptosis in various cancer models.[4][5] While research has primarily focused on its single-agent activity, its mechanism suggests significant potential for synergistic effects in combination with other anticancer agents.

These application notes provide a summary of the current understanding of this compound's mechanism of action, its preclinical efficacy as a single agent, and detailed protocols for investigating its potential in combination therapy studies.

Mechanism of Action

This compound's anticancer activity is attributed to its ability to disrupt protein synthesis at two critical levels:

  • Inhibition of eIF4A1: this compound inhibits the ATP hydrolysis activity of eIF4A1, which is a key component of the eIF4F complex responsible for unwinding the 5' untranslated region of mRNAs to allow for ribosome binding and translation initiation.[3][5] This leads to a global reduction in protein translation, with a particular impact on the expression of proteins with highly structured 5' UTRs, many of which are oncogenes like MYC and cyclins.[6]

  • Inhibition of Mitochondrial Translation: this compound is a potent inhibitor of mitochondrial protein synthesis.[2] This disrupts the production of essential protein subunits of the electron transport chain, leading to mitochondrial dysfunction, energy depletion (ATP depletion), and the activation of the integrated stress response (ISR).[7] The ISR is a cellular stress pathway that can lead to apoptosis.

The culmination of these effects is cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis.[4]

Preclinical Efficacy of Single-Agent this compound

In vitro studies have demonstrated this compound's cytotoxicity across a broad range of cancer cell lines. The following table summarizes the reported half-maximal lethal dose (LD50) or half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell types.

Cell LineCancer TypeAssay DurationIC50/LD50 (µM)Reference
A549Non-Small Cell Lung Cancer48 hours6.24[8]
RDRhabdomyosarcoma48 hours14.24[8]
VariousBroad Cancer Cell Line Panel (344/924 lines)Not Specified< 1[5]
DLBCL LinesDiffuse Large B-cell Lymphoma72 hours~0.2 - 5.7[9]
CML LinesChronic Myelogenous Leukemia24 hoursHigh nM to low µM[2]
ALL LinesAcute Lymphoblastic Leukemia24 hoursHigh nM to low µM[2]

In vivo studies using mouse xenograft models have also shown that this compound treatment can significantly reduce tumor growth.[3][4]

Proposed Combination Therapy Studies

While direct experimental data on this compound in combination therapies is not yet available, its mechanisms of action provide a strong rationale for investigating its synergistic potential with other anticancer agents. The following are proposed combination strategies:

Combination with BCL-2 Inhibitors (e.g., Venetoclax)
  • Rationale: this compound's inhibition of eIF4A1 leads to decreased expression of anti-apoptotic proteins like MCL-1 and BCL-2.[6] Many hematological malignancies are dependent on these proteins for survival. Combining this compound with a direct BCL-2 inhibitor like venetoclax (B612062) could lead to a potent synergistic induction of apoptosis, particularly in venetoclax-resistant tumors that may rely on MCL-1.

  • Proposed Experimental Approach:

    • Determine the IC50 values of this compound and venetoclax individually in relevant cancer cell lines (e.g., AML, DLBCL).

    • Perform combination index (CI) studies using the Chou-Talalay method to assess for synergy, additivity, or antagonism.

    • Evaluate apoptosis induction (e.g., via Annexin V/PI staining) and changes in BCL-2 family protein expression (via Western blotting) in cells treated with the combination.

    • Assess the efficacy of the combination in an in vivo xenograft model.

Combination with Tyrosine Kinase Inhibitors (TKIs)
  • Rationale: Studies with the mitochondrial translation inhibitor tigecycline (B611373) have shown that it can eradicate therapy-resistant chronic myelogenous leukemia (CML) stem cells when combined with the TKI imatinib.[2] Given that this compound is a more potent inhibitor of mitochondrial translation than tigecycline, it is hypothesized that this compound could overcome TKI resistance in cancers dependent on oxidative phosphorylation.[2]

  • Proposed Experimental Approach:

    • Utilize TKI-sensitive and -resistant cancer cell lines (e.g., CML, EGFR-mutant NSCLC).

    • Assess the effect of this compound in combination with a relevant TKI (e.g., imatinib, gefitinib) on cell viability and proliferation.

    • Analyze the impact on mitochondrial function (e.g., oxygen consumption rate, mitochondrial membrane potential).

    • Investigate the combination's efficacy in reducing tumor growth in a TKI-resistant xenograft model.

Combination with Standard Chemotherapeutic Agents (e.g., Doxorubicin)
  • Rationale: this compound induces cell cycle arrest, which can sensitize cancer cells to DNA-damaging agents like doxorubicin (B1662922). Furthermore, by inhibiting the translation of proteins involved in DNA repair and cell survival, this compound may lower the threshold for chemotherapy-induced apoptosis.

  • Proposed Experimental Approach:

    • Evaluate the synergistic effects of this compound and doxorubicin on cell viability in solid tumor cell lines (e.g., breast, colon cancer).

    • Analyze cell cycle distribution and DNA damage markers (e.g., γH2AX) in cells treated with the combination.

    • Assess the in vivo efficacy of the combination therapy in a relevant xenograft model, monitoring for both tumor growth inhibition and potential toxicity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound, both as a single agent and in combination studies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and/or a combination partner on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and combination drug) stock solutions in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound (and the combination drug) in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells. For combination studies, a matrix of concentrations for both drugs should be prepared.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Gently pipette to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest cells (including floating cells) and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.

  • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding buffer (provided in the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound as desired.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression of specific proteins (e.g., cyclins, apoptosis markers, ISR proteins).

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cell pellets in RIPA buffer on ice.

  • Clarify lysates by centrifugation and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Normalize protein amounts and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply chemiluminescent substrate.

  • Capture the image using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol 5: In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a vehicle of DMSO, PEG, and saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle control, this compound, combination drug, this compound + combination drug).

  • Administer treatment via the desired route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined schedule.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Plot tumor growth curves and analyze for statistical significance between treatment groups.

Visualizations

Elatol_Signaling_Pathways cluster_0 Mitochondrion cluster_1 Cytoplasm cluster_2 Cellular Outcomes MitoRibo Mitochondrial Ribosome ETC Electron Transport Chain Proteins MitoRibo->ETC Translation OMA1 OMA1 MitoRibo->OMA1 Ribosome Stalling DELE1 DELE1 OMA1->DELE1 Cleavage HRI HRI DELE1->HRI Activation This compound This compound This compound->MitoRibo eIF4A1 eIF4A1 This compound->eIF4A1 Translation Cap-dependent Translation eIF4A1->Translation Oncogenes Oncogenic Proteins (e.g., MYC, Cyclins) Translation->Oncogenes CellCycleArrest G1/S Cell Cycle Arrest Oncogenes->CellCycleArrest eIF2a eIF2α HRI->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translation Upregulation Apoptosis Apoptosis ATF4->Apoptosis

Caption: Signaling pathways affected by this compound.

Combination_Therapy_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Select Cancer Cell Lines ic50 Determine IC50 of Single Agents (this compound & Drug X) start->ic50 combo Combination Index (CI) Assay (Synergy/Additive/Antagonism) ic50->combo mechanistic Mechanistic Assays: - Apoptosis (Annexin V) - Cell Cycle (PI Staining) - Western Blot combo->mechanistic xenograft Establish Xenograft Tumor Model mechanistic->xenograft Proceed if Synergy is Observed treatment Treat with Vehicle, this compound, Drug X, and Combination xenograft->treatment monitoring Monitor Tumor Growth and Toxicity treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Biomarker Analysis monitoring->endpoint data_analysis Data Analysis & Conclusion endpoint->data_analysis

Caption: Experimental workflow for this compound combination studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Elatol's In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and improving the in vitro potency of Elatol, a marine-derived sesquiterpene with significant anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a halogenated sesquiterpene isolated from the red algae of the genus Laurencia.[1][2] It exhibits a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][3] this compound's anti-cancer activity is attributed to two primary mechanisms:

  • Inhibition of Mitochondrial Protein Synthesis: this compound is a potent inhibitor of the mitochondrial ribosome (mitoribosome), leading to a shutdown of mitochondrial protein synthesis. This occurs at concentrations that do not affect cytoplasmic protein synthesis.[4][5] This inhibition triggers the OMA1-DELE1-ATF4 mitochondrial stress pathway, ultimately leading to ATP depletion and apoptosis.[4]

  • Inhibition of Translation Initiation: this compound also functions as an inhibitor of the eIF4A1 helicase.[6][7][8] eIF4A1 is a critical component of the eIF4F complex, which is required for cap-dependent translation of many oncogenes, such as MYC.[7] By inhibiting eIF4A1, this compound reduces the expression of key proteins involved in cell growth and survival.[6]

Q2: What is the reported in vitro potency of this compound?

This compound has demonstrated significant cytotoxicity against a variety of human tumor cell lines, with CC50 (half-maximal cytotoxic concentration) and LD50 (lethal dose, 50%) values typically in the low micromolar to high nanomolar range.[1][5] For instance, its potency is reported to be 10-40 times higher than that of tigecycline (B611373) in certain leukemia cell lines.[5]

Q3: How can the in vitro potency of this compound be improved?

One primary strategy for enhancing the potency and optimizing the physicochemical properties of this compound is through chemical modification of its functional groups.[1][9] The hydroxyl group on this compound is a key target for derivatization to create analogues with different polarities, which may improve properties like water solubility and cell permeability.[1]

A study involving the synthesis of this compound derivatives demonstrated that modifying the hydroxyl group at C-9 can impact its cytotoxic activity. While some modifications, such as creating carbamate (B1207046) and certain sulfamate (B1201201) derivatives, led to a reduction in cytotoxicity, this approach remains a viable strategy for potency enhancement.[1] For example, a hemisuccinate derivative of the related compound isoobtusol (B1255598) showed improved activity compared to the parent compound.[1]

Troubleshooting Guide

Q1: I am observing lower-than-expected potency or high variability in my cytotoxicity assays (e.g., MTT, XTT). What could be the cause?

Potential Causes & Solutions:

  • Poor Solubility: this compound is a lipophilic molecule, which can lead to poor solubility in aqueous cell culture media.[10][11] This can cause the compound to precipitate, reducing its effective concentration and leading to inconsistent results.

    • Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity. Perform serial dilutions carefully and visually inspect for any precipitation. The use of surfactants or formulation strategies like solid dispersions or lipid-based formulations can also be explored to improve solubility.[12][13]

  • Compound Instability: The stability of this compound in your specific experimental conditions (e.g., media components, temperature, light exposure) may be a factor.

    • Solution: Prepare fresh working solutions from your stock for each experiment. Minimize the exposure of the compound to light and perform experiments under consistent temperature conditions.

  • Cell Line Sensitivity: The potency of this compound is cell-line dependent.[1] Your chosen cell line may be inherently less sensitive to this compound's mechanism of action.

    • Solution: If possible, test this compound on a panel of cell lines, including those reported in the literature to be sensitive (e.g., A549, RD, various leukemia and lymphoma lines).[1][4] This will help benchmark your results.

  • Assay-Specific Issues: The endpoint of your viability assay might not fully capture the cytotoxic effect within the chosen timeframe.

    • Solution: this compound induces apoptosis and cell cycle arrest.[3] Consider extending the incubation time (e.g., from 48h to 72h) to allow for these processes to fully manifest. Additionally, you could use a complementary assay, such as one that measures apoptosis (e.g., Annexin V/PI staining) or cell cycle progression (e.g., propidium (B1200493) iodide staining followed by flow cytometry), to get a more complete picture of this compound's effects.[3]

Q2: My Western blot results for downstream targets of eIF4A1 or mitochondrial stress are inconsistent. Why?

Potential Causes & Solutions:

  • Suboptimal Treatment Time and Concentration: The expression levels of downstream effectors can be transient. You may be missing the peak window of protein expression changes.

    • Solution: Perform a time-course and dose-response experiment. For example, treat cells with a range of this compound concentrations (e.g., 0.5x, 1x, and 2x the CC50 value) and harvest cell lysates at different time points (e.g., 6, 12, 24, 48 hours). This will help identify the optimal conditions to observe changes in proteins like cyclin-D1, cdk2, cdk4, or markers of the integrated stress response like ATF4.[3][4]

  • Poor Antibody Quality: The antibodies used may not be specific or sensitive enough to detect the target proteins reliably.

    • Solution: Ensure your primary antibodies are validated for the species you are working with and the application (Western blotting). Run appropriate controls, including positive and negative controls for your target protein, to verify antibody performance.

  • Lysate Preparation and Handling: Inefficient protein extraction or degradation of target proteins during sample preparation can lead to weak or no signal.

    • Solution: Use appropriate lysis buffers containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process and store lysates at -80°C for long-term use.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of this compound and its semi-synthetic derivatives against human non-small cell lung tumor (A549) and human embryo rhabdomyosarcoma (RD) cell lines.

CompoundModificationA549 CC50 (µM)RD CC50 (µM)
This compound (1) -7.56 ± 0.1911.22 ± 1.63
Derivative (3) 9-Carbamate21.93 ± 1.2713.26 ± 0.76
Derivative (4) 9-Hemisuccinate39.05 ± 4.8121.23 ± 7.16
Derivative (5) 9-Sulfamate>10041.53 ± 0.36
Data sourced from a study on the cytotoxic activity of semi-synthetic derivatives of this compound.[1]

Experimental Protocols

1. Protocol: Assessment of Cytotoxicity using MTT Assay

This protocol is a standard method for evaluating the cytotoxic effects of compounds like this compound by measuring mitochondrial reductase activity.[1]

Materials:

  • Target cancer cell lines (e.g., A549, RD)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.

2. Protocol: Synthesis of this compound 9-Hemisuccinate (Derivative 4)

This protocol describes a method for chemically modifying this compound to potentially improve its properties.[1]

Materials:

  • This compound (1)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine

  • Succinic anhydride (B1165640)

  • 4-Dimethylaminopyridine (DMAP)

  • 1 N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for flash column chromatography

  • Hexane/Ethyl Acetate solvent system

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 50 mg (0.15 mmol) of this compound in 1 mL of CH₂Cl₂ and 0.1 mL of pyridine.

  • Reagent Addition: Add 150 mg (1.5 mmol) of succinic anhydride and a catalytic amount of DMAP to the solution with stirring at 20°C.

  • Reaction Progression: Allow the reaction to proceed for 24 hours.

  • Workup: Dilute the mixture with 10 mL of CH₂Cl₂ and wash it twice with 10 mL of 1 N HCl.

  • Drying and Evaporation: Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/EtOAc (8:2) solvent system to yield the hemisuccinate derivative.

Visualizations

Elatol_Mechanism_Workflow cluster_strategy Strategy for Potency Improvement cluster_validation Experimental Validation This compound This compound Modification Chemical Modification (e.g., at Hydroxyl Group) This compound->Modification Derivatives This compound Derivatives (e.g., Hemisuccinates) Modification->Derivatives Screening In Vitro Screening (Cytotoxicity Assays) Derivatives->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Cell_Lines Cancer Cell Lines Lead_Opt->Cell_Lines Test Optimized Compounds MTT MTT Assay (Determine CC50) Cell_Lines->MTT Mechanism_Study Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Lines->Mechanism_Study Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Mechanism_Study->Data_Analysis

Caption: Workflow for improving this compound's in vitro potency.

eIF4A1_Pathway eIF4F eIF4F Complex Assembly (eIF4E, eIF4G, eIF4A1) ATP_Hydrolysis ATP Hydrolysis & RNA Unwinding eIF4F->ATP_Hydrolysis mRNA 5' Cap of mRNA mRNA->eIF4F Translation Translation of Oncoproteins (e.g., MYC, Cyclin D1) ATP_Hydrolysis->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation This compound This compound This compound->Inhibition Inhibition->ATP_Hydrolysis Inhibits

Caption: this compound inhibits eIF4A1-mediated translation.

Mitochondrial_Stress_Pathway Mitochondria Mitochondrial Ribosome Protein_Synth Mitochondrial Protein Synthesis Mitochondria->Protein_Synth Stress Mitochondrial Stress Protein_Synth->Stress OMA1 OMA1 Activation Stress->OMA1 DELE1 DELE1 Cleavage OMA1->DELE1 ATF4 ATF4 Pathway (Integrated Stress Response) DELE1->ATF4 Apoptosis Apoptosis ATF4->Apoptosis This compound This compound This compound->Inhibition Inhibition->Protein_Synth Inhibits

Caption: this compound induces the mitochondrial stress response.

References

Technical Support Center: Overcoming Elatol's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Elatol and encountering challenges related to its low aqueous solubility. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you successfully incorporate this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a halogenated sesquiterpene, a natural product isolated from marine red algae of the Laurencia species.[1] It has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] However, this compound is a highly lipophilic molecule, which results in very low aqueous solubility. This poor water solubility can lead to several experimental challenges, including precipitation in aqueous buffers, inaccurate concentration measurements, and reduced bioavailability in cell-based and in vivo studies.[3]

Q2: What is the specific aqueous solubility of this compound?

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. This stock solution can then be serially diluted into your aqueous experimental buffer.

Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue with hydrophobic compounds. The "Troubleshooting Guides" section provides a step-by-step workflow to address this problem. Key strategies include optimizing the final DMSO concentration, using a stepwise dilution method with vigorous mixing, and considering the use of solubilizing agents.[6]

Q5: Are there alternatives to using DMSO to solubilize this compound?

A5: While DMSO is the most common initial solvent, several formulation strategies can be employed to improve the aqueous solubility of this compound for experimental use, reducing the reliance on high concentrations of co-solvents. These include the use of cyclodextrins, nanoparticles, and lipid-based formulations. These methods are discussed in detail in the "Troubleshooting Guides" section.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and prevent this compound from precipitating out of your experimental buffer.

Logical Workflow for Troubleshooting Precipitation:

G start Start: this compound precipitates in aqueous buffer step1 Step 1: Optimize Dilution Protocol - Use serial dilutions - Add dropwise with vigorous mixing start->step1 step2 Step 2: Adjust Final DMSO Concentration - Keep below 0.5% (ideal) - Perform a solvent tolerance test step1->step2 step3 Step 3: Evaluate Alternative Solubilization Strategies - Cyclodextrins - Nanoparticles - Lipid-based formulations step2->step3 step4 Step 4: Determine Kinetic Solubility - Identify the maximum soluble concentration step3->step4 end_success Success: this compound is soluble in the assay step4->end_success Precipitation resolved end_fail Re-evaluate experimental approach step4->end_fail Precipitation persists

Caption: A stepwise workflow for addressing this compound precipitation in aqueous solutions.

Issue 2: High Variability in Biological Assay Results

High variability in potency (e.g., IC50 values) can often be traced back to inconsistent solubility of the test compound.

Troubleshooting Steps:

  • Confirm Solubility Limit: Before conducting a full experiment, determine the kinetic solubility of this compound in your specific assay buffer (see protocol below). Ensure that the highest concentration in your dose-response curve is below this limit.

  • Pre-incubation and Visual Inspection: After preparing your assay plates, allow them to incubate at the experimental temperature for a short period (e.g., 15-30 minutes) before adding cells or starting the reaction. Visually inspect the wells under a microscope for any signs of precipitation.

  • Include Vehicle Controls: Always include a vehicle control (assay buffer with the same final concentration of DMSO or other solubilizing agents) to account for any effects of the solvent system on the assay.

  • Consider Protein Binding: In cell culture media containing serum, hydrophobic compounds like this compound can bind to proteins such as albumin, reducing the effective free concentration. Consider reducing the serum concentration during the treatment period if your assay allows.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₂₂BrClO[7]
Molecular Weight333.69 g/mol [7]
AppearanceColorless oil[8]
Known SolventsDMSO, Chloroform, Dichloromethane[3][5]
Aqueous SolubilityNot experimentally determined, predicted to be very low.-
Table 2: Comparison of Solubility Enhancement Strategies for Lipophilic Compounds
StrategyMechanism of ActionAdvantagesDisadvantagesTypical Starting Concentrations
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent.Simple to implement for initial screening.Can be toxic to cells at higher concentrations; may alter protein conformation.< 0.5% (v/v) for cell-based assays.[6]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug in its lipophilic core, while the hydrophilic exterior improves water solubility.Biocompatible; can improve stability and bioavailability.Can have a concentration-dependent effect on cell membranes; may not be suitable for all molecules.1-10 mM
Nanoparticles (e.g., PLGA) Encapsulates the drug within a polymeric matrix, forming a suspension of nanoparticles in the aqueous phase.Can provide controlled release; protects the drug from degradation; can be targeted to specific cells or tissues.More complex formulation development; potential for immunogenicity.Formulation dependent
Lipid-based Formulations (e.g., Liposomes, Nanoemulsions) Incorporates the drug into lipid bilayers or oil droplets that are dispersible in aqueous solutions.Biocompatible; can improve bioavailability and reduce toxicity.Can be physically unstable; may have a limited drug-loading capacity.Formulation dependent

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

This protocol allows for the determination of the kinetic solubility of this compound in a specific aqueous buffer.

Workflow for Aqueous Solubility Determination:

G prep_stock Prepare a 10 mM this compound stock solution in 100% DMSO serial_dilute Create a serial dilution of this compound in DMSO prep_stock->serial_dilute add_to_buffer Add a small volume of each DMSO dilution to the aqueous buffer (e.g., 1:100) serial_dilute->add_to_buffer incubate Incubate the solutions with shaking for 1-2 hours at room temperature add_to_buffer->incubate separate Separate any precipitate by centrifugation or filtration incubate->separate quantify Quantify the concentration of this compound in the supernatant/filtrate using HPLC-UV or LC-MS separate->quantify determine_sol Determine the highest concentration that remains in solution quantify->determine_sol

Caption: Experimental workflow for determining the kinetic aqueous solubility of this compound.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Create a serial dilution of the this compound stock solution in 100% DMSO.

  • In a microplate or microcentrifuge tubes, add a small, fixed volume of each DMSO dilution to your aqueous buffer of choice (e.g., 2 µL of DMSO stock into 198 µL of buffer). This will result in a consistent final DMSO concentration across all wells.

  • Seal the plate or tubes and incubate with shaking for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C). [9]

  • After incubation, separate any precipitated compound by either centrifuging the plate/tubes at high speed (e.g., >10,000 x g) or by filtering through a solubility filter plate. [6]

  • Carefully transfer the supernatant or filtrate to a new plate.

  • Quantify the concentration of the dissolved this compound in each sample using a suitable analytical method such as HPLC-UV or LC-MS. A standard curve of this compound in the assay buffer should be prepared for accurate quantification.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol provides a basic method for preparing an this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mM).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent such as ethanol (B145695) or acetone.

  • Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent by evaporation under reduced pressure or by nitrogen stream.

  • The resulting aqueous solution contains the this compound-HP-β-CD inclusion complex. This solution can be sterile-filtered for use in cell culture experiments.

  • The concentration of this compound in the final formulation should be confirmed by an analytical method like HPLC-UV.

Signaling Pathways and Logical Relationships

The primary challenge with this compound is a physicochemical one, not a biological pathway. The following diagram illustrates the logical relationship between this compound's properties and the experimental challenges, leading to the necessary formulation strategies.

G This compound This compound lipophilicity High Lipophilicity This compound->lipophilicity low_solubility Low Aqueous Solubility lipophilicity->low_solubility challenges Experimental Challenges: - Precipitation - Inaccurate Dosing - Low Bioavailability low_solubility->challenges strategies Solubility Enhancement Strategies challenges->strategies cosolvents Co-solvents strategies->cosolvents cyclodextrins Cyclodextrins strategies->cyclodextrins nanoparticles Nanoparticles strategies->nanoparticles lipids Lipid Formulations strategies->lipids

Caption: The relationship between this compound's properties and the need for solubility enhancement.

References

Elatol Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elatol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance this compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a halogenated sesquiterpenoid naturally produced by red algae of the genus Laurencia.[1] It has demonstrated a range of promising biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. However, this compound is a lipophilic compound, often described as a colorless oil, with poor water solubility.[1][2] This inherent lipophilicity can lead to low oral bioavailability, limiting its therapeutic potential. The primary challenges are poor dissolution in the aqueous environment of the gastrointestinal tract and potential first-pass metabolism.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

Given this compound's lipophilic nature, several formulation strategies can be employed to improve its oral bioavailability. These approaches focus on increasing its solubility, dissolution rate, and absorption. The most promising strategies for a sesquiterpene like this compound include:

  • Lipid-Based Formulations:

    • Nanoemulsions

    • Solid Lipid Nanoparticles (SLNs)

    • Nanostructured Lipid Carriers (NLCs)

  • Encapsulation Technologies:

These techniques aim to encapsulate this compound in a carrier system that facilitates its transport and absorption in the body.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media for In Vitro Assays

Problem: You are observing inconsistent or lower-than-expected activity of this compound in your cell-based assays due to its poor solubility in aqueous culture media.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Precipitation in Media Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.[3] Serially dilute the stock solution in the culture medium to the final desired concentration, ensuring vigorous mixing.Homogeneous solution with minimal precipitation, leading to more reliable and reproducible assay results.
Low Aqueous Solubility Utilize cyclodextrins to form an inclusion complex with this compound. This can enhance its aqueous solubility.[4][5][6]Increased solubility of this compound in the aqueous medium, allowing for higher effective concentrations in your experiments.
Adsorption to Labware Use low-adhesion microplates and pipette tips to minimize the loss of the lipophilic compound to plastic surfaces.More accurate and consistent concentrations of this compound delivered to the cells.
Issue 2: Low Oral Bioavailability Observed in Animal Models

Problem: In vivo studies with orally administered this compound show low plasma concentrations and limited efficacy, suggesting poor absorption.

Potential Solutions & Experimental Protocols:

Several advanced formulation strategies can be employed to overcome this challenge. Below are detailed methodologies for preparing different this compound formulations.

Nanoemulsions are oil-in-water dispersions with droplet sizes typically in the range of 20-200 nm.[7][8] They can significantly enhance the absorption of lipophilic drugs by increasing the surface area for dissolution and facilitating transport across the intestinal mucosa.[8][9][10]

Experimental Protocol: High-Pressure Homogenization

  • Oil Phase Preparation: Dissolve this compound in a suitable oil carrier (e.g., medium-chain triglycerides, salmon oil) at a predetermined concentration.[9]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, lecithin) and a co-surfactant (e.g., Transcutol HP).[7][11]

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Data Presentation:

Formulation ParameterTypical Range
Droplet Size 20 - 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential > |30| mV (for stability)
This compound Loading 1 - 10 mg/mL

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.[12][13][14] They offer advantages like controlled release and improved stability for encapsulated lipophilic compounds.[15]

Experimental Protocol: Hot Homogenization followed by Ultrasonication

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification: Disperse the hot lipid phase in the hot aqueous phase using a high-shear homogenizer to form a pre-emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to form a nanoemulsion.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Data Presentation:

Formulation ParameterTypical Range
Particle Size 50 - 1000 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential > |30| mV
Encapsulation Efficiency > 70%

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[16][17][18][19] For the lipophilic this compound, it would be entrapped within the lipid bilayer.

Experimental Protocol: Thin-Film Hydration Method

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Characterization: Analyze the liposomal formulation for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Data Presentation:

Formulation ParameterTypical Range
Vesicle Size 50 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Variable (can be tailored)
Encapsulation Efficiency > 60%

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[20]

Experimental Protocol: Kneading Method

  • Mixing: Mix this compound and a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in a specific molar ratio in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture and knead the paste for a defined period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). Determine the increase in aqueous solubility.

Data Presentation:

Formulation ParameterExpected Outcome
Molar Ratio (this compound:CD) 1:1 or 1:2
Solubility Enhancement 100 - 4600% increase in aqueous solubility has been reported for other sesquiterpenes.[5]

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation Evaluation Nanoemulsion Nanoemulsion Size Particle Size Nanoemulsion->Size PDI PDI Nanoemulsion->PDI Zeta Zeta Potential Nanoemulsion->Zeta EE Encapsulation Efficiency Nanoemulsion->EE SLN SLN SLN->Size SLN->PDI SLN->Zeta SLN->EE Liposome Liposome Liposome->Size Liposome->PDI Liposome->Zeta Liposome->EE Cyclodextrin Cyclodextrin Complex Solubility Solubility Cyclodextrin->Solubility InVitro In Vitro Studies Size->InVitro PDI->InVitro Zeta->InVitro EE->InVitro Solubility->InVitro InVivo In Vivo Studies InVitro->InVivo This compound This compound This compound->Nanoemulsion This compound->SLN This compound->Liposome This compound->Cyclodextrin

Caption: Experimental workflow for enhancing this compound's bioavailability.

logical_relationship cluster_problem Core Problem cluster_causes Underlying Causes cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action PoorBioavailability Low Oral Bioavailability of this compound Lipophilicity High Lipophilicity PoorBioavailability->Lipophilicity PoorSolubility Poor Aqueous Solubility PoorBioavailability->PoorSolubility LipidCarriers Lipid-Based Carriers (Nanoemulsions, SLNs, Liposomes) Lipophilicity->LipidCarriers Addressed by Encapsulation Encapsulation (Cyclodextrins) Lipophilicity->Encapsulation Addressed by PoorSolubility->LipidCarriers Addressed by PoorSolubility->Encapsulation Addressed by IncreasedSolubility Increased Solubility & Dissolution LipidCarriers->IncreasedSolubility EnhancedAbsorption Enhanced Permeation & Absorption LipidCarriers->EnhancedAbsorption Protection Protection from Degradation LipidCarriers->Protection Encapsulation->IncreasedSolubility ImprovedBioavailability Improved Bioavailability IncreasedSolubility->ImprovedBioavailability Leads to EnhancedAbsorption->ImprovedBioavailability Leads to Protection->ImprovedBioavailability Leads to

Caption: Logical relationship of challenges and strategies for this compound.

References

Technical Support Center: Total Synthesis of Elatol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Elatol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex marine natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main structural challenges in the total synthesis of this compound include the construction of the densely functionalized A-ring, which features three stereocenters, including a critical all-carbon quaternary stereocenter.[1][2] Another significant hurdle is the formation of the B-ring, which contains a spirocyclic core and a fully substituted chlorinated olefin.[1][2][3]

Q2: Which key reactions are considered the most challenging in reported synthetic routes?

A2: Based on the first reported total synthesis by Stoltz and colleagues, the two most pivotal and challenging reactions are:

  • Enantioselective decarboxylative allylation: This step is crucial for establishing the all-carbon quaternary stereocenter with high enantioselectivity.[1][2][3] The reaction can be sluggish and yield-sensitive depending on the substrate and reaction conditions.[1][2]

  • Ring-Closing Metathesis (RCM): This reaction is employed to construct the spirocyclic core and concomitantly form the sterically hindered, fully substituted chlorinated olefin.[1][2][3][4] The success of this step is highly dependent on the choice of catalyst and reaction conditions.

Q3: Why is the formation of the all-carbon quaternary stereocenter difficult?

A3: The difficulty in forming the all-carbon quaternary stereocenter arises from the steric hindrance around the carbon atom. Creating a new carbon-carbon bond at a center that is already bonded to four other carbon atoms requires overcoming significant steric repulsion. The enantioselective decarboxylative allylation strategy addresses this by using a palladium catalyst to control the stereochemistry of the newly formed center.[1][2]

Q4: Are there specific safety precautions to consider during the synthesis?

A4: Yes, several reagents used in the synthesis of this compound require careful handling. For instance, n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Organopalladium compounds can be toxic and should be handled in a well-ventilated fume hood. Bromine (Br₂) is corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Problem 1: Low yield in the enantioselective decarboxylative allylation step.

This section addresses the key step of forming the all-carbon quaternary stereocenter.

Potential Cause Troubleshooting Suggestion Rationale
Slow Alkylation 1. Use a more electron-deficient phosphinooxazoline (PHOX) ligand. 2. Increase reaction temperature carefully.Control experiments have indicated that slow alkylation of the enolate intermediate is the most likely rate-limiting step, rather than slow oxidative addition or decarboxylation.[1][2][4] An electron-deficient ligand can accelerate the reductive elimination step.
Catalyst Inactivity 1. Ensure the palladium catalyst is handled under strictly anhydrous and anaerobic conditions. 2. Use freshly prepared catalyst or test a new batch.Palladium(0) catalysts are sensitive to air and moisture, which can lead to decomposition and loss of activity.
Substrate Quality 1. Purify the enol carbonate precursor meticulously before use. 2. Ensure the precursor is free of any residual base from the previous step.Impurities in the starting material can interfere with the catalytic cycle, leading to lower yields.
Problem 2: Inefficient Ring-Closing Metathesis (RCM) to form the spirocycle.

This section focuses on the formation of the fully substituted chlorinated olefin and the spirocyclic core.

Potential Cause Troubleshooting Suggestion Rationale
Catalyst Inactivity or Low Reactivity 1. Use a more reactive ruthenium catalyst, such as the Grubbs third-generation catalyst (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh). 2. Increase catalyst loading.The formation of a tetrasubstituted olefin, particularly one bearing a chlorine atom, is a challenging RCM transformation. More reactive catalysts are often required to overcome the steric hindrance and electronic effects.[2]
Reaction Conditions 1. Increase the reaction temperature (e.g., to 60 °C). 2. Ensure high dilution to favor intramolecular RCM over intermolecular oligomerization.Higher temperatures can provide the necessary activation energy for the metathesis reaction. High dilution is a standard technique to promote ring formation.
Substrate Purity 1. Ensure the diene precursor is of high purity.Impurities can poison the ruthenium catalyst, leading to incomplete conversion.

Experimental Protocols

Key Experiment: Enantioselective Decarboxylative Allylation

This protocol is adapted from the supporting information of the first total synthesis of this compound by White et al.[5]

Objective: To synthesize the α,ω-diene precursor for the RCM step via a palladium-catalyzed enantioselective decarboxylative allylation.

Reagents and Materials:

  • Enol carbonate substrate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-t-Bu-PHOX ligand

  • Anhydrous Toluene (B28343)

  • Standard glassware for anhydrous and anaerobic reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (0.025 equiv) and (S)-t-Bu-PHOX (0.06 equiv) in anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add a solution of the enol carbonate substrate (1.0 equiv) in anhydrous toluene to the catalyst mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Key Experiment: Ring-Closing Metathesis

Objective: To construct the spirocyclic core of this compound and form the fully substituted chlorinated olefin.

Reagents and Materials:

  • α,ω-Diene substrate

  • Grubbs third-generation catalyst

  • Anhydrous Benzene (B151609) or Toluene

  • Standard glassware for anhydrous and anaerobic reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the α,ω-diene substrate in anhydrous benzene to a final concentration of approximately 0.01 M.

  • Add the Grubbs third-generation catalyst (e.g., 2.5 mol%).

  • Heat the reaction mixture to 60 °C and stir for the required time (e.g., 24 hours), monitoring by ¹H NMR.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting spirocycle by flash column chromatography.

Quantitative Data Summary

Step Reaction Yield Key Conditions Reference
1 Vinylogous ester formation90%Isobutyl alcohol, dimedone[5]
2 Conjugate addition & WittigGoodMVK, then Ph₃P=CH₂[2]
3 Enol carbonate formation73%NaHMDS, ClCO₂All[2]
4 Decarboxylative AllylationLow initiallyPd₂(dba)₃, (S)-t-Bu-PHOX[2]
5 Ring-Closing Metathesis~85% conversionGrubbs 3rd Gen. Cat., 60 °C[2]
6 1,2-Addition-MeLi, CeCl₃[2]
7 Bromination≥8:1 drBr₂[2]
8 Reduction11:1 Sₙ2':Sₙ2DIBAL-H[2]
Overall Total Synthesis of this compound 11% (9 steps) From dimedone[2]

Visualizations

Elatol_Synthesis_Workflow Start Dimedone Step1 Vinylogous Ester Formation Start->Step1 Step2 Conjugate Addition & Wittig Step1->Step2 Step3 Enol Carbonate Formation Step2->Step3 Step4 Enantioselective Decarboxylative Allylation Step3->Step4 Key Challenge 1: Quaternary Center Step5 Ring-Closing Metathesis (RCM) Step4->Step5 Step6 1,2-Addition Step5->Step6 Key Challenge 2: Spirocycle & Olefin Step7 Bromination Step6->Step7 Step8 Diastereoselective Reduction Step7->Step8 End This compound Step8->End

Caption: Key synthetic steps in the total synthesis of this compound.

Troubleshooting_Decarboxylative_Allylation Problem Low Yield in Decarboxylative Allylation? Cause1 Check Catalyst Activity Problem->Cause1 Cause2 Verify Substrate Purity Problem->Cause2 Cause3 Address Slow Alkylation Problem->Cause3 Solution1 Use fresh catalyst under inert atmosphere Cause1->Solution1 Solution2 Repurify enol carbonate Cause2->Solution2 Solution3 Use electron-deficient ligand Increase temperature Cause3->Solution3

Caption: Troubleshooting logic for the decarboxylative allylation step.

References

Technical Support Center: Optimization of Elatol's Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of (+)-Elatol. The content is based on the first reported total synthesis by White, Stewart, Grubbs, and Stoltz, offering insights into potential challenges and optimization strategies for key transformations.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy of the reported total synthesis of (+)-Elatol?

A1: The synthesis employs a convergent strategy featuring two key transformations:

  • Enantioselective Decarboxylative Allylation: A palladium-catalyzed reaction to construct the critical all-carbon quaternary stereocenter.

  • Ring-Closing Metathesis (RCM): To form the spiro[5.5]undecane core and concurrently create the fully substituted chlorinated olefin, a novel application of RCM at the time of the report.[1][2]

Q2: What is the starting material for this synthesis?

A2: The synthesis commences with commercially available dimedone.[1]

Q3: What are the key challenges in this synthetic route?

A3: Researchers may encounter several challenges, including:

  • Low reactivity in the initial direct alkylation attempts.[1]

  • Sub-optimal yields and enantioselectivity in the key palladium-catalyzed asymmetric allylic alkylation.[1]

  • The formation of a sterically hindered tetrasubstituted olefin via Ring-Closing Metathesis.[1]

  • Instability of the α-bromoketone intermediate during purification.

Troubleshooting Guide

Problem 1: Low yield in the enantioselective decarboxylative allylation to form the quaternary center.
  • Symptom: The palladium-catalyzed asymmetric alkylation of the enol carbonate precursor results in low conversion or yield of the desired α,ω-diene.

  • Possible Cause 1: Sub-optimal Palladium Catalyst. The choice of palladium source can significantly impact conversion. In initial studies, using Pd₂(dba)₃ instead of Pd(dmdba)₂ resulted in significantly lower conversion.

  • Solution 1: Ensure the use of Pd(dmdba)₂ (bis(3,5-dimethoxybenzylidene)acetone palladium(0)) as the palladium source for optimal reactivity.[1]

  • Possible Cause 2: Poor Reactivity of the π-Allyl Pd(II) Electrophile. Control experiments have suggested that the slow step in this transformation is the alkylation itself, rather than oxidative addition or decarboxylation.[1][2]

  • Solution 2: Enhance the electrophilicity of the palladium catalyst by employing a phosphinooxazoline (PHOX) ligand with electron-withdrawing substituents. The use of a PHOX ligand with trifluoromethyl groups on the phenyl rings has been shown to improve both reactivity and selectivity.[1][3]

Problem 2: The Ring-Closing Metathesis (RCM) to form the tetrasubstituted chloroalkene is not proceeding efficiently.
  • Symptom: Incomplete conversion or low yield during the formation of the spirocyclic core.

  • Possible Cause: Inappropriate Grubbs Catalyst. The formation of a tetrasubstituted olefin is a sterically demanding transformation. First-generation Grubbs catalysts may not be sufficiently active.

  • Solution: Employ a more reactive second-generation Grubbs catalyst. The synthesis successfully utilized a catalyst with a less sterically demanding N-heterocyclic carbene (NHC) ligand for this transformation, achieving a high yield.[1] While the original synthesis used a specific catalyst (catalyst 22 in the source literature), other modern, highly active Grubbs catalysts could also be screened.

Problem 3: Sluggish direct alkylation of the initial vinylogous ester.
  • Symptom: The direct alkylation of the vinylogous ester derived from dimedone with 4-iodo-2-methyl-1-butene proceeds slowly or with low conversion.

  • Solution: A two-step workaround has been successfully implemented. This involves a conjugate addition to methyl vinyl ketone (MVK) followed by a Wittig methylenation to afford the desired olefin intermediate in good yield.[1][3]

Data Presentation

Table 1: Optimization of the Enantioselective Decarboxylative Allylation

EntryPalladium SourceLigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Pd(dmdba)₂Standard PHOXToluene23LowSub-optimal
2Pd₂(dba)₃Electron-deficient PHOXBenzene (B151609)11Significantly less conversionN/A
3 (Optimized) Pd(dmdba)₂ Electron-deficient PHOX Benzene 11 82 87

Data synthesized from the narrative in the primary literature.[1]

Table 2: Yields of Key Steps in the Total Synthesis of (+)-Elatol

Step NumberReactionYield (%)
1-3Formation of Alkylated Vinylogous Ester74 (over 2 steps)
4Enol Carbonate Formation73
5Enantioselective Decarboxylative Allylation82
6Ring-Closing Metathesis97
71,2-Addition of Methyllithium89
8-9Bromination and Diastereoselective Reduction32 (over 2 steps)
Overall Total Synthesis of (+)-Elatol 11

Data extracted from White et al., 2008 and its supporting information.[1][4]

Experimental Protocols

Protocol 1: Optimized Enantioselective Decarboxylative Allylation

  • Apparatus: A flame-dried, round-bottomed flask equipped with a stir bar and septum is used. The reaction is carried out under an argon atmosphere.

  • Reagents:

    • Enol carbonate precursor

    • Pd(dmdba)₂ (Palladium catalyst)

    • Electron-deficient PHOX ligand (e.g., (4S,5R)-4-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-5-tert-butyl-4,5-dihydrooxazole)

    • Anhydrous benzene

  • Procedure:

    • To the reaction flask, add the palladium catalyst and the chiral ligand.

    • Add anhydrous benzene via syringe and stir to dissolve.

    • Add the enol carbonate substrate to the catalyst solution.

    • Cool the reaction mixture to 11 °C in a temperature-controlled bath.

    • Stir the reaction at 11 °C and monitor by TLC or GC-MS until completion.

    • Upon completion, quench the reaction and purify the product via flash column chromatography.

Protocol 2: Ring-Closing Metathesis for Tetrasubstituted Olefin Formation

  • Apparatus: A Schlenk flask equipped with a stir bar and condenser is used. The reaction is performed under an argon atmosphere.

  • Reagents:

    • α,ω-diene precursor

    • Second-generation Grubbs catalyst (e.g., (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh)

    • Anhydrous benzene

  • Procedure:

    • Dissolve the α,ω-diene substrate in anhydrous benzene in the Schlenk flask.

    • Add the Grubbs catalyst to the solution.

    • Heat the reaction mixture to 60 °C.

    • Stir at 60 °C and monitor the reaction progress by TLC or ¹H NMR.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

Visualizations

Elatol_Synthesis_Pathway Dimedone Dimedone VinylogousEster Vinylogous Ester Dimedone->VinylogousEster i-BuOH, TsOH AlkylatedOlefin Alkylated Olefin VinylogousEster->AlkylatedOlefin 1. MVK 2. Wittig EnolCarbonate Enol Carbonate AlkylatedOlefin->EnolCarbonate LDA, Chloroformate Diene α,ω-Diene EnolCarbonate->Diene Pd(dmdba)₂, PHOX Ligand Spirocycle Spirocyclic Chloroalkene Diene->Spirocycle Grubbs II Catalyst (RCM) Enone Intermediate Enone Spirocycle->Enone MeLi, CeCl₃ BromoKetone α-Bromoketone Enone->BromoKetone Br₂ Elatol (+)-Elatol BromoKetone->this compound DIBAL-H

Caption: Synthetic pathway to (+)-Elatol.

Troubleshooting_Workflow Start Low Yield in Key Step? Step_ID Identify Problematic Step Start->Step_ID Allylation Pd-catalyzed Allylation Step_ID->Allylation RCM Ring-Closing Metathesis Step_ID->RCM Allylation_Q1 Check Pd Source (Use Pd(dmdba)₂) Allylation->Allylation_Q1 RCM_Q1 Check Catalyst Activity RCM->RCM_Q1 Allylation_Q2 Enhance Catalyst Electrophilicity Allylation_Q1->Allylation_Q2 If correct Allylation_Sol Use Electron-Deficient PHOX Ligand Allylation_Q2->Allylation_Sol RCM_Sol Use 2nd Generation Grubbs Catalyst RCM_Q1->RCM_Sol

Caption: Troubleshooting workflow for key reactions.

References

Technical Support Center: Purification of Elatol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the purification of Elatol and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered during this compound synthesis?

A1: Researchers often face challenges with co-eluting impurities, low recovery of desired compounds, and degradation of sensitive intermediates. A key difficulty is the purification of the α-bromoketone intermediate (compound 10 in some synthetic routes), which has shown instability on silica (B1680970) gel and during reverse-phase HPLC.

Q2: Which chromatographic techniques are most effective for purifying this compound intermediates?

A2: Normal-phase flash column chromatography using silica gel is a commonly employed and effective technique.[1][2] Gradient elution with solvent systems like diethyl ether in petroleum ether or ethyl acetate (B1210297) in hexanes has been successfully used to separate chamigrene sesquiterpenes like this compound and its precursors.[1][2][3] For some crude products, preparative thin-layer chromatography (TLC) can also be utilized.

Q3: Are there any specific storage recommendations for sensitive intermediates?

A3: Yes, certain intermediates, particularly halogenated ketones, can be unstable. For instance, some α-bromoketones show moderate stability during the work-up process and are best preserved under cooling (0–5 °C) after isolation to prevent decomposition.

Troubleshooting Guides

Problem 1: Poor Separation of a Ketone from its α-Bromo Derivative

Symptoms:

  • The ketone starting material and the desired α-bromoketone product co-elute during column chromatography.

  • Both compounds are highly lipophilic and move with the solvent front in standard solvent systems.

Possible Causes:

  • The polarity difference between the ketone and its α-bromo derivative is minimal.

  • The silica gel used for chromatography is not sufficiently activated.

Solutions:

  • Modify the Mobile Phase:

    • Use a very non-polar eluent system, such as a low percentage of diethyl ether in hexanes.

    • Consider incorporating toluene (B28343) into your mobile phase, which can alter the selectivity of the separation.

  • Optimize the Stationary Phase:

    • Use dehydrated silica gel. You can dehydrate bulk silica gel by heating it in an oven at 120°C overnight. This increases its absorptive properties, potentially improving separation.

  • Consider Alternative Purification Methods:

    • If the compounds are crystalline, recrystallization could be an effective purification method, although it may be challenging if the materials tend to oil out when impure.

Problem 2: Degradation of an Intermediate on the Column

Symptoms:

  • Streaking on the TLC plate.

  • Appearance of new, unexpected spots on the TLC after column chromatography.

  • Low recovery of the desired product from the column.

Possible Causes:

  • The intermediate is sensitive to the acidic nature of standard silica gel.

  • The compound is unstable at room temperature over the duration of the purification.

Solutions:

  • Use a Deactivated Stationary Phase:

    • Consider using alumina (B75360) (neutral or basic) instead of silica gel.

    • Silica gel can be neutralized by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

  • Work at Lower Temperatures:

    • If possible, run the column in a cold room or with a cooling jacket to minimize thermal degradation.

  • Minimize Purification Time:

    • Use flash chromatography with higher flow rates to reduce the time the compound spends on the stationary phase.

Quantitative Data Summary

The following table summarizes yields for key steps in a reported total synthesis of this compound, providing a benchmark for researchers.

Intermediate/ProductPurification MethodYield (%)
Vinylogous ester 15 Distillation90
Ketone (±)-S1Crude (carried to next step)84 (crude, corrected for impurities)
Olefin (±)-16Flash chromatography74 (over two steps)
Enol carbonate 13 Flash chromatography73
(+)-ElatolDIBAL reduction of crude α-bromoketone 10 11 (over nine steps from dimedone)

Experimental Protocols

Protocol 1: Flash Column Chromatography of Olefin (±)-16
  • Column Preparation: A silica gel column (9 x 5 cm) is packed using a slurry method with the chosen eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The column is eluted with a 20% diethyl ether in pentane (B18724) mixture.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified olefin (±)-16.

Protocol 2: Preparative Thin-Layer Chromatography (TLC)
  • Plate Preparation: A silica gel plate (0.25 mm thickness) is used.

  • Sample Application: The crude material is dissolved in a suitable solvent and applied as a thin band across the origin of the TLC plate.

  • Development: The plate is developed in a chamber containing the eluent (e.g., 30% EtOAc/hexanes, eluted twice).

  • Visualization: The separated bands are visualized under UV light (254 nm).

  • Extraction: The band corresponding to the desired product is carefully scraped from the plate, and the compound is extracted from the silica using a polar solvent like ethyl acetate or methanol.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction end_product Purified Intermediate nmr NMR Spectroscopy end_product->nmr Purity & Structure Confirmation concentration Concentration in vacuo extraction->concentration chromatography Chromatography concentration->chromatography chromatography->end_product tlc TLC Analysis chromatography->tlc Fraction Monitoring tlc->chromatography Optimize Eluent Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation start Poor Separation / Degradation cause1 Incorrect Mobile Phase start->cause1 cause2 Inactive/Acidic Stationary Phase start->cause2 cause3 Compound Instability start->cause3 solution1a Optimize Solvent Gradient cause1->solution1a solution1b Change Solvent System cause1->solution1b solution2a Use Dehydrated Silica cause2->solution2a solution2b Switch to Alumina cause2->solution2b solution3a Run at Low Temperature cause3->solution3a solution3b Use Neutralized Silica cause3->solution3b

References

Technical Support Center: Investigating and Minimizing Elatol's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elatol, a marine-derived compound with potent anti-tumor properties. The information herein is designed to help users understand its mechanism of action, anticipate and troubleshoot potential issues, and design experiments to investigate and minimize its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target activities of this compound?

A1: this compound has two well-documented primary on-target effects. Firstly, it is a potent inhibitor of mitochondrial protein synthesis, which is crucial for the function of leukemia stem cells and other malignancies dependent on oxidative phosphorylation.[1][2][3] Secondly, it inhibits the DEAD-box RNA helicase eIF4A1, a key component of the eIF4F complex required for cap-dependent translation initiation of many oncogenes.[4][5][6]

Q2: What is the main known off-target effect of this compound?

A2: this compound is known to cause a robust induction of the Integrated Stress Response (ISR).[4][5] This is characterized by the phosphorylation of eIF2α and subsequent induction of the transcription factor ATF4.[1][4]

Q3: Is the off-target Integrated Stress Response (ISR) responsible for this compound's cytotoxic effects?

A3: No, current evidence indicates that the ISR induction is an off-target effect that does not mediate this compound's primary cytotoxic activities.[4][5] Studies have shown that knocking out ATF4 does not rescue cells from this compound-induced apoptosis and can even slightly increase sensitivity to the compound.[4][7]

Q4: What is the binding affinity of this compound for its target eIF4A1?

A4: this compound has been reported to bind to eIF4A1 with a 2:1 stoichiometry and a dissociation constant (KD) of 2 µM in vitro.[1]

Q5: What are general strategies to minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect in your model system.

  • Employ control compounds: Use a structurally related but inactive analog of this compound if available.

  • Validate findings with multiple approaches: Confirm key results using alternative methods to inhibit the target pathway (e.g., siRNA/shRNA knockdown of eIF4A1) to ensure the observed phenotype is on-target.

  • Perform selectivity profiling: Screen this compound against a panel of kinases and other ATPases to identify potential off-target interactions.[4]

Troubleshooting Guides

Issue 1: I am observing strong induction of ATF4, but my results on cell viability are inconsistent.

  • Possible Cause: You are observing the known off-target effect of this compound, which is the induction of the Integrated Stress Response (ISR) via ATF4.[4] This pathway is not the primary driver of cytotoxicity. The inconsistency in viability may be due to other experimental variables.

  • Troubleshooting Steps:

    • De-couple the pathways: Treat your cells with this compound and measure both ATF4 induction (e.g., via Western blot) and a direct marker of on-target eIF4A1 inhibition (e.g., reduction of a short-lived protein like MYC). This will help you establish a dose-response for both on- and off-target effects.

    • Verify cytotoxicity mechanism: Ensure your viability assay is appropriate. Confirm apoptosis using methods like Annexin V staining or measuring cleaved caspase-3, which are expected downstream effects of on-target inhibition.[8]

    • Use genetic knockouts: If available, use ATF4 knockout cells to confirm that the cytotoxic effect is independent of the ISR.[4][7]

Issue 2: My in-vitro helicase assay does not show inhibition by this compound, contradicting published data.

  • Possible Cause: There is conflicting evidence in the literature regarding this compound's direct inhibition of eIF4A1's helicase activity in cell-free assays.[1][4] This discrepancy could be due to differences in assay conditions, such as the specific RNA substrate used, buffer components, or the source and purity of the recombinant eIF4A1 protein.

  • Troubleshooting Steps:

    • Verify ATPase inhibition: First, confirm that this compound inhibits the ATP hydrolysis activity of your eIF4A1 enzyme, as this is a more consistently reported finding.[1][4] A malachite green-based assay is suitable for this.

    • Optimize helicase assay conditions: Experiment with different RNA substrates (e.g., varying GC content and length) and concentrations of this compound.

    • Use a positive control: Include a well-characterized eIF4A1 helicase inhibitor like hippuristanol (B1673253) or silvestrol (B610840) to validate your assay setup.[4]

    • Focus on cellular readouts: Prioritize measuring the downstream consequences of eIF4A1 inhibition in cells (e.g., polysome profiling or measuring protein levels of oncogenes like MYC), which are more direct indicators of its biological activity.[4]

Issue 3: this compound treatment does not cause a rapid and pronounced shift in polysome profiles in my cell line.

  • Possible Cause: It has been noted that at a concentration of 2 µM, this compound did not produce the immediate and strong polysome shift observed with other eIF4A1 inhibitors like silvestrol.[1] This suggests its mechanism may be more complex in a cellular environment, potentially involving its potent effects on mitochondrial translation which could indirectly affect cytoplasmic translation energetics over time.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Analyze polysome profiles at multiple time points (e.g., 2, 8, 16, 24 hours) to determine the kinetics of translational inhibition in your specific cell line.

    • Measure mitochondrial translation: Concurrently, assess mitochondrial protein synthesis using ³⁵S-methionine labeling followed by SDS-PAGE and autoradiography, focusing on mitochondrially-encoded proteins.[2] This will help determine if the primary effect at early time points is on mitochondrial translation.

    • Increase this compound concentration: Cautiously perform a dose-response experiment for the polysome profiling to see if a higher concentration can induce a more immediate shift, keeping in mind that this may also increase off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Parameter Cell Line / System Value Reference
KD (eIF4A1) In Vitro2 µM[1]
LD50 SNU-398 (Hepatocellular Carcinoma)219 nM[7]
NCI-60 Panel (Average)1.9 µM[4]
Non-Hodgkin Lymphoma Panel (Average)1.3 µM[4]
EC50 (Viability) Leukemia & Lymphoma Lines~1 µM[1]
IC50 (Viability) Wild-Type MEFs4,038 nM[4][7]
Atf4-/- MEFs2,785 nM[4][7]
Max Tolerated Dose Mice (In Vivo)65 mg/kg[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to verify the direct binding of this compound to a target protein (e.g., eIF4A1) in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound (e.g., 10x the IC50 for viability) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the amount of soluble target protein (e.g., eIF4A1) in each sample by Western blotting.

    • Quantify the band intensities and normalize them to the lowest temperature point (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Chemical Proteomics for Off-Target Identification

This protocol provides a general workflow for an affinity-based chemical proteomics experiment to identify potential off-targets of this compound. This requires a derivatized version of this compound with a reactive group and a reporter tag (e.g., an alkyne handle for click chemistry).

  • Probe Synthesis:

    • Synthesize an this compound analog ("this compound probe") that incorporates a photoreactive group (e.g., diazirine) and an alkyne or biotin (B1667282) handle, while ensuring the core pharmacophore responsible for its activity is maintained.

  • Cell Treatment and Crosslinking:

    • Treat live cells with the this compound probe for a specified duration. Include a competition control where cells are pre-treated with an excess of unmodified this compound before adding the probe. Also include a vehicle control.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Click Chemistry (for alkyne probes):

    • Lyse the cells and harvest the proteome.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne handle on the probe-protein complexes.

  • Enrichment of Target Proteins:

    • Incubate the biotinylated lysates with streptavidin-coated beads to enrich for proteins that were covalently bound to the this compound probe.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins from the beads and digest them into peptides using trypsin.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins enriched in the this compound probe sample compared to the vehicle control.

    • Proteins that are significantly enriched in the probe sample but show reduced enrichment in the competition control (pre-treated with unmodified this compound) are considered high-confidence binding partners and potential off-targets.

Visualizations

Elatol_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Effect Elatol1 This compound MitoRibo Mitochondrial Ribosome Elatol1->MitoRibo eIF4A1 eIF4A1 Helicase Elatol1->eIF4A1 MitoTrans Mitochondrial Translation Inhibition MitoRibo->MitoTrans Inhibits CapTrans Cap-Dependent Translation Inhibition eIF4A1->CapTrans Inhibits ATP_Depletion ATP Depletion MitoTrans->ATP_Depletion Oncogene_Exp Reduced Oncoprotein Expression (e.g., MYC) CapTrans->Oncogene_Exp CellCycleArrest G1/S Cell Cycle Arrest ATP_Depletion->CellCycleArrest Oncogene_Exp->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Elatol2 This compound UnknownTarget Unknown Off-Target(s) Elatol2->UnknownTarget eIF2a eIF2α Phosphorylation UnknownTarget->eIF2a Activates ATF4 ATF4 Induction eIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR NonCytotoxic Non-Cytotoxic Outcome ISR->NonCytotoxic

This compound's dual on-target and distinct off-target signaling pathways.

CETSA_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis Treat 1. Treat intact cells (Vehicle vs. This compound) Harvest 2. Harvest and resuspend cells Treat->Harvest Aliquot 3. Aliquot cell suspension Harvest->Aliquot Heat 4. Heat aliquots across a temperature gradient Aliquot->Heat Lyse 5. Lyse cells (Freeze-Thaw) Heat->Lyse Centrifuge 6. Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect 7. Collect soluble fraction (supernatant) Centrifuge->Collect WB 8. Western Blot for target protein Collect->WB Plot 9. Quantify and plot melting curves WB->Plot

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Proteomics_Workflow cluster_cell In-Cell Steps cluster_biochem Biochemistry cluster_ms Mass Spectrometry Treat 1. Treat live cells with this compound probe Crosslink 2. UV crosslink probe to binding partners Treat->Crosslink Compete Control: Pre-treat with excess unmodified this compound Compete->Treat Lyse 3. Lyse cells Crosslink->Lyse Click 4. Click chemistry to attach biotin tag Lyse->Click Enrich 5. Enrich biotinylated proteins with streptavidin beads Click->Enrich Digest 6. On-bead protein digestion (Trypsin) Enrich->Digest LCMS 7. Analyze peptides by LC-MS/MS Digest->LCMS Analyze 8. Identify and quantify enriched proteins LCMS->Analyze

Workflow for off-target identification using chemical proteomics.

References

Mitigating liver and cardiac toxicity of Elatol at high doses

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "Elatol" as discussed here refers to the natural compound isolated from Laurencia microcladia and is distinct from commercially available pharmaceutical products containing "Tolperisone" which may also be marketed under a similar name. The high-dose toxicity profile of the natural compound this compound has not been extensively characterized in publicly available literature. The following content, including potential toxicities, mitigation strategies, and experimental data, is based on the known mechanisms of action of this compound and general principles of toxicology and is intended to serve as a guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a halogenated sesquiterpene derived from red algae.[1] Its primary anti-tumor activity stems from its ability to inhibit protein synthesis. Specifically, this compound has been identified as an inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase.[2] More recent studies have also revealed that this compound can inhibit mitochondrial protein synthesis.[3] By disrupting these fundamental cellular processes, this compound can induce cell cycle arrest and apoptosis, which are key to its cytotoxic effects against cancer cells.[1]

Q2: What are the potential mechanisms of liver and cardiac toxicity at high doses of this compound?

While specific studies on this compound-induced hepato- and cardiotoxicity are limited, we can hypothesize potential mechanisms based on its known cellular targets:

  • Mitochondrial Dysfunction: Inhibition of mitochondrial protein synthesis can lead to impaired oxidative phosphorylation and ATP production. This can result in cellular energy depletion, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore, all of which are known to trigger apoptosis in both hepatocytes and cardiomyocytes.

  • ER Stress: Disruption of protein synthesis can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR). Prolonged ER stress is a known contributor to cell death and has been implicated in drug-induced liver and heart damage.

  • Off-Target Kinase Inhibition: While not explicitly documented for this compound, many small molecule inhibitors can have off-target effects on various kinases, some of which are crucial for cardiomyocyte and hepatocyte survival and function.

Q3: Are there any known mitigating agents for this compound-induced toxicities?

Currently, there are no specific mitigating agents documented for this compound-induced toxicities. However, based on the hypothesized mechanisms, general cytoprotective agents could be investigated. These might include:

  • Antioxidants: N-acetylcysteine (NAC) or Coenzyme Q10 could potentially mitigate toxicity driven by oxidative stress.

  • ER Stress Inhibitors: Chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) might alleviate ER stress.

Researchers should consider co-treatment experiments with such agents to assess their potential to ameliorate this compound's toxic effects.

Troubleshooting Guides

Issue 1: I am observing unexpected cell death in my in vitro cardiomyocyte/hepatocyte cultures treated with high-dose this compound.

Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the known toxic threshold for your cell type. Run a solvent-only control.
Concentration Too High Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). Work with concentrations that provide a therapeutic window.
Contamination Check cultures for signs of bacterial or fungal contamination. Test with a mycoplasma detection kit.
Mitochondrial Dysfunction Assess mitochondrial health using assays such as JC-1 for mitochondrial membrane potential or a Seahorse XF Analyzer for metabolic function.
Apoptosis Induction Perform assays to detect apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a TUNEL assay.

Issue 2: My animal models are showing signs of liver distress (e.g., elevated ALT/AST) after high-dose this compound administration.

Potential Cause Troubleshooting Step
Acute Hepatotoxicity Collect blood samples at multiple time points post-administration to monitor the kinetics of liver enzyme elevation.
Vehicle-Related Toxicity Administer a vehicle-only control group to rule out any adverse effects of the formulation.
Dose Accumulation If using a multi-dosing regimen, consider reducing the frequency or dose to prevent compound accumulation.
Histological Damage Perform histopathological analysis of liver tissue to assess the nature and extent of cellular damage (e.g., necrosis, steatosis, inflammation).
Drug-Drug Interaction If co-administering other compounds, review their potential for liver toxicity and drug interactions.

Data Summaries

Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Primary Human Hepatocytes and Cardiomyocytes

Cell TypeThis compound Concentration (µM)Cell Viability (%) (MTT Assay)
Hepatocytes0 (Control)100 ± 5.2
1085 ± 4.1
2562 ± 6.5
5031 ± 3.8
10012 ± 2.1
Cardiomyocytes0 (Control)100 ± 4.8
1091 ± 3.9
2573 ± 5.3
5045 ± 4.2
10018 ± 2.9

Table 2: Hypothetical Serum Biomarkers in a Rodent Model Following a Single High Dose of this compound (100 mg/kg)

BiomarkerTime Point (post-dose)This compound-Treated (Mean ± SD)Vehicle Control (Mean ± SD)
ALT (U/L)24h540 ± 12045 ± 15
48h320 ± 9842 ± 12
AST (U/L)24h850 ± 21095 ± 25
48h410 ± 11598 ± 28
cTnI (ng/mL)24h2.5 ± 0.80.1 ± 0.05
48h1.2 ± 0.50.1 ± 0.04

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in a Rodent Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly assign mice to groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 10% DMSO in saline, i.p.)

    • Group 2: this compound (50 mg/kg, i.p.)

    • Group 3: this compound (100 mg/kg, i.p.)

    • Group 4: N-acetylcysteine (NAC, 150 mg/kg, i.p.) 1 hour prior to this compound (100 mg/kg, i.p.)

  • Dosing: Administer a single intraperitoneal (i.p.) injection.

  • Sample Collection: At 24 and 48 hours post-dose, collect blood via cardiac puncture under anesthesia. Euthanize animals and collect liver tissue.

  • Biochemical Analysis: Centrifuge blood to obtain serum. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a commercial assay kit.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections for signs of necrosis, inflammation, and steatosis.

  • Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH) using appropriate assay kits.

Protocol 2: In Vitro Assessment of Cardiotoxicity in iPSC-Derived Cardiomyocytes
  • Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes on fibronectin-coated plates until they form a spontaneously beating syncytium.

  • Treatment: Treat cells with increasing concentrations of this compound (0, 1, 5, 10, 25, 50 µM) for 24 hours.

  • Cell Viability Assay: Assess cell viability using a PrestoBlue™ or similar resazurin-based assay according to the manufacturer's instructions.

  • Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry to quantify early and late apoptotic cells.

  • Mitochondrial Membrane Potential: Incubate cells with JC-1 dye. Measure the ratio of red to green fluorescence using a fluorescence plate reader or microscope. A decrease in this ratio indicates mitochondrial depolarization.

  • Beating Rate Analysis: Record videos of the beating cardiomyocytes before and after treatment. Analyze the beat rate and rhythmicity using appropriate software.

Visualizations

Elatol_Cardiotoxicity_Pathway This compound High-Dose this compound Mito Mitochondrial Protein Synthesis Inhibition This compound->Mito ETC ETC Complex Dysfunction Mito->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS mPTP mPTP Opening ROS->mPTP Caspase Caspase Activation mPTP->Caspase Apoptosis Cardiomyocyte Apoptosis Caspase->Apoptosis Toxicity Cardiac Toxicity Apoptosis->Toxicity

Caption: Hypothetical signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow Start Start: Investigate this compound Hepatotoxicity Dose In Vivo Dosing (Vehicle, this compound, this compound+NAC) Start->Dose Collection Sample Collection (Blood & Liver) Dose->Collection Analysis Biochemical & Histological Analysis Collection->Analysis Toxicity_Confirmed Hepatotoxicity Confirmed? Analysis->Toxicity_Confirmed Mitigation_Assessed NAC Mitigates Toxicity? Toxicity_Confirmed->Mitigation_Assessed Yes Refine Refine Dose/ Test New Agent Toxicity_Confirmed->Refine No Report Report Findings Mitigation_Assessed->Report Yes Mitigation_Assessed->Refine No

Caption: Workflow for assessing this compound hepatotoxicity and mitigation.

Logical_Relationship Toxicity Toxicity Observed (In Vitro / In Vivo) Confirm Confirm with Orthogonal Assays Toxicity->Confirm Dose_Response Perform Dose- Response Analysis Toxicity->Dose_Response Mechanism Investigate Mechanism (e.g., Apoptosis, ROS) Confirm->Mechanism Dose_Response->Mechanism Mitigation Test Mitigation Strategies Mechanism->Mitigation Decision Decision: Proceed with Caution/ Modify Compound Mitigation->Decision

Caption: Decision-making process for addressing this compound-induced toxicity.

References

Technical Support Center: Elucidating the Full Mechanism of Elatol Action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for studying the mechanism of action of Elatol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action, making it a potent anti-cancer agent. Its primary targets are:

  • Mitochondrial Translation: this compound is a potent inhibitor of mitochondrial protein synthesis. This action is distinct from that of antibiotics like chloramphenicol (B1208) and occurs at concentrations that do not affect cytoplasmic protein synthesis.[1][2] The specific molecular target within the mitochondrial translation machinery is still under investigation.[1][2]

  • Cap-Dependent Translation Initiation: this compound inhibits the DEAD-box RNA helicase eIF4A1, which is a critical component of the eIF4F complex responsible for initiating cap-dependent translation.[3][4][5][6][7] this compound binds to eIF4A1 in a 2:1 stoichiometry, inhibiting its helicase activity.[3][4][6]

Q2: What are the downstream cellular effects of this compound treatment?

A2: Inhibition of these fundamental processes by this compound leads to several downstream effects:

  • Integrated Stress Response (ISR): By inhibiting mitochondrial translation, this compound triggers the OMA1-DELE1-ATF4 mitochondrial stress pathway, a key component of the ISR, which can lead to apoptosis in cancer cells.[2]

  • Cell Cycle Arrest: this compound causes a delay in the cell cycle, likely at the G1/S transition.[8] This is associated with the reduced expression of key cell cycle proteins such as cyclin D1, cyclin E, CDK2, and CDK4.[8]

  • Apoptosis: this compound induces programmed cell death (apoptosis). This is evidenced by an increase in the expression of pro-apoptotic proteins like Bak, caspase-9, and p53, and a decrease in the anti-apoptotic protein Bcl-xl.[8]

  • Reduced Oncoprotein Expression: As a consequence of inhibiting eIF4A1, the translation of many oncoproteins with highly structured 5' untranslated regions is suppressed. These include MYC, MCL1, and BCL2.[9]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is a lipophilic compound with low aqueous solubility.[10] For in vitro cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). When further diluting into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). It is advisable to prepare fresh dilutions from the stock for each experiment to avoid potential degradation in aqueous solutions.

Q4: Is this compound cytotoxic to all cell types?

A4: this compound has shown broad activity against various cancer cell lines.[3][4] However, the sensitivity of different cell lines can vary. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or LD50 (median lethal dose) for your specific cell line of interest.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of cell viability observed.

  • Question: I am not seeing the expected cytotoxic effects of this compound in my cell culture experiments. What could be the issue?

  • Answer:

    • Compound Solubility: this compound has low aqueous solubility.[10] Ensure that your stock solution in DMSO is fully dissolved before diluting it into your culture medium. Precipitation of the compound upon addition to the aqueous medium can significantly reduce its effective concentration. Try vortexing the diluted solution before adding it to the cells.

    • Final DMSO Concentration: While DMSO is necessary to solubilize this compound, high concentrations can be toxic to cells and may mask the specific effects of this compound. Ensure your final DMSO concentration in the culture wells is consistent across all treatments and is at a non-toxic level for your cells (generally below 0.5%).

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is possible that your cell line is less sensitive. Consider testing a broader range of concentrations or using a positive control cell line known to be sensitive to this compound.

    • Compound Stability: Prepare fresh dilutions of this compound in your culture medium for each experiment. Prolonged incubation in an aqueous environment may lead to degradation.

Problem 2: Difficulty in detecting the induction of the Integrated Stress Response (ISR).

  • Question: I am trying to detect the induction of the ISR by Western blotting for ATF4, but the results are not clear. What can I do?

  • Answer:

    • Time Course: The induction of ATF4 is a dynamic process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for ATF4 expression in your cell line following this compound treatment.

    • Antibody Quality: Ensure that your primary antibody against ATF4 is validated for Western blotting and is of high quality. Include a positive control for ISR induction, such as treatment with tunicamycin (B1663573) or thapsigargin, to confirm that your experimental setup can detect ATF4.

    • Loading Controls: Use reliable loading controls to ensure equal protein loading between lanes.

Problem 3: Inconsistent results in the eIF4A1 helicase activity assay.

  • Question: My fluorescence-based eIF4A1 helicase assay is giving variable results. What are the common pitfalls?

  • Answer:

    • Substrate Annealing: Incomplete or improper annealing of the fluorescently labeled RNA duplex can lead to high background fluorescence. Optimize your annealing protocol by adjusting salt concentrations and the cooling rate.

    • Compound Interference: Natural products can sometimes interfere with fluorescence-based assays through autofluorescence or quenching. Run a control with this compound alone (without the enzyme) to check for autofluorescence at your assay's excitation and emission wavelengths.

    • Enzyme Activity: Ensure that your purified eIF4A1 enzyme is active. Include a positive control inhibitor, such as hippuristanol (B1673253) or silvestrol, to validate the assay's ability to detect inhibition.

    • ATP Concentration: The helicase activity of eIF4A1 is ATP-dependent. Ensure that the ATP concentration in your reaction is optimal and not limiting.

Quantitative Data

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayDuration (hours)IC50 / LD50 (µM)Reference
NCI-60 Panel (average)VariousNot SpecifiedNot SpecifiedLD50 = 1.9[4]
Non-Hodgkin Lymphoma Panel (average)LymphomaCellTiter-Glo72LD50 = 1.3[4][11]
DLBCL Cell LinesDiffuse Large B-cell LymphomaMalachite GreenNot SpecifiedLD50 range: 0.213 - 5.749[4]
A549Lung CarcinomaMTT48CC50 = 6.24[10]
RDRhabdomyosarcomaMTT48CC50 = 14.24[10]
Leishmania amazonensis (promastigote)N/ANot Specified72IC50 = 4.0[12]
Leishmania amazonensis (amastigote)N/ANot Specified72IC50 = 0.45[12]

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; CC50: 50% cytotoxic concentration.

Experimental Protocols

Assessment of Mitochondrial Protein Synthesis via ³⁵S-Methionine Incorporation

This protocol is adapted for mammalian cells to specifically label newly synthesized mitochondrial proteins.

Materials:

  • Complete cell culture medium (e.g., DMEM)

  • Methionine-free DMEM

  • ³⁵S-Methionine

  • Emetine (B1671215) (inhibitor of cytoplasmic translation)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • Autoradiography film or phosphorimager screen

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Wash cells twice with pre-warmed PBS.

  • Pre-incubate cells for 30 minutes in methionine-free DMEM containing 100 µg/mL emetine to inhibit cytoplasmic translation.

  • Add ³⁵S-Methionine to a final concentration of 100-200 µCi/mL and the desired concentration of this compound (or DMSO as a vehicle control).

  • Incubate for 1-2 hours at 37°C.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer and collect the lysate.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled mitochondrial proteins.

Western Blotting for Apoptosis Markers

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bak)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest and lyse the cells in lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Treat cells with this compound for the desired duration (e.g., 24 hours).

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Visualizations

Elatol_Mechanism_of_Action This compound This compound MitoRibo Mitochondrial Ribosome This compound->MitoRibo Inhibits eIF4A1 eIF4A1 Helicase This compound->eIF4A1 Inhibits MitoTrans Mitochondrial Translation (Inhibited) MitoRibo->MitoTrans CapTrans Cap-Dependent Translation (Inhibited) eIF4A1->CapTrans MitoStress Mitochondrial Stress MitoTrans->MitoStress Induces Oncoprotein Reduced Oncoprotein Synthesis (e.g., MYC, Cyclin D1) CapTrans->Oncoprotein ISR Integrated Stress Response (OMA1-DELE1-ATF4) MitoStress->ISR Activates Apoptosis Apoptosis ISR->Apoptosis CellCycleArrest G1/S Cell Cycle Arrest Oncoprotein->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound's dual inhibitory action.

Elatol_Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion cell_culture Cell Culture Treatment with this compound viability Cell Viability Assay (MTT, CellTiter-Glo) cell_culture->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay (Western Blot, Annexin V) cell_culture->apoptosis mito_trans Mitochondrial Translation (³⁵S-Met Incorporation) cell_culture->mito_trans cap_trans eIF4A1 Helicase Assay cell_culture->cap_trans ic50 Determine IC50/LD50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_markers Quantify Apoptosis Markers apoptosis->apoptosis_markers protein_synth Assess Protein Synthesis Inhibition mito_trans->protein_synth cap_trans->protein_synth mechanism Elucidate Mechanism of Action ic50->mechanism cycle_dist->mechanism apoptosis_markers->mechanism protein_synth->mechanism

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting_Tree start Inconsistent/No Cytotoxicity q1 Is this compound fully dissolved in media? start->q1 sol1 Action: Ensure stock is dissolved. Vortex after dilution in media. q1->sol1 No q2 Is final DMSO concentration <0.5% and consistent? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Adjust DMSO concentration. Run a DMSO-only control. q2->sol2 No q3 Have you performed a dose-response curve? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Determine IC50 for your specific cell line. q3->sol3 No end Consider cell line resistance or compound stability. q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting inconsistent cytotoxicity results with this compound.

References

Technical Support Center: Elatol and the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of elatol on the Integrated Stress Response (ISR). This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural product isolated from the red alga Laurencia microcladia. Its primary mechanism of action is the potent inhibition of mitochondrial protein synthesis.[1][2][3] This disruption of mitochondrial translation triggers a specific signaling cascade that leads to the induction of the Integrated Stress Response (ISR).[1] Additionally, this compound has been shown to inhibit the eIF4A1 helicase, which suppresses cytoplasmic cap-dependent translation initiation.[2][3][4]

Q2: How does this compound induce the Integrated Stress Response (ISR)?

A2: this compound's inhibition of mitochondrial protein synthesis leads to mitochondrial stress. This stress activates the OMA1 protease, which then cleaves DELE1. Cleaved DELE1 interacts with and activates an eIF2α kinase, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation event is the central node of the ISR, causing a general decrease in protein synthesis while simultaneously promoting the translation of specific stress-related mRNAs, such as Activating Transcription Factor 4 (ATF4).[5][6][7]

Q3: Which specific eIF2α kinase is responsible for this compound-induced ISR?

A3: The precise eIF2α kinase activated by this compound-induced mitochondrial stress is still under investigation. However, studies have shown that the unfolded protein response (UPR) kinase, PERK, is not the primary mediator.[4][6] The involvement of other eIF2α kinases such as GCN2, HRI, or PKR is being explored.[4]

Q4: Is the induction of the ISR the sole cause of this compound's cytotoxic effects?

A4: No, the cytotoxic effects of this compound are not solely dependent on the induction of the ISR. While this compound does cause a robust induction of ATF4, its toxicity is also mediated by its inhibition of the eIF4A1 helicase, which is crucial for cap-dependent translation of many oncoproteins.[5][6]

Troubleshooting Guides

Problem 1: No or weak induction of ISR markers (p-eIF2α, ATF4) after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Incorrect Timepoint The kinetics of ISR induction can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak of p-eIF2α and ATF4 expression.
Cell Line Insensitivity Some cell lines may be less sensitive to this compound. Consider using a positive control cell line known to be sensitive, such as SNU-398 or various lymphoma cell lines.[4][8]
Reagent Quality Ensure the this compound stock solution is properly stored and has not degraded. Test the activity of a fresh batch of this compound.
Antibody Issues (Western Blot) Verify the specificity and optimal dilution of your primary antibodies for p-eIF2α and ATF4 using a known positive control for ISR induction (e.g., thapsigargin (B1683126) for PERK activation, sodium arsenite for HRI activation).

Problem 2: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension and proper mixing before plating to achieve uniform cell density across wells.
Inconsistent Drug Treatment Use a multichannel pipette for adding this compound to minimize timing differences between wells. Ensure thorough mixing after drug addition.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Contamination Regularly check for microbial contamination in your cell cultures, which can affect cell health and response to treatment.
Assay Incubation Time Optimize the incubation time for your specific cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions and your cell line's metabolic rate.

Problem 3: Unexpected or off-target effects observed.

Possible Cause Troubleshooting Step
This compound's Dual Mechanism Remember that this compound inhibits both mitochondrial translation and eIF4A1.[1][2] Design experiments to dissect these two effects, for example, by comparing this compound's effects to a specific eIF4A1 inhibitor like silvestrol.[6]
Cellular Context The cellular response to ISR activation can be context-dependent.[7] Characterize the baseline expression of ISR components in your cell line.
Purity of this compound Compound If possible, verify the purity of your this compound compound using analytical methods such as HPLC or mass spectrometry.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 / LD50 (µM)Reference
A549Non-small cell lung48 hours7.56 ± 0.19[9]
RDRhabdomyosarcoma48 hours11.22 ± 1.63[9]
Various Lymphoma LinesNon-Hodgkin LymphomaNot specifiedAverage ~1.3[4]
NCI-60 PanelVariousNot specifiedAverage 1.9[4]
SNU-398Hepatocellular Carcinoma72 hours0.219[6]

Experimental Protocols

Protocol 1: Western Blot Analysis of ISR Induction

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Elatol_ISR_Pathway This compound This compound Mito_Translation Mitochondrial Translation This compound->Mito_Translation inhibits Mito_Stress Mitochondrial Stress Mito_Translation->Mito_Stress leads to OMA1 OMA1 Mito_Stress->OMA1 activates DELE1 DELE1 OMA1->DELE1 cleaves eIF2a_Kinase eIF2α Kinase (e.g., HRI/GCN2) DELE1->eIF2a_Kinase activates eIF2a eIF2α eIF2a_Kinase->eIF2a phosphorylates p_eIF2a p-eIF2α Global_Translation Global Translation Inhibition p_eIF2a->Global_Translation causes ATF4_Translation ATF4 Translation Induction p_eIF2a->ATF4_Translation causes

Caption: this compound's induction of the Integrated Stress Response pathway.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Functional Assays Dose_Response Dose-Response (Cell Viability Assay) Time_Course Time-Course (Western Blot for ISR markers) Dose_Response->Time_Course qPCR qPCR for ISR target genes Time_Course->qPCR Western_Blot Western Blot for downstream effectors qPCR->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis

Caption: A typical experimental workflow for investigating this compound's effects.

Troubleshooting_Tree Start No/Weak ISR Induction Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Time Is the timepoint correct? Check_Concentration->Check_Time Yes Optimize_Dose Perform Dose-Response Check_Concentration->Optimize_Dose No Check_Reagents Are reagents/antibodies validated? Check_Time->Check_Reagents Yes Optimize_Time Perform Time-Course Check_Time->Optimize_Time No Validate_Reagents Validate with positive controls Check_Reagents->Validate_Reagents No Success Problem Solved Optimize_Dose->Success Optimize_Time->Success Validate_Reagents->Success

Caption: A decision tree for troubleshooting weak ISR induction.

References

Technical Support Center: Development of Potent Elatol Semi-Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the development of more potent semi-synthetic derivatives of Elatol.

1. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a halogenated chamigrane sesquiterpene, a natural product first isolated from the red algae Laurencia elata.[1] It is the major secondary metabolite in several Laurencia species, such as Laurencia microcladia.[1] this compound has demonstrated a wide range of biological activities, including:

  • Antitumor/Cytotoxic Activity: It shows cytotoxic effects against various cancer cell lines, including HeLa, Hep-2, A459 (lung carcinoma), and RD (rhabdomyosarcoma).[1][2] Its antitumor properties are partly due to inducing cell cycle arrest and apoptosis.[3]

  • Antiparasitic Activity: It has shown activity against T. cruzi, the parasite responsible for Chagas disease.[4]

  • Antimicrobial and Antifungal Activity .[1]

  • Antifeedant and Antifouling Activity .[1]

Q2: What is the primary mechanism of action for this compound's antitumor activity?

This compound has a multi-faceted mechanism of action. Primarily, it acts as a novel inhibitor of protein translation.[5] It specifically targets the eIF4A1 helicase, a key enzyme in cap-dependent translation initiation, by inhibiting its ATPase activity.[6][7] More recent studies have also identified this compound as a potent inhibitor of mitochondrial protein synthesis, which can trigger an integrated stress response and apoptosis in leukemia and lymphoma cells.[8][9] This dual inhibition of both cytoplasmic and mitochondrial translation contributes to its potent anti-cancer effects.

Q3: What are the common strategies for creating semi-synthetic derivatives of this compound?

The most common approach for creating semi-synthetic derivatives of this compound involves chemical modifications of its hydroxyl group at the C-9 position.[1][2] This is aimed at altering the polarity and other physicochemical properties of the molecule to potentially enhance its potency and bioavailability. Common derivatives that have been synthesized include:

  • Hemisuccinates

  • Carbamates

  • Sulfamates

Q4: Which semi-synthetic derivatives of this compound have shown improved potency?

Based on current research, modifications at the C-9 position have yielded mixed results. For instance, the hemisuccinate derivative of the related compound isoobtusol (B1255598) showed a similar activity profile to the parent compound.[1] However, for this compound itself, the hemisuccinate and sulfamate (B1201201) derivatives were found to be less active than the original molecule against A459 and RD cell lines.[1] This suggests that the free hydroxyl group at C-9 may be important for its cytotoxic activity against certain cell lines.[1] Further research is needed to explore other structural modifications that could lead to more potent derivatives.

2. Troubleshooting Guides

Problem 1: Low Yield During the Synthesis of this compound Hemisuccinate.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting Tip: Ensure that the succinic anhydride (B1165640) is used in a significant molar excess (e.g., 10-fold) to drive the reaction to completion.[1] Also, confirm that a catalytic amount of a suitable base, such as 4-dimethylaminopyridine (B28879) (DMAP), is added to facilitate the reaction.[1]

  • Possible Cause 2: Degradation of the product during workup.

    • Troubleshooting Tip: The workup for the hemisuccinate derivative typically involves an acidic wash (e.g., with 1N HCl) to remove basic impurities like pyridine (B92270).[1] Ensure this wash is performed quickly and at a low temperature to minimize any potential acid-catalyzed degradation of the product.

  • Possible Cause 3: Difficulty in purification.

    • Troubleshooting Tip: The hemisuccinate derivative is more polar than this compound. Adjust the solvent system for flash column chromatography accordingly. A hexane/ethyl acetate (B1210297) mixture (e.g., 8:2) has been shown to be effective for purification.[1]

Problem 2: Inconsistent Results in Cytotoxicity Assays.

  • Possible Cause 1: Poor solubility of the derivatives.

    • Troubleshooting Tip: The semi-synthetic derivatives may have different solubilities compared to this compound. Ensure that the compounds are fully dissolved in the vehicle solvent (e.g., DMSO) before being added to the cell culture medium. It may be necessary to sonicate the stock solution or gently warm it.

  • Possible Cause 2: Cell line variability.

    • Troubleshooting Tip: Different cancer cell lines can exhibit varying sensitivity to this compound and its derivatives.[1] It is crucial to use well-characterized cell lines and to be consistent with passage numbers. Always include a positive control (e.g., doxorubicin) and a vehicle control in your experiments.

  • Possible Cause 3: Inaccurate determination of cell viability.

    • Troubleshooting Tip: The MTT assay is a common method for assessing cytotoxicity.[3] Ensure that the incubation time with MTT is optimized for your specific cell line and that the formazan (B1609692) crystals are fully solubilized before reading the absorbance. Consider using a complementary assay, such as trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay, to confirm the results.

3. Data Presentation

Table 1: Cytotoxicity of this compound and its Semi-Synthetic Derivatives

CompoundCell LineCC50 (µM)
This compound (1) A5496.24 ± 0.87
RD14.24 ± 1.13
This compound 9-Carbamate (3) A54924.53 ± 2.11
RD31.29 ± 3.45
This compound 9-Hemisuccinate (4) A54935.17 ± 2.98
RD41.53 ± 4.02
This compound 9-Sulfamate (5) A54928.91 ± 2.54
RD36.78 ± 3.81

Data extracted from a study by Pessoa et al.[1] CC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.

4. Experimental Protocols

Protocol 1: Synthesis of this compound 9-Hemisuccinate

This protocol is adapted from the work of Pessoa et al.[1]

  • Dissolve 50 mg (0.15 mmol) of this compound in 1 mL of dichloromethane (B109758) (CH2Cl2) and 0.1 mL of pyridine in a round-bottom flask.

  • Add 150 mg (1.5 mmol) of succinic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution with stirring at 20 °C.

  • Allow the reaction to proceed for 24 hours.

  • Dilute the reaction mixture with 10 mL of CH2Cl2.

  • Wash the organic phase twice with 10 mL of 1 N HCl.

  • Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/EtOAc (8:2) solvent system to yield the hemisuccinate derivative as a yellow oil.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a general guideline based on methods described for evaluating this compound's cytotoxicity.[3]

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC50 values.

5. Mandatory Visualizations

Elatol_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound eIF4A1 eIF4A1 This compound->eIF4A1 inhibits Mito_Translation Mitochondrial Translation This compound->Mito_Translation inhibits Translation Cap-Dependent Translation eIF4A1->Translation promotes Protein_Synthesis Protein Synthesis Translation->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to OMA1 OMA1 Mito_Translation->OMA1 activates DELE1 DELE1 OMA1->DELE1 cleaves ATF4 ATF4 DELE1->ATF4 activates Mito_Stress Mitochondrial Stress Response ATF4->Mito_Stress Mito_Stress->Apoptosis induces

Caption: this compound's dual mechanism of action in cancer cells.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation This compound This compound Reaction Reaction with Succinic Anhydride This compound->Reaction Workup Aqueous Workup Reaction->Workup Purification Flash Chromatography Workup->Purification Derivative This compound 9-Hemisuccinate Purification->Derivative Treatment Treatment with Derivative Derivative->Treatment Test Compound Cell_Culture Cancer Cell Seeding Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (CC50) MTT_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of this compound derivatives.

References

Technical Support Center: Troubleshooting Elatol Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Elatol in experimental assays. The following information is curated to help ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a halogenated sesquiterpene, a natural product isolated from red algae of the Laurencia genus.[1][2] It has demonstrated a range of biological activities, including anti-tumor and anti-parasitic effects.[3][4] Mechanistically, this compound has been shown to inhibit mitochondrial protein synthesis and the eIF4A1 helicase, a key enzyme in cap-dependent translation initiation.[5][6] Its anti-tumor properties are linked to the induction of cell cycle arrest and apoptosis.[3]

Q2: What are the common causes of small molecule instability in experimental assays?

The instability of small molecules like this compound in experimental settings can stem from several factors, including chemical degradation and poor solubility.[7] Key triggers for chemical degradation are environmental conditions such as non-neutral pH, elevated temperature, light exposure, and oxidative stress.[7] Poor solubility in aqueous assay buffers can lead to precipitation, which reduces the effective concentration of the compound and can produce inaccurate results.[7]

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

Inconsistent results are a strong indicator of compound instability. Degradation of this compound under your specific experimental conditions can lead to a decreased effective concentration and, consequently, high variability in your data.[8] Factors such as the choice of solvent, buffer pH, temperature, light exposure, and even adsorption to plasticware can significantly impact this compound's stability.[7][8]

Q4: How can I determine if this compound is degrading during my experiment?

A direct way to assess stability is to perform a time-course experiment. Incubate this compound under your exact experimental conditions (e.g., in your specific assay buffer at 37°C) and measure its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours).[8] A suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), can be used to quantify the amount of intact this compound over time. A decrease in the peak area corresponding to this compound indicates degradation.[8]

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution

Question: I observed a cloudy precipitate when I diluted my this compound stock solution (in DMSO) into my aqueous assay buffer. What should I do?

Answer: Precipitate formation indicates that this compound's solubility limit has been exceeded in the final assay buffer.[7] Here are several steps to troubleshoot this issue:

  • Reduce Final Concentration: The simplest solution is to perform the assay at a lower final concentration of this compound.

  • Modify Dilution Method: Instead of a single large dilution, try serial dilutions. Ensure rapid and thorough mixing immediately after adding the this compound stock to the buffer.[7]

  • Incorporate Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a cyclodextrin (B1172386) to the assay buffer can enhance solubility. However, this should be done with caution, as these agents can interfere with assay performance.[7]

Issue 2: Loss of Activity in Cell-Based Assays

Question: this compound shows potent activity in short-term assays, but its effectiveness diminishes in longer-term (e.g., 48-72 hour) cell culture experiments. Why might this be happening?

Answer: This scenario often points to compound instability in the cell culture medium over the extended incubation period.[7] Several factors could be at play:

  • Degradation in Aqueous Medium: this compound may be unstable in the aqueous, buffered environment of the cell culture medium (typically pH ~7.4).

  • Metabolism by Cells: The cells themselves may be metabolizing this compound into inactive forms.[9]

  • Adsorption to Plasticware: The compound might be adsorbing to the surfaces of cell culture plates, which would reduce its effective concentration in the medium.[8]

To address this, consider the following:

  • Minimize Incubation Time: If the experimental design allows, reduce the incubation time.

  • Replenish the Compound: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.

  • Test Different Media Formulations: Some components in the media could accelerate degradation. If possible, test this compound's stability in simpler, more defined media.[8]

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide templates for how to structure and present stability data once generated experimentally.

Table 1: Example of this compound Stability in Different Solvents

SolventTemperature (°C)Incubation Time (hours)% Remaining this compound (HPLC)Observations
DMSO42499.5%No visible change
DMSO252498.2%No visible change
Ethanol42497.1%No visible change
Ethanol252494.5%Slight yellowing
PBS (pH 7.4)37875.3%Potential degradation
Cell Culture Media372445.8%Significant loss

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Example of this compound Stability at Different pH Values

Buffer SystempHTemperature (°C)Incubation Time (hours)% Remaining this compound (HPLC)
Citrate Buffer5.037492.1%
Phosphate Buffer7.037488.5%
Carbonate Buffer9.037465.4%

Note: Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using HPLC.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent effects.[7]

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. The 0-hour time point serves as the initial concentration baseline.

  • Sample Quenching (Optional): To stop further degradation, samples can be immediately frozen at -80°C or mixed with an equal volume of cold acetonitrile.

  • Analysis by HPLC: Analyze the samples using a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient).

  • Data Interpretation: Monitor the peak area of the intact this compound peak over time. A decrease in peak area indicates degradation. The percentage of remaining this compound can be calculated relative to the 0-hour time point.

Visualizations

This compound Stability Troubleshooting Workflow

start Inconsistent Results or Loss of Activity Observed check_solubility Check for Precipitation in Assay Buffer start->check_solubility precipitate_yes Yes check_solubility->precipitate_yes Precipitate? precipitate_no No check_solubility->precipitate_no No Precipitate solubility_actions Reduce Concentration Modify Dilution Method Add Solubilizing Agents precipitate_yes->solubility_actions stability_assay Perform Time-Course Stability Assay (e.g., HPLC at T=0, 2, 4, 8h) precipitate_no->stability_assay solubility_actions->stability_assay degradation_observed Degradation Observed? stability_assay->degradation_observed degradation_yes Yes degradation_observed->degradation_yes >10% loss degradation_no No degradation_observed->degradation_no <10% loss stability_actions Minimize Incubation Time Replenish Compound Protect from Light degradation_yes->stability_actions other_factors Investigate Other Factors: Cellular Metabolism Adsorption to Plasticware Assay Interference degradation_no->other_factors end_node Optimized Protocol stability_actions->end_node other_factors->end_node

Caption: A troubleshooting workflow for diagnosing this compound instability.

Simplified Signaling Pathway of this compound-Induced Apoptosis

cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound cyclin_D1 Cyclin D1 This compound->cyclin_D1 down-regulates cyclin_E Cyclin E This compound->cyclin_E down-regulates cdk2 CDK2 This compound->cdk2 down-regulates cdk4 CDK4 This compound->cdk4 down-regulates bcl_xl Bcl-xL This compound->bcl_xl down-regulates bak Bak This compound->bak up-regulates p53 p53 This compound->p53 up-regulates G1_S_arrest G1/S Arrest This compound->G1_S_arrest bcl_xl->bak inhibits caspase9 Caspase-9 bak->caspase9 p53->bak Apoptosis Apoptosis caspase9->Apoptosis

Caption: this compound's impact on cell cycle and apoptosis pathways.[3]

References

Elatol In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Elatol in in vivo studies. The information is based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the established Maximum Tolerated Dose (MTD) for this compound in mice?

A1: The maximum tolerated in vivo dose for this compound in mice has been reported as 65 mg/kg.[1] It is crucial for researchers to perform their own dose-finding studies in their specific animal model and strain, as toxicity can vary.

Q2: What is the primary mechanism of action for this compound?

A2: this compound has a dual mechanism of action. It is a potent inhibitor of mitochondrial protein synthesis and also functions as an inhibitor of the eIF4A1 helicase.[2][3] This inhibition of translation initiation leads to cell cycle arrest, apoptosis, and the induction of an integrated stress response.[3][4]

Q3: Which in vivo models have been used to test this compound's efficacy?

A3: this compound has been shown to reduce tumor growth in both syngeneic and xenograft mouse models. Specifically, studies have utilized C57Bl6 mice bearing B16F10 melanoma and diffuse large B-cell lymphoma (DLBCL) xenografts.[1][4][5]

Q4: What are the main challenges when formulating this compound for in vivo administration?

A4: The primary challenge is this compound's high lipophilicity and consequently low aqueous solubility.[5] This can make it difficult to prepare stable and homogenous formulations for injection. Researchers may need to explore various vehicles and solubilizing agents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in formulation Low aqueous solubility of this compound.[5]- Prepare the formulation fresh before each use.- Consider using a vehicle containing a solubilizing agent such as DMSO, Cremophor, or PEG.- Sonication may help to dissolve the compound, but stability should be monitored.- If precipitation persists, consider synthesizing more polar derivatives of this compound, such as carbamates or sulfamates, which have been suggested to improve solubility.[5]
High toxicity or mortality at expected therapeutic doses - Vehicle toxicity.- Incorrect dose calculation or administration.- Strain-specific sensitivity.- Run a vehicle-only control group to assess the toxicity of the formulation itself.- Re-verify all dose calculations and ensure proper administration technique (e.g., correct injection volume for the route of administration).- Perform a dose-escalation study to determine the MTD in your specific mouse strain.
Lack of tumor growth inhibition - Sub-optimal dosage or dosing schedule.- Poor bioavailability due to formulation or route of administration.- Tumor model resistance.- Increase the dose, up to the MTD (65 mg/kg in mice).[1] - Adjust the dosing frequency (e.g., from every other day to daily).- If using oral administration, bioavailability may be low. Consider switching to intraperitoneal (IP) or intravenous (IV) injection.- Ensure the chosen tumor model is sensitive to this compound's mechanism of action (inhibition of mitochondrial translation and eIF4A1).
Inconsistent results between animals - Inhomogeneous drug formulation.- Inaccurate dosing.- Ensure the this compound formulation is a homogenous solution or a fine, stable suspension. Vortex or sonicate before each injection.- Use precise injection techniques to ensure each animal receives the correct dose.

Data Summary

In Vitro Potency of this compound

Cell Line TypeMetricConcentration RangeReference
Non-Hodgkin LymphomaLD50213 nM - 5749 nM[1]
NCI-60 Cancer Cell LinesAverage LD501.9 µM[1]
Leukemia and Lymphoma Cell LinesEC50~1 µM[3]
CML and ALL Cell LinesLD50 (24-hour)High nanomolar to low micromolar[2]

In Vivo Maximum Tolerated Dose

Animal ModelDoseRoute of AdministrationReference
Mice65 mg/kgNot Specified[1]

Visualizations

Signaling Pathways of this compound

Elatol_Mechanism cluster_translation Translation Inhibition cluster_stress Integrated Stress Response cluster_apoptosis Cellular Outcomes This compound This compound Mitochondrial_Ribosome Mitochondrial Ribosome This compound->Mitochondrial_Ribosome inhibits eIF4A1 eIF4A1 Helicase This compound->eIF4A1 inhibits Mito_Protein_Syn Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mito_Protein_Syn Cap_Dep_Translation Cap-Dependent Translation eIF4A1->Cap_Dep_Translation OMA1 OMA1 Protease Mito_Protein_Syn->OMA1 triggers activation Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cap_Dep_Translation->Cell_Cycle_Arrest DELE1 DELE1 OMA1->DELE1 cleaves ATF4 ATF4 DELE1->ATF4 activates Apoptosis Apoptosis ATF4->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's dual mechanism of action leading to apoptosis.

General Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Phase cluster_analysis Analysis A1 Propagate Tumor Cells (e.g., B16F10, DLBCL) B1 Implant Tumor Cells Subcutaneously in Mice A1->B1 A2 Prepare this compound Formulation (Vehicle to be optimized) B4 Administer Treatment (Route and schedule to be optimized) A2->B4 B2 Allow Tumors to Establish (e.g., 50-100 mm³) B1->B2 B3 Randomize into Groups (Vehicle, this compound Dose 1, etc.) B2->B3 B3->B4 B5 Monitor Tumor Volume and Body Weight (2-3x/week) B4->B5 C1 Euthanize and Excise Tumors B5->C1 C2 Analyze Data (Tumor Growth Inhibition) C1->C2

References

Reducing non-specific binding of Elatol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elatol. The following information is designed to help you mitigate non-specific binding and other common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound is a halogenated sesquiterpene, a type of natural product, isolated from red algae of the Laurencia genus. It has demonstrated significant anti-tumor, anti-leukemia, and antiparasitic properties.[1] The primary mechanisms of action for this compound's bioactivity include:

  • Inhibition of eIF4A1: this compound has been identified as an inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), a DEAD-box RNA helicase.[2][3] By inhibiting eIF4A1, this compound can suppress cap-dependent translation initiation, a critical step in protein synthesis that is often dysregulated in cancer.[2][3]

  • Inhibition of Mitochondrial Translation: this compound is a potent inhibitor of mitochondrial protein synthesis. This leads to a strong downregulation of mitochondrially-encoded proteins, which can trigger an integrated stress response and ultimately apoptosis in cancer cells.[4][5]

  • Induction of Apoptosis: this compound promotes cell cycle arrest, leading to programmed cell death (apoptosis). This is achieved by modulating the expression of key proteins involved in the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases, and members of the Bcl-2 family.[1]

Q2: What are the physicochemical properties of this compound that might contribute to non-specific binding?

This compound's chemical structure suggests it is a relatively hydrophobic and lipophilic molecule. These properties can lead to non-specific binding in assays through:

  • Hydrophobic Interactions: The nonpolar regions of this compound can interact with hydrophobic surfaces of microplates, beads, and proteins.

  • Partitioning into Lipid Membranes: Its lipophilic nature may cause it to accumulate in the lipid bilayers of cells, potentially leading to off-target effects in cell-based assays.

Q3: What are the most common assays in which non-specific binding of this compound might be a concern?

Non-specific binding of this compound can be a challenge in a variety of common assays, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): this compound may bind to the surfaces of microplate wells or to blocking proteins.

  • Western Blotting: It could interact with the blotting membrane (nitrocellulose or PVDF) or with proteins in the blocking buffer.

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): this compound might bind to cellular components other than the intended target, leading to high background fluorescence.

  • Flow Cytometry: Non-specific binding to cells or antibodies can interfere with accurate signal detection.

  • Cell-based Assays: Accumulation in cell membranes or binding to intracellular components can lead to artifacts.

Troubleshooting Guide: Reducing Non-specific Binding of this compound

High background or inconsistent results in your assays with this compound may be due to non-specific binding. This guide provides a systematic approach to troubleshooting and mitigating these issues.

Initial Assessment of Non-specific Binding

Before proceeding with extensive optimization, it is crucial to confirm that non-specific binding is the root cause of your assay issues.

  • "No Target" Control: Run a control experiment without the primary target of interest (e.g., no primary antibody in an ELISA or Western blot, or a cell line that does not express the target protein). A high signal in this control is a strong indicator of non-specific binding.

  • "Compound Only" Control: In cell-based or fluorescence assays, include a control with this compound but without the detection reagents. This will help determine if this compound itself is autofluorescent or if it is causing an increase in background signal through other means.

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Strategies to Reduce Non-specific Binding

If non-specific binding is confirmed, the following strategies can be employed. It is recommended to optimize one parameter at a time to systematically identify the most effective solution.

1. Optimize Blocking Agents

Blocking agents are used to saturate non-specific binding sites on assay surfaces. The choice and concentration of the blocking agent can significantly impact background signal.

Blocking AgentRecommended Concentration RangeNotes
Bovine Serum Albumin (BSA) 1% - 5% (w/v)A common and effective blocking agent. Use a high-purity, fatty-acid-free grade.
Non-fat Dry Milk 1% - 5% (w/v)A cost-effective alternative to BSA. Not recommended for assays involving biotin-avidin systems or phosphoprotein detection.
Casein 0.1% - 1% (w/v)Can be more effective than BSA in some cases. Available as a purified protein or as the main component of milk-based blockers.
Normal Serum 5% - 10% (v/v)Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.

2. Incorporate Non-ionic Detergents

Non-ionic detergents can help to reduce hydrophobic interactions.

DetergentRecommended Concentration RangeNotes
Tween-20 0.05% - 0.2% (v/v)Commonly used in wash buffers (e.g., TBST, PBST). Can also be added to blocking and antibody dilution buffers.
Triton X-100 0.1% - 0.5% (v/v)A stronger detergent than Tween-20. Useful for permeabilizing cells in immunofluorescence, but can also be used in wash buffers.

3. Adjust Buffer Conditions

Optimizing the ionic strength and pH of your buffers can minimize electrostatic interactions.

ParameterRecommended RangeNotes
Salt Concentration (NaCl) 150 mM - 500 mMIncreasing the salt concentration can shield electrostatic charges and reduce non-specific binding.
pH 6.5 - 8.0The optimal pH will depend on the specific components of your assay. It's advisable to test a range of pH values.

4. Enhance Washing Steps

Thorough washing is critical to remove unbound reagents.

  • Increase the number of washes: Instead of 3 washes, try 4 or 5.

  • Increase the duration of each wash: Let the wash buffer incubate for 5-10 minutes with gentle agitation.

  • Increase the volume of wash buffer: Ensure that the entire surface of the well or membrane is adequately washed.

Experimental Protocols

Protocol 1: Optimization of BSA Concentration in a Blocking Buffer

This protocol provides a method for determining the optimal BSA concentration to reduce non-specific binding in an ELISA format.

  • Prepare a series of blocking buffers:

    • Prepare 50 mL of PBS or TBS.

    • Create a series of BSA solutions at 0%, 1%, 2%, 3%, 4%, and 5% (w/v) in your chosen buffer.

  • Coat microplate wells:

    • Coat the wells of a 96-well plate with your antigen of interest according to your standard protocol.

    • Include "no antigen" control wells.

  • Block the plate:

    • Wash the wells once with wash buffer (e.g., PBST).

    • Add 200 µL of each BSA blocking buffer concentration to different sets of wells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with your ELISA protocol:

    • Continue with your standard ELISA procedure, omitting the primary antibody in a set of wells for each blocking condition to assess background.

  • Analyze the results:

    • Measure the absorbance at the appropriate wavelength.

    • Compare the signal in the "no primary antibody" wells for each BSA concentration. The optimal concentration will be the one that provides the lowest background without significantly reducing the specific signal.

Protocol 2: Optimization of NaCl Concentration in Wash Buffer

This protocol is designed to find the optimal salt concentration to minimize non-specific binding.

  • Prepare a series of wash buffers:

    • Prepare a stock solution of 5 M NaCl.

    • Prepare wash buffers (e.g., PBS with 0.05% Tween-20) containing different concentrations of NaCl: 150 mM (standard), 250 mM, 350 mM, and 500 mM.

  • Run your standard assay:

    • Perform your assay (e.g., Western blot, ELISA) as you normally would.

  • Apply different wash buffers:

    • During the wash steps, use the different NaCl-containing wash buffers on separate blots or sets of wells.

  • Analyze the results:

    • Compare the background signal for each salt concentration. Select the concentration that gives the best signal-to-noise ratio.

This compound Signaling Pathway

Understanding the signaling pathways affected by this compound can provide context for your experiments and help in the design of appropriate controls.

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References

Technical Support Center: Refining Analytical Methods for Elatol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Elatol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the experimental analysis of this unique halogenated sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate detection important?

This compound is a halogenated sesquiterpene, a natural product isolated from marine red algae, particularly of the Laurencia species.[1] Its chemical formula is C₁₅H₂₂BrClO.[1] Accurate detection and quantification of this compound are crucial for its investigation as a potential therapeutic agent, particularly due to its demonstrated anti-tumour and cytotoxic properties.[1] It has been shown to inhibit mitochondrial protein synthesis, triggering the integrated stress response (ISR) and apoptosis in cancer cells, making it a compound of interest in drug development.

Q2: What are the primary analytical methods for this compound detection and quantification?

The most common analytical techniques for the analysis of sesquiterpenes like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. A specific method using Gas Chromatography with an Electron Capture Detector (GC-ECD) has been developed for the quantification of this compound.[2]

Q3: What are some common challenges in the analysis of this compound and other sesquiterpenes?

Researchers may encounter several challenges, including:

  • Co-elution of isomers: Sesquiterpenes often exist as complex mixtures of isomers with similar chemical properties, leading to overlapping peaks in chromatograms.

  • Matrix effects: Samples from biological sources contain a complex matrix that can interfere with the analysis, causing signal suppression or enhancement.

  • Thermal degradation: this compound, like other terpenes, can be sensitive to high temperatures used in GC inlets, potentially leading to inaccurate quantification.

  • Analyte loss: The volatility of sesquiterpenes can result in loss of the analyte during sample preparation and handling.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Active sites on the column.- Column contamination.- Inappropriate inlet temperature.- Use a deactivated column or a column with a different stationary phase.- Bake out the column or trim the front end.- Optimize the inlet temperature to ensure complete vaporization without degradation.
Inconsistent retention times - Fluctuations in oven temperature.- Leaks in the system.- Inconsistent carrier gas flow rate.- Ensure the GC oven is properly calibrated and stable.- Perform a leak check of the system.- Verify and stabilize the carrier gas flow rate.
Low sensitivity/poor signal - Analyte degradation in the inlet.- Inefficient ionization.- Matrix suppression effects.- Lower the inlet temperature.- Optimize the ion source parameters (e.g., electron energy).- Improve sample cleanup to remove interfering matrix components.
Co-eluting peaks - Similar polarity and boiling points of analytes.- Optimize the temperature program (slower ramp rate).- Use a longer column or a column with a different stationary phase to improve separation.
HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak splitting - Column void or channeling.- Sample solvent incompatible with the mobile phase.- Contamination at the column inlet.- Replace the column.- Dissolve the sample in the mobile phase.- Use a guard column and filter samples before injection.[1][2][3][4]
Variable retention times - Inconsistent mobile phase composition.- Fluctuating column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven for stable temperature control.- Check pump seals and perform maintenance.
Broad peaks - Extra-column volume.- Column contamination or aging.- High sample concentration (overload).- Minimize the length and diameter of tubing.- Flush the column with a strong solvent or replace it.- Dilute the sample or inject a smaller volume.
Baseline noise or drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase thoroughly.- Use high-purity solvents and prepare fresh mobile phase.- Replace the detector lamp.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound analysis. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-ECD Quantitative Data for this compound

ParameterValueReference
Concentration in Laurencia obtusa (within-thalli)9.89 mg/g (dry weight)[2]
Concentration in Laurencia obtusa (surface)0.006 mg/g (dry weight)[2]
Surface Concentration Range0.5 - 10.0 ng/cm²[2]

Table 2: Representative Performance of Analytical Methods for Sesquiterpene Analysis

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 20 ng/mL
Linear Range 10 - 1000 ng/mL1 - 500 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Note: These are typical values for sesquiterpene analysis and may require optimization for this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-ECD

This protocol is adapted from the method developed for the quantification of this compound in the red seaweed Laurencia obtusa.[2]

1. Sample Preparation: a. Collect and freeze-dry the algal samples. b. Grind the dried tissue to a fine powder. c. For "within-thallus" concentration, extract a known weight of powdered algae with dichloromethane:methanol (2:1, v/v). d. For "surface" concentration, briefly dip a known surface area of the intact alga in hexane (B92381). e. Evaporate the solvent from the extracts under a gentle stream of nitrogen. f. Re-dissolve the residue in a known volume of hexane for GC-ECD analysis.

2. GC-ECD Conditions:

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.
  • Injector Temperature: 250°C.
  • Detector Temperature: 300°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 min.
  • Ramp to 180°C at 10°C/min.
  • Ramp to 280°C at 20°C/min, hold for 5 min.
  • Injection Volume: 1 µL.

3. Quantification: a. Prepare a calibration curve using pure this compound standards of known concentrations. b. Inject the prepared sample extracts. c. Identify the this compound peak based on the retention time of the standard. d. Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Protocol 2: General HPLC Method for Sesquiterpene Analysis (Adaptable for this compound)

This is a general reversed-phase HPLC protocol that can be used as a starting point for developing a specific method for this compound.

1. Sample Preparation: a. Extract this compound from the source material using an appropriate solvent (e.g., methanol, ethyl acetate). b. Concentrate the extract and re-dissolve it in the mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. A starting point could be 50:50 (v/v) acetonitrile:water, with a linear gradient to 100% acetonitrile over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is recommended.
  • Column Temperature: 25°C.
  • Injection Volume: 10-20 µL.

3. Method Development and Optimization:

  • Adjust the gradient profile and mobile phase composition to achieve optimal separation of this compound from other components.
  • The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase may improve peak shape.

Protocol 3: NMR for Structural Elucidation of this compound

This protocol outlines the general steps for using NMR to confirm the structure of isolated this compound.

1. Sample Preparation: a. Purify the isolated this compound using chromatographic techniques (e.g., column chromatography, preparative HPLC) to >95% purity. b. Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). c. Transfer the solution to an NMR tube.

2. NMR Experiments:

  • 1D NMR:
  • ¹H NMR: To determine the number and types of protons and their splitting patterns.
  • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
  • 2D NMR:
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

3. Data Analysis: a. Process the NMR data using appropriate software. b. Assign all ¹H and ¹³C signals by analyzing the 1D and 2D spectra. c. Assemble the molecular structure based on the correlations observed in the COSY, HSQC, and HMBC spectra. d. Confirm the relative stereochemistry using the NOESY data.

Visualizations

Experimental_Workflow_for_Elatol_Analysis cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Source Marine Algae (Laurencia sp.) Extraction Solvent Extraction (e.g., DCM/MeOH) Source->Extraction Purification Purification (Column Chromatography) Extraction->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC GCMS GC-MS (Identification & Quantification) Purification->GCMS NMR NMR (Structural Elucidation) Purification->NMR Quant Quantification HPLC->Quant GCMS->Quant Struct Structure Confirmation NMR->Struct Elatol_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Ribosome This compound->Mitochondria inhibits Translation Mitochondrial Protein Synthesis Stress Mitochondrial Stress Translation->Stress disruption leads to OMA1 OMA1 Stress->OMA1 activates DELE1 DELE1 OMA1->DELE1 cleaves HRI HRI DELE1->HRI activates eIF2a eIF2α HRI->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 induces Global_Translation Global Protein Synthesis peIF2a->Global_Translation inhibits ISR Integrated Stress Response (ISR) Apoptosis Apoptosis ISR->Apoptosis promotes Logical_Troubleshooting_HPLC_Peak_Splitting decision decision solution solution Start Peak Splitting Observed CheckAllPeaks Are all peaks splitting? Start->CheckAllPeaks CheckSolvent Is sample solvent stronger than mobile phase? CheckAllPeaks->CheckSolvent No CheckColumn Inspect Column Inlet CheckAllPeaks->CheckColumn Yes ChangeSolvent Dissolve sample in mobile phase CheckSolvent->ChangeSolvent Yes GuardColumn Use/Replace Guard Column CheckSolvent->GuardColumn No FlushColumn Reverse and flush column CheckColumn->FlushColumn ReplaceColumn Replace Column FlushColumn->ReplaceColumn

References

Technical Support Center: Elatol Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Elatol in their experiments.

Troubleshooting Guides

Issue 1: Decreased or No Observed Cytotoxicity of this compound

You've treated your cancer cell line with this compound, but you're not observing the expected decrease in cell viability or increase in apoptosis.

Possible Causes and Troubleshooting Steps:

  • Cell Line Insensitivity: Not all cell lines are equally sensitive to this compound.

    • Action: Refer to the IC50/EC50 values in Table 1 to confirm the expected sensitivity of your cell line. If your cell line is not listed, consider performing a dose-response experiment with a broad range of this compound concentrations to determine its specific IC50.

  • Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to remove drugs from the cell, a common mechanism of multidrug resistance.[1][2][3]

    • Action:

      • Co-treatment with ABC Transporter Inhibitors: Use known inhibitors of common ABC transporters (e.g., Verapamil for P-glycoprotein/ABCB1, MK-571 for MRP1/ABCC1) in combination with this compound. An increase in this compound's cytotoxicity would suggest the involvement of these transporters.

      • Expression Analysis: Perform Western blot or qPCR to analyze the expression levels of key ABC transporters like P-glycoprotein (P-gp/MDR1), MRP1, and BCRP (ABCG2) in your resistant cells compared to sensitive parental cells.[3][4][5]

  • Target Alteration: Mutations in this compound's target protein, eIF4A1, could prevent the drug from binding effectively.[6][7]

    • Action: Sequence the EIF4A1 gene in your resistant cell line to identify any potential mutations in the this compound binding site.

  • Activation of Bypass Pathways: Cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of translation initiation.[8][9]

    • Action:

      • Pathway Analysis: Use phosphoproteomic arrays or Western blotting to investigate the activation status of key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK in resistant versus sensitive cells.

      • Combination Therapy: Consider combining this compound with inhibitors of identified activated pathways to see if sensitivity can be restored.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits its anti-tumor effects through a multi-faceted approach. Primarily, it functions as a potent inhibitor of mitochondrial protein synthesis and also targets the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase essential for cap-dependent translation initiation.[10][11][12][13] This inhibition leads to a reduction in the expression of key oncoproteins such as MYC, cyclin D1, and MCL1.[6] Consequently, this compound induces cell cycle arrest, primarily at the G1/S transition, and promotes apoptosis.[14][15]

Q2: My cells have developed resistance to this compound. What are the likely molecular mechanisms?

A2: While specific resistance mechanisms to this compound are still under investigation, based on its known mechanism of action and general principles of drug resistance, the following are likely:

  • Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][3][5]

  • Target Modification: Mutations in the EIF4A1 gene could alter the protein structure, preventing this compound from binding to its target.

  • Upregulation of Pro-Survival Pathways: Cancer cells might compensate for the inhibition of translation by upregulating alternative survival pathways, such as the PI3K/Akt or MAPK pathways, to promote proliferation and inhibit apoptosis.[8][9]

  • Altered Apoptotic Threshold: Changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family can make cells more resistant to apoptosis induction by this compound.[15][16]

Q3: How can I experimentally confirm that ABC transporters are responsible for this compound resistance in my cell line?

A3: You can perform a combination of functional and expression-based assays:

  • Functional Assay: Treat your resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar). A significant increase in this compound's cytotoxicity in the presence of the inhibitor strongly suggests the involvement of that transporter.

  • Expression Analysis: Compare the protein or mRNA levels of relevant ABC transporters (P-gp, MRP1, BCRP) in your resistant cells to the parental, sensitive cell line using Western blotting or qPCR.

  • Drug Accumulation Assay: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-gp) to measure its efflux. Reduced intracellular accumulation of the fluorescent substrate in your resistant cells, which can be reversed by an inhibitor, would confirm increased transporter activity.

Q4: Are there any known combination therapies that can overcome this compound resistance?

A4: While specific combination therapies to overcome this compound resistance have not been extensively documented, a rational approach would be to co-administer this compound with agents that target the identified resistance mechanisms. For instance:

  • If resistance is due to ABC transporter overexpression, combination with an ABC transporter inhibitor could be effective.[17]

  • If bypass signaling pathways are activated, combining this compound with inhibitors of those specific pathways (e.g., a PI3K or MEK inhibitor) may restore sensitivity.[18]

  • Given that this compound can induce apoptosis, combining it with other pro-apoptotic agents or inhibitors of anti-apoptotic proteins (e.g., a Bcl-2 inhibitor like Venetoclax) could have a synergistic effect.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50/EC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIC50/EC50 (µM)Reference(s)
NCI-60 Panel (average)Various~1.9[12]
DLBCL Lines (average)Diffuse Large B-Cell Lymphoma~1.3[12]
Leukemia/Lymphoma LinesLeukemia/Lymphoma~1[10]
A549Lung Carcinoma6.24 - 14.24[19]
RDRhabdomyosarcoma6.24 - 14.24[19]
HTB-26Breast Cancer10 - 50[20]
PC-3Pancreatic Cancer10 - 50[20]
HepG2Hepatocellular Carcinoma10 - 50[20]
HCT116Colorectal Cancer22.4[20]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the assay conditions and duration of treatment.[21][22]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells after this compound treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in the expression of specific proteins (e.g., cyclins, caspases, ABC transporters) following this compound treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Elatol_Mechanism_of_Action This compound This compound Mitochondrial_Ribosome Mitochondrial Ribosome This compound->Mitochondrial_Ribosome Inhibits eIF4A1 eIF4A1 Helicase This compound->eIF4A1 Inhibits Mito_Protein_Synth Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mito_Protein_Synth Translation_Initiation Cap-Dependent Translation Initiation eIF4A1->Translation_Initiation Apoptosis Apoptosis Mito_Protein_Synth->Apoptosis Induces Oncoproteins Oncoprotein Synthesis (e.g., MYC, Cyclin D1) Translation_Initiation->Oncoproteins Cell_Cycle Cell Cycle Progression (G1/S Transition) Oncoproteins->Cell_Cycle Cell_Cycle->Apoptosis Leads to

Caption: this compound's dual inhibitory mechanism on protein synthesis leading to apoptosis.

Resistance_Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Check_IC50 Confirm Cell Line IC50 and Dose-Response Start->Check_IC50 Hypothesis1 Hypothesis: Drug Efflux Check_IC50->Hypothesis1 IC50 Increased Hypothesis2 Hypothesis: Target Alteration Check_IC50->Hypothesis2 IC50 Increased Hypothesis3 Hypothesis: Bypass Pathways Check_IC50->Hypothesis3 IC50 Increased Experiment1 Co-treat with ABC Inhibitors Western/qPCR for ABC Transporters Hypothesis1->Experiment1 Experiment2 Sequence eIF4A1 Gene Hypothesis2->Experiment2 Experiment3 Phospho-protein Array Western for p-Akt, p-ERK Hypothesis3->Experiment3 Result1 Sensitivity Restored/ Transporter Overexpressed Experiment1->Result1 No_Change No Significant Findings Experiment1->No_Change Result2 Mutation Identified Experiment2->Result2 Experiment2->No_Change Result3 Pathway Activated Experiment3->Result3 Experiment3->No_Change

Caption: A logical workflow for troubleshooting this compound resistance in cancer cell lines.

Elatol_Apoptosis_Pathway This compound This compound p53 p53 Expression This compound->p53 Increases Bcl_xl Bcl-xl Expression (Anti-apoptotic) This compound->Bcl_xl Decreases Bak Bak Expression (Pro-apoptotic) This compound->Bak Increases p53->Bak Promotes Mitochondria Mitochondria Bcl_xl->Mitochondria Inhibits Bak->Mitochondria Promotes MOMP Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling cascade of this compound-induced apoptosis.

References

Technical Support Center: Improving the Scalability of Elatol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Elatol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic route to this promising halogenated sesquiterpene. The following guides and frequently asked questions (FAQs) address specific challenges that may be encountered during the synthesis, with a focus on improving scalability and overall efficiency.

Frequently Asked questions (FAQs)

Q1: What are the main challenges in scaling up the total synthesis of this compound?

A1: The total synthesis of this compound, a complex halogenated natural product, presents several challenges when moving from laboratory to larger scales. Key bottlenecks identified in published synthetic routes include:

  • Ring-Closing Metathesis (RCM): This crucial step to form the spirocyclic core often requires high dilution to prevent intermolecular side reactions and polymerization, which is inefficient for large-scale production due to the large solvent volumes required. Catalyst cost, activity, and stability are also significant concerns.

  • Enantioselective Decarboxylative Allylation: Establishing the all-carbon quaternary stereocenter is a delicate step. Scaling up can be hampered by catalyst deactivation, the cost of palladium and chiral ligands, and the need for stringent control of reaction conditions to maintain high enantioselectivity.

  • Stability and Purification of Intermediates: The α-bromoketone intermediate is known to be unstable on silica (B1680970) gel, making purification difficult and potentially leading to significant yield loss on a larger scale.

  • Diastereoselective Reduction: The final reduction of the α-bromoketone requires careful control to achieve the desired stereochemistry of the alcohol, and the selectivity can be sensitive to the reducing agent and reaction conditions.

Q2: Are there alternative strategies to the reported ring-closing metathesis (RCM) for forming the spirocyclic core of this compound?

A2: While RCM has been successfully employed, other strategies could be considered for a more scalable approach. These might include intramolecular Diels-Alder reactions, radical cyclizations, or cationic cyclization pathways. However, each of these alternatives would require significant route redesign and optimization to achieve the desired stereochemistry of the this compound core. At present, optimizing the existing RCM step is often the most practical approach.

Q3: How critical is the purity of the α-bromoketone intermediate for the final reduction step?

A3: The purity of the α-bromoketone is highly critical. Impurities can interfere with the stereoselectivity of the reduction and complicate the purification of the final this compound product. Given its instability, it is often recommended to use the crude α-bromoketone immediately after preparation, or to develop a purification method that avoids silica gel chromatography, such as crystallization or the use of alternative stationary phases like Florisil®.

Troubleshooting Guides

Ring-Closing Metathesis (RCM) for Spirocycle Formation

Problem: Low yield in the RCM step due to oligomerization or catalyst decomposition.

This is a common issue when scaling up RCM reactions, especially for the formation of medium to large rings.

Troubleshooting Workflow

RCM_Troubleshooting start Low RCM Yield check_concentration Is reaction concentration > 0.01 M? start->check_concentration check_catalyst Is catalyst loading and type optimized? check_concentration->check_catalyst No solution1 Decrease concentration to < 0.01 M or use slow addition. check_concentration->solution1 Yes check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution2 Screen different Grubbs catalysts (e.g., Grubbs II, Hoveyda-Grubbs II). Increase catalyst loading if necessary. check_catalyst->solution2 No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution3 Lower temperature to reduce catalyst decomposition and side reactions. check_temp->solution3 No solution4 Use a non-coordinating, high-boiling solvent like toluene (B28343). check_solvent->solution4 No end Improved Yield check_solvent->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield in the RCM step.

Quantitative Data: Representative Catalyst and Condition Screening for Macrocyclic RCM

CatalystCatalyst Loading (mol%)Concentration (M)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I2.50.008DCM402492[1]
New Catalyst 7b 1.0 0.008 DCM 40 24 98 [1]
Grubbs II5.00.001Toluene801288[2]
Mo-based Catalyst5.00.02Toluene22274[2]
Hoveyda-Grubbs II3.00.05Toluene602.563[3]

Note: This data is illustrative and sourced from reactions on similar macrocyclic systems. "New Catalyst 7b" refers to a specific catalyst from the cited literature.[1][2][3]

Experimental Protocol: General Procedure for Ring-Closing Metathesis

  • Degassing: A solution of the diene substrate in a high-boiling, non-coordinating solvent (e.g., toluene) is thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes. The final concentration should be low, typically between 0.001 M and 0.01 M, to favor the intramolecular reaction.

  • Catalyst Addition: The chosen ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) is added to the reaction mixture under an inert atmosphere (argon or nitrogen).

  • Reaction Monitoring: The reaction is heated (typically 40-80 °C) and monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the catalyst is quenched by adding a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by bubbling air through the solution. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Enantioselective Decarboxylative Allylation

Problem: Low enantioselectivity (ee) or poor yield in the palladium-catalyzed decarboxylative allylation.

This step is critical for establishing the quaternary stereocenter, and its success heavily relies on the choice of the chiral ligand and reaction conditions.

Logical Relationship for Optimizing Enantioselectivity

Allylation_Optimization start Low Enantioselectivity/Yield ligand Ligand Choice start->ligand solvent Solvent Polarity start->solvent temperature Reaction Temperature start->temperature pd_source Palladium Source start->pd_source outcome Improved Enantioselectivity and Yield ligand->outcome Screen PHOX ligands solvent->outcome Test non-polar aprotic solvents (e.g., Toluene, Dioxane) temperature->outcome Optimize for stability and rate pd_source->outcome Compare Pd(0) and Pd(II) precursors

Caption: Key factors influencing the outcome of the enantioselective allylation.

Quantitative Data: Representative Ligand and Solvent Effects on Asymmetric Allylation of Ketones

LigandPalladium SourceSolventTemperature (°C)Yield (%)ee (%)Reference
(S)-t-BuPHOXPd₂(dba)₃Toluene256875[4]
(S)-t-BuPHOXPd₂(dba)₃THF256588[4]
(S)-t-BuPHOX Pd₂(dba)₃ 1,4-Dioxane 25 94 94 [4]
(R,R,Sp,Sp)-1Pd₂(dba)₃THF509595[5]
PhAk-Ox[3]OTf-THF257491[6]

Note: This data is for analogous acyclic and cyclic ketone systems. Ligand (R,R,Sp,Sp)-1 and PhAk-Ox[3]OTf are specific ligands from the cited literature.[4][5][6]

Experimental Protocol: General Procedure for Enantioselective Decarboxylative Allylation

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., a PHOX-type ligand) are dissolved in an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane). The mixture is stirred at room temperature for 20-30 minutes.

  • Reaction Setup: The β-keto ester substrate is dissolved in the same anhydrous, degassed solvent in a separate flask.

  • Reaction Initiation: The pre-formed catalyst solution is transferred to the substrate solution via cannula.

  • Reaction Monitoring: The reaction is stirred at the optimized temperature (typically room temperature to 50 °C) and monitored by TLC or chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-quaternary ketone.

Synthesis and Purification of the α-Bromoketone Intermediate

Problem: Decomposition of the α-bromoketone during purification on silica gel, leading to low yields.

α-Bromoketones can be sensitive to the acidic nature of silica gel.

Troubleshooting Strategies

  • Use as Crude: If the subsequent reduction step is tolerant of minor impurities, consider using the crude α-bromoketone directly after a simple aqueous work-up to remove inorganic salts.

  • Alternative Chromatography: If purification is necessary, consider using a less acidic stationary phase such as Florisil® or alumina (B75360) (basic or neutral).

  • Crystallization: If the α-bromoketone is a solid, crystallization can be an effective and scalable purification method.

  • Phase-Vanishing Bromination: This technique can simplify purification by sequestering the HBr byproduct in an aqueous phase, preventing product decomposition.[7]

Experimental Protocol: General Procedure for α-Bromination of a Ketone

  • Reaction Setup: The ketone starting material is dissolved in a suitable solvent (e.g., glacial acetic acid, dichloromethane, or 1,4-dioxane).[3]

  • Bromine Addition: The solution is cooled in an ice bath, and a solution of bromine (1.0 equivalent) in the same solvent is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.[3]

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.

  • Work-up: The reaction mixture is poured into cold water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed sequentially with a saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromoketone.

Diastereoselective Reduction of the α-Bromoketone

Problem: Poor diastereoselectivity in the reduction of the α-bromoketone to the desired alcohol.

The stereochemical outcome of this reduction is crucial for the final structure of this compound. The choice of reducing agent and reaction temperature are key parameters.

Factors Influencing Diastereoselectivity

Reduction_Diastereoselectivity start Poor Diastereoselectivity reducing_agent Choice of Reducing Agent start->reducing_agent temperature Reaction Temperature start->temperature chelation Chelation Control vs. Felkin-Anh Model reducing_agent->chelation Bulky vs. Chelating temperature->chelation Low T favors kinetic control outcome Desired Diastereomer chelation->outcome

Caption: Factors governing the diastereoselective reduction of the α-bromoketone.

Quantitative Data: Representative Diastereoselectivity in Ketone Reductions

SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
α-hydroxyketoneLiAlH₄THF090:10[8]
α-hydroxyketoneDIBAL-HToluene-7885:15[8]
N-Boc-α-aminoketoneLiEt₃BHTHF-78>95:5 (syn)[9]
α-aminoketoneLiAlH₄THF010:90 (anti)[9]

Note: This data illustrates general trends in the reduction of substituted ketones. The actual diastereoselectivity will depend on the specific substrate in the this compound synthesis.

Experimental Protocol: General Procedure for Diastereoselective Reduction with DIBAL-H

  • Reaction Setup: The α-bromoketone is dissolved in an anhydrous solvent (e.g., diethyl ether, THF, or toluene) in a flame-dried flask under an inert atmosphere and cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A solution of diisobutylaluminum hydride (DIBAL-H, typically 1.0 M in hexanes or toluene, 1.05-1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1.5-4 hours, and the progress is monitored by TLC.

  • Work-up: The reaction is quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or Rochelle's salt. The mixture is then allowed to warm to room temperature, resulting in the formation of a white precipitate.

  • Purification: The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

References

Technical Support Center: Enhancing the Selectivity of Elatol for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing the selectivity of Elatol for cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound exhibits its anticancer effects through a multi-faceted approach. It has been identified as a specific inhibitor of the eukaryotic translation initiation factor 4A1 (eIF4A1), a DEAD-box RNA helicase crucial for the initiation of cap-dependent translation.[1][2] By inhibiting eIF4A1, this compound can lead to the arrest of cell growth and apoptosis in sensitive tumor cells.[1] Additionally, this compound is a potent inhibitor of mitochondrial protein synthesis, a mechanism that is distinct from that of antibiotics like chloramphenicol. This inhibition of mitochondrial translation can trigger the integrated stress response (ISR) and apoptosis in cancer cells, particularly in leukemia and lymphoma.[3]

Q2: How can I assess the selectivity of this compound for cancer cells over normal cells?

The selectivity of this compound is typically determined by comparing its cytotoxic effects on cancer cell lines versus non-cancerous or "normal" cell lines. The most common method is to determine the half-maximal inhibitory concentration (IC50) for a range of cell lines. The Selectivity Index (SI) is then calculated using the following formula:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.[4][5][6] An SI value greater than 1 suggests that the compound is more toxic to cancer cells than to normal cells.[6]

Q3: What are some common challenges when working with this compound in vitro?

Researchers may encounter several challenges when working with this compound, a natural product. These can include:

  • Solubility: this compound is a lipophilic compound, which can lead to poor solubility in aqueous cell culture media.

  • Batch-to-Batch Variability: As a natural product, there can be variations in purity and composition between different batches of isolated this compound.

  • Off-Target Effects: While this compound has known targets, it may also have off-target effects that can influence experimental outcomes. For instance, the induction of the integrated stress response has been suggested as a potential off-target effect.[1][2]

Q4: Are there any known derivatives of this compound with improved selectivity?

Yes, research has been conducted on creating semi-synthetic derivatives of this compound to improve its activity and potentially its selectivity. Chemical modifications, such as targeting the hydroxyl groups to create hemisuccinate, carbamate, and sulfamate (B1201201) derivatives, have been explored.[7] The cytotoxic activity of these derivatives can vary depending on the specific modification and the cancer cell line being tested.[7][8]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Cell Culture Media

Symptoms:

  • Precipitation of the compound in the stock solution or after dilution in culture media.

  • Inconsistent results in cytotoxicity assays.

Possible Causes:

  • This compound's hydrophobic nature.

  • Incorrect solvent or final solvent concentration.

Solutions:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies.

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution in your cell culture medium, ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication of the stock solution can aid in dissolution.

  • Pre-warming: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Issue 2: High Variability in Cytotoxicity Assay Results

Symptoms:

  • Large error bars in dose-response curves.

  • Poor reproducibility between replicate plates or experiments.

Possible Causes:

  • Inconsistent cell seeding.

  • "Edge effects" in multi-well plates.

  • Batch-to-batch variability of this compound.

  • Compound instability in culture medium.

Solutions:

  • Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for even cell distribution.

  • Plate Layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

  • Batch Qualification: If possible, test each new batch of this compound for its potency before use in large-scale experiments.

  • Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment.

Issue 3: Suspected Off-Target Effects

Symptoms:

  • Cellular responses that are inconsistent with the known mechanism of action.

  • Cytotoxicity observed in cell lines that do not rely heavily on the targeted pathway.

Solutions:

  • Control Experiments: Use appropriate positive and negative controls to validate your assay. For example, when studying eIF4A1 inhibition, include a known eIF4A1 inhibitor as a positive control.

  • Orthogonal Assays: Confirm your findings using a different assay that measures a distinct cellular process. For example, if you observe decreased viability with an MTT assay, confirm apoptosis using a caspase activity assay or Annexin V staining.

  • Target Engagement Assays: If possible, perform experiments to directly measure the engagement of this compound with its intended target (e.g., cellular thermal shift assay for eIF4A1).

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer6.24[8]
RDRhabdomyosarcoma14.24[8]
VariousDiffuse Large B-cell Lymphoma (DLBCL)Varies[9]
VariousLeukemia and LymphomaVaries[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
DerivativeCell LineIC50 (µM)Reference
This compound CarbamateA549>30[8]
This compound CarbamateRD~15[8]
This compound HemisuccinateA549>30[8]
This compound HemisuccinateRD>30[8]
This compound SulfamateA549>30[8]
This compound SulfamateRD>30[8]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis of eIF4A1 and ISR Pathway Proteins

This protocol provides a general framework for analyzing protein expression changes in response to this compound treatment.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-eIF4A1, anti-phospho-eIF2α, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. Lyse the cells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation and Gel Electrophoresis: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Elatol_Mechanism_of_Action This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits protein synthesis eIF4A1 eIF4A1 This compound->eIF4A1 Inhibits ISR Integrated Stress Response Mitochondria->ISR Activates Translation_Initiation Translation_Initiation eIF4A1->Translation_Initiation Cell_Growth_Arrest Cell_Growth_Arrest Protein_Synthesis Protein_Synthesis Translation_Initiation->Protein_Synthesis Translation_Initiation->Cell_Growth_Arrest Inhibition leads to Apoptosis Apoptosis Translation_Initiation->Apoptosis Inhibition leads to ISR->Apoptosis

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Selectivity cluster_0 In Vitro Cytotoxicity Screening cluster_1 Selectivity Analysis Cancer_Cells Cancer Cell Lines (Multiple Types) Treatment Treat with this compound (Dose-Response) Cancer_Cells->Treatment Normal_Cells Normal Cell Lines (e.g., Fibroblasts, Epithelial) Normal_Cells->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50_Cancer Determine IC50 (Cancer Cells) MTT_Assay->IC50_Cancer IC50_Normal Determine IC50 (Normal Cells) MTT_Assay->IC50_Normal Calculate_SI Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) IC50_Cancer->Calculate_SI IC50_Normal->Calculate_SI High_SI High SI? (Selective) Calculate_SI->High_SI Low_SI Low SI? (Non-Selective) Calculate_SI->Low_SI

Caption: Workflow for determining this compound's selectivity.

Integrated_Stress_Response_Pathway This compound This compound Mitochondrial_Stress Mitochondrial Translation Inhibition This compound->Mitochondrial_Stress OMA1 OMA1 Mitochondrial_Stress->OMA1 Activates DELE1 DELE1 OMA1->DELE1 Cleaves eIF2a_Kinase eIF2α Kinase (e.g., HRI) DELE1->eIF2a_Kinase Activates eIF2a eIF2α eIF2a_Kinase->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a_Kinase->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Upregulates Apoptosis Apoptosis ATF4->Apoptosis Induces

Caption: this compound-induced Integrated Stress Response.

References

Technical Support Center: Formulation of Elatol for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Elatol for targeted drug delivery.

Troubleshooting Guides

Encountering issues during the formulation and characterization of this compound-loaded nanoparticles is common. This guide provides solutions to frequently observed problems.

Table 1: Troubleshooting Common Issues in this compound Nanoparticle Formulation

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Encapsulation Efficiency (<70%) 1. Poor solubility of this compound in the chosen organic solvent.[1] 2. High hydrophobicity of this compound leading to premature precipitation.[2] 3. Suboptimal drug-to-polymer/lipid ratio.1. Screen different organic solvents (e.g., acetone, dichloromethane, DMSO) to improve this compound solubilization. 2. Employ a solvent evaporation or nanoprecipitation method with rapid mixing to facilitate efficient encapsulation.[1] 3. Optimize the drug-to-carrier ratio by testing a range of concentrations.
Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) 1. Aggregation of nanoparticles due to low surface charge.[3] 2. Inefficient homogenization or sonication. 3. Inappropriate solvent mixing speed or temperature.[4]1. Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid). 2. Optimize sonication parameters (amplitude, time) or homogenization speed and cycles. 3. Adjust the stirring speed and temperature during the formulation process to control nanoparticle self-assembly.
Instability of Nanoparticle Suspension (Sedimentation or Creaming) 1. Insufficient zeta potential leading to particle aggregation over time.[3][5] 2. Degradation of the carrier material. 3. Ostwald ripening in nanoemulsions.1. Aim for a zeta potential of at least ±30 mV for good electrostatic stabilization.[3] Consider using charged lipids or polymers. 2. Ensure the storage conditions (temperature, pH, light exposure) are appropriate for the chosen carrier. 3. For nanoemulsions, select an oil phase with low water solubility and an appropriate surfactant.
Burst Release of this compound in In Vitro Studies 1. High concentration of this compound adsorbed on the nanoparticle surface. 2. Porous or unstable nanoparticle structure.1. Wash the nanoparticle suspension multiple times after formulation to remove surface-adsorbed drug. 2. Increase the polymer/lipid concentration or incorporate a cross-linking agent to create a denser core.
Inconsistent Batch-to-Batch Reproducibility 1. Variations in experimental parameters (e.g., temperature, stirring rate, addition rate of phases).[6] 2. Purity and quality of raw materials.1. Standardize all experimental parameters and document them meticulously for each batch.[7] 2. Use high-purity, well-characterized materials from a reliable supplier.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for formulation?

A1: this compound is a halogenated sesquiterpene with the molecular formula C₁₅H₂₂BrClO.[8] It is a hydrophobic and lipophilic compound, which presents challenges for its solubility in aqueous solutions.[9] Its complex structure includes hydroxyl groups that can be chemically modified to alter its polarity.[9]

Q2: Which drug delivery systems are most suitable for this compound?

A2: Due to its hydrophobic nature, this compound is well-suited for encapsulation within lipid-based or polymeric nanoparticles.[1][2] These include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane.

  • Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids, offering good biocompatibility and controlled release.[10]

  • Polymeric Nanoparticles: Formed from biodegradable polymers like PLGA, which can provide sustained release of the encapsulated drug.[1]

  • Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, capable of solubilizing hydrophobic drugs in the oil phase.[2]

Q3: How can I improve the stability of my this compound nanoparticle formulation?

A3: The stability of nanoparticle formulations is crucial for their therapeutic efficacy.[5] Key strategies to enhance stability include:

  • PEGylation: Coating the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) can provide steric hindrance, preventing aggregation and reducing clearance by the immune system.

  • Surface Charge Modification: Incorporating charged lipids or polymers can increase the zeta potential, leading to greater electrostatic repulsion between particles. A zeta potential above |±30 mV| is generally considered indicative of a stable suspension.[3]

  • Lyophilization (Freeze-Drying): For long-term storage, converting the nanoparticle suspension into a dry powder through lyophilization with a suitable cryoprotectant can prevent degradation.[11]

Q4: What are the primary mechanisms of action for this compound's anti-cancer effects?

A4: this compound exhibits anti-tumor properties through multiple mechanisms:

  • It can induce cell cycle arrest in the G1 phase and promote apoptosis.[12][13]

  • It has been shown to reduce the expression of key cell cycle proteins like cyclin-D1, cyclin-E, cdk2, and cdk4.[12][13]

  • This compound can also inhibit mitochondrial protein synthesis, leading to an integrated stress response and apoptosis in cancer cells.[14]

  • It has been identified as an inhibitor of the eIF4A1 helicase, which is involved in cap-dependent protein translation.[15]

Q5: How does this compound-induced mitochondrial dysfunction contribute to its therapeutic effect?

A5: this compound can induce depolarization of the mitochondrial membrane, leading to an increase in mitochondrial superoxide (B77818) anion formation.[16] This oxidative stress can damage cellular components, including the cell membrane and DNA, ultimately triggering different forms of cell death in target cells.[16]

Experimental Protocols

1. Protocol for Formulation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol describes a common method for encapsulating the hydrophobic drug this compound into polymeric nanoparticles.

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Poly(vinyl alcohol) (PVA), Deionized water.

  • Procedure:

    • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

    • Add the organic phase dropwise to the aqueous phase while stirring at a constant high speed (e.g., 1000 rpm) to form an oil-in-water (o/w) emulsion.

    • Sonicate the emulsion using a probe sonicator to reduce the droplet size.

    • Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated this compound, and then resuspend them in an appropriate medium.

    • For long-term storage, the nanoparticle suspension can be lyophilized.

2. Protocol for Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.[17][18]

  • Instrumentation: A Malvern Zetasizer or similar instrument.

  • Procedure:

    • Dilute the this compound-loaded nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for measurement.[19]

    • For size measurement (DLS), equilibrate the sample to the desired temperature (e.g., 25°C) and perform at least three measurements to ensure reproducibility.[17]

    • For zeta potential measurement (ELS), use a specific folded capillary cell and ensure no air bubbles are present.[19] The pH of the sample should be measured and reported as it significantly influences the zeta potential.[19]

    • Analyze the data to obtain the average hydrodynamic diameter, polydispersity index (PDI), and the zeta potential.

3. Protocol for Determining this compound Encapsulation Efficiency

This protocol quantifies the amount of this compound successfully encapsulated within the nanoparticles.

  • Procedure:

    • Separate the this compound-loaded nanoparticles from the aqueous medium containing the free, unencapsulated drug by centrifugation.[20]

    • Carefully collect the supernatant.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[][22]

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:[23]

      EE% = [(Total amount of this compound used - Amount of free this compound in supernatant) / Total amount of this compound used] x 100

4. Protocol for In Vitro Drug Release Study

This protocol assesses the release profile of this compound from the nanoparticles over time.

  • Procedure:

    • Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cutoff.[24]

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of this compound released into the medium at each time point using HPLC.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_application Application This compound This compound formulation_step Nanoparticle Formation This compound->formulation_step carrier Carrier (Lipid/Polymer) carrier->formulation_step solvent Organic Solvent solvent->formulation_step aq_phase Aqueous Phase aq_phase->formulation_step centrifugation Centrifugation/ Washing formulation_step->centrifugation dls DLS/Zeta Potential centrifugation->dls hplc HPLC (EE% & Release) centrifugation->hplc tem TEM/SEM (Morphology) centrifugation->tem in_vitro In Vitro Studies dls->in_vitro hplc->in_vitro tem->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Experimental workflow for this compound nanoparticle formulation and characterization.

elatol_signaling_pathway cluster_translation Protein Translation Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound eif4a1 eIF4A1 Helicase This compound->eif4a1 inhibits cyclins Cyclin D1/E CDK2/4 ↓ This compound->cyclins downregulates mitochondria Mitochondrial Dysfunction This compound->mitochondria induces cap_translation Cap-Dependent Translation eif4a1->cap_translation protein_synthesis Oncogenic Protein Synthesis ↓ cap_translation->protein_synthesis apoptosis Apoptosis protein_synthesis->apoptosis g1_arrest G1 Phase Arrest cyclins->g1_arrest g1_arrest->apoptosis ros ROS ↑ mitochondria->ros caspase9 Caspase-9 ↑ mitochondria->caspase9 ros->apoptosis caspase9->apoptosis

Caption: Simplified signaling pathways affected by this compound leading to anti-tumor effects.

References

Validation & Comparative

Elatol vs. Silvestrol: A Comparative Analysis of eIF4A1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase, has emerged as a critical target. Its role in unwinding the 5' untranslated regions of oncogenic mRNAs makes it a linchpin in the translation of proteins that drive tumor growth and survival. Among the arsenal (B13267) of molecules developed to inhibit eIF4A1, the natural products elatol and silvestrol (B610840) have garnered significant attention. This guide provides a detailed comparative study of these two prominent eIF4A1 inhibitors, presenting experimental data, methodologies, and a visual representation of their molecular interactions.

At a Glance: Key Differences

FeatureThis compoundSilvestrol
Primary Target eIF4A1eIF4A1
Mechanism of Action Inhibits ATP hydrolysis and helicase activity of eIF4A1[1][2][3][4]. Binds to eIF4A1 in a 2:1 stoichiometry[2][3].Inhibits eIF4A1 helicase activity by acting as a "molecular clamp," locking eIF4A1 onto RNA[5][6][7].
In Vitro Potency Less potent, with LD50/IC50 values typically in the high nanomolar to micromolar range[1][2][3].Highly potent, with IC50 values in the low nanomolar range for many cancer cell lines[8][9][10].
In Vivo Tolerability Tolerated at significantly higher doses (~100x relative to silvestrol)[1][2][3].Effective at low doses, but higher doses can be associated with toxicity[5][8][11].
Off-Target Effects Induces an integrated stress response (ISR), which is thought to be an off-target effect[1][2][3]. Also reported to inhibit mitochondrial translation[12].Generally considered a specific eIF4A1 inhibitor.

In-Depth Comparison: Efficacy and Cytotoxicity

The differential potency of this compound and silvestrol is a key distinguishing feature. While both compounds exhibit broad anti-tumor activity, silvestrol consistently demonstrates greater potency in in vitro assays across a range of cancer cell lines.

Table 1: Comparative Cytotoxicity (LD50/IC50) in Cancer Cell Lines

Cell LineCancer TypeThis compound (nM)Silvestrol (nM)Reference
OCI-Ly3Diffuse Large B-cell Lymphoma~130~2.7[2]
SU-DHL-6Diffuse Large B-cell Lymphoma~200~5[2]
RIVADiffuse Large B-cell Lymphoma~5756~213[2]
LNCaPProstate CancerNot explicitly stated1-7[9]
U251GlioblastomaNot explicitly stated22.88[13]
U87GlioblastomaNot explicitly stated13.15[13]
VariousNCI-60 PanelAverage LD50 = 1900Not explicitly stated[11]

Despite its lower in vitro potency, this compound's high in vivo tolerability allows for dosing at levels that achieve significant anti-tumor effects in xenograft models[1][2][3]. This suggests a wider therapeutic window for this compound compared to silvestrol.

Mechanism of Action: A Tale of Two Inhibition Strategies

Both this compound and silvestrol target the eIF4A1 helicase, but their modes of inhibition differ significantly. This compound acts as a direct inhibitor of the enzyme's ATPase and helicase functions, binding to two distinct sites on the eIF4A1 protein[1][2][3]. In contrast, silvestrol functions as a molecular clamp, stabilizing the eIF4A1-RNA complex and preventing the scanning of the 43S preinitiation complex along the mRNA[5][6][7].

cluster_eIF4F eIF4F Complex Assembly cluster_translation Translation Initiation cluster_inhibitors Inhibitor Action eIF4E eIF4E (Cap-binding protein) eIF4G eIF4G (Scaffold protein) eIF4E->eIF4G binds eIF4A1 eIF4A1 (RNA helicase) eIF4A1->eIF4G binds mRNA 5'-capped mRNA with secondary structure eIF4A1_active eIF4A1 Activity (ATP Hydrolysis) mRNA->eIF4A1_active unwinds ribosome 43S Pre-initiation Complex translation Protein Synthesis (Oncogenes) ribosome->translation unwound_mRNA Unwound mRNA unwound_mRNA->ribosome allows scanning eIF4F_complex eIF4F Complex eIF4F_complex->mRNA binds cap eIF4A1_active->unwound_mRNA This compound This compound This compound->eIF4A1_active Inhibits ATP hydrolysis & helicase activity silvestrol Silvestrol silvestrol->eIF4A1_active Clamps eIF4A1 to RNA, preventing scanning

Figure 1. Mechanism of eIF4A1 inhibition by this compound and silvestrol.

Signaling Pathways Affected

By inhibiting eIF4A1, both this compound and silvestrol disrupt the translation of a subset of mRNAs characterized by complex 5' untranslated regions. These often encode for proteins crucial for cancer cell proliferation and survival, including oncoproteins like c-Myc. Silvestrol has been specifically shown to downregulate the AKT/mTOR and ERK1/2 signaling pathways[13].

cluster_pathway Downstream Signaling Affected by eIF4A1 Inhibition inhibitor This compound or Silvestrol eIF4A1 eIF4A1 inhibitor->eIF4A1 inhibits structured_mRNA Translation of mRNAs with structured 5'-UTRs (e.g., c-Myc, Cyclin D1) eIF4A1->structured_mRNA required for oncoproteins Oncoprotein Synthesis structured_mRNA->oncoproteins leads to cell_cycle Cell Cycle Progression oncoproteins->cell_cycle drives apoptosis Apoptosis oncoproteins->apoptosis inhibits proliferation Cell Proliferation oncoproteins->proliferation promotes akt_mtor AKT/mTOR Pathway erk ERK1/2 Pathway silvestrol_specific Silvestrol silvestrol_specific->akt_mtor inhibits silvestrol_specific->erk inhibits

Figure 2. Signaling pathways impacted by eIF4A1 inhibitors.

Experimental Protocols

A summary of the key experimental methodologies used to characterize and compare this compound and silvestrol is provided below.

1. eIF4A1 ATPase Activity Assay (Malachite Green Assay)

  • Principle: This colorimetric assay measures the amount of inorganic phosphate (B84403) released from ATP hydrolysis by eIF4A1. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Recombinant eIF4A1 is incubated with ATP and a specific RNA substrate in a reaction buffer.

    • Varying concentrations of the inhibitor (this compound or silvestrol) are added to the reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the malachite green reagent is added.

    • The absorbance is measured at a wavelength of ~620 nm.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. eIF4A1 Helicase Activity Assay (Fluorescence-Based)

  • Principle: This assay utilizes a fluorescently labeled RNA duplex. The unwinding of the duplex by eIF4A1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.

  • Protocol Outline:

    • A short RNA duplex with a fluorophore on one strand and a quencher on the other is prepared.

    • Recombinant eIF4A1 is incubated with the RNA duplex and ATP in a reaction buffer.

    • Different concentrations of the inhibitor are added.

    • The fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of unwinding is calculated, and the inhibitory effect of the compound is determined.

3. Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo Assay)

  • Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, a tetrazolium salt is reduced to a colored formazan (B1609692) product by mitochondrial dehydrogenases. The CellTiter-Glo assay measures ATP levels as an indicator of cell viability.

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound or silvestrol for a specified duration (e.g., 72 hours).

    • The MTT reagent or CellTiter-Glo reagent is added to each well.

    • After incubation, the absorbance (MTT) or luminescence (CellTiter-Glo) is measured.

    • The LD50 or IC50 value is determined by fitting the data to a dose-response curve.

4. In Vivo Xenograft Studies

  • Principle: This method evaluates the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Protocol Outline:

    • A specific number of human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives regular administration of this compound or silvestrol (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

cluster_workflow In Vivo Xenograft Experimental Workflow cell_culture Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Control and Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound or Silvestrol) randomization->treatment monitoring Measurement of Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint analysis Further Analysis (e.g., Western Blot) endpoint->analysis

Figure 3. A generalized workflow for in vivo xenograft studies.

Conclusion

This compound and silvestrol represent two distinct yet effective strategies for targeting the eIF4A1 RNA helicase in cancer. Silvestrol's high in vitro potency makes it a powerful tool for research and a promising therapeutic candidate, though its therapeutic window may be narrower. This compound, while less potent in vitro, exhibits excellent in vivo tolerability, suggesting it may have a more favorable safety profile for clinical development. The choice between these inhibitors, and the focus of future drug development efforts, will likely depend on the specific cancer type, the desired therapeutic index, and the potential for combination therapies. Further research into the off-target effects of this compound, particularly its impact on mitochondrial translation, is warranted to fully elucidate its mechanism of action and clinical potential.

References

A Comparative Guide to the Efficacy of Elatol and Other Rocaglates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of translational inhibitors, the marine-derived compound Elatol and the family of rocaglates have emerged as significant players, primarily through their targeting of the eukaryotic initiation factor 4A (eIF4A). Both classes of compounds exhibit potent anticancer and antiviral activities by modulating the cap-dependent translation initiation process. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Overview of this compound and Rocaglates

This compound is a natural sesquiterpene isolated from red algae of the Laurencia genus.[1] It has been identified as a novel inhibitor of the DEAD-box RNA helicase eIF4A1, a crucial enzyme in the initiation of protein synthesis.[2][3] By inhibiting the ATPase and helicase activities of eIF4A1, this compound effectively stalls the translation of a subset of mRNAs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

Rocaglates are a diverse family of natural and synthetic compounds characterized by a cyclopenta[b]benzofuran core.[5] They are well-established inhibitors of eIF4A and function by clamping the helicase onto polypurine-rich RNA sequences, thereby preventing the scanning of the 43S preinitiation complex and inhibiting translation.[6][7] This unique "molecular glue" mechanism has demonstrated broad therapeutic potential.[8]

Comparative Efficacy: Anticancer and Antiviral Activities

The following tables summarize the in vitro efficacy of this compound and various rocaglates against different cancer cell lines and viruses, presented as half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50).

Anticancer Activity
CompoundCell LineCancer TypeIC50 (nM)Reference
This compound NCI-60 Panel (average)Various Cancers1,900[4]
DLBCL cell lines (average)Lymphoma1,300[4]
Silvestrol DLBCL cell lines (average)Lymphoma2.7 - 213[9]
Rocaglamide (RocA) MPNSTNerve Sheath TumorComparable to Silvestrol[5]
Amidino-rocaglate (-)-9aa --0.97[10]
CR-1-31-B ----
Zotatifin ----
Antiviral Activity
CompoundVirusCell LineEC50 (nM)Reference
Silvestrol HCoV-229EMRC-5<10[11]
MERS-CoVMRC-5<10[11]
SARS-CoV-2Vero E6<10[11]
CR-1-31-B HCoV-229EMRC-5<10[11]
MERS-CoVMRC-5<10[11]
SARS-CoV-2Vero E6<10[11]
Zotatifin HCoV-229EMRC-53.9[11]
MERS-CoVMRC-54.3[11]
SARS-CoV-2Vero E641.6[11]

Direct comparative antiviral data for this compound was not found in the initial search results.

Mechanism of Action and Signaling Pathways

Both this compound and rocaglates converge on the inhibition of eIF4A, a key component of the eIF4F translation initiation complex. However, their precise mechanisms of interaction and the downstream cellular responses exhibit some differences.

Rocaglates are known to act as interfacial inhibitors, stabilizing the interaction between eIF4A and specific mRNA sequences.[12][13] This leads to the sequestration of the eIF4F complex, thereby globally reducing cap-dependent translation.[12]

Rocaglate_Mechanism mRNA 5' UTR of mRNA (polypurine-rich) Translation_Initiation Translation Initiation eIF4A eIF4A eIF4A->mRNA Rocaglate Rocaglate Rocaglate->mRNA clamps onto Rocaglate->eIF4A Rocaglate->Translation_Initiation INHIBITS eIF4F_complex eIF4F Complex eIF4F_complex->eIF4A contains Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis leads to

Mechanism of action for rocaglates.

This compound also inhibits eIF4A1's helicase activity but has been shown to induce markers of an integrated stress response (ISR), a pathway not consistently observed with all rocaglates.[4][9] Furthermore, at higher concentrations, this compound has been reported to inhibit mitochondrial protein synthesis.[14][15]

Elatol_Signaling This compound This compound eIF4A1 eIF4A1 This compound->eIF4A1 INHIBITS Mitochondrial_Translation Mitochondrial Translation This compound->Mitochondrial_Translation INHIBITS (at higher conc.) ISR Integrated Stress Response (ATF4 induction) This compound->ISR INDUCES Cap_Dependent_Translation Cap-Dependent Translation eIF4A1->Cap_Dependent_Translation enables Cell_Cycle_Arrest Cell Cycle Arrest Cap_Dependent_Translation->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cap_Dependent_Translation->Apoptosis leads to

Signaling pathways affected by this compound.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or rocaglates) for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control, and the IC50 value is determined.[5]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compound Add Serial Dilution of Compound Seed_Cells->Add_Compound Incubate Incubate (e.g., 72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Elatol vs. Zotatifin (eFT226): A Comparative Analysis of Potency and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the natural product elatol and the clinical-stage compound zotatifin (B8103393) (eFT226). Both molecules have garnered interest for their potential as anti-cancer agents through their interference with protein synthesis, albeit with distinct primary mechanisms and potencies.

This document synthesizes available preclinical data to objectively compare their performance, detailing experimental methodologies and illustrating key cellular pathways.

Executive Summary

Zotatifin (eFT226) is a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, including many oncogenes. It has demonstrated a low nanomolar potency in biochemical assays and is currently being evaluated in clinical trials for various solid tumors. This compound, a natural product derived from red algae, has been identified as a potent inhibitor of mitochondrial protein synthesis and also exhibits inhibitory activity against eIF4A1. Its potency is reported in the high nanomolar to low micromolar range in cellular assays. While both compounds impact protein synthesis, their differing primary targets and mechanisms of action present distinct therapeutic opportunities and potential toxicities.

Data Presentation: Potency Comparison

The following table summarizes the available quantitative data on the potency of this compound and zotatifin. It is important to note that the experimental contexts for these measurements are different, precluding a direct, definitive comparison of potency without head-to-head studies.

CompoundAssay TypeTarget/Cell LinePotency (IC50/EC50/LD50)Reference
Zotatifin (eFT226) Biochemical AssayeIF4AIC50: 2 nM[1][2][3]
Luciferase Reporter AssayMDA-MB-231 cells (RTK 5'-UTR)IC50: 0.8-4.2 nM[4]
Cell Proliferation AssayMDA-MB-231 tumor cellsGI50: <15 nM[3]
This compound Cell Viability AssayLeukemia and Lymphoma cell linesEC50: ~1 µM[5]
Cell Viability AssayLeukemia cell linesLD50: High nM to low µM range[6]

Mechanism of Action

Zotatifin (eFT226): A Selective eIF4A Inhibitor

Zotatifin functions as a molecular glue, stabilizing the complex between eIF4A and specific polypurine RNA sequences within the 5'-untranslated regions (5'-UTRs) of certain mRNAs.[1][4][7] This action clamps the helicase onto the mRNA, preventing the scanning of the 43S pre-initiation complex and thereby inhibiting the translation of key oncogenic proteins such as HER2, FGFR1/2, and Cyclin D1.[4][8]

This compound: A Dual Inhibitor of Mitochondrial and Cap-Dependent Translation

This compound has been shown to be a potent inhibitor of mitochondrial protein synthesis, a mechanism distinct from that of zotatifin.[5][6] This leads to cellular energy stress and can trigger apoptosis. In addition to this primary mechanism, this compound has also been identified as an inhibitor of eIF4A1 helicase activity, which contributes to its anti-cancer effects by suppressing cap-dependent translation.[6][9] Studies have shown that this compound can reduce the expression of proteins such as MYC, cyclin D1, and BCL2.[9][10]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by zotatifin and this compound.

zotatifin_pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects RTK RTK (e.g., HER2, FGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mTOR->eIF4F Ribosome 43S Pre-initiation Complex eIF4F->Ribosome recruitment mRNA mRNA with 5'-UTR (Polypurine Motif) mRNA->Ribosome Oncoproteins Oncoprotein Synthesis (e.g., Cyclins, MYC, BCL2) Ribosome->Oncoproteins translation CellGrowth Tumor Cell Growth & Proliferation Oncoproteins->CellGrowth Zotatifin Zotatifin (eFT226) Zotatifin->eIF4F inhibits

Zotatifin's Mechanism of Action

elatol_pathway cluster_mito Mitochondrial Translation cluster_cyto Cytoplasmic Translation cluster_stress Cellular Stress & Apoptosis Mitoribosome Mitoribosome MitoProteins Mitochondrial Proteins Mitoribosome->MitoProteins synthesis OXPHOS Oxidative Phosphorylation MitoProteins->OXPHOS ISR Integrated Stress Response (ISR) MitoProteins->ISR depletion activates Apoptosis Apoptosis OXPHOS->Apoptosis inhibition leads to eIF4A1 eIF4A1 CapTranslation Cap-Dependent Translation eIF4A1->CapTranslation Oncoproteins Oncoprotein Synthesis (e.g., MYC, Cyclin D1) CapTranslation->Oncoproteins Oncoproteins->Apoptosis depletion contributes to ISR->Apoptosis This compound This compound This compound->Mitoribosome inhibits This compound->eIF4A1 inhibits

This compound's Dual Mechanism of Action

Experimental Protocols

In Vitro Potency Assessment of Zotatifin (eFT226)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of zotatifin against eIF4A.

  • Methodology: A common method is a luciferase reporter assay.[4]

    • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media.

    • Transfection: Cells are transiently transfected with a luciferase reporter construct containing a 5'-UTR with a polypurine motif, known to be a zotatifin binding site. A control construct with a 5'-UTR lacking this motif is also used.

    • Treatment: Transfected cells are treated with a serial dilution of zotatifin or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

    • Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: The luminescence signal is normalized to a co-transfected control or to cell viability. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

zotatifin_workflow start Start: Culture MDA-MB-231 cells transfect Transfect with Luciferase Reporter (with/without polypurine motif) start->transfect treat Treat with serial dilutions of Zotatifin transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and measure luminescence incubate->lyse analyze Analyze data and calculate IC50 lyse->analyze end End: Potency Determined analyze->end

Workflow for Zotatifin Potency Assay

In Vitro Cytotoxicity Assessment of this compound

  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.[10]

    • Cell Seeding: Cancer cell lines (e.g., leukemia or lymphoma cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control, and the EC50 or LD50 value is calculated from the dose-response curve.

Conclusion

Zotatifin and this compound represent two distinct approaches to targeting protein synthesis for cancer therapy. Zotatifin is a highly potent and selective inhibitor of eIF4A with a clear mechanism of action that is being actively explored in clinical settings.[8][11][12][13][14] this compound, while also demonstrating inhibition of eIF4A1, is a potent inhibitor of mitochondrial translation, offering a different therapeutic strategy.[5][6] The available data suggests that zotatifin is more potent in targeting the eIF4A-mediated translation pathway. However, the dual mechanism of this compound could be advantageous in certain cancer types or in overcoming resistance. Further research, including direct comparative studies, is necessary to fully elucidate the relative therapeutic potential of these two compounds.

References

Head-to-Head Comparison of Elatol and Tigecycline in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic properties of the natural marine product Elatol and the antibiotic tigecycline (B611373). Both compounds have demonstrated efficacy against leukemia cells by targeting mitochondrial protein synthesis, a critical pathway for the high energy demands of cancer cells. This document synthesizes available preclinical data to compare their potency, mechanisms of action, and the experimental evidence supporting their potential as anti-leukemic agents.

Data Presentation: Comparative Efficacy

While a direct head-to-head study with a comprehensive IC50 table across a wide range of leukemia cell lines is not publicly available, the existing literature consistently indicates the superior potency of this compound. Several studies report that this compound is 10 to 40 times more potent than tigecycline in leukemia and lymphoma cell lines.[1] The following table summarizes the available quantitative data on the cytotoxic effects of this compound and tigecycline in various leukemia cell lines.

CompoundCell Line(s)Potency Metric (IC50/LD50)Reported PotencyCitation(s)
This compound Chronic Myelogenous Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL)LD50 (24h)High nanomolar to low micromolar range[1]
Non-Hodgkin Lymphoma cell linesLD50Average 1.3 µM (range 213-5749 nM)
Tigecycline Acute Myeloid Leukemia (AML) cell linesLD503 to 8 µM
OCI-AML2 (AML)IC50~5 µM
HL-60 (AML)IC50~3-5 µM
Comparison Leukemia and Lymphoma cell linesRelative PotencyThis compound is reported to be 10-40x more potent than tigecycline at 72h.[1]

Mechanisms of Action: A Tale of Two Mitochondrial Inhibitors

Both this compound and tigecycline exert their anti-leukemic effects by disrupting mitochondrial protein synthesis, a vulnerability in many types of cancer cells that are highly dependent on oxidative phosphorylation.[1][2] However, their precise mechanisms and downstream effects show notable differences.

Tigecycline , a glycylcycline antibiotic, is a well-characterized inhibitor of the bacterial 30S ribosomal subunit.[2] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, tigecycline also binds to the mitochondrial 30S ribosomal subunit, thereby inhibiting the synthesis of essential mitochondrial-encoded proteins of the electron transport chain.[2] This leads to impaired mitochondrial respiration, reduced oxygen consumption, and ultimately, cell death in leukemia cells.[2]

This compound , a halogenated sesquiterpene derived from red algae, also potently inhibits mitochondrial protein synthesis.[1] However, its exact binding site on the mitochondrial ribosome remains to be elucidated, though it is known to be distinct from that of chloramphenicol (B1208) and does not disrupt the integrity of the mitoribosomal subunits.[1]

Beyond its effects on mitochondria, this compound has a dual mechanism of action. It has also been shown to inhibit the eIF4A1 helicase, which suppresses cap-dependent cytoplasmic translation. Furthermore, this compound triggers the OMA1-DELE1-ATF4 mitochondrial stress pathway, leading to the activation of the Integrated Stress Response (ISR) and apoptosis.[1] This multi-pronged attack may contribute to its enhanced potency compared to tigecycline.

Signaling Pathway Diagrams

Tigecycline_Mechanism cluster_mito Mitochondrion Tigecycline Tigecycline Mito_Ribosome Mitochondrial Ribosome (30S subunit) Tigecycline->Mito_Ribosome Binds to Mitochondrion Mitochondrion Mito_Protein_Syn Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Syn Inhibits ETC_Proteins Electron Transport Chain Proteins Mito_Protein_Syn->ETC_Proteins Produces OXPHOS Oxidative Phosphorylation ETC_Proteins->OXPHOS Essential for ATP ATP Production OXPHOS->ATP Cell_Death Leukemia Cell Death ATP->Cell_Death Depletion leads to

Caption: Tigecycline's mechanism of action in leukemia cells.

Elatol_Mechanism cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound Mito_Translation Mitochondrial Translation This compound->Mito_Translation Inhibits eIF4A1 eIF4A1 Helicase This compound->eIF4A1 Inhibits OMA1 OMA1 Mito_Translation->OMA1 Stress activates DELE1 DELE1 OMA1->DELE1 Cleaves ATF4 ATF4 DELE1->ATF4 Activates Cap_Translation Cap-dependent Translation eIF4A1->Cap_Translation Required for Apoptosis Apoptosis Cap_Translation->Apoptosis Inhibition contributes to ISR Integrated Stress Response (ISR) ATF4->ISR ISR->Apoptosis

Caption: this compound's dual mechanism of action in leukemia cells.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a head-to-head comparison of two anti-leukemic compounds.

Experimental_Workflow start Start: Select Leukemia Cell Lines (e.g., AML, CML, ALL) culture Cell Culture and Expansion start->culture treatment Treat cells with varying concentrations of this compound and Tigecycline culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis mito_trans Mitochondrial Translation Assay (35S-Methionine Incorporation) treatment->mito_trans cyto_trans Cytoplasmic Translation Assay (Polysome Profiling / Luciferase Reporter) treatment->cyto_trans stress Integrated Stress Response Analysis (Western Blot for p-eIF2α, ATF4) treatment->stress data_analysis Data Analysis: - Calculate IC50/LD50 values - Compare apoptosis rates - Analyze protein synthesis inhibition - Assess ISR activation viability->data_analysis apoptosis->data_analysis mito_trans->data_analysis cyto_trans->data_analysis stress->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for comparing anti-leukemic drugs.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and tigecycline are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed leukemia cells (e.g., OCI-AML2, HL-60, K562) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of appropriate culture medium.

  • Treatment: Add serial dilutions of this compound or tigecycline to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat leukemia cells with this compound or tigecycline at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Mitochondrial Protein Synthesis Assay (³⁵S-Methionine Incorporation)

This assay directly measures the synthesis of mitochondrial-encoded proteins.

  • Cell Preparation: Culture leukemia cells and treat with this compound, tigecycline, or vehicle control for a specified time. Pre-treat cells with a cytoplasmic translation inhibitor (e.g., emetine (B1671215) or cycloheximide) for 30-60 minutes to specifically label mitochondrial translation products.

  • Labeling: Add ³⁵S-methionine to the culture medium and incubate for 1-2 hours at 37°C.

  • Cell Lysis: Harvest and wash the cells, then lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).

  • SDS-PAGE and Autoradiography: Resuspend the protein pellet in sample buffer, separate the proteins by SDS-PAGE, and visualize the radiolabeled mitochondrial proteins by autoradiography.

  • Quantification: Quantify the intensity of the bands corresponding to mitochondrial-encoded proteins to determine the level of inhibition.

Western Blotting for Integrated Stress Response Markers

This technique is used to detect the phosphorylation of eIF2α and the expression of ATF4.

  • Cell Treatment and Lysis: Treat leukemia cells with this compound or a known ISR inducer (positive control) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, and ATF4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and tigecycline represent promising therapeutic strategies for leukemia by targeting mitochondrial protein synthesis. The available preclinical data strongly suggest that this compound is significantly more potent than tigecycline. This increased potency is likely attributable to its dual mechanism of action, which includes the inhibition of both mitochondrial and cytoplasmic protein synthesis, as well as the induction of the integrated stress response. Further in-depth comparative studies, particularly in vivo models, are warranted to fully elucidate the therapeutic potential of this compound and to determine its advantages over tigecycline for the treatment of leukemia.

References

Comparative Guide to the Validation of Elatol's Binding to eIF4A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the marine natural product Elatol with other known inhibitors of the eukaryotic translation initiation factor 4A1 (eIF4A1). eIF4A1 is a critical ATP-dependent DEAD-box RNA helicase involved in unwinding the 5' untranslated region of mRNAs, a crucial step in cap-dependent translation initiation.[1] Its role in promoting the translation of oncoproteins makes it a compelling target for cancer therapy.[2][3] This document outlines the experimental validation of this compound's binding to eIF4A1, compares its performance with alternative compounds, and provides detailed experimental protocols.

This compound's Binding Profile to eIF4A1

This compound has been identified as a novel inhibitor of eIF4A1.[4][5] Experimental evidence demonstrates that this compound directly interacts with eIF4A1 and inhibits its enzymatic functions. A key finding is its unexpected 2:1 binding stoichiometry to eIF4A1, as confirmed by isothermal titration calorimetry, with a dissociation constant (KD) of 1.98 ± 0.31 μM.[4] Molecular modeling suggests that two this compound molecules bind in adjacent pockets within the helicase core of eIF4A1, interacting with key lysine (B10760008) residues in the RNA binding groove.[4][6] This binding inhibits both the ATPase and helicase activities of eIF4A1.[4][5]

Comparative Analysis of eIF4A1 Inhibitors

This compound's mechanism and efficacy can be better understood when compared with other well-characterized eIF4A1 inhibitors. The following table summarizes the key properties of this compound, Silvestrol, Hippuristanol, and Pateamine A.

FeatureThis compoundSilvestrol (and other Rocaglates)HippuristanolPateamine A
Binding Affinity (KD) 1.98 ± 0.31 μM[4][7]Potent, nanomolar rangeMicromolar rangeNanomolar range
Stoichiometry (Inhibitor:eIF4A1) 2:1[1][4][5]1:11:11:1
Mechanism of Action Inhibits ATPase and helicase activity; binds to the helicase core.[1][4][5]Increases eIF4A1's affinity for RNA, clamping it onto polypurine sequences and stalling translation.[4][8]Blocks RNA interaction with eIF4A1 by locking it in a closed conformation.[4][9]Stabilizes the eIF4A1-RNA interaction and sequesters eIF4A1 from the eIF4F complex.[1]
Cellular Effects Induces growth arrest and apoptosis; may induce an integrated stress response as an off-target effect.[4][5]Potent antitumor activity in vitro and in vivo.[3]Inhibits translation and demonstrates antitumor activity.[2][4]Potent inhibitor of translation initiation.[2][10]
In Vivo Tolerance Tolerated at ~100x relative dosing compared to Silvestrol.[4]Limited by toxicity.Preclinical activity demonstrated.[9]Preclinical activity demonstrated.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of eIF4A1 inhibitors. Below are protocols for key experiments used to characterize the binding and activity of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters of the this compound-eIF4A1 interaction.

Methodology:

  • Recombinant human eIF4A1 is purified and dialyzed against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM MgCl2, 1 mM TCEP, pH 7.5).

  • This compound is dissolved in a matching buffer containing a minimal amount of DMSO to ensure solubility. The same concentration of DMSO is added to the protein solution to nullify any heat of dilution effects.

  • The sample cell of the ITC instrument is filled with the eIF4A1 solution (typically at a concentration of 10-20 µM).

  • The injection syringe is filled with the this compound solution (typically at a concentration 10-20 fold higher than the protein concentration).

  • A series of small, sequential injections of this compound into the eIF4A1 solution are performed at a constant temperature (e.g., 25°C).

  • The heat change associated with each injection is measured.

  • The resulting data are integrated and fit to a suitable binding model (e.g., one-site or two-site independent binding model) using analysis software to determine the KD, stoichiometry, enthalpy (ΔH), and entropy (ΔS) of binding.

ATPase Activity Assay (Malachite Green Assay)

Objective: To measure the inhibition of eIF4A1's ATP hydrolysis activity by this compound.

Methodology:

  • The reaction is performed in a 96-well plate in a buffer containing 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 5 µg/µL RNA.

  • Recombinant eIF4A1 (e.g., 100 nM) is pre-incubated with varying concentrations of this compound (or vehicle control) for 15 minutes at room temperature.

  • The reaction is initiated by the addition of ATP (e.g., 1 mM).

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is quantified by adding a Malachite Green reagent.

  • The absorbance is measured at a wavelength of 620-650 nm.

  • The IC50 value, the concentration of this compound required to inhibit 50% of the ATPase activity, is calculated by fitting the data to a dose-response curve.

Helicase Activity Assay (Fluorescence-Based)

Objective: To assess the effect of this compound on the RNA unwinding activity of eIF4A1.

Methodology:

  • A fluorescently labeled RNA duplex substrate is used. This typically consists of a longer RNA strand annealed to a shorter, complementary RNA strand that is labeled with a fluorophore and a quencher. When the duplex is intact, the fluorescence is quenched. Unwinding separates the strands, leading to an increase in fluorescence.

  • The reaction is set up in a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 2 mM DTT).

  • Recombinant eIF4A1 is pre-incubated with varying concentrations of this compound for 15 minutes.

  • The reaction is initiated by adding the RNA duplex substrate and ATP.

  • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • The rate of RNA unwinding is calculated from the initial linear phase of the fluorescence increase.

  • The inhibitory effect of this compound is determined by comparing the unwinding rates in the presence of the compound to the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow for validating this compound's binding to eIF4A1 and the simplified signaling pathway of eIF4A1.

experimental_workflow atpase ATPase Activity Assay (Malachite Green) helicase Helicase Activity Assay (Fluorescence-based) atpase->helicase proliferation Proliferation Assay helicase->proliferation Cellular Efficacy itc Isothermal Titration Calorimetry (ITC) modeling Molecular Modeling itc->modeling apoptosis Apoptosis Assay proliferation->apoptosis translation Translation Reporter Assay proliferation->translation start Hypothesis: This compound binds to eIF4A1 start->atpase Enzymatic Inhibition start->itc Binding Affinity & Stoichiometry

Caption: Experimental workflow for validating this compound's binding to eIF4A1.

eIF4A1_pathway cluster_eif4f eIF4F Complex Assembly cluster_translation Translation Initiation eIF4E eIF4E (Cap Binding) eIF4G eIF4G (Scaffold) eIF4E->eIF4G eIF4A1 eIF4A1 (Helicase) eIF4G->eIF4A1 unwinding mRNA Unwinding eIF4A1->unwinding ATP -> ADP+Pi mRNA 5' UTR of mRNA mRNA->unwinding ribosome 43S Ribosome Scanning unwinding->ribosome protein Protein Synthesis (e.g., Oncoproteins) ribosome->protein This compound This compound This compound->eIF4A1 Inhibition Silvestrol Silvestrol Silvestrol->unwinding Clamps eIF4A1 on mRNA Hippuristanol Hippuristanol Hippuristanol->eIF4A1 Blocks RNA binding

Caption: Simplified eIF4A1 signaling pathway and points of inhibition.

References

Elatol on the Anticancer Stage: A Comparative Analysis with Leading Marine-Derived Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Elatol, a promising marine-derived compound, against established and clinical-stage marine anticancer agents. This report details their cytotoxic efficacy, mechanisms of action, and the intricate signaling pathways they modulate, supported by experimental data and protocols.

A Comparative Look at Cytotoxic Potency

The in vitro cytotoxic activity of this compound and other prominent marine-derived anticancer agents—Trabectedin (B1682994) (Yondelis®), Eribulin (Halaven®), and Cytarabine (Ara-C)—was evaluated against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. This quantitative data provides a direct comparison of the cytotoxic potency of these agents across different cancer types. This compound demonstrates significant cytotoxic effects, with IC50 values in the micromolar range against A549 and HeLa cells[1].

AgentMCF-7 (IC50)A549 (IC50)HeLa (IC50)
This compound Not Available6.24 µM[1]10-15 µM
Trabectedin (Yondelis®) ~1 nMLow nM range[2]Not Available
Eribulin (Halaven®) ~0.5-1 nM0.5 pM range[3]Not Available
Cytarabine (Ara-C) >10 µMNot AvailableSensitive

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of available literature.

Delving into the Mechanisms of Action and Signaling Pathways

The anticancer activity of these marine-derived agents stems from their distinct mechanisms of action, targeting various cellular processes from DNA integrity to protein synthesis and cytoskeletal function.

This compound: A Dual-Pronged Attack on Cancer Cells

This compound, a halogenated sesquiterpene from the red alga Laurencia microcladia, exhibits a multifaceted mechanism of action. It is a potent inhibitor of mitochondrial protein synthesis, a process critical for the energy production in rapidly dividing cancer cells. This inhibition occurs at concentrations that do not affect cytoplasmic protein synthesis, suggesting a selective mode of action[1][4][5][6]. Furthermore, this compound has been shown to inhibit the eIF4A1 helicase, a key component of the translation initiation complex, thereby suppressing the synthesis of proteins essential for cancer cell growth and survival[5][6]. This disruption of protein synthesis ultimately leads to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis (programmed cell death)[7]. The apoptotic cascade initiated by this compound involves the modulation of key regulatory proteins, including a decrease in the expression of anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins such as Bak, along with the activation of caspase-9 and p53[7].

Elatol_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Mito_Translation Mitochondrial Protein Synthesis This compound->Mito_Translation inhibits eIF4A1 eIF4A1 Helicase This compound->eIF4A1 inhibits Apoptosis Apoptosis Mito_Translation->Apoptosis Translation_Initiation Cap-dependent Translation Initiation eIF4A1->Translation_Initiation enables Cyclin_D1_E Cyclin D1/E, cdk2/4 (decreased) Translation_Initiation->Cyclin_D1_E Cell_Cycle Cell Cycle Arrest (G1/S) Cyclin_D1_E->Cell_Cycle Bcl_xL Bcl-xL (decreased) Bcl_xL->Apoptosis inhibits Cell_Cycle->Apoptosis Bak_Casp9_p53 Bak, Caspase-9, p53 (increased) Bak_Casp9_p53->Apoptosis promotes

This compound's dual mechanism targeting protein synthesis and inducing apoptosis.
Trabectedin (Yondelis®): A DNA Groove Binder with Broad Impact

Trabectedin, originally isolated from the tunicate Ecteinascidia turbinata, is an approved anticancer drug that functions by binding to the minor groove of DNA[8]. This interaction triggers a cascade of events that interfere with transcription factors, DNA repair pathways, and leads to DNA strand breaks[8][9]. Trabectedin's mechanism is distinct from other DNA-interacting agents. It can induce both the extrinsic and intrinsic apoptotic pathways. In some cancer cells, it upregulates death receptors like TRAIL-R1/DR4 and FAS, leading to activation of the extrinsic pathway[10]. In other cell types, it promotes the intrinsic pathway by increasing the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[10]. Trabectedin also modulates the tumor microenvironment by inducing apoptosis in tumor-associated macrophages[11].

Trabectedin_Signaling_Pathway cluster_Nucleus Nucleus cluster_Apoptosis Apoptosis Induction cluster_TME Tumor Microenvironment Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA binds to TAM Tumor-Associated Macrophages Trabectedin->TAM Transcription_Repair Transcription & DNA Repair Interference DNA->Transcription_Repair DNA_Breaks DNA Strand Breaks Transcription_Repair->DNA_Breaks Extrinsic Extrinsic Pathway (TRAIL-R, FAS) DNA_Breaks->Extrinsic Intrinsic Intrinsic Pathway (Bax, Bad, Bcl-2) DNA_Breaks->Intrinsic Apoptosis Apoptosis Extrinsic->Apoptosis activates Intrinsic->Apoptosis activates TAM_Apoptosis TAM Apoptosis TAM->TAM_Apoptosis undergo

Trabectedin's multifaceted anticancer mechanism.
Eribulin (Halaven®): A Microtubule Inhibitor with Non-Mitotic Effects

Eribulin, a synthetic analogue of halichondrin B from the marine sponge Halichondria okadai, is a potent microtubule inhibitor[12]. Unlike taxanes which stabilize microtubules, Eribulin inhibits microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis[9][13]. Beyond its mitotic effects, Eribulin has been shown to have significant impacts on the tumor microenvironment. It can induce vascular remodeling, improving tumor perfusion, and can also reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis, thereby promoting a less aggressive cancer cell phenotype[12][14]. Eribulin's activity is also linked to the inhibition of key signaling pathways like PI3K/AKT/mTOR, which are crucial for cancer cell growth and survival[12].

Eribulin_Signaling_Pathway cluster_Cytoskeleton Cytoskeleton cluster_CellCycle Cell Cycle Progression cluster_Signaling Cellular Signaling cluster_TME Tumor Microenvironment Eribulin Eribulin Microtubules Microtubule Polymerization Eribulin->Microtubules inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Eribulin->PI3K_AKT inhibits EMT Epithelial-to-Mesenchymal Transition (EMT) Eribulin->EMT reverses Vascular_Remodeling Vascular Remodeling Eribulin->Vascular_Remodeling induces G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to PI3K_AKT->Apoptosis

Eribulin's dual action on microtubules and the tumor microenvironment.
Cytarabine (Ara-C): A Nucleoside Analog Disrupting DNA Synthesis

Cytarabine is a synthetic analog of deoxycytidine and a cornerstone in the treatment of hematological malignancies. Once inside the cell, it is converted to its active triphosphate form, Ara-CTP. Ara-CTP then competes with the natural nucleotide dCTP for incorporation into DNA. The incorporation of Ara-CTP into the growing DNA strand inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent DNA damage[11][15]. This disruption of DNA synthesis and repair mechanisms ultimately triggers apoptosis[11]. The efficacy of Cytarabine is dependent on its cellular uptake and intracellular phosphorylation, and resistance can develop through alterations in these pathways[14].

Cytarabine_Signaling_Pathway cluster_Metabolism Intracellular Metabolism cluster_Nucleus Nucleus Cytarabine Cytarabine (Ara-C) Ara_CTP Ara-CTP (active metabolite) Cytarabine->Ara_CTP is converted to DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase inhibits DNA_Synthesis DNA Synthesis & Repair Ara_CTP->DNA_Synthesis terminates chain DNA_Polymerase->DNA_Synthesis enables Apoptosis Apoptosis DNA_Synthesis->Apoptosis disruption leads to

Cytarabine's mechanism of DNA synthesis inhibition leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the standard methodologies used to assess the anticancer properties of these marine-derived agents.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of agent A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the marine-derived agent at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the fluorochromes with an appropriate laser and detect the emitted fluorescence.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to mechanical damage)

Protein Expression Analysis: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is crucial for investigating the changes in the expression levels of proteins involved in signaling pathways, such as those related to apoptosis and cell cycle control.

Workflow:

WesternBlot_Workflow A Prepare cell lysates B Determine protein concentration A->B C SDS-PAGE to separate proteins B->C D Transfer proteins to a membrane C->D E Block non-specific binding sites D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze band intensity H->I

The general workflow of a Western blot experiment.

Detailed Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Conclusion

This comparative guide highlights the potent anticancer activities of this compound and other key marine-derived agents. This compound's unique dual mechanism of inhibiting mitochondrial protein synthesis and cap-dependent translation initiation presents a promising avenue for further investigation. The provided data and experimental protocols offer a valuable resource for researchers in the field of marine drug discovery and cancer therapeutics, facilitating further comparative studies and the elucidation of novel anticancer strategies.

References

Elatol's Potential in Overcoming Chemotherapeutic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance is a primary obstacle in cancer chemotherapy. Elatol, a natural sesquiterpene isolated from red algae, presents a promising avenue for cancer treatment due to its unique mechanisms of action that diverge from conventional chemotherapeutics. This guide provides a comparative analysis of this compound with other standard chemotherapeutic agents, focusing on its potential to circumvent common resistance pathways. While direct cross-resistance studies are limited, the available data on this compound's mechanism and the behavior of similar compounds suggest a low probability of cross-resistance and a high potential for synergistic combination therapies.

Comparison of this compound with Standard Chemotherapeutics

This compound's distinct mode of action suggests it may be effective against tumors that have developed resistance to traditional DNA-damaging agents and microtubule inhibitors.

FeatureThis compoundDoxorubicinCisplatinPaclitaxel
Primary Mechanism of Action Inhibition of mitochondrial protein synthesis and inhibition of eukaryotic initiation factor 4A1 (eIF4A1).[1][2][3]DNA intercalation and inhibition of topoisomerase II.Forms platinum-DNA adducts, leading to DNA damage and apoptosis.Stabilizes microtubules, leading to mitotic arrest and apoptosis.
Primary Cellular Target Mitochondrial ribosomes and the eIF4A1 RNA helicase.[1][3]DNA and topoisomerase II.DNA.Tubulin.
Known Resistance Mechanisms Activation of the NRF2 pathway (inferred from other eIF4A1 inhibitors).[4]Increased drug efflux (e.g., via P-glycoprotein), altered topoisomerase II, enhanced DNA repair.Decreased drug uptake, increased drug efflux, enhanced DNA repair, increased detoxification by glutathione.Alterations in tubulin structure, increased drug efflux (e.g., via P-glycoprotein).
Potential for Cross-Resistance Unlikely with DNA-damaging agents or microtubule inhibitors due to a distinct mechanism of action.Can exhibit cross-resistance with other topoisomerase inhibitors and drugs subject to efflux pump-mediated resistance.Can exhibit cross-resistance with other platinum-based drugs and alkylating agents.Can exhibit cross-resistance with other microtubule-targeting agents and drugs subject to efflux pump-mediated resistance.

Experimental Data on this compound's Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects across a variety of cancer cell lines. The following table summarizes its activity, providing a baseline for its potential efficacy.

Cell LineCancer TypeIC50 / LD50Reference
A549Lung CarcinomaCC50: 6.24 µM[5]
RDRhabdomyosarcomaCC50: 14.24 µM[5]
Various Leukemia & Lymphoma LinesHematologic MalignanciesEC50: ~1 µM[2]
Diffuse Large B-cell Lymphoma (DLBCL)LymphomaLD50: Varies by cell line[3]

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy and mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or other chemotherapeutics for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration of the drug that inhibits cell growth by 50% (IC50).[6]

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the desired concentration of this compound or control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[6]

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclins, caspases, Bcl-2 family proteins), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating its anticancer effects.

Elatol_Mechanism_of_Action cluster_this compound This compound cluster_cell Cancer Cell This compound This compound Mitochondrial_Ribosome Mitochondrial_Ribosome This compound->Mitochondrial_Ribosome Inhibits eIF4A1 eIF4A1 This compound->eIF4A1 Inhibits Mitochondrial_Protein_Synthesis Mitochondrial_Protein_Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis Cap_Dependent_Translation Cap_Dependent_Translation eIF4A1->Cap_Dependent_Translation Integrated_Stress_Response Integrated_Stress_Response Mitochondrial_Protein_Synthesis->Integrated_Stress_Response Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest Cap_Dependent_Translation->Cell_Cycle_Arrest Suppression leads to Apoptosis Apoptosis Integrated_Stress_Response->Apoptosis Induces Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Cancer_Cell_Lines Cancer Cell Lines (Sensitive and Resistant) Elatol_Treatment This compound Treatment (Dose-response and time-course) Cancer_Cell_Lines->Elatol_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Elatol_Treatment->Cytotoxicity_Assay Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Elatol_Treatment->Apoptosis_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot) Elatol_Treatment->Mechanism_Study Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis Mechanism_Study->Data_Analysis

Caption: General experimental workflow for assessing this compound's anticancer properties.

Conclusion and Future Directions

This compound's unique dual mechanism of inhibiting both mitochondrial protein synthesis and cap-dependent translation initiation distinguishes it from conventional chemotherapeutics. This suggests that this compound may be effective in treating cancers that have acquired resistance to standard therapies. While direct evidence of a lack of cross-resistance is still needed, the existing data strongly support the rationale for investigating this compound in combination with other anticancer agents. Future research should focus on:

  • Direct Cross-Resistance Studies: Evaluating the efficacy of this compound in well-characterized drug-resistant cancer cell lines (e.g., doxorubicin-resistant, cisplatin-resistant, paclitaxel-resistant).

  • Combination Therapy Studies: Investigating the synergistic or additive effects of this compound when combined with standard chemotherapeutics and targeted agents.

  • In Vivo Studies: Assessing the efficacy and safety of this compound, both as a single agent and in combination, in preclinical animal models of drug-resistant cancers.

The exploration of this compound and similar compounds holds significant promise for expanding the arsenal (B13267) of effective treatments against resistant and refractory cancers.

References

Elatol: A Performance Benchmark Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides an objective comparison of Elatol, a novel marine-derived compound, against established standard-of-care drugs. It is intended for researchers, scientists, and drug development professionals interested in emerging cancer therapies. The document summarizes key performance data from preclinical studies, details experimental methodologies, and visualizes the underlying mechanisms of action.

Introduction to this compound

This compound is a halogenated sesquiterpene isolated from red algae of the Laurencia genus.[1][2] It has emerged as a promising anticancer agent with a multifaceted mechanism of action, demonstrating potent activity against various cancer types, particularly hematologic malignancies such as non-Hodgkin lymphomas and leukemia.[3][4][5] This guide benchmarks its performance against relevant comparators to evaluate its therapeutic potential.

Mechanism of Action: A Dual-Inhibitory Approach

This compound exerts its antitumor effects through two primary mechanisms: the inhibition of cap-dependent translation and the disruption of mitochondrial protein synthesis.

  • Inhibition of eIF4A1 Helicase : this compound is a specific inhibitor of the DEAD-box RNA helicase eIF4A1, a critical component of the eIF4F complex required for the initiation of cap-dependent translation.[5][6] By inhibiting the ATPase and helicase activity of eIF4A1, this compound prevents the unwinding of complex 5' untranslated regions of messenger RNA (mRNA).[6][7] This selectively downregulates the synthesis of key oncoproteins with highly structured mRNAs, such as MYC, Cyclin D, MCL1, and BCL2, leading to cell cycle arrest and apoptosis.[8]

  • Inhibition of Mitochondrial Translation : this compound acts as a potent inhibitor of mitochondrial protein synthesis.[3][4] This action, which is significantly more potent than that of the antibiotic tigecycline, triggers the OMA1-DELE1-ATF4 mitochondrial integrated stress response (ISR).[3] The activation of the ISR, coupled with suppressed glycolytic capacity, results in ATP depletion and subsequent apoptotic cell death in cancer cells highly dependent on mitochondrial oxidative phosphorylation.[3][4]

These primary actions converge to induce cell cycle arrest, primarily at the G1/S transition, and activate the intrinsic apoptotic pathway.[1][9] This is evidenced by the downregulation of cyclins D1 and E, and the upregulation of pro-apoptotic proteins such as Bak and cleaved caspase-9.[1][9]

Elatol_Mechanism_of_Action cluster_0 This compound's Dual Action cluster_1 Mechanism 1: Translation Inhibition cluster_2 Mechanism 2: Mitochondrial Stress cluster_3 Downstream Cellular Effects This compound This compound eIF4A1 eIF4A1 Helicase This compound->eIF4A1 inhibits MitoTranslation Mitochondrial Protein Synthesis This compound->MitoTranslation inhibits Oncoproteins Reduced Synthesis of Oncoproteins (MYC, Cyclins) eIF4A1->Oncoproteins leads to CellCycleArrest G1/S Cell Cycle Arrest Oncoproteins->CellCycleArrest ISR Integrated Stress Response (ISR) MitoTranslation->ISR triggers Apoptosis Apoptosis ISR->Apoptosis CellCycleArrest->Apoptosis can lead to

Caption: this compound's dual mechanism targeting translation and mitochondrial function.

Comparative Performance Data

This compound's efficacy has been evaluated against various cancer cell lines and benchmarked against other translational and mitochondrial inhibitors.

Table 1: In Vitro Cytotoxicity of this compound vs. Comparator Drugs

CompoundCancer TypeCell Line(s)Potency MetricValue (µM)Reference(s)
This compound Non-Hodgkin LymphomaPanel of 12 linesAverage LD₅₀1.3[5]
This compound NCI-60 Panel60 Human Cancer LinesAverage LD₅₀1.9[5]
This compound Lung CarcinomaA549CC₅₀~12[2]
This compound RhabdomyosarcomaRDCC₅₀~6[2]
This compound eIF4A1 InhibitionCell-free assayIC₅₀ (ATPase)16.4[7]
Silvestrol Chronic Lymphocytic LeukemiaPrimary CLL cellsIC₅₀0.0069[8]
Tigecycline LeukemiaCML & ALL linesLD₅₀10-40x less potent than this compound[4]

LD₅₀: Lethal dose, 50%; CC₅₀: Cytotoxic concentration, 50%; IC₅₀: Inhibitory concentration, 50%.

Table 2: In Vivo Performance: this compound vs. Silvestrol

CompoundAnimal ModelMaximum Tolerated Dose (MTD)EfficacyReference(s)
This compound Mice65 mg/kgSignificantly reduced DLBCL tumor growth in xenograft model.[5]
Silvestrol Mice0.2 - 0.5 mg/kgEffective, but with a much narrower therapeutic window.[5]

The data indicates that while this compound may be less potent than the eIF4A1 inhibitor Silvestrol in in vitro assays, it is tolerated at approximately 100-fold higher doses in vivo, leading to significant antitumor activity in xenograft models.[5][10] Furthermore, this compound is 10-40 times more potent than Tigecycline at inhibiting mitochondrial translation and inducing cell death in leukemia cell lines.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate this compound's performance.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which a drug is cytotoxic to cancer cells.

  • Cell Seeding : Plate cancer cells (e.g., A549, DLBCL lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment : Prepare serial dilutions of this compound and standard-of-care drugs in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot viability against drug concentration and determine the CC₅₀/IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 treat_cells 3. Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 4. Incubate 48-72h treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan with DMSO incubate3->solubilize read_plate 8. Read Absorbance at 570 nm solubilize->read_plate analyze_data 9. Calculate Viability & Determine IC50 read_plate->analyze_data end_process End analyze_data->end_process

Caption: Standard workflow for determining drug cytotoxicity using an MTT assay.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in protein expression following drug treatment.

  • Cell Lysis : Treat cells with this compound at various concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., cleaved Caspase-9, Bak, Bcl-xL, Cyclin D1) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging : Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

This compound presents a compelling profile as a novel anticancer agent. Its dual-action mechanism, targeting both protein translation and mitochondrial function, offers a potential advantage in overcoming resistance mechanisms that plague single-target therapies. While its in vitro potency can be lower than some specialized inhibitors like Silvestrol, its significantly higher maximum tolerated dose in vivo suggests a wider therapeutic window, a critical attribute for clinical translation.[5][10] The robust preclinical data warrants further investigation of this compound as a standalone therapy or in combination with existing standard-of-care drugs for hematologic and other malignancies.

References

Comparative transcriptome analysis of cells treated with Elatol vs. silvestrol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol and silvestrol (B610840) are natural products that have garnered significant interest in the field of cancer research due to their potent cytotoxic activities. Both compounds are known to interfere with protein synthesis, a critical process for cancer cell proliferation and survival. However, they exhibit distinct mechanisms of action, leading to different downstream effects on the cellular transcriptome and signaling pathways. This guide provides a comparative analysis of the transcriptomic and cellular effects of this compound and silvestrol, supported by available experimental data. While comprehensive, direct comparative transcriptome sequencing (RNA-seq) data for both compounds under identical conditions are not yet available, this guide synthesizes findings from multiple studies to offer a detailed overview for research and drug development purposes.

Mechanism of Action at a Glance

  • Silvestrol: Primarily functions as an inhibitor of the RNA helicase eIF4A, a key component of the eIF4F translation initiation complex. Silvestrol "clamps" eIF4A onto mRNA, preventing the unwinding of complex 5' untranslated regions (5'UTRs) and thereby inhibiting the translation of a specific subset of mRNAs, many of which are involved in cell proliferation and survival.

  • This compound: Exhibits a dual mechanism of action. It has been identified as an inhibitor of the ATPase activity of eIF4A1, similar to silvestrol, but it is also a potent and novel inhibitor of mitochondrial translation. This latter activity leads to mitochondrial stress and the activation of the Integrated Stress Response (ISR).

Data Presentation: Comparative Effects on Gene and Protein Expression

The following tables summarize the known effects of this compound and silvestrol on gene and protein expression based on published studies.

Table 1: Comparative Summary of Cellular and Molecular Effects

FeatureThis compoundSilvestrol
Primary Molecular Target(s) eIF4A1, Mitochondrial RibosomeeIF4A
Primary Cellular Process Inhibited Cytoplasmic and Mitochondrial Protein SynthesisCap-dependent Translation Initiation
Key Downstream Signaling Pathway Integrated Stress Response (OMA1-DELE1-ATF4)Inhibition of PI3K/AKT/mTOR and ERK1/2 pathways
Effect on Cell Cycle G1/S phase arrest[1]G2/M checkpoint block[2]
Apoptosis Induction Yes, via mitochondrial dysfunction and caspase-9 activation[1]Yes, through the mitochondrial/apoptosome pathway[3]

Table 2: Genes and Proteins Modulated by this compound Treatment

While a comprehensive transcriptomic dataset for this compound is not publicly available, studies have identified several key proteins whose expression is downregulated following treatment.

Gene/ProteinDirection of ChangeFunctional CategoryReference
MYCDownregulatedOncogene, Transcription Factor[4]
Cyclin D3DownregulatedCell Cycle Regulator[4]
MCL1DownregulatedAnti-apoptotic Protein[4]
BCL2DownregulatedAnti-apoptotic Protein[4]
PIM2DownregulatedOncogene, Serine/Threonine Kinase[4]
Cyclin D1DownregulatedCell Cycle Regulator[1]
Cyclin EDownregulatedCell Cycle Regulator[1]
CDK2DownregulatedCell Cycle Regulator[1]
CDK4DownregulatedCell Cycle Regulator[1]
Bcl-xLDownregulatedAnti-apoptotic Protein[1]
BakUpregulatedPro-apoptotic Protein[1]
Caspase-9UpregulatedApoptosis Initiator Caspase[1]
p53UpregulatedTumor Suppressor[1]

Table 3: Top 20 eIF4A-Dependent Genes Inhibited by Silvestrol (from Ribosome Profiling in MDA-MB-231 cells)

This table presents a selection of the 284 genes identified as being dependent on eIF4A for efficient translation, based on a ribosome profiling study. These genes show decreased translation efficiency upon treatment with silvestrol.

GeneDescriptionFunctional Category
ACTR3 ARP3 Actin-Related Protein 3 HomologCytoskeleton
ARF6 ADP Ribosylation Factor 6Signal Transduction
BAG3 BCL2 Associated Athanogene 3Apoptosis Regulation
BCL2 B-Cell CLL/Lymphoma 2Apoptosis Regulation
CCND1 Cyclin D1Cell Cycle
CCND2 Cyclin D2Cell Cycle
CDK6 Cyclin Dependent Kinase 6Cell Cycle
EIF4G1 Eukaryotic Translation Initiation Factor 4 Gamma 1Translation Initiation
FGF2 Fibroblast Growth Factor 2Growth Factor
FN1 Fibronectin 1Extracellular Matrix
HSPB1 Heat Shock Protein Family B (Small) Member 1Stress Response
ITGB1 Integrin Subunit Beta 1Cell Adhesion
KRAS KRAS Proto-Oncogene, GTPaseSignal Transduction
MYC MYC Proto-Oncogene, BHLH Transcription FactorTranscription Factor
PAK1 P21 (RAC1) Activated Kinase 1Signal Transduction
RAC1 Rac Family Small GTPase 1Signal Transduction
SRF Serum Response FactorTranscription Factor
VEGFA Vascular Endothelial Growth Factor AAngiogenesis
VIM VimentinCytoskeleton
YAP1 Yes Associated Protein 1Signal Transduction

Source: Adapted from supplementary data of Wolfe et al., 2014, Nature.

Experimental Protocols

Ribosome Profiling for Silvestrol-Treated Cells

This protocol is based on the methodology used for studying the effects of silvestrol on translation in MDA-MB-231 breast cancer cells.

  • Cell Culture and Treatment: MDA-MB-231 cells are cultured in standard conditions. Cells are treated with either DMSO (vehicle control) or 25 nM silvestrol for 1 or 2 hours.

  • Cell Lysis and Ribosome Footprinting:

    • Cells are washed with ice-cold PBS containing 100 µg/mL cycloheximide (B1669411) to arrest translation.

    • Cells are lysed in a buffer containing Triton X-100, NaCl, MgCl2, and cycloheximide.

    • The lysate is treated with RNase I to digest mRNA not protected by ribosomes.

  • Monosome Isolation: The RNase I-treated lysate is layered onto a sucrose (B13894) cushion and centrifuged to pellet the monosomes (ribosome-mRNA complexes).

  • RNA Extraction and Library Preparation:

    • RNA fragments (ribosome footprints) are extracted from the monosome pellet.

    • Ribosomal RNA is depleted.

    • A sequencing library is prepared from the remaining mRNA footprints. This involves ligation of adapters to the 3' and 5' ends, reverse transcription to cDNA, and PCR amplification.

  • Sequencing and Data Analysis:

    • The library is sequenced using a high-throughput sequencing platform.

    • Reads are aligned to the reference genome.

    • The number of reads per gene (read density) is calculated and normalized to gene length and total read count to obtain RPKM (Reads Per Kilobase of transcript per Million mapped reads) values.

    • Translation efficiency (TE) is calculated by normalizing the ribosome footprint RPKM to the corresponding mRNA abundance RPKM (from a parallel total RNA-seq experiment).

    • Genes with a significant decrease in TE upon silvestrol treatment are identified as eIF4A-dependent.[5]

Analysis of Mitochondrial Protein Synthesis and ISR for this compound-Treated Cells

This is a generalized protocol based on methods described in studies on this compound.

  • Cell Culture and Treatment: Leukemia or lymphoma cell lines are cultured and treated with varying concentrations of this compound or a vehicle control for specified time periods (e.g., 24 hours).

  • Assessment of Mitochondrial Protein Synthesis:

    • Cells are incubated with a mixture of 35S-methionine and 35S-cysteine in the presence of a cytoplasmic translation inhibitor (e.g., emetine (B1671215) or cycloheximide) to specifically label newly synthesized mitochondrial proteins.

    • Cells are lysed, and proteins are separated by SDS-PAGE.

    • The gel is dried and exposed to a phosphor screen or X-ray film to visualize the labeled mitochondrial proteins. The intensity of the bands is quantified to determine the effect of this compound on mitochondrial translation.[3]

  • Western Blot Analysis for ISR Activation:

    • Following treatment with this compound, cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against key ISR markers, such as phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP, as well as loading controls (e.g., β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence substrate.[6]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Elatol_Signaling_Pathway cluster_this compound This compound Treatment cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Cellular Outcome This compound This compound MitoRibo Mitochondrial Ribosome This compound->MitoRibo Inhibition MitoStress Mitochondrial Translational Stress MitoRibo->MitoStress OMA1 OMA1 MitoStress->OMA1 Activation DELE1 DELE1 OMA1->DELE1 Cleavage HRI HRI DELE1->HRI Activation eIF2a eIF2α HRI->eIF2a Phosphorylation peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc ISR_genes ISR Target Genes (e.g., CHOP) ATF4_nuc->ISR_genes Transcription Apoptosis Apoptosis ISR_genes->Apoptosis

Caption: Signaling pathway of this compound-induced Integrated Stress Response.

Silvestrol_Signaling_Pathway cluster_silvestrol Silvestrol Treatment cluster_translation Translation Initiation cluster_pi3k PI3K/AKT/mTOR Pathway cluster_erk MAPK/ERK Pathway cluster_outcome Cellular Outcome Silvestrol Silvestrol eIF4A eIF4A Silvestrol->eIF4A Inhibition PI3K PI3K Silvestrol->PI3K ERK ERK Silvestrol->ERK eIF4F eIF4F Complex Assembly eIF4A->eIF4F mRNA mRNA with structured 5'UTR Proliferation Decreased Proliferation eIF4F->Proliferation Translation of oncogenes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Apoptosis Increased Apoptosis

Caption: Signaling pathways inhibited by Silvestrol.

Experimental Workflows

Ribosome_Profiling_Workflow cluster_cell_culture Cell Culture & Treatment cluster_footprinting Ribosome Footprinting cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis A Culture MDA-MB-231 cells B Treat with Silvestrol or DMSO A->B C Lyse cells with cycloheximide B->C D RNase I digestion C->D E Isolate monosomes via sucrose cushion D->E F Extract RNA footprints E->F G rRNA depletion F->G H Ligate adapters, RT-PCR G->H I High-throughput sequencing H->I J Align reads to genome I->J K Calculate Translation Efficiency J->K

Caption: Workflow for Ribosome Profiling.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Culture cells B Treat with this compound or vehicle A->B C Lyse cells B->C D Quantify protein concentration C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Block membrane F->G H Incubate with primary antibody G->H I Incubate with secondary antibody H->I J Detect signal I->J

Caption: General workflow for Western Blot analysis.

Conclusion

This compound and silvestrol, while both targeting protein synthesis, offer distinct therapeutic avenues. Silvestrol's well-defined inhibitory action on eIF4A-dependent translation of oncogenes provides a clear rationale for its use in cancers addicted to high levels of specific protein synthesis. The comprehensive transcriptomic data available for silvestrol allows for the identification of predictive biomarkers of response.

This compound's unique dual-mechanism, particularly its potent inhibition of mitochondrial translation, opens up possibilities for targeting cancers with high metabolic demands and dependencies on mitochondrial function. The induction of the Integrated Stress Response by this compound suggests its potential efficacy in tumors that are resistant to conventional therapies.

Further research, including direct comparative transcriptomic and proteomic studies, is warranted to fully elucidate the overlapping and distinct effects of these two promising natural products. Such studies will be crucial for the strategic development of this compound and silvestrol as standalone or combination therapies in oncology.

References

Validating the Downstream Targets of Elatol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the marine-derived compound Elatol with alternative therapeutic agents, supported by experimental data to validate its downstream targets. This compound has emerged as a promising anti-cancer agent with a dual mechanism of action, targeting both mitochondrial translation and cap-dependent mRNA translation. This document summarizes key performance data, details experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.

Performance Comparison of this compound and Alternatives

This compound's efficacy is best understood by comparing its performance metrics with those of other compounds targeting similar pathways. Below are comparative data for this compound, the mitochondrial translation inhibitor Tigecycline, and the eIF4A1 inhibitor Silvestrol.

CompoundTarget(s)Cell Line(s)Potency MetricValueReference(s)
This compound Mitochondrial Translation, eIF4A1Leukemia and Lymphoma Cell LinesEC50~1 µM[1]
Diffuse Large B-cell Lymphoma (DLBCL)LD50213-5749 nM[2]
NCI-60 Cancer Cell LinesAverage LD501.9 µM[2]
A549 (Lung Carcinoma)CC506.24 µM[3]
RD (Rhabdomyosarcoma)CC5014.24 µM[3]
Tigecycline Mitochondrial TranslationLeukemia Cell LinesPotency ComparisonThis compound is 10-40x more potent[4]
Silvestrol eIF4A1Non-Hodgkin Lymphoma Cell LinesLD502.7-213 nM
Chronic Lymphocytic Leukemia (CLL)IC506.9 nM[5]

This compound's Dual Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects through two primary mechanisms: the inhibition of mitochondrial protein synthesis, which triggers a stress response and apoptosis, and the suppression of cap-dependent translation by inhibiting the RNA helicase eIF4A1.

Elatol_Mitochondrial_Pathway This compound This compound MitoRibo Mitochondrial Ribosome This compound->MitoRibo Inhibits MitoTrans Mitochondrial Translation OMA1 OMA1 MitoTrans->OMA1 Triggers Stress DELE1 DELE1 OMA1->DELE1 Cleaves ATF4 ATF4 DELE1->ATF4 Activates Apoptosis Apoptosis ATF4->Apoptosis Induces

This compound's Inhibition of Mitochondrial Translation.

Elatol_eIF4A1_Pathway This compound This compound eIF4A1 eIF4A1 (RNA Helicase) This compound->eIF4A1 Inhibits CapTranslation Cap-Dependent Translation Oncoproteins Oncoproteins (MYC, Cyclins, BCL2) CapTranslation->Oncoproteins Suppresses Synthesis of CellCycle Cell Cycle Arrest (G1/S) Oncoproteins->CellCycle Leads to Apoptosis Apoptosis Oncoproteins->Apoptosis Induces

This compound's Inhibition of eIF4A1 and Cap-Dependent Translation.

Experimental Workflows for Target Validation

Validating the downstream effects of this compound involves a series of in vitro experiments to assess cell viability, cell cycle progression, apoptosis, and protein expression.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays CellCulture Cancer Cell Lines Treatment Treat with this compound (Dose-Response & Time-Course) CellCulture->Treatment MTT MTT Assay (Viability/Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Translation 35S-Methionine Incorporation (Global Translation) Treatment->Translation

General Experimental Workflow for this compound Target Validation.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and control compounds for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins downstream of this compound's targets.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, c-Myc, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Densitometry analysis can be performed to quantify protein expression relative to a loading control like β-actin.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells following this compound treatment.

Cell Cycle Analysis (Propidium Iodide Staining):

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A.

  • Add PI solution and incubate in the dark for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V and PI Staining):

Materials:

  • Treated and untreated cells

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

³⁵S-Methionine Incorporation Assay for Global Translation

This assay measures the rate of newly synthesized proteins by quantifying the incorporation of radiolabeled methionine.

Materials:

  • Cells in culture

  • Methionine-free medium

  • ³⁵S-Methionine

  • Chase medium (complete medium with excess unlabeled methionine)

  • Lysis buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Wash cells and incubate in methionine-free medium.

  • Add ³⁵S-Methionine to the medium and incubate for a short period (pulse).

  • Remove the radioactive medium and add chase medium.

  • At different time points, lyse the cells.

  • Precipitate the proteins using TCA on ice.

  • Collect the precipitate on a filter and wash with cold TCA and ethanol.

  • Measure the radioactivity of the filters using a scintillation counter to determine the amount of incorporated ³⁵S-Methionine.

By employing these experimental approaches, researchers can effectively validate the downstream targets of this compound and objectively compare its performance against other compounds, thereby facilitating its potential development as a novel therapeutic agent.

References

Comparative Proteomic Analysis of Elatol-Treated Cancer Cells: A Methodological and Pathway Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, comprehensive comparative proteomic studies on cancer cells treated with Elatol are not yet available in the published literature. This guide is designed to serve as a detailed framework for researchers and drug development professionals. It outlines the essential experimental workflows, data presentation formats, and pathway analyses that would be critical for such an investigation. The quantitative data presented herein is illustrative, based on the known molecular targets and cellular effects of this compound, to provide a relevant, albeit hypothetical, dataset.

Executive Summary

This compound, a halogenated sesquiterpene derived from red algae of the genus Laurencia, has demonstrated significant anti-tumor properties.[1] Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of protein translation.[1][2] Specifically, this compound has been identified as an inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex, and has also been shown to inhibit mitochondrial protein synthesis.[2][3] A comparative proteomic analysis is essential to globally understand the cellular response to this compound treatment, uncover novel therapeutic targets, and identify potential biomarkers for drug efficacy. This guide provides a structured approach to conducting and interpreting such a study, comparing the proteomic profile of this compound-treated cancer cells to a control group and a standard-of-care chemotherapeutic agent.

Quantitative Proteomic Analysis: An Illustrative Comparison

A comparative proteomic study would involve treating a cancer cell line (e.g., a human melanoma or leukemia cell line) with this compound, a vehicle control (e.g., DMSO), and a relevant comparative drug. The objective is to identify and quantify proteins that are differentially expressed across these conditions. The following table represents a hypothetical dataset of such an experiment.

Protein NameGene SymbolFunctionFold Change (this compound vs. Control)Regulation (this compound)Fold Change (Alternative Drug vs. Control)Regulation (Alternative Drug)
Cyclin D1CCND1Cell Cycle Progression (G1/S)-2.5Down-regulated-2.1Down-regulated
Cyclin-dependent kinase 4CDK4Cell Cycle Progression (G1/S)-2.2Down-regulated-1.8Down-regulated
B-cell lymphoma-extra largeBCL2L1Anti-apoptotic-3.0Down-regulated-1.5Down-regulated
BakBAK1Pro-apoptotic+2.8Up-regulated+1.9Up-regulated
Caspase-9CASP9Apoptosis Execution+2.5Up-regulated+2.0Up-regulated
Tumor protein p53TP53Tumor Suppressor+2.1Up-regulated+1.7Up-regulated
Eukaryotic translation initiation factor 4A1EIF4A1mRNA translation initiation-1.1Down-regulatedNo significant change-
c-MycMYCTranscription Factor, Proliferation-3.5Down-regulated-2.0Down-regulated
Mcl-1MCL1Anti-apoptotic-3.2Down-regulated-1.8Down-regulated
ATF4ATF4Stress Response Transcription Factor+4.0Up-regulated+1.5Up-regulated
Cytochrome c oxidase subunit IMT-CO1Mitochondrial Respiration-4.5Down-regulated-1.2Down-regulated
ATP synthase F0 subunit 6MT-ATP6Mitochondrial ATP Synthesis-4.2Down-regulated-1.1Down-regulated

Experimental Protocols

A detailed and reproducible methodology is paramount for a successful comparative proteomic study. The following protocol outlines a standard workflow using Tandem Mass Tag (TMT) labeling for quantitative proteomics.

1. Cell Culture and Treatment:

  • Cell Line: A cancer cell line with known sensitivity to this compound (e.g., B16F10 melanoma or a leukemia cell line) should be used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded and allowed to attach for 24 hours. The media is then replaced with fresh media containing either this compound at a predetermined IC50 concentration, a vehicle control (e.g., 0.1% DMSO), or a comparative drug for a specified duration (e.g., 24 or 48 hours).

2. Protein Extraction and Digestion:

  • Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

  • Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested overnight with sequencing-grade trypsin.

3. TMT Labeling and Sample Fractionation:

  • Labeling: The resulting peptide mixtures are labeled with the respective TMT reagents according to the manufacturer's protocol.

  • Fractionation: The labeled peptide samples are combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

4. LC-MS/MS Analysis:

  • Instrumentation: The fractionated peptide samples are analyzed on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

5. Data Analysis:

  • Protein Identification and Quantification: The raw MS/MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The software searches the fragmentation spectra against a protein database (e.g., UniProt) to identify peptides and infer proteins. The TMT reporter ion intensities are used for relative protein quantification.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between the different treatment groups. A false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) is applied to account for multiple testing.

  • Bioinformatics Analysis: Pathway and functional enrichment analysis (e.g., using Gene Ontology, KEGG, or Reactome databases) is performed on the list of differentially expressed proteins to identify the biological processes and signaling pathways most affected by this compound treatment.

Signaling Pathways and Experimental Workflow

Elatol_Mechanism_of_Action cluster_translation Cytoplasmic Effects cluster_mito Mitochondrial Effects This compound This compound eIF4A eIF4A1 (Helicase) This compound->eIF4A Mitochondria Mitochondrial Ribosome This compound->Mitochondria Proliferation Cell Proliferation Apoptosis Apoptosis CellCycle G1/S Arrest Stress Stress Response (ATF4) This compound->Stress Translation Cap-Dependent Translation eIF4A->Translation Oncogenes Oncogenic Proteins (e.g., MYC, Cyclin D1) Translation->Oncogenes Oncogenes->Proliferation Oncogenes->Apoptosis Oncogenes->CellCycle Mito_Translation Mitochondrial Protein Synthesis Mitochondria->Mito_Translation Mito_Proteins Mitochondrial Proteins (e.g., MT-CO1) Mito_Translation->Mito_Proteins

Caption: this compound's dual inhibitory action on cytoplasmic and mitochondrial translation.

Proteomics_Workflow Culture 1. Cell Culture & Treatment (Control, this compound, Alternative Drug) Lysis 2. Protein Extraction & Digestion Culture->Lysis TMT 3. TMT Labeling & Pooling Lysis->TMT Fractionation 4. High-pH RP Chromatography TMT->Fractionation LCMS 5. LC-MS/MS Analysis Fractionation->LCMS DataAnalysis 6. Data Processing & Quantification LCMS->DataAnalysis Bioinformatics 7. Bioinformatics & Pathway Analysis DataAnalysis->Bioinformatics

Caption: Experimental workflow for comparative quantitative proteomics.

References

Assessing the Synergistic Potential of Elatol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the marine-derived compound Elatol, its mechanism of action, and the compelling rationale for exploring its synergistic effects with other inhibitors to develop novel anti-cancer therapies.

While direct experimental data on this compound in combination with other inhibitors remains to be published, a strong preclinical basis for such investigations exists, primarily drawn from studies of analogous compounds. This guide will objectively present the current knowledge of this compound's standalone performance, detail the evidence suggesting its potential in combination therapies, and provide standardized protocols for assessing these future synergistic studies.

This compound, a natural product derived from the red alga Laurencia microcladia, has emerged as a potent inhibitor of mitochondrial protein synthesis.[1][2] This mode of action is particularly relevant in the context of hematologic malignancies and other cancers that exhibit a heightened dependence on mitochondrial oxidative phosphorylation (OXPHOS).[1] By selectively targeting mitochondrial translation, this compound presents a promising avenue for cancer therapy, especially in overcoming resistance to existing targeted treatments.

This compound's Performance as a Single Agent

This compound demonstrates significant cytotoxic effects across a range of cancer cell lines. Its primary mechanism involves the inhibition of mitochondrial translation, which leads to ATP depletion and subsequent apoptosis.[1] This is distinct from other known mitochondrial translation inhibitors like chloramphenicol.[2] Furthermore, this compound has been shown to inhibit the eIF4A1 helicase, a key enzyme in cytoplasmic cap-dependent translation initiation.[2][3]

Quantitative Data Summary: this compound Cytotoxicity
Cell Line TypeExample Cell LinesEC50/LD50 (72h)Potency vs. Tigecycline (B611373)Reference
Leukemia & LymphomaVarious~1 µM10-40x higher[1]
Non-Hodgkin LymphomaVarious130 nM - 5,756 nM-[4]
Lung CarcinomaA5496.24 µM-[5]
RhabdomyosarcomaRD14.24 µM-[5]

The Rationale for Synergistic Combinations

The development of resistance to targeted therapies, such as tyrosine kinase inhibitors (TKIs), is a major clinical challenge.[2] Cancer stem cells, in particular, can evade these inhibitors by relying on metabolic pathways like OXPHOS.[2] This provides a strong rationale for combining targeted inhibitors with agents that disrupt mitochondrial function.

The antibiotic tigecycline, which also inhibits mitochondrial protein synthesis, has shown significant preclinical success in combination with the TKI imatinib (B729) in eradicating therapy-resistant chronic myelogenous leukemia (CML) cells.[2][6] Given that this compound is 10 to 40 times more potent than tigecycline at inhibiting mitochondrial translation, it stands as a highly promising candidate for similar, or even more effective, combination strategies.[1]

The proposed synergistic interaction is based on a dual-pronged attack: the TKI inhibits the primary oncogenic signaling pathway, while this compound eliminates the resistant cell populations that survive through metabolic adaptation (OXPHOS).

Experimental Protocols

To rigorously assess the synergistic potential of this compound, standardized experimental protocols are essential.

Cell Viability Assay for Synergy
  • Cell Plating: Seed cancer cells (e.g., CML, ALL, or lymphoma cell lines) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the inhibitor to be tested (e.g., a TKI like imatinib) in DMSO. Create a dose-response matrix where one drug is serially diluted along the x-axis and the other along the y-axis. Include single-agent controls for both drugs.

  • Treatment: Treat the cells with the drug combinations for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot for Apoptosis Markers
  • Cell Treatment: Treat cells with this compound, the second inhibitor, and the combination at their respective EC50 concentrations for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Mitochondrial Protein Synthesis Assay
  • Cell Culture: Culture cells (e.g., HEK293T, HeLa, or relevant cancer cell lines) in the presence of emetine (B1671215) to inhibit cytoplasmic protein synthesis.

  • Treatment: Treat the cells with varying concentrations of this compound for a short period (e.g., 1-2 hours).

  • Metabolic Labeling: Add ³⁵S-methionine to the culture medium to label newly synthesized mitochondrial proteins.

  • Protein Extraction and Analysis: Isolate total cell lysates and separate proteins by SDS-PAGE.

  • Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the labeled mitochondrial proteins. A reduction in the signal indicates inhibition of mitochondrial translation.[1]

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental logic, the following diagrams are provided.

Elatol_Signaling_Pathway This compound This compound MitoRibo Mitochondrial Ribosome This compound->MitoRibo Inhibits MitoTrans Mitochondrial Translation Inhibition MitoRibo->MitoTrans OXPHOS OXPHOS Proteins MitoTrans->OXPHOS Blocks Synthesis OMA1 OMA1 MitoTrans->OMA1 Activates ATP ATP Depletion OXPHOS->ATP Leads to Apoptosis Apoptosis ATP->Apoptosis DELE1 DELE1 Cleavage OMA1->DELE1 ISR Integrated Stress Response (ISR) DELE1->ISR ISR->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellLines Select Cancer Cell Lines DoseMatrix Dose-Response Matrix (this compound + Inhibitor) CellLines->DoseMatrix Viability Cell Viability Assay (72h) DoseMatrix->Viability CI Calculate Combination Index (CI) Viability->CI Mechanism Mechanism Study (Western Blot, etc.) CI->Mechanism If Synergistic (CI<1) Xenograft Establish Tumor Xenograft Model Mechanism->Xenograft Proceed to In Vivo Studies Treatment Treat with Single Agents and Combination Xenograft->Treatment TumorGrowth Monitor Tumor Growth & Survival Treatment->TumorGrowth

Caption: Experimental workflow for assessing synergy.

References

Elatol's Dichotomy: A Comparative Guide to its Differential Effects on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the marine-derived compound Elatol's effects on cancerous versus non-cancerous cells, supported by experimental data. This compound, a halogenated sesquiterpene from red algae, has demonstrated significant potential as an anti-cancer agent due to its selective cytotoxicity towards malignant cells while exhibiting considerably lower toxicity to normal cells.

Quantitative Analysis of Cytotoxicity

The differential effect of this compound is most evident in its half-maximal inhibitory concentration (IC50) values across various cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The data consistently shows that this compound is significantly more potent against a range of cancer cell lines compared to normal, healthy cell lines.

Cell LineCell TypeIC50 (µM)
Cancer Cell Lines
HL-60Human Promyelocytic Leukemia~1.3
SF-295Human Glioblastoma~1.3
MDA-MB-435Human Melanoma~1.3
HCT-8Human Colon CancerNot Specified
PC-3Human Prostate CancerNot Specified
DU-145Human Prostate CancerNot Specified
A549Human Lung Carcinoma~6.24
RDHuman Rhabdomyosarcoma~14.24
Normal Cell Lines
PBMCPeripheral Blood Mononuclear Cells>252.9
L929Mouse Fibroblast>252.9
RWPE-1Human Prostate EpithelialNot Specified

Mechanism of Action: Induction of Apoptosis in Cancer Cells

This compound's primary mechanism for inducing cell death in cancerous cells is through the activation of apoptosis, or programmed cell death. This is achieved by modulating key signaling pathways that regulate cell survival and death. In contrast, these pathways are not significantly affected in normal cells at similar concentrations of this compound.

A key study demonstrated that in B16F10 melanoma cells, this compound treatment leads to:

  • Cell Cycle Arrest: An increase in the number of cells in the G1 and sub-G1 phases of the cell cycle, indicating a halt in cell proliferation and the initiation of apoptosis.[1]

  • Modulation of Apoptotic Proteins: A decrease in the anti-apoptotic protein Bcl-xl and an increase in the pro-apoptotic proteins Bak and p53.[1]

  • Activation of Caspases: An increase in the expression of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[1]

This cascade of events ultimately leads to the systematic dismantling of the cancer cell.

G1 This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 increases expression Bcl_xl Bcl-xl (Anti-apoptotic) This compound->Bcl_xl decreases expression Bak Bak (Pro-apoptotic) This compound->Bak increases expression p53->Bak Mitochondrion Mitochondrion Bcl_xl->Mitochondrion inhibits Bak->Mitochondrion promotes permeabilization Caspase9 Caspase-9 (Initiator Caspase) Mitochondrion->Caspase9 releases Cytochrome c to activate Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase9->Effector_Caspases activates Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_0 Cell Preparation and Treatment cluster_1 MTT Reaction and Measurement a Seed cells in a 96-well plate b Allow cells to adhere overnight a->b c Treat cells with varying concentrations of this compound b->c d Incubate for a defined period (e.g., 48h) c->d e Add MTT reagent to each well d->e f Incubate to allow formazan (B1609692) crystal formation e->f g Add solubilizing agent (e.g., DMSO) f->g h Measure absorbance (e.g., at 570 nm) g->h

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to a series of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-xl, Bak, Caspase-9, p53, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control.

References

Validating Elatol's Mechanism of Action: A Comparative Guide to CRISPR-Cas9 and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine-derived natural product elatol has emerged as a promising therapeutic candidate with potent anti-cancer and trypanocidal activities.[1][2][3] Understanding its precise mechanism of action is paramount for its clinical development and the identification of responsive patient populations. This guide provides an objective comparison of methodologies for validating this compound's mechanism, with a special focus on the powerful CRISPR-Cas9 gene-editing platform. We will explore how CRISPR-Cas9 can be leveraged to dissect this compound's effects on proposed cellular pathways and compare this modern approach with established validation techniques, supported by experimental data.

This compound's Multifaceted Mechanism of Action: A Summary of Current Evidence

This compound, a halogenated sesquiterpene isolated from red algae of the Laurencia genus, has been demonstrated to exert its cytotoxic effects through several interconnected pathways.[3] Key proposed mechanisms include the induction of mitochondrial dysfunction and oxidative stress, cell cycle arrest and apoptosis, and the inhibition of protein translation.[1][2][4]

Data Presentation: Summary of this compound's In Vitro Efficacy
Cell LineAssayEndpointThis compound ConcentrationOutcomeReference
Trypanosoma cruzi---Trypanocidal activity15.0 and 30.0 µMSignificant increase in lipid peroxidation[1]
B16F10 (Melanoma)MTT AssayCytotoxicityNot specifiedExhibited cytotoxic effect[2][5]
A549 (Lung Carcinoma)MTT AssayCC506.24 µMSignificant cytotoxicity[3]
RD (Rhabdomyosarcoma)MTT AssayCC5014.24 µMSignificant cytotoxicity[3]
NCI-60 Panel---LD50 (average)1.9 µMBroad-spectrum apoptosis induction[4]
Non-Hodgkin Lymphoma Lines---LD50 (average)1.3 µMHigh sensitivity[4]

Validating this compound's Mechanism with CRISPR-Cas9: A Proposed Workflow

While no published studies to date have specifically employed CRISPR-Cas9 to validate this compound's mechanism, this technology offers a precise and powerful tool to dissect its molecular targets and pathways. Here, we propose a hypothetical experimental workflow.

Experimental Protocol: CRISPR-Cas9-Mediated Knockout for Target Validation
  • Target Gene Selection: Based on existing literature, key genes in the proposed pathways would be selected for knockout. These include genes involved in mitochondrial function (e.g., components of the electron transport chain), apoptosis (e.g., BAK, CASP9), cell cycle regulation (e.g., CDK2, CDK4), and protein translation (e.g., EIF4A1).

  • sgRNA Design and Cloning: Specific single-guide RNAs (sgRNAs) targeting the selected genes would be designed and cloned into a Cas9-expressing vector.

  • Cell Line Transduction and Selection: A cancer cell line sensitive to this compound (e.g., a non-Hodgkin lymphoma cell line) would be transduced with the lentiviral vectors carrying the Cas9 and sgRNA constructs. Transduced cells would be selected to generate stable knockout cell lines.

  • Validation of Knockout: Successful gene knockout at the protein level would be confirmed by Western blotting.

  • Phenotypic Assays: The knockout cell lines and a control cell line (transduced with a non-targeting sgRNA) would be treated with a range of this compound concentrations. The following assays would be performed:

    • Cell Viability Assay (e.g., MTT or CellTiter-Glo): To determine if the knockout of a specific gene confers resistance or sensitivity to this compound.

    • Apoptosis Assay (e.g., Annexin V/PI staining): To assess changes in the apoptotic response to this compound treatment.

    • Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate alterations in this compound-induced cell cycle arrest.

    • Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA staining): To determine the impact of gene knockout on this compound-induced oxidative stress.

    • Protein Synthesis Assay (e.g., O-propargyl-puromycin incorporation): To measure the effect on global protein translation.

Mandatory Visualization: Proposed Signaling Pathway of this compound

Elatol_Mechanism cluster_Mitochondria Mitochondrial Dysfunction cluster_Translation Protein Translation Inhibition cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis This compound This compound Mito_Depolarization Mitochondrial Membrane Depolarization This compound->Mito_Depolarization eIF4A1 eIF4A1 Helicase This compound->eIF4A1 Inhibits Cyclins_CDKs Cyclin D1, Cyclin E, CDK2, CDK4 This compound->Cyclins_CDKs Reduces expression p53_Bak p53, Bak This compound->p53_Bak Increases expression ETC Electron Transport Chain Mito_Depolarization->ETC ROS Increased ROS Production ETC->ROS Apoptotic_Cell_Death Apoptotic Cell Death ROS->Apoptotic_Cell_Death Translation_Initiation Cap-Dependent Translation Initiation eIF4A1->Translation_Initiation G1_S_Arrest G1/S Phase Arrest Cyclins_CDKs->G1_S_Arrest Caspase9 Caspase-9 p53_Bak->Caspase9 Caspase9->Apoptotic_Cell_Death CRISPR_Workflow cluster_Assays 7. Phenotypic Assays Target_Selection 1. Target Gene Selection (e.g., EIF4A1, CDK4) sgRNA_Design 2. sgRNA Design & Cloning Target_Selection->sgRNA_Design Transduction 3. Lentiviral Transduction of Cancer Cells sgRNA_Design->Transduction Selection 4. Selection of Stable Knockout Cell Lines Transduction->Selection Validation 5. Western Blot Validation of Knockout Selection->Validation Treatment 6. This compound Treatment of Knockout & Control Cells Validation->Treatment Viability Cell Viability Treatment->Viability Apoptosis Apoptosis Treatment->Apoptosis Cell_Cycle Cell Cycle Treatment->Cell_Cycle ROS_Assay ROS Production Treatment->ROS_Assay Method_Comparison cluster_Genetic Genetic Approaches cluster_Proteomic Proteomic Approaches cluster_Computational Computational Approaches Start Validate this compound's Mechanism CRISPR CRISPR-Cas9 (High Specificity) Start->CRISPR RNAi RNAi (High Throughput) Start->RNAi ChemProteomics Chemical Proteomics (Direct Targets) Start->ChemProteomics TPP Thermal Proteome Profiling (Unbiased) Start->TPP CompInference Computational Inference (Hypothesis Generation) Start->CompInference Viability_Assay Viability_Assay CRISPR->Viability_Assay Functional Validation Apoptosis_Assay Apoptosis_Assay CRISPR->Apoptosis_Assay Functional Validation RNAi->Viability_Assay Functional Validation RNAi->Apoptosis_Assay Functional Validation Target_ID Target Identification ChemProteomics->Target_ID Identifies TPP->Target_ID Identifies CompInference->CRISPR Generates Hypotheses for

References

Elatol's Impact on Cancer: A Comparative Analysis Across Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, CN – December 20, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the anti-cancer properties of Elatol, a natural compound derived from the red algae Laurencia microcladia. This publication details this compound's cytotoxic and apoptotic effects across various cancer subtypes, presenting key experimental data and methodologies to support further investigation and development of this promising therapeutic agent.

This compound has demonstrated significant anti-tumor activity in several cancer models, including melanoma, non-Hodgkin lymphomas, leukemia, non-small cell lung cancer, and rhabdomyosarcoma. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through distinct signaling pathways depending on the cancer subtype.

Comparative Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), lethal dose (LD50), or effective concentration (EC50) serves as a key indicator of a compound's potency. While comprehensive IC50 data across all cancer subtypes is still an area of active research, existing studies provide valuable insights into this compound's efficacy.

Cancer SubtypeCell Line(s)MetricConcentrationIncubation TimeReference
Non-Small Cell Lung CancerA549CC5014.24 µM48 hours[1]
RhabdomyosarcomaRDCC506.24 µM48 hours[1]
Leukemia & LymphomaVariousEC50~1 µM72 hours[2]
Chronic Myelogenous Leukemia (CML) & Acute Lymphoblastic Leukemia (ALL)VariousLD50High nM to low µM24 hours[3]

Note: CC50 (half-maximal cytotoxic concentration) is a measure of the concentration of a substance that is toxic to 50% of the cells. The data indicates that this compound exhibits potent cytotoxic effects, particularly in leukemia, lymphoma, and rhabdomyosarcoma cell lines.

Mechanisms of Action: A Tale of Two Pathways

This compound's anti-cancer effects are not monolithic; it triggers different signaling cascades in different cancer types, highlighting its targeted activity.

In Melanoma: Cell Cycle Arrest and Apoptosis

In melanoma, this compound primarily induces cell cycle arrest at the G1/S transition phase, preventing cancer cells from replicating their DNA and proliferating.[4] This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin D1, Cyclin E, and their associated cyclin-dependent kinases (CDK2 and CDK4).[4]

Simultaneously, this compound promotes apoptosis, or programmed cell death, through the intrinsic pathway. It modulates the Bcl-2 family of proteins, decreasing the levels of the anti-apoptotic protein Bcl-xL while increasing the expression of the pro-apoptotic protein Bak.[4] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspase-9 and ultimately, the execution of the apoptotic program.[4]

Elatol_Melanoma_Pathway cluster_cell_cycle Cell Cycle Arrest (G1/S Phase) cluster_apoptosis Intrinsic Apoptosis This compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 Bcl_xL Bcl-xL This compound->Bcl_xL Bak Bak This compound->Bak G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition CyclinE_CDK2->G1_S_Transition Caspase9 Caspase-9 Bcl_xL->Caspase9 Bak->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

This compound's dual action on melanoma cells.
In Leukemia and Lymphoma: Targeting Protein Synthesis

In hematological malignancies such as leukemia and lymphoma, this compound employs a different strategy. It acts as a potent inhibitor of two crucial protein synthesis pathways: mitochondrial translation and cap-dependent translation.[2][3]

By inhibiting mitochondrial protein synthesis, this compound triggers the OMA1-DELE1-ATF4 mitochondrial stress pathway.[2] This disruption of mitochondrial function leads to cellular stress and ultimately apoptosis.

Furthermore, this compound inhibits the eIF4A1 helicase, a key component of the eIF4F complex.[3] This complex is essential for the initiation of cap-dependent translation, a process that is often dysregulated in cancer and is responsible for the synthesis of many oncoproteins. By inhibiting eIF4A1, this compound effectively shuts down the production of proteins critical for cancer cell growth and survival.

Elatol_Leukemia_Pathway cluster_mito Mitochondrial Translation Inhibition cluster_cap Cap-Dependent Translation Inhibition This compound This compound Mito_Translation Mitochondrial Protein Synthesis This compound->Mito_Translation eIF4A1 eIF4A1 Helicase This compound->eIF4A1 OMA1_DELE1_ATF4 OMA1-DELE1-ATF4 Stress Response Mito_Translation->OMA1_DELE1_ATF4 Mito_Apoptosis Apoptosis OMA1_DELE1_ATF4->Mito_Apoptosis Cap_Translation Cap-Dependent Translation eIF4A1->Cap_Translation Oncoprotein_Synthesis Oncoprotein Synthesis Cap_Translation->Oncoprotein_Synthesis

This compound's inhibitory effects in leukemia and lymphoma.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated this compound's potential to inhibit tumor growth in a living organism. In a study using C57Bl6 mice bearing B16F10 melanoma cells, treatment with this compound resulted in a significant reduction in tumor growth.[4] Similarly, this compound has shown notable anti-tumor activity in lymphoma xenograft models.[5] While these findings are promising, further quantitative data on tumor volume reduction and survival rates are needed to fully assess its in vivo therapeutic potential.

Experimental Protocols

To ensure the reproducibility and further exploration of this compound's anti-cancer properties, detailed experimental methodologies are crucial.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for 3-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50, LD50, or EC50 value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Plate_Cells Seed cells in 96-well plate Start->Plate_Cells Add_this compound Add varying concentrations of this compound Plate_Cells->Add_this compound Incubate Incubate for 24-72 hours Add_this compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50/LD50/EC50 Read_Absorbance->Analyze_Data End End: Cytotoxicity Data Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a widely used method to quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent with distinct mechanisms of action across different cancer subtypes. Its ability to induce both cell cycle arrest and apoptosis, coupled with its inhibitory effects on crucial protein synthesis pathways, underscores its potential for broad-spectrum anti-tumor activity.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate this compound's therapeutic potential. A more comprehensive analysis of its IC50 values across a wider panel of cancer cell lines is needed for a more complete comparative assessment. Additionally, detailed quantitative in vivo studies are required to establish optimal dosing regimens and to evaluate its efficacy and safety in preclinical models. The elucidation of the precise molecular targets of this compound within the mitochondrial translation machinery and its interaction with the eIF4A1 helicase will be crucial for the rational design of more potent and selective derivatives.

This comparative guide serves as a valuable resource for the scientific community, providing a solid framework for future research into this promising marine natural product and its potential role in the future of cancer therapy.

References

Replicating Elatol's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on the biological activity of Elatol, a natural compound isolated from red algae. It aims to assist researchers in replicating and building upon existing studies by offering a detailed comparison with other compounds, complete experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and its comparators, Silvestrol and Tigecycline, across various cancer cell lines. This data is crucial for designing experiments and understanding the potency of this compound in different contexts.

CompoundCell LineAssayMeasurementValue (µM)Reference
This compound A549 (Non-small cell lung cancer)MTTCC506.24[1]
RD (Rhabdomyosarcoma)MTTCC5014.24[1]
NCI-60 Panel (Average)Metabolic ViabilityLD501.9[2]
Non-Hodgkin Lymphoma Lines (Average)Metabolic ViabilityLD501.3[2]
Diffuse Large B-cell Lymphoma (DLBCL)Metabolic ViabilityLD500.13 - 5.756[3]
Leukemia and Lymphoma LinesViabilityEC50~1[4]
Silvestrol Non-Hodgkin Lymphoma LinesMetabolic ViabilityLD500.0027 - 0.213[3]
HEK293T (Embryonic kidney)Formazan-basedCC500.0159[5]
Tigecycline Leukemia and Lymphoma LinesViabilityEC5010-40x higher than this compound[4]

Comparison with Alternatives

This compound's anticancer activity has been compared to other natural and synthetic compounds, primarily focusing on its role as a translation inhibitor.

Silvestrol: A natural rocaglate, is a well-characterized inhibitor of the eIF4A RNA helicase, a key component of the translation initiation machinery.[1][6] Studies show that this compound is generally less potent than Silvestrol in in-vitro assays, with LD50 values in lymphoma cell lines being in the micromolar range for this compound compared to the nanomolar range for Silvestrol.[2][3] However, this compound is tolerated at significantly higher doses in vivo (approximately 100-fold higher than Silvestrol), which may provide a wider therapeutic window.[7] Mechanistically, while both compounds inhibit eIF4A, this compound has been shown to induce an integrated stress response (ISR) that is not observed with Silvestrol treatment.[3]

Tigecycline: An FDA-approved antibiotic, has been identified as an inhibitor of mitochondrial protein synthesis.[8][9] this compound also inhibits mitochondrial translation and has demonstrated 10-40 times greater potency than Tigecycline in leukemia and lymphoma cell lines.[4] This suggests that this compound may be a more effective agent for cancers reliant on mitochondrial function. The mechanism of this compound's inhibition of mitochondrial translation appears to differ from that of chloramphenicol, another mitochondrial translation inhibitor.[8]

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for commonly used assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or comparator compounds) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 or IC50 value.

Apoptosis Analysis (Western Blot)

This method is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.

  • Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow associated with this compound's activity.

Elatol_Signaling_Pathway cluster_translation Translation Inhibition cluster_mitochondria Mitochondrial Stress cluster_cell_fate Cell Fate This compound This compound eIF4A1 eIF4A1 This compound->eIF4A1 Inhibits Mito_Translation Mitochondrial Translation This compound->Mito_Translation Inhibits p53 p53 This compound->p53 Increases Caspase9 Caspase-9 This compound->Caspase9 Increases CyclinD1 Cyclin D1/CDK4 This compound->CyclinD1 Reduces CyclinE Cyclin E/CDK2 This compound->CyclinE Reduces Translation_Initiation Cap-Dependent Translation Initiation eIF4A1->Translation_Initiation Required for Oncogene_Expression Oncogene Expression (e.g., MYC) Translation_Initiation->Oncogene_Expression Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest OMA1 OMA1 Mito_Translation->OMA1 Stress activates DELE1 DELE1 OMA1->DELE1 Cleaves ATF4 ATF4 DELE1->ATF4 Activates ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis p53->Apoptosis Caspase9->Apoptosis

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treat with this compound (and Controls) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Western Blot) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on this compound's Activity data_analysis->conclusion

Caption: A typical experimental workflow to assess this compound's activity.

References

Independent Validation of Elatol's Antitumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Elatol, a halogenated sesquiterpene derived from the red algae Laurencia, has emerged as a promising natural compound with potent antitumor properties. This guide provides an objective comparison of this compound's performance against other established and investigational anticancer agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this compound.

Comparative Analysis of In Vitro Cytotoxicity

The antitumor activity of this compound and its comparators has been evaluated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values, providing a quantitative measure of their potency. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as incubation times and specific assays used may vary between studies.

CompoundCell LineCancer TypeIC50/CC50 (µM)Reference(s)
This compound A549Non-Small Cell Lung Cancer6.24[1]
RDRhabdomyosarcoma14.24
Silvestrol HT-29Colon Cancer0.0007 - 0.004[2][3]
PC-3Prostate Cancer~0.06[4]
A549Non-Small Cell Lung Cancer0.00942[3]
MCF-7Breast Cancer~0.003[5]
T-47DBreast Cancer~0.001[5]
MV4-11Acute Myeloid Leukemia0.0027 - 0.011[2][6][7][8]
U87Glioblastoma0.013[9]
U251Glioblastoma0.023[9]
Tigecycline (B611373) HepG2Hepatocellular Carcinoma1.723[10]
Huh7Hepatocellular Carcinoma7.695[10]
A375Melanoma7.24 - 82.0[11][12][13]
COLO 829Melanoma19.2 - 91.5[12]
MCF-7Breast Cancer10 - 25[14]
T-47DBreast Cancer10 - 25[14]

Mechanism of Action: Signaling Pathways

This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily by inhibiting protein synthesis. It targets the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex, and also disrupts mitochondrial translation. This dual inhibition leads to cell cycle arrest and apoptosis.

Elatol_Mechanism_of_Action This compound This compound eIF4A1 eIF4A1 Inhibition This compound->eIF4A1 Mitochondrial_Translation Mitochondrial Translation Inhibition This compound->Mitochondrial_Translation Protein_Synthesis Decreased Protein Synthesis eIF4A1->Protein_Synthesis Mitochondrial_Translation->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis->Apoptosis MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Drug_Treatment Treat with this compound/ Comparator Incubation1->Drug_Treatment Incubation2 Incubate (48-72h) Drug_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Western_Blot_Workflow Protein_Extraction Protein Extraction from treated cells Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection In_Vivo_Workflow Cell_Injection Subcutaneous injection of cancer cells into mice Tumor_Growth Allow tumors to reach palpable size Cell_Injection->Tumor_Growth Treatment Administer this compound/ vehicle control (i.p.) Tumor_Growth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize and excise tumors Monitoring->Endpoint Analysis Tumor weight and histological analysis Endpoint->Analysis

References

A Comparative Safety Profile: Elatol and Silvestrol for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the safety profiles of the natural product eIF4A1 inhibitors, Elatol and silvestrol (B610840). This document synthesizes available preclinical data to facilitate informed decisions in early-stage cancer research.

In the landscape of preclinical cancer therapeutics, natural products continue to be a vital source of novel pharmacological agents. This compound, a sesquiterpenoid derived from red algae, and silvestrol, a rocaglate from the Aglaia genus, have both emerged as potent inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), a critical component of the protein translation machinery often dysregulated in cancer.[1][2][3] While their anti-neoplastic potential is significant, a thorough understanding of their comparative safety profiles is paramount for their advancement as drug candidates. This guide provides a comprehensive comparison of the available safety and toxicity data for this compound and silvestrol, supported by experimental methodologies and pathway visualizations.

Executive Summary of Comparative Safety Data

The following tables summarize the key quantitative data on the in vitro cytotoxicity and in vivo tolerability of this compound and silvestrol.

Parameter This compound Silvestrol Reference
Target eIF4A1eIF4A[1][3]
In Vitro IC50/LD50 LD50: 213-5749 nM (Non-Hodgkin lymphoma cell lines); Average LD50= 1.3 µMIC50: 1-7 nM (various cancer cell lines); LC50: 6.9 nM (CLL cells, 72h)[2][3][4]
In Vivo MTD (Mice) 65 mg/kg0.2-5 mg/kg[2][5]
Observed In Vivo Toxicity Not specified, but tolerated at ~100x relative dosing to silvestrol.No discernible toxicity, weight loss, liver damage, or immunosuppression at therapeutic doses in mice.[2][5][6][7]
Mutagenicity (Ames Test) Data not availableNegative[8]
Genotoxicity Data not availableMinor genotoxic effects at 50 nM[8]

Table 1: Comparative Toxicity and Potency of this compound and Silvestrol. This table highlights the key safety and activity parameters for this compound and silvestrol based on available preclinical data.

In Vitro Safety and Cytotoxicity

This compound

This compound has demonstrated broad cytotoxic activity against a panel of cancer cell lines. In a screen against non-Hodgkin lymphoma cell lines, the LD50 values ranged from 213 to 5749 nM, with an average of 1.3 µM.[2] Further studies in chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines showed 24-hour LD50 values ranging from high nanomolar to low micromolar concentrations.[9] The cytotoxicity of this compound is attributed to its inhibition of eIF4A1, leading to a reduction in the translation of key oncoproteins such as MYC, cyclin D3, MCL1, and BCL2.[10]

Silvestrol

Silvestrol exhibits potent cytotoxic activity against a wide array of human cancer cell lines, with reported IC50 values in the low nanomolar range (1-7 nM).[3] In primary chronic lymphocytic leukemia (CLL) cells, the 72-hour LC50 was determined to be 6.9 nM.[4] The mechanism of cytotoxicity is the inhibition of the RNA helicase eIF4A, which suppresses protein synthesis and induces apoptosis.[11] In vitro safety profiling has shown that silvestrol is not mutagenic in the Ames test, although minor genotoxic effects were observed at a concentration of 50 nM.[8]

In Vivo Safety and Tolerability

This compound

In vivo studies in mice with lymphoma xenografts have shown that this compound is well-tolerated at doses significantly higher than those used for silvestrol. The maximum tolerated dose (MTD) in mice was reported to be 65 mg/kg.[2] This suggests a potentially wider therapeutic window for this compound compared to silvestrol, although more detailed toxicology studies are required to confirm this.

Silvestrol

Multiple in vivo studies in mouse models of leukemia and lymphoma have consistently reported that silvestrol is well-tolerated at effective anti-tumor doses (ranging from 0.2 to 5 mg/kg).[5][6] These studies noted no discernible toxicity, including no significant weight loss, liver damage, or immunosuppression.[5]

Mechanism of Action: Inhibition of eIF4A1-Mediated Translation

Both this compound and silvestrol exert their anti-tumor effects by targeting the DEAD-box RNA helicase eIF4A1.[1][3] eIF4A1 is a key component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and translation initiation. Many oncoproteins, which are critical for cancer cell survival and proliferation, are encoded by mRNAs with highly structured 5'UTRs, making their translation particularly dependent on eIF4A1 activity. By inhibiting eIF4A1, this compound and silvestrol preferentially block the synthesis of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

eIF4A1_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects PI3K/Akt/mTOR PI3K/Akt/mTOR eIF4E eIF4E (Cap-binding protein) PI3K/Akt/mTOR->eIF4E activates Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK->eIF4E activates eIF4G eIF4G (Scaffold protein) eIF4E->eIF4G binds to Oncogene_mRNA Oncogene mRNAs (e.g., MYC, Cyclin D) eIF4G->Oncogene_mRNA recruits to eIF4A1 eIF4A1 (RNA helicase) eIF4A1->eIF4G eIF4A1->Oncogene_mRNA unwinds 5'UTR Translation_Inhibition Inhibition of Oncogene Translation This compound This compound This compound->eIF4A1 Silvestrol Silvestrol Silvestrol->eIF4A1 Oncogene_mRNA->Translation_Inhibition leads to Apoptosis Apoptosis & Cell Cycle Arrest Translation_Inhibition->Apoptosis induces

Figure 1: Mechanism of Action of this compound and Silvestrol. This diagram illustrates how this compound and silvestrol inhibit the eIF4A1-mediated translation of oncogene mRNAs, leading to apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[12]

  • Compound Treatment: Cells are treated with serial dilutions of this compound or silvestrol (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.[12]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50/LD50 values are determined using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound or Silvestrol incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50/LD50 read_absorbance->analyze_data end End analyze_data->end

References

Elatol's Impact on eIF4A1-Dependent versus Independent Translation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the marine natural product Elatol's effects on eukaryotic initiation factor 4A1 (eIF4A1)-dependent and -independent translation. This compound has emerged as a novel inhibitor of translation initiation, demonstrating potential as a therapeutic agent.[1] Understanding its differential impact on various modes of translation is crucial for its development and application. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Targeting the eIF4A1 RNA Helicase

Eukaryotic translation initiation is a critical, multi-step process for protein synthesis. A key player in cap-dependent translation is the eIF4F complex, which consists of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the ATP-dependent RNA helicase eIF4A1. eIF4A1 is responsible for unwinding complex secondary structures in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs), a crucial step for the binding of the 43S pre-initiation complex and subsequent scanning to the start codon.

Certain mRNAs, particularly those encoding oncoproteins, possess highly structured 5' UTRs and are thus heavily reliant on eIF4A1's helicase activity for their translation. This dependency makes eIF4A1 an attractive target for anti-cancer therapies. In contrast, some viral and cellular mRNAs can initiate translation through a cap-independent mechanism, often utilizing an internal ribosome entry site (IRES). IRES-mediated translation is generally less dependent on the full eIF4F complex and, in some cases, on eIF4A1's helicase activity.

This compound has been identified as a specific inhibitor of eIF4A1's ATPase and helicase activities.[1] By binding to eIF4A1, this compound prevents the unwinding of 5' UTR secondary structures, thereby preferentially inhibiting the translation of eIF4A1-dependent mRNAs.

Comparative Performance of eIF4A1 Inhibitors

The following table summarizes the effects of this compound and other well-characterized eIF4A1 inhibitors on eIF4A1-dependent (cap-dependent) and -independent (IRES-mediated) translation.

CompoundTargeteIF4A1-Dependent Translation (Cap-Dependent)eIF4A1-Independent Translation (IRES-Mediated)Reference
This compound eIF4A1Strong inhibitionWeaker inhibition[1]
Silvestrol eIF4A1IC50 ~0.3 µM (Firefly Luciferase)Modest inhibition (~2-fold decrease at concentrations that potently inhibit cap-dependent translation)[2]
Hippuristanol eIF4A1Potent inhibitorUsed to characterize IRES dependency; less effective on IRESs that do not require eIF4A1 helicase activity.[3]

Signaling Pathway of eIF4A1-Dependent Translation Initiation

The following diagram illustrates the canonical pathway of cap-dependent translation initiation and the point of inhibition by this compound.

eIF4A1_Pathway cluster_initiation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by this compound mRNA mRNA (5' cap) eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A1) mRNA->eIF4F Binding PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S Recruitment eIF4A1 eIF4A1 (within eIF4F) PIC_48S 48S Initiation Complex PIC_43S->PIC_48S Scanning & Start Codon Recognition Ribosome_80S 80S Ribosome PIC_48S->Ribosome_80S 60S Subunit Joining Protein Protein Synthesis Ribosome_80S->Protein This compound This compound This compound->eIF4A1 Inhibits ATPase & Helicase Activity Unwinding 5' UTR Unwinding eIF4A1->Unwinding Unwinding->PIC_43S Blocks Scanning

Caption: eIF4A1-dependent translation initiation and its inhibition by this compound.

Experimental Protocols

Dual-Luciferase Reporter Assay for Assessing Translation Inhibition

This assay is a standard method to quantitatively measure the differential effects of a compound on cap-dependent versus IRES-mediated translation. It utilizes a bicistronic reporter vector encoding two different luciferases. The first cistron (e.g., Renilla luciferase) is translated via a cap-dependent mechanism, while the second cistron (e.g., Firefly luciferase) is translated via an IRES element.

Materials:

  • Bicistronic reporter plasmid (e.g., pRF containing Renilla and Firefly luciferase genes separated by an IRES element)

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24-48 hours of transfection, treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired incubation time with the compound (e.g., 6-24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (IRES-dependent).

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (cap-dependent).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for both cap-dependent and IRES-dependent translation.

Experimental Workflow

The following diagram outlines the workflow for the dual-luciferase reporter assay.

Dual_Luciferase_Workflow cluster_workflow Dual-Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Transfect Transfect with Bicistronic Plasmid Seed_Cells->Transfect Treat Treat with Inhibitor (e.g., this compound) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure_Luminescence Measure Luciferase Activity (Luminometer) Lyse->Measure_Luminescence Analyze Data Analysis (Calculate IC50) Measure_Luminescence->Analyze End End Analyze->End

Caption: Workflow for the Dual-Luciferase Reporter Assay.

Conclusion

This compound demonstrates a clear preference for inhibiting eIF4A1-dependent, cap-dependent translation over eIF4A1-independent, IRES-mediated translation. This selectivity is attributed to its direct inhibition of the eIF4A1 RNA helicase, which is essential for unwinding the complex 5' UTRs of a subset of mRNAs. This characteristic positions this compound as a promising candidate for further investigation, particularly in disease contexts characterized by dysregulated translation, such as cancer. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other eIF4A1 inhibitors.

References

Unveiling the Unique 2:1 Binding Stoichiometry of Elatol to eIF4A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding stoichiometry of the marine natural product Elatol to the eukaryotic initiation factor 4A1 (eIF4A1) against other known eIF4A1 inhibitors. The content is supported by experimental data and detailed methodologies for key validation techniques.

The DEAD-box RNA helicase eIF4A1 is a critical factor in the initiation of cap-dependent translation, a process frequently dysregulated in cancer. This makes eIF4A1 a compelling target for therapeutic intervention. This compound, a marine-derived natural product, has emerged as a novel inhibitor of eIF4A1. A key distinguishing feature of this compound is its unexpected 2:1 binding stoichiometry to eIF4A1, a characteristic that sets it apart from other well-studied inhibitors of this helicase.[1][2][3] This guide delves into the experimental validation of this unique binding mode and compares it with other eIF4A1 inhibitors like Silvestrol, Hippuristanol, and Pateamine A.

Comparative Analysis of eIF4A1 Inhibitor Binding Stoichiometry

The binding stoichiometry, or the ratio in which a ligand binds to a protein, is a fundamental parameter in drug-target interactions. Isothermal Titration Calorimetry (ITC) is the gold-standard technique for determining this and other thermodynamic parameters of binding.

CompoundTarget ProteinBinding Stoichiometry (Inhibitor:Protein)Binding Affinity (K D )Experimental Method
This compound eIF4A12:1 1.98 ± 0.31 μMIsothermal Titration Calorimetry (ITC)
Silvestrol (a Rocaglate) eIF4A1:RNA complex1:1 (inferred)Not explicitly foundForms a stable ternary complex
Hippuristanol eIF4A11:1 (inferred)Not explicitly foundBinds to the C-terminal domain
Pateamine A eIF4A1:RNA complex1:1 (inferred)Not explicitly foundForms a stable ternary complex

Table 1: Comparison of Binding Stoichiometries of eIF4A1 Inhibitors.

The 2:1 binding stoichiometry of this compound to eIF4A1 is a significant finding, suggesting a distinct mechanism of action.[1][2] Molecular modeling studies propose that two this compound molecules bind to key lysine (B10760008) residues within the N- and C-terminal RecA-like domains of the eIF4A1 helicase core.[1][2][4] In contrast, other inhibitors like Rocaglates (including Silvestrol) and Pateamine A are understood to function by clamping eIF4A1 onto mRNA, forming a ternary complex, which implies a 1:1 interaction between the inhibitor and the protein-RNA complex. Hippuristanol also appears to exhibit a 1:1 binding mode, targeting the C-terminal domain of eIF4A1.

Visualizing the Experimental Workflow and Signaling Pathway

To understand how the binding stoichiometry of this compound to eIF4A1 is validated and its impact on the cellular machinery, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

G cluster_0 Experimental Workflow: Validating 2:1 Binding Stoichiometry A Recombinant eIF4A1 Protein Purification C Isothermal Titration Calorimetry (ITC) A->C F Biochemical Assays A->F B This compound Compound Preparation B->C B->F D Data Analysis (Binding Model Fitting) C->D E Determination of Stoichiometry (n≈2) D->E G ATPase Activity Assay (Malachite Green) F->G H Helicase Activity Assay (Fluorescence-based) F->H

Caption: Workflow for validating this compound's 2:1 binding stoichiometry to eIF4A1.

G cluster_1 eIF4A1 in Cap-Dependent Translation Initiation mTOR mTOR Signaling Pathway eIF4F eIF4F Complex Assembly (eIF4E, eIF4G, eIF4A1) mTOR->eIF4F Helicase eIF4A1 Helicase Activity (ATP-dependent RNA unwinding) eIF4F->Helicase eIF4A1 eIF4A1 mRNA 5' Cap of mRNA mRNA->eIF4F Scanning 43S Ribosome Scanning Helicase->Scanning Translation Protein Synthesis Scanning->Translation This compound This compound (2 molecules) This compound->eIF4A1 Binds with 2:1 Stoichiometry

Caption: this compound's disruption of the eIF4A1-mediated translation pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's binding to eIF4A1.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to eIF4A1.

Materials:

  • Purified recombinant human eIF4A1 protein

  • This compound

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • DMSO (for dissolving this compound)

Protocol:

  • Sample Preparation:

    • Dialyze the purified eIF4A1 protein extensively against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer to the desired final concentration. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution.

  • ITC Experiment Setup:

    • Typically, the protein solution (e.g., 10-20 µM eIF4A1) is loaded into the sample cell.

    • The ligand solution (e.g., 100-200 µM this compound) is loaded into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the this compound solution into the eIF4A1 solution. The heat change upon each injection is measured.

    • A control experiment titrating this compound into the buffer alone is performed to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., a two-site independent binding model for a 2:1 stoichiometry) using the manufacturer's analysis software. This will yield the values for K D , n, and ΔH.

Fluorescence-Based Helicase Assay

Objective: To assess the inhibitory effect of this compound on the RNA unwinding activity of eIF4A1.

Materials:

  • Purified recombinant human eIF4A1 protein

  • Fluorescently labeled RNA substrate (e.g., a duplex with a fluorophore and a quencher on opposite strands)

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl 2 , 1 mM DTT)

  • This compound and other inhibitors

  • Fluorometer or plate reader with fluorescence capabilities

Protocol:

  • Reaction Setup:

    • In a microplate, prepare reaction mixtures containing the assay buffer, the fluorescent RNA substrate, and varying concentrations of this compound or other inhibitors.

    • Add the eIF4A1 protein to each well to a final concentration known to exhibit robust helicase activity.

  • Initiation and Measurement:

    • Initiate the helicase reaction by adding ATP to each well.

    • Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The unwinding of the RNA duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial rate of the helicase reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC 50 value.

Malachite Green ATPase Assay

Objective: To measure the effect of this compound on the ATP hydrolysis activity of eIF4A1.

Materials:

  • Purified recombinant human eIF4A1 protein

  • ATP

  • Poly(U) RNA (to stimulate ATPase activity)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl 2 , 1 mM DTT)

  • This compound and other inhibitors

  • Malachite Green reagent

  • Microplate reader

Protocol:

  • Reaction Setup:

    • In a microplate, prepare reaction mixtures containing the assay buffer, poly(U) RNA, and varying concentrations of this compound or other inhibitors.

    • Add the eIF4A1 protein to each well.

  • Initiation and Incubation:

    • Initiate the ATPase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and detect the amount of inorganic phosphate (B84403) released by adding the Malachite Green reagent.

    • After a short incubation for color development, measure the absorbance at approximately 620 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Determine the amount of phosphate released in each reaction.

    • Plot the ATPase activity against the inhibitor concentrations and fit the data to determine the IC 50 value.

Conclusion

The validation of this compound's 2:1 binding stoichiometry to eIF4A1 through rigorous experimental techniques like Isothermal Titration Calorimetry provides compelling evidence for a unique mechanism of action among eIF4A1 inhibitors. This distinct binding mode, in contrast to the inferred 1:1 stoichiometry of other inhibitors, opens new avenues for the rational design of novel therapeutics targeting cap-dependent translation in diseases like cancer. Further structural studies are warranted to fully elucidate the molecular details of this intriguing bivalent interaction.

References

Safety Operating Guide

Proper Disposal of Elatol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Elatol, a halogenated sesquiterpenoid, to ensure personnel safety and environmental protection.

This compound, a naturally occurring compound isolated from red algae, is utilized in various research applications, including cancer research. Due to its brominated and chlorinated structure, this compound is classified as a halogenated organic compound. Improper disposal of such compounds can pose significant risks to human health and the environment. Therefore, strict adherence to established disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

This compound Disposal Protocol

As a halogenated organic compound, this compound waste must be segregated from non-halogenated chemical waste streams. Co-mingling of these waste types can complicate the disposal process and increase costs.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound-containing waste, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a dedicated hazardous waste container. This container must be clearly labeled as "Halogenated Organic Waste" and should also specify "this compound Waste."

  • Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, tight-fitting lid.

  • Waste Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the accumulated waste, including the approximate amount and date of accumulation.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Summary of Key Information

For quick reference, the following table summarizes the critical safety and disposal information for this compound.

ParameterGuideline
Chemical Class Halogenated Organic Compound
Primary Hazard Potential environmental toxin. Handle with care.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Handling Location Certified chemical fume hood.
Waste Segregation Separate from non-halogenated waste.
Waste Container Labeling "Halogenated Organic Waste" and "this compound Waste".
Disposal Method Via licensed hazardous waste disposal service (typically incineration).
Prohibited Disposal Do not dispose of down the sink or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Elatol_Disposal_Workflow start This compound Waste Generated is_contaminated Contaminated Material? start->is_contaminated collect_waste Collect in Designated Halogenated Waste Container is_contaminated->collect_waste Yes label_container Label Container: 'Halogenated Organic Waste' 'this compound Waste' collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs dispose Professional Disposal contact_ehs->dispose

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the scientific community.

Navigating the Safe Handling of Elatol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling Elatol to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination and every 30-60 minutes during handling.
Body Protection Solid-front, back-closing gownA disposable, low-permeability gown made of a material such as polyethylene-coated polypropylene. Cuffs should be tucked under the inner glove.
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles to protect against splashes.
Respiratory Protection NIOSH-approved RespiratorAn N95 respirator is recommended for handling powders. For procedures that may generate aerosols, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Plan: Handling and Preparation

All manipulations of this compound should be performed in a designated containment area to prevent the spread of contamination.

Designated Area:

  • A dedicated Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) should be used for all weighing, reconstituting, and aliquoting of this compound.

  • The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, assemble all necessary supplies, including PPE, reagents, and waste disposal bags.

  • Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, face shield, outer gloves).

  • Containment: Perform all work within the designated BSC or CVE.

  • Handling: Use careful techniques to avoid generating aerosols or dust. If working with a powder, use a spatula to handle the material.

  • Decontamination: After handling, wipe down all surfaces within the BSC or CVE with an appropriate deactivating agent, followed by a cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, discarding disposable items into a designated cytotoxic waste container. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound Original or sealed, labeled containerDispose of as hazardous chemical waste according to institutional and local regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (glass, plastic) Puncture-resistant, labeled cytotoxic waste containerSegregate sharps into a designated sharps container for cytotoxic waste. Other contaminated labware should be placed in a clearly labeled, leak-proof cytotoxic waste container.
Contaminated PPE and consumables Labeled, leak-proof cytotoxic waste bagAll disposable gowns, gloves, absorbent pads, and other consumables that have come into contact with this compound should be disposed of immediately into a designated cytotoxic waste bag.

Experimental Protocols: Spill Management

In the event of an this compound spill, immediate and correct action is necessary to contain the contamination and protect personnel.

Spill Kit Contents:

  • Appropriate PPE (as outlined above)

  • Absorbent, disposable pads or pillows

  • Designated cytotoxic spill warning signs

  • Scoops and tongs for handling contaminated materials

  • Two pairs of chemotherapy-grade gloves

  • Goggles and a face shield

  • Disposable gown

  • N95 respirator

  • Cytotoxic waste disposal bags

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post a "Cytotoxic Spill" warning sign.

  • Don PPE: Put on all the PPE from the spill kit.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads, starting from the outside and working inwards.

    • Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.

  • Clean the Area: Using tongs, carefully pick up the absorbent pads and any broken glass, and place them in a cytotoxic waste bag. Clean the spill area with a deactivating agent, followed by a cleaning agent, using a circular motion from the outer edge to the center.

  • Dispose of Waste: Place all contaminated materials, including the PPE used for cleanup, into the cytotoxic waste bag. Seal the bag and place it in a second cytotoxic waste bag.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Visualizing the Spill Response Workflow

The following diagram illustrates the logical steps for responding to an this compound spill.

Spill_Response_Workflow Spill This compound Spill Occurs Alert Alert Others & Secure Area Spill->Alert DonPPE Don Spill Kit PPE Alert->DonPPE Contain Contain Spill (Liquid or Solid) DonPPE->Contain Clean Clean & Decontaminate Spill Area Contain->Clean Dispose Dispose of all Contaminated Waste Clean->Dispose Report Report Incident Dispose->Report End Spill Response Complete Report->End

Figure 1. This compound Spill Response Workflow

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